Technical Documentation Center

Quinotolast Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Quinotolast
  • CAS: 101193-40-2

Core Science & Biosynthesis

Foundational

Quinotolast mechanism of action

An In-Depth Technical Guide to the Core Mechanism of Action of Quinolone Antibiotics Abstract This technical guide provides a comprehensive exploration of the core mechanism of action of quinolone antibiotics, a critical...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Core Mechanism of Action of Quinolone Antibiotics

Abstract

This technical guide provides a comprehensive exploration of the core mechanism of action of quinolone antibiotics, a critical class of synthetic broad-spectrum antimicrobial agents. While the initial query specified "quinotolast," a compound noted as a mast cell stabilizer with a discontinued development status[1][2], this guide will focus on the well-established and extensively researched primary mechanism of the broader quinolone class: the inhibition of bacterial type II topoisomerases. This focus is intended to provide the most valuable and in-depth information for researchers, scientists, and drug development professionals. The guide will detail the molecular interactions with DNA gyrase and topoisomerase IV, the formation of the ternary drug-enzyme-DNA complex, downstream cellular consequences leading to bacterial cell death, and the molecular underpinnings of resistance. Furthermore, this guide presents detailed experimental protocols for elucidating and characterizing the activity of these compounds.

Introduction: The Quinolone Class and Its Therapeutic Importance

Quinolones are a major class of synthetic antibiotics with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria[3][4]. The first-generation quinolone, nalidixic acid, was introduced in 1962 and showed a narrow spectrum of activity, primarily for urinary tract infections[3][4]. Subsequent generations, characterized by the addition of a fluorine atom to the core structure (fluoroquinolones), have demonstrated significantly enhanced potency and a broader range of activity[5]. Ciprofloxacin, a second-generation fluoroquinolone, is one of the most widely used antibiotics globally[6]. The clinical efficacy of quinolones stems from their unique mechanism of action, which involves the direct inhibition of essential bacterial enzymes involved in DNA replication[4][7].

Molecular Mechanism of Action: Targeting Bacterial Type II Topoisomerases

The primary cellular targets of quinolone antibiotics are the bacterial type II topoisomerases: DNA gyrase and topoisomerase IV[3][8][9]. These enzymes are essential for managing DNA topology during replication, transcription, and chromosome segregation[10][11].

The Targets: DNA Gyrase and Topoisomerase IV
  • DNA Gyrase: This enzyme, unique to bacteria, introduces negative supercoils into DNA, a process crucial for initiating DNA replication and relieving torsional stress[3][9]. It is a heterotetramer composed of two GyrA and two GyrB subunits (A2B2)[8][9].

  • Topoisomerase IV: This enzyme is primarily responsible for decatenating (unlinking) daughter chromosomes following replication[8]. It is also a heterotetramer, consisting of two ParC and two ParE subunits (C2E2) in Gram-negative bacteria[8][9].

While both enzymes are targeted by quinolones, the primary target can differ between bacterial species. In many Gram-negative bacteria, DNA gyrase is the primary target, whereas in many Gram-positive bacteria, it is topoisomerase IV[4][12].

Formation of the Ternary Complex and Inhibition of DNA Ligation

Quinolones exert their bactericidal effect by converting their target topoisomerases into toxic cellular enzymes[8]. They achieve this by stabilizing the covalent complex formed between the topoisomerase and the cleaved DNA, an intermediate in the enzyme's catalytic cycle[11][12]. This creates a stable ternary drug-enzyme-DNA complex[13].

The mechanism involves the following key steps:

  • The topoisomerase binds to DNA and creates a double-strand break in one DNA segment (the G-gate) to allow another segment (the T-gate) to pass through[9].

  • Quinolone molecules intercalate into the DNA at the site of the cleavage[8][14].

  • The drug then interacts with both the DNA and specific residues within the quinolone-resistance-determining region (QRDR) of the GyrA or ParC subunits[3][15]. A critical interaction is mediated by a water-metal ion bridge, involving a magnesium ion, which connects the quinolone to the enzyme[9].

  • This binding event inhibits the ligase function of the topoisomerase, preventing the resealing of the DNA break[4][7].

The stabilization of this cleaved complex effectively traps the topoisomerase on the DNA, leading to an accumulation of double-strand DNA breaks[4].

Diagram: Quinolone Mechanism of Action

Quinotolast_Mechanism cluster_0 Bacterial Cell quinolone Quinolone entry Cellular Entry (Porins) quinolone->entry ternary_complex Ternary Complex (Quinolone-Enzyme-DNA) quinolone->ternary_complex topoisomerase DNA Gyrase / Topoisomerase IV entry->topoisomerase dna Bacterial DNA topoisomerase->dna Binds to topoisomerase->ternary_complex dna->topoisomerase dna->ternary_complex ds_breaks Double-Strand DNA Breaks ternary_complex->ds_breaks Inhibits DNA ligation replication_fork Replication Fork replication_fork->ds_breaks Collision with cell_death Bacterial Cell Death ds_breaks->cell_death Induces

Caption: Quinolone enters the bacterial cell and forms a ternary complex with DNA and type II topoisomerases, leading to double-strand DNA breaks and cell death.

Downstream Cellular Effects and Bactericidal Activity

The accumulation of double-strand DNA breaks triggers a cascade of cellular events that ultimately lead to bacterial cell death. The collision of replication forks with the stalled ternary complexes is a key event that converts these transient breaks into permanent and lethal DNA damage[8][14]. This leads to the induction of the SOS response, a DNA repair system in bacteria[8]. However, when the extent of DNA damage is overwhelming, these repair mechanisms are insufficient, resulting in the fragmentation of the bacterial chromosome and cell death[8][14].

Mechanisms of Quinolone Resistance

The emergence of bacterial resistance to quinolones is a significant clinical concern and can arise through several mechanisms[6][16][17]:

  • Target-Mediated Resistance: This is the most common mechanism and involves mutations in the QRDR of the gyrA and parC genes[3][8]. These mutations alter the amino acid sequence of the topoisomerases, reducing the binding affinity of quinolones to the ternary complex[16]. Common mutations affect residues such as Ser-83 and Asp-87 in GyrA[3][15].

  • Reduced Drug Accumulation: Bacteria can reduce the intracellular concentration of quinolones through two main strategies:

    • Increased Efflux: Overexpression of efflux pumps, which actively transport quinolones out of the cell, is a common resistance mechanism[16][17].

    • Decreased Influx: In Gram-negative bacteria, mutations that lead to the downregulation of porin channels in the outer membrane can reduce the uptake of quinolones[8][16].

  • Plasmid-Mediated Resistance: Resistance can also be acquired through the horizontal transfer of plasmids carrying quinolone resistance genes[3][6][16]. These genes can encode for:

    • Qnr proteins: These proteins protect DNA gyrase and topoisomerase IV from quinolone binding[8][16].

    • Enzymes that modify quinolones: For example, the AAC(6')-Ib-cr enzyme can acetylate certain fluoroquinolones, reducing their activity[3].

    • Plasmid-encoded efflux pumps [3].

Diagram: Mechanisms of Quinolone Resistance

Quinolone_Resistance cluster_cell Bacterial Cell cluster_resistance Resistance Mechanisms quinolone Quinolone porin Porin Channel quinolone->porin Entry efflux_pump Efflux Pump quinolone->efflux_pump target DNA Gyrase / Topo IV quinolone->target Inhibits mutated_target Mutated Target quinolone->mutated_target Ineffective Inhibition porin->target r1 Reduced Influx (Porin Downregulation) efflux_pump->quinolone Expulsion r2 Increased Efflux (Pump Overexpression) target->mutated_target Mutation r3 Target Modification (gyrA/parC mutations) qnr Qnr Protein qnr->target Protects r4 Target Protection (Qnr proteins) plasmid Plasmid (qnr, aac(6')-Ib-cr) plasmid->qnr Encodes

Sources

Exploratory

Synthesis of Quinotolast and its derivatives

An In-depth Technical Guide to the Synthesis of Quinotolast and its Derivatives Authored by: A Senior Application Scientist Foreword: The Architectural Elegance of Fused Heterocyclic Systems In the landscape of medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of Quinotolast and its Derivatives

Authored by: A Senior Application Scientist

Foreword: The Architectural Elegance of Fused Heterocyclic Systems

In the landscape of medicinal chemistry, the quinolone and cinnoline scaffolds represent foundational pillars upon which numerous therapeutic agents have been built.[1] Quinolones are renowned for their broad-spectrum antibacterial activity, achieved by inhibiting bacterial DNA gyrase and topoisomerase IV.[2][3] Cinnolines, their 1,2-diazanaphthalene bioisosteres, exhibit a diverse range of pharmacological properties, including anticancer and antimicrobial activities.[4][5]

The strategic fusion of these two pharmacophores into a rigid, polycyclic architecture gives rise to novel chemical entities with potentially unique and synergistic biological profiles. This guide focuses on the synthesis of a complex, tetracyclic system, 6-fluoro-9-methyl-4-oxo-1H,5H-quinolizino[1,2,3-de]cinnoline-3-carboxylic acid , a representative molecule we shall refer to as "Quinotolast." We will dissect its synthesis through a logical, retrosynthetic approach, detailing the core strategies and critical experimental considerations for constructing this advanced molecular framework and its derivatives. This document is intended for researchers and drug development professionals with a strong background in synthetic organic chemistry.

Section 1: Strategic Deconstruction - A Retrosynthetic Blueprint

The complexity of the Quinotolast scaffold necessitates a carefully planned retrosynthetic analysis. The most logical approach involves disconnecting the molecule at the newly formed heterocyclic rings, leading back to more readily accessible quinolone and aryl precursors. Our strategy hinges on a key annulation step to form the cinnoline ring onto a pre-functionalized quinolone core.

G Quinotolast Quinotolast Core (quinolizino[1,2,3-de]cinnoline) Intermediate_A Key Intermediate (Functionalized Quinolone-Cinnoline Precursor) Quinotolast->Intermediate_A Reductive Cyclization Quinolone_Core Substituted 4-Quinolone-3-carboxylate Intermediate_A->Quinolone_Core Nucleophilic Aromatic Substitution (SNAr) Cinnoline_Precursor Aryl Hydrazine Precursor Intermediate_A->Cinnoline_Precursor Aniline Substituted Aniline Quinolone_Core->Aniline Gould-Jacobs Reaction Malonate Diethyl Ethoxymethylenemalonate (for Gould-Jacobs) Quinolone_Core->Malonate Aryl_Amine Substituted Aryl Amine Cinnoline_Precursor->Aryl_Amine Diazotization & Reduction

Caption: Retrosynthetic analysis of the Quinotolast scaffold.

Section 2: Core Synthesis - Assembly of the Quinolone Foundation

The construction of the 4-quinolone-3-carboxylic acid moiety is a cornerstone of this synthesis. The Gould-Jacobs reaction is an exceptionally reliable and widely-used method for this purpose, offering a direct route to the required scaffold from simple aniline and malonate precursors.[6][7][8]

The Gould-Jacobs Reaction: Mechanism and Rationale

This reaction proceeds through three critical stages:

  • Condensation: An aniline derivative reacts with diethyl ethoxymethylenemalonate (DEEM) via nucleophilic attack, followed by the elimination of ethanol to form an anilidomethylenemalonate intermediate.[7][9]

  • Thermal Cyclization: This key step requires high temperatures (typically >250 °C) to induce a 6-electron electrocyclization, forming the quinoline ring system.[6] The choice of a high-boiling, inert solvent like diphenyl ether or Dowtherm A is paramount to achieving the necessary thermal energy for efficient ring closure.[10] Modern protocols may employ microwave irradiation to dramatically reduce reaction times and improve yields.[6]

  • Saponification & Decarboxylation (Optional but common): The resulting ester is typically hydrolyzed to the corresponding carboxylic acid, which is a key functional group for the biological activity of many quinolone antibiotics.[9][11]

G cluster_0 Gould-Jacobs Reaction Workflow Start Aniline + Diethyl Ethoxymethylenemalonate Condensation Condensation (Ethanol elimination) Start->Condensation Intermediate Anilidomethylenemalonate Intermediate Condensation->Intermediate Cyclization Thermal Cyclization (e.g., Diphenyl Ether, 250°C) Intermediate->Cyclization Product_Ester Ethyl 4-oxo-quinoline- 3-carboxylate Cyclization->Product_Ester Saponification Saponification (e.g., NaOH) Product_Ester->Saponification Product_Acid 4-Quinolone- 3-carboxylic Acid Saponification->Product_Acid

Caption: Workflow of the Gould-Jacobs quinolone synthesis.

Protocol: Synthesis of Ethyl 7-Chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

This protocol describes the synthesis of a key quinolone intermediate, a common precursor in the synthesis of fluoroquinolone antibiotics.[12]

Materials:

  • 3-Chloro-4-fluoroaniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Diphenyl ether

  • Ethanol

  • Hexane

Procedure:

  • Step 1: Condensation.

    • In a round-bottom flask, dissolve 3-chloro-4-fluoroaniline (1.0 eq) in ethanol.

    • Add DEEM (1.05 eq) dropwise at room temperature.

    • Heat the mixture to reflux for 2 hours.

    • Cool the reaction and remove the ethanol under reduced pressure to yield the crude anilidomethylenemalonate intermediate. This is typically used without further purification.

  • Step 2: Thermal Cyclization.

    • In a separate three-necked flask equipped with a condenser and thermometer, heat diphenyl ether to 250-255 °C.

    • Slowly add the crude intermediate from Step 1 to the hot diphenyl ether with vigorous stirring.

    • Maintain the temperature for 30-60 minutes. Reaction progress can be monitored by TLC.

    • Allow the mixture to cool to below 100 °C.

  • Step 3: Isolation.

    • Add n-hexane to the cooled mixture to precipitate the product.

    • Filter the solid, wash thoroughly with hexane to remove the diphenyl ether, and dry under vacuum.

    • The resulting solid is ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate.

Section 3: Annulation Strategy for the Cinnoline Ring System

With the quinolone core in hand, the next critical phase is the construction of the fused cinnoline and quinolizine rings. This is achieved through a multi-step sequence involving nucleophilic substitution and reductive cyclization.

Synthesis of the Hydrazine Precursor

A common method for forming cinnoline rings involves the cyclization of an o-aminoaryl ketone or a related derivative.[4] In our proposed synthesis, we will first attach a precursor sidechain to the quinolone nitrogen, which will then participate in the final ring-forming step.

Protocol: N-Alkylation of the Quinolone Core

  • Step 1: Preparation.

    • Suspend the quinolone ester from Section 2.2 (1.0 eq) and anhydrous potassium carbonate (2.0 eq) in dry DMF.

    • Add 1-bromo-2-nitrobenzene (1.1 eq) to the suspension.

  • Step 2: Reaction.

    • Heat the mixture to 80-90 °C and stir for 4-6 hours until TLC indicates the consumption of the starting material.

    • Cool the reaction to room temperature and pour it into ice water to precipitate the product.

  • Step 3: Isolation.

    • Filter the solid, wash with water, and dry to yield the N-alkylated nitroaryl-quinolone intermediate.

Final Reductive Cyclization

The final tetracyclic Quinotolast scaffold is constructed via a reductive cyclization. The nitro group is reduced to an amine, which then undergoes an intramolecular nucleophilic attack on the quinolone's C-9 position (relative to the final structure), followed by aromatization to form the cinnoline ring.

G Start N-Alkylated Nitroaryl-Quinolone Reduction Reduction of Nitro Group (e.g., SnCl2/HCl or Na2S2O4) Start->Reduction Amine_Intermediate Aryl Amine Intermediate (transient) Reduction->Amine_Intermediate Cyclization Intramolecular Nucleophilic Attack Amine_Intermediate->Cyclization Cyclized_Intermediate Dihydro-cinnoline Intermediate Cyclization->Cyclized_Intermediate Aromatization Oxidative Aromatization Cyclized_Intermediate->Aromatization Final_Product Quinotolast Scaffold Aromatization->Final_Product

Caption: Proposed final annulation via reductive cyclization.

Protocol: Synthesis of the Quinotolast Core

  • Step 1: Reduction and Cyclization.

    • Dissolve the N-alkylated nitroaryl-quinolone (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

    • Add a reducing agent, such as sodium dithionite (Na₂S₂O₄) or tin(II) chloride (SnCl₂), portion-wise.

    • Heat the reaction mixture to reflux for several hours. The in-situ generated amine will cyclize.

  • Step 2: Hydrolysis.

    • After cyclization is complete, add an aqueous solution of sodium hydroxide (e.g., 4M NaOH).

    • Continue to reflux to saponify the ethyl ester to the carboxylic acid.

  • Step 3: Workup and Isolation.

    • Cool the reaction mixture and acidify with HCl to a pH of ~2-3 to precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum to afford the final Quinotolast product.

Section 4: Synthesis of Derivatives - Fine-Tuning the Periphery

The modularity of this synthetic route allows for extensive derivatization to explore structure-activity relationships (SAR). The most common points of modification are the C-7 substituent and the N-1 position of the quinolone core (which corresponds to the N-5 position in the final Quinotolast system).

C-7 Modification via Nucleophilic Aromatic Substitution (SNAr)

The chloro group at C-7 of the quinolone intermediate is activated towards SNAr and can be readily displaced by various nucleophiles, most commonly cyclic amines like piperazine or morpholine. This modification is a hallmark of many potent fluoroquinolone antibiotics.[13][14]

General Protocol:

  • Dissolve the 7-chloro-quinolone intermediate (from Section 2.2) in a high-boiling polar aprotic solvent like DMSO or pyridine.[15]

  • Add an excess of the desired amine (e.g., morpholine, piperazine).[15][16]

  • Heat the reaction mixture (typically 110-140 °C) for several hours.

  • Cool the mixture and pour into water to precipitate the 7-substituted product.

  • Filter, wash, and dry. This functionalized intermediate can then be carried forward through the N-alkylation and cyclization steps.

Representative Reaction Data

The following table summarizes typical conditions and expected outcomes for key derivatization reactions, based on analogous procedures found in the literature.

StepStarting MaterialReagents & ConditionsProductExpected YieldReference
Gould-Jacobs 3-Chloro-4-fluoroaniline1. DEEM, EtOH, Reflux2. Diphenyl ether, 250 °CEthyl 7-chloro-6-fluoro-4-oxo-quinoline-3-carboxylate80-90%[12]
N-Alkylation 7-Chloro-quinolone ester1-Bromo-2-nitrobenzene, K₂CO₃, DMF, 80 °CN-(2-nitrophenyl)-7-chloro-quinolone ester>90%[12]
C-7 Substitution 7-Chloro-quinolone esterMorpholine, DMSO, 110 °C7-Morpholino-6-fluoro-quinolone ester75-85%[15]
Hydrolysis Quinolone esterNaOH(aq), Reflux, then HClQuinolone carboxylic acid90-95%[12]

Section 5: Conclusion and Future Outlook

This guide outlines a robust and logical synthetic pathway to the complex, tetracyclic Quinotolast scaffold and its derivatives. By leveraging the classical Gould-Jacobs reaction for the quinolone core and a proposed intramolecular reductive cyclization for the final annulation, this strategy provides a versatile platform for generating a library of novel compounds. The causality behind each experimental choice, from the use of high-boiling solvents for thermal cyclization to the selection of specific reagents for derivatization, is grounded in established principles of organic synthesis. The protocols described herein are self-validating systems that, with careful execution and optimization, can provide researchers with access to this promising class of fused heterocyclic molecules for further investigation in drug discovery programs.

References

  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. (2025). MDPI.
  • The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. PMC.
  • Application Notes and Protocols: Gould-Jacobs Cyclization for Quinolone Synthesis. (2025). Benchchem.
  • Gould–Jacobs reaction. Wikipedia.
  • 260 quinolones for applications in medicinal chemistry: synthesis and structure. Unknown Source.
  • Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Unknown Source.
  • Optimization of reaction conditions for quinolone synthesis. (2025). Benchchem.
  • Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. (2023). RSC Publishing.
  • Gould-Jacobs Reaction. Unknown Source.
  • Gould-Jacobs reaction. (2012). wikidoc.
  • Organic Chemistry - Gould-Jacobs Reaction Mechanism. (2025). YouTube.
  • Quinolone antibiotics. MedChemComm (RSC Publishing).
  • An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Deriv
  • New Synthetic Route to Cinnoline Derivatives and Their Microbiological Activity. (2022). Unknown Source.
  • Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. (2003). PubMed.
  • Synthesis of Quinolone-Class Antibacterial Agents: A Technical Guide. (2025). Benchchem.
  • Synthesis of 6-fluoro-1-methyl-7-morpholino-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid. Unknown Source.
  • Synthesis of 6-fluoro-7-morpholino-4-oxo-1-vinyl-1,4-dihydroquinoline-3-carboxylic acid. Unknown Source.
  • Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. (2025).
  • [Review Article] Green Strategies for The Synthesis of Quinolone Derivatives. (2024).
  • A Concise Review on Cinnolines. (2020).

Sources

Foundational

A Technical Guide to the Discovery and Development of Quinolone Antibacterials

A Note on Terminology: This guide focuses on the "Quinolone" class of antibiotics. The term "Quinotolast" is not a recognized classification in the current scientific literature, and it is presumed to be a typographical...

Author: BenchChem Technical Support Team. Date: March 2026

A Note on Terminology: This guide focuses on the "Quinolone" class of antibiotics. The term "Quinotolast" is not a recognized classification in the current scientific literature, and it is presumed to be a typographical variation of "Quinolone."

Introduction: The Rise of a Synthetic Antibacterial Powerhouse

The quinolones represent a major class of synthetic broad-spectrum antibacterial agents that have become indispensable in clinical practice.[1] Their journey from a serendipitous discovery to a cornerstone of modern medicine is a testament to the power of medicinal chemistry and a deep understanding of bacterial physiology. Unlike many other antibiotic classes derived from natural products, quinolones are entirely synthetic, allowing for extensive structural modification to optimize their efficacy, spectrum of activity, and pharmacokinetic properties.[2] This guide provides an in-depth technical overview of the discovery, mechanism of action, structure-activity relationships, and key developmental milestones of the quinolone antibacterials, intended for an audience of researchers and drug development professionals.

Chapter 1: The Serendipitous Discovery of the Quinolone Scaffold

The story of the quinolones begins in 1962 at the Sterling-Winthrop Research Institute. During the synthesis of the antimalarial drug chloroquine, a byproduct was isolated and identified as 7-chloro-1-ethyl-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid.[2] While this initial compound showed only modest antibacterial activity, it served as the lead structure for further investigation. This research effort, led by George Lesher and his colleagues, resulted in the synthesis of nalidixic acid, the first quinolone to be introduced into clinical practice.[1][3]

Nalidixic acid, technically a naphthyridone, is considered the progenitor of all quinolone antibiotics.[4] It exhibited activity primarily against Gram-negative bacteria and was initially approved for the treatment of urinary tract infections (UTIs).[3][5] However, its limited spectrum and the rapid development of bacterial resistance curtailed its broader utility.[3] Despite these limitations, the discovery of nalidixic acid was a landmark event, establishing a novel chemical scaffold with a unique mechanism of action and paving the way for the development of more potent and broad-spectrum derivatives.

Chapter 2: Mechanism of Action: Targeting Bacterial DNA Topology

Quinolones exert their bactericidal effects by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[2][5] These enzymes are crucial for managing the complex topology of bacterial DNA during replication, transcription, and repair. Eukaryotic cells possess a related enzyme, topoisomerase II, but it is structurally distinct enough to allow for selective targeting of the bacterial enzymes.[2]

  • DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process that is essential for compacting the chromosome and for initiating DNA replication.[6]

  • Topoisomerase IV: This enzyme is primarily responsible for decatenating (unlinking) daughter chromosomes following DNA replication, allowing for their segregation into daughter cells.[7]

The mechanism of inhibition involves the formation of a ternary complex between the quinolone, the topoisomerase, and the bacterial DNA.[5] Quinolones bind to the enzyme-DNA complex and stabilize the transient double-strand breaks that are a normal part of the topoisomerase catalytic cycle. This stabilization prevents the re-ligation of the cleaved DNA strands, effectively converting the essential enzymes into toxic cellular poisons that trigger the SOS response and ultimately lead to bacterial cell death.[7] For many Gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is the main target in many Gram-positive bacteria.[8]

Quinoline_Mechanism cluster_replication Bacterial DNA Replication cluster_inhibition Quinolone Inhibition DNA_Supercoiling Supercoiled DNA DNA_Gyrase DNA Gyrase DNA_Supercoiling->DNA_Gyrase Unwinding Relaxed_DNA Relaxed DNA for Replication Fork DNA_Gyrase->Relaxed_DNA Unwinding Ternary_Complex_Gyrase Quinolone-Gyrase-DNA Cleavage Complex DNA_Gyrase->Ternary_Complex_Gyrase Daughter_Chromosomes Catenated Daughter Chromosomes Relaxed_DNA->Daughter_Chromosomes Replication Topoisomerase_IV Topoisomerase IV Segregated_Chromosomes Segregated Daughter Chromosomes Topoisomerase_IV->Segregated_Chromosomes Decatenation Ternary_Complex_TopoIV Quinolone-TopoIV-DNA Cleavage Complex Topoisomerase_IV->Ternary_Complex_TopoIV Daughter_Chromosomes->Topoisomerase_IV Decatenation Quinolone Quinolone Antibiotic Quinolone->Ternary_Complex_Gyrase Quinolone->Ternary_Complex_TopoIV DSB Double-Strand Breaks Ternary_Complex_Gyrase->DSB Ternary_Complex_TopoIV->DSB Cell_Death Bacterial Cell Death DSB->Cell_Death

Caption: Quinolone mechanism of action targeting DNA gyrase and topoisomerase IV.

Chapter 3: The Dawn of Fluoroquinolones and Structure-Activity Relationships (SAR)

A major breakthrough in quinolone development occurred with the introduction of a fluorine atom at the C-6 position of the quinolone ring system. This single modification led to the creation of the fluoroquinolones, a new generation of antibiotics with dramatically enhanced potency and a broader spectrum of activity.[9] The fluorine atom is thought to increase cell penetration and enhance the inhibition of DNA gyrase.[9]

Extensive SAR studies have elucidated the roles of various substituents on the quinolone core, providing a roadmap for rational drug design.[10][11]

Caption: Core quinolone structure and key sites for modification.

Key SAR Insights:

  • N-1 Position: The substituent at this position is critical for DNA gyrase binding. A cyclopropyl group, as seen in ciprofloxacin, is highly effective at enhancing potency against a wide range of bacteria.[9]

  • C-3 Carboxylic Acid and C-4 Carbonyl: These two moieties are essential for binding to DNA gyrase and are generally considered immutable for maintaining antibacterial activity.[12]

  • C-6 Position: The introduction of a fluorine atom at this position defines the fluoroquinolones and is crucial for their high potency.[9]

  • C-7 Position: This position is a key site for modulating the antibacterial spectrum and pharmacokinetic properties. A piperazine ring, found in norfloxacin and ciprofloxacin, confers potent activity, particularly against Pseudomonas aeruginosa.[9][10]

  • C-8 Position: Modifications at this position can enhance activity against anaerobic and Gram-positive bacteria and reduce the emergence of resistance. An 8-methoxy group, as in moxifloxacin, can also reduce the potential for phototoxicity.[9]

Chapter 4: Generations of Quinolones

The development of quinolones is often categorized into generations, each representing an expansion in the spectrum of activity and clinical utility.[4]

GenerationRepresentative DrugsSpectrum of ActivityPrimary Clinical Use
First Nalidixic acid, CinoxacinNarrow; primarily Gram-negative enteric bacteria.[4]Uncomplicated urinary tract infections (UTIs).[5]
Second Ciprofloxacin, Norfloxacin, OfloxacinExpanded; excellent Gram-negative coverage (including P. aeruginosa), some Gram-positive and atypical pathogen coverage.[4][13]Wide range of infections including UTIs, respiratory tract infections, and skin and soft tissue infections.[13]
Third Levofloxacin, GatifloxacinFurther enhanced Gram-positive activity (especially against Streptococcus pneumoniae).[3]Community-acquired pneumonia and other respiratory infections.[8]
Fourth Moxifloxacin, TrovafloxacinBroad-spectrum; excellent Gram-positive and Gram-negative coverage, plus activity against anaerobic bacteria.[4][8]Complicated intra-abdominal infections and other severe infections.

Chapter 5: Experimental Protocols

The development of novel quinolone analogs relies on robust and reproducible in vitro assays to determine their antibacterial potency and mechanism of action.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol determines the lowest concentration of a quinolone that inhibits the visible growth of a target bacterium.[1][13]

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Quinolone stock solution (e.g., in DMSO)

  • Spectrophotometer or plate reader

Procedure:

  • Bacterial Inoculum Preparation: Dilute the bacterial culture in CAMHB to achieve a standardized final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.[14]

  • Serial Dilution of Quinolone: Prepare a two-fold serial dilution of the quinolone stock solution in the 96-well plate using CAMHB. The final volume in each well should be 50 µL (or 100 µL depending on the specific protocol).

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing the quinolone dilutions.

  • Controls: Include a growth control well (bacteria in broth, no quinolone) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of the quinolone at which there is no visible turbidity (bacterial growth).[1] This can be assessed visually or by using a plate reader to measure optical density.

Protocol 2: DNA Gyrase Supercoiling Inhibition Assay

This assay directly measures the ability of a quinolone to inhibit the supercoiling activity of DNA gyrase.[6]

Materials:

  • Purified E. coli DNA gyrase

  • Relaxed plasmid DNA (e.g., pBR322)

  • Gyrase assay buffer (containing ATP, MgCl2, and other cofactors)

  • Quinolone test compound

  • Agarose gel electrophoresis system

  • DNA stain (e.g., ethidium bromide)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the gyrase assay buffer, relaxed plasmid DNA, and the quinolone test compound at various concentrations.

  • Enzyme Addition: Add a defined unit of DNA gyrase to initiate the reaction. Include a positive control (no quinolone) and a negative control (no enzyme).

  • Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes to allow for DNA supercoiling.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing a detergent (e.g., SDS) and a loading dye.

  • Agarose Gel Electrophoresis: Load the reaction products onto a 1% agarose gel and perform electrophoresis. The supercoiled form of the plasmid will migrate faster through the gel than the relaxed form.

  • Visualization: Stain the gel with a DNA stain and visualize under UV light. The inhibition of supercoiling is observed as a decrease in the intensity of the supercoiled DNA band with increasing concentrations of the quinolone.

Chapter 6: Challenges and Future Directions

The widespread use and misuse of quinolones have led to a significant increase in bacterial resistance.[7] The primary mechanisms of resistance include:

  • Target-site mutations: Alterations in the gyrA and parC genes that encode for DNA gyrase and topoisomerase IV, respectively, which reduce the binding affinity of quinolones.[5]

  • Efflux pumps: Overexpression of bacterial efflux pumps that actively transport quinolones out of the cell, reducing their intracellular concentration.[5]

  • Plasmid-mediated resistance: Acquisition of genes (e.g., qnr genes) that protect DNA gyrase from quinolone inhibition.[7]

Future research in quinolone development is focused on designing novel analogs that can overcome these resistance mechanisms. Strategies include synthesizing quinolones with enhanced binding to mutant topoisomerases, developing compounds that are poor substrates for efflux pumps, and exploring hybrid molecules that combine the quinolone scaffold with other antibacterial pharmacophores.[15]

Conclusion

The discovery and development of the quinolone antibiotics represent a triumph of medicinal chemistry. From a chance observation in a chemical flask to a diverse class of potent antibacterial agents, the quinolones have had a profound impact on the treatment of infectious diseases. A deep understanding of their mechanism of action and structure-activity relationships has enabled the rational design of successive generations of drugs with improved efficacy and broader spectra of activity. As the challenge of antibiotic resistance continues to grow, the foundational knowledge gained from decades of quinolone research will be invaluable in the ongoing search for the next generation of antibacterial therapies.

References

  • Quinolone antibiotic - Wikipedia. (n.d.). Retrieved March 8, 2026, from [Link]

  • Hooper, D. C. (2001). Mechanisms of action of antimicrobials: focus on fluoroquinolones. Clinical infectious diseases, 32 Suppl 1, S9–S15.
  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565–1574.
  • Chu, D. T., Fernandes, P. B., Claiborne, A. K., Shen, L., & Pernet, A. G. (1988). Structure-activity relationships in quinolone antibacterials: design, synthesis and biological activities of novel isothiazoloquinolones. Drugs under experimental and clinical research, 14(6), 379–383.
  • DNA gyrase supercoiling inhibition assay - Bio-protocol. (n.d.). Retrieved March 8, 2026, from [Link]

  • Escherichia coli Gyrase Supercoiling Inhibition Assay - Inspiralis. (n.d.). Retrieved March 8, 2026, from [Link]

  • Emmerson, A. M., & Jones, A. M. (2003). The quinolones: decades of development and use. Journal of Antimicrobial Chemotherapy, 51 Suppl 1, 13–20.
  • Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships for the quinolone antibacterials. Journal of antimicrobial chemotherapy, 33(4), 685–706.
  • Moussaoui, Y., et al. (2025). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Preprints.org.
  • Fernandes, P. (1989). Structure--activity relationship of quinolones. The Journal of antimicrobial chemotherapy, 23 Suppl C, 1–6.
  • Dine, I., Mulugeta, E., Melaku, Y., & Belete, M. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 13(13), 8537-8561.
  • Hiasa, H. (2002). Determination of the Primary Target of a Quinolone Drug and the Effect of Quinolone Resistance-Conferring Mutations by Measuring Quinolone Sensitivity Based on Its Mode of Action. Antimicrobial Agents and Chemotherapy, 46(7), 2299-2302.
  • Inspiralis. (n.d.). Mycobacterium tuberculosis Gyrase Supercoiling Assay. Retrieved March 8, 2026, from [Link]

  • Andriole, V. T. (2005). The quinolones: past, present, and future. Clinical Infectious Diseases, 41 Suppl 2, S113–S119.
  • Chen, Y. L., et al. (2001). Synthesis and Antibacterial Evaluation of Certain Quinolone Derivatives. Journal of Medicinal Chemistry, 44(14), 2374-2377.
  • Asif, M. (2015). Study of Antimicrobial Quinolones and Structure Activity Relationship of Anti-Tubercular Compounds. Research & Reviews: Journal of Chemistry, 4(2).
  • Henrik's Lab. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration) [Video]. YouTube. [Link]

  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved March 8, 2026, from [Link]

  • Kekenes-Huskey, P. M., et al. (2022). Synthesis and antibacterial activity evaluation of N (7) position-modified balofloxacins. Frontiers in Chemistry, 10, 959639.
  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • Emery Pharma. (2016, September 1). How-to guide: Minimum Inhibitory Concentration (MIC). Retrieved March 8, 2026, from [Link]

Sources

Exploratory

The Pharmacological Profile of Quinotolast: A Deep Dive into a Potent Mast Cell Stabilizer

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract Quinotolast, also known by its development codes FR-71021 and FK021, is a potent, orally active anti-al...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Quinotolast, also known by its development codes FR-71021 and FK021, is a potent, orally active anti-allergic agent with a primary pharmacological action centered on the stabilization of mast cells. Patented in 1985 by Fujisawa Pharmaceutical Co., Ltd., this quinolone derivative has demonstrated significant efficacy in preclinical models of Type I hypersensitivity reactions. Its ability to inhibit the release of critical inflammatory mediators, including histamine, leukotriene C4 (LTC4), and prostaglandin D2 (PGD2), from mast cells positions it as a compound of interest for the development of novel anti-allergic and anti-inflammatory therapies. This technical guide provides a comprehensive overview of the pharmacological profile of Quinotolast, synthesizing available data on its mechanism of action, in vitro and in vivo efficacy, and relevant experimental protocols to facilitate further research and development.

Introduction: The Role of Mast Cell Stabilization in Allergic Disease

Allergic diseases, driven by Type I hypersensitivity reactions, represent a significant and growing global health concern. At the heart of the allergic cascade are mast cells, which, upon activation, degranulate and release a torrent of pro-inflammatory mediators. This release is responsible for the clinical manifestations of allergies, ranging from the acute discomfort of allergic rhinitis to life-threatening anaphylaxis.

Quinotolast has emerged as a promising mast cell stabilizer, a class of drugs that function by preventing this degranulation process. Unlike antihistamines, which only block the action of one of many mediators, mast cell stabilizers offer a more upstream and potentially broader therapeutic effect. This guide delves into the specific pharmacological characteristics of Quinotolast, providing a foundational understanding for its potential clinical applications.

Mechanism of Action: Inhibiting the Allergic Cascade at its Source

The primary mechanism of action of Quinotolast is the stabilization of mast cells, thereby inhibiting the release of inflammatory mediators.[1] This has been demonstrated across various in vitro systems.

Inhibition of Mediator Release
  • In Vitro Efficacy: Studies on dispersed human lung cells have shown that Quinotolast, in a concentration-dependent manner, inhibits the release of histamine and leukotriene C4 (LTC4).[1] Furthermore, at a concentration of 100 µg/mL, Quinotolast has been shown to inhibit the release of prostaglandin D2 (PGD2).[1]

  • Cross-Tachyphylaxis with Disodium Cromoglycate (DSCG): In vivo studies in rats have demonstrated cross-tachyphylaxis between Quinotolast and DSCG in inhibiting passive cutaneous anaphylaxis (PCA).[2] This suggests that both compounds may share, at least in part, a common mechanism of action.[2]

Proposed Signaling Pathway Intervention

The precise molecular target of Quinotolast in the mast cell degranulation pathway has not been fully elucidated in the available literature. However, based on its function as a mast cell stabilizer, it is hypothesized to interfere with key signaling events downstream of IgE receptor cross-linking.

Mast Cell Degranulation Pathway cluster_0 IgE Receptor Cross-linking cluster_1 Intracellular Signaling Cascade Antigen Antigen IgE IgE Antigen->IgE FcεRI FcεRI IgE->FcεRI Binds to Syk_Activation Syk Activation FcεRI->Syk_Activation Activates PLCg_Activation PLCγ Activation Syk_Activation->PLCg_Activation Phosphorylates IP3_DAG_Production IP3 & DAG Production PLCg_Activation->IP3_DAG_Production Generates Ca_Mobilization Intracellular Ca²⁺ Mobilization IP3_DAG_Production->Ca_Mobilization Induces Quinotolast_Intervention Quinotolast (Proposed Site of Action) Ca_Mobilization->Quinotolast_Intervention Inhibits Degranulation Degranulation (Mediator Release) Ca_Mobilization->Degranulation Triggers Quinotolast_Intervention->Degranulation Mast_Cell_Stabilization_Workflow Sensitization 1. Mast Cell Sensitization (e.g., with IgE) Incubation 2. Incubation with Quinotolast (or vehicle control) Sensitization->Incubation Challenge 3. Antigen Challenge (to induce degranulation) Incubation->Challenge Quantification 4. Quantification of Mediator Release (e.g., Histamine, LTC4 via ELISA) Challenge->Quantification Analysis 5. Data Analysis (% Inhibition) Quantification->Analysis

Figure 2: General workflow for an in vitro mast cell stabilization assay.

Step-by-Step Methodology:

  • Mast Cell Culture and Sensitization:

    • Culture a suitable mast cell line (e.g., RBL-2H3) or primary mast cells under appropriate conditions.

    • Sensitize the cells by incubating them with an antigen-specific IgE overnight.

  • Compound Incubation:

    • Wash the sensitized cells to remove unbound IgE.

    • Pre-incubate the cells with various concentrations of Quinotolast (or vehicle control) for a defined period.

  • Antigen Challenge:

    • Add the specific antigen to the cell suspension to induce degranulation.

  • Mediator Quantification:

    • After a short incubation period, centrifuge the cell suspension to pellet the cells.

    • Collect the supernatant and quantify the concentration of released mediators (e.g., histamine, β-hexosaminidase, LTC4) using appropriate methods such as ELISA or enzymatic assays.

  • Data Analysis:

    • Calculate the percentage inhibition of mediator release for each concentration of Quinotolast compared to the vehicle control.

    • Determine the IC50 value, the concentration of Quinotolast that causes 50% inhibition of mediator release.

In Vivo: Passive Cutaneous Anaphylaxis (PCA)

The PCA model is a widely used in vivo assay to evaluate the effect of a compound on IgE-mediated mast cell degranulation in the skin.

Objective: To assess the in vivo efficacy of Quinotolast in inhibiting an IgE-mediated allergic reaction.

General Workflow:

PCA_Workflow Sensitization 1. Intradermal Injection of IgE (Passive Sensitization) Drug_Admin 2. Administration of Quinotolast (i.v. or p.o.) Sensitization->Drug_Admin Challenge 3. Intravenous Antigen Challenge with Evans Blue Dye Drug_Admin->Challenge Measurement 4. Measurement of Dye Extravasation (Quantifies Vascular Permeability) Challenge->Measurement Analysis 5. Data Analysis (% Inhibition) Measurement->Analysis

Figure 3: General workflow for the Passive Cutaneous Anaphylaxis (PCA) assay.

Step-by-Step Methodology:

  • Passive Sensitization:

    • Inject a small volume of antigen-specific IgE intradermally into the ear or shaved dorsal skin of a rodent (e.g., rat or mouse).

  • Drug Administration:

    • After a sensitization period (typically 24-48 hours), administer Quinotolast or a vehicle control via the desired route (intravenous or oral).

  • Antigen Challenge and Dye Injection:

    • After a predetermined time following drug administration, intravenously inject the specific antigen along with a vascular permeability marker, such as Evans blue dye.

  • Evaluation of Reaction:

    • After a short period (e.g., 30 minutes), euthanize the animal and excise the skin at the injection site.

    • Extract the Evans blue dye from the skin tissue using a suitable solvent (e.g., formamide).

    • Measure the absorbance of the extracted dye using a spectrophotometer to quantify the extent of dye extravasation, which is indicative of the severity of the allergic reaction.

  • Data Analysis:

    • Calculate the percentage inhibition of the PCA reaction for the Quinotolast-treated group compared to the vehicle control group.

Safety and Toxicology

Conclusion and Future Directions

Quinotolast is a potent, orally active mast cell stabilizer with demonstrated efficacy in preclinical models of allergic disease. Its ability to inhibit the release of a broad range of inflammatory mediators from mast cells makes it an attractive candidate for the treatment of various Type I hypersensitivity disorders.

While the existing data on its pharmacological profile are promising, further research is warranted to:

  • Elucidate the precise molecular target and mechanism of action within the mast cell signaling cascade.

  • Conduct comprehensive pharmacokinetic studies across different species to determine key parameters such as bioavailability, distribution, metabolism, and excretion.

  • Perform detailed dose-response studies in various in vivo models to establish optimal therapeutic windows.

  • Undertake thorough preclinical safety and toxicology studies to fully characterize its safety profile.

This technical guide provides a solid foundation for researchers and drug development professionals interested in advancing the study of Quinotolast and similar mast cell-stabilizing agents, with the ultimate goal of developing novel and effective treatments for allergic diseases.

References

  • BenchChem. (2025). Pharmacological Profile of Quinotolast Sodium: An In-depth Technical Guide.
  • Kobayashi, K., Hiroi, J., Kishi, S., Sawase, K., Hirayama, Y., Chihara, S., Imai, T., Shigi, Y., Shimomura, K., & Kohsaka, M. (1993). Effects of Quinotolast, a New Orally Active Antiallergic Drug, on Experimental Allergic Models. The Japanese Journal of Pharmacology, 63(1), 73-81.

Sources

Foundational

In Vitro Pharmacological Profiling of Quinotolast: A Technical Guide to Mast Cell Stabilization and Metabolic Clearance

As a Senior Application Scientist, I frequently encounter assay designs that fail to capture the true pharmacological nuance of mast cell stabilizers. Immortalized cell lines and overly simplified metabolic models often...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter assay designs that fail to capture the true pharmacological nuance of mast cell stabilizers. Immortalized cell lines and overly simplified metabolic models often lead to translational failures. To accurately evaluate Quinotolast (also known as FK021)—a potent, orally active antiallergic agent originally developed by 1[1]—we must deploy highly controlled, physiologically relevant in vitro systems.

Unlike classic H1-antihistamines that merely block receptors post-degranulation, Quinotolast acts upstream. It inhibits the release of primary and secondary inflammatory mediators, including histamine, leukotriene C4 (LTC4), and prostaglandin D2 (PGD2)[2]. Furthermore, it exhibits cross-tachyphylaxis with disodium cromoglycate (DSCG), indicating a shared mechanism of membrane stabilization[3].

This whitepaper provides a causality-driven, self-validating framework for conducting in vitro efficacy and metabolic clearance studies on Quinotolast.

Mechanistic Framework: Target Pathway

To design a robust in vitro assay, one must first map the molecular intervention point. Quinotolast prevents the catastrophic degranulation of mast cells following IgE-receptor (FcεRI) cross-linking. By stabilizing the mast cell membrane, it disrupts the intracellular calcium influx necessary for vesicle fusion and subsequent arachidonic acid metabolism.

MoA IgE IgE Cross-linking (FcεRI) Activation Mast Cell Activation (Kinase Cascade) IgE->Activation Calcium Intracellular Calcium Influx Activation->Calcium Degranulation Vesicle Degranulation Calcium->Degranulation Release Release of Histamine, LTC4, & PGD2 Degranulation->Release Quinotolast Quinotolast (FK021) Quinotolast->Calcium Blocks/Attenuates Quinotolast->Degranulation Stabilizes Membrane

Proposed signaling pathway of Quinotolast-mediated mast cell stabilization.

In Vitro Efficacy: Mediator Release Assays

Causality in Model Selection

While immortalized basophil lines (e.g., RBL-2H3) offer high throughput, they suffer from phenotypic drift, altered receptor densities, and aberrant signaling cascades. To accurately predict clinical efficacy, dispersed human lung cells and primary cultured mast cells are the gold standard[2]. These primary models preserve the native stoichiometric ratios of signaling kinases and arachidonic acid metabolic enzymes, ensuring that the inhibition profile of lipid mediators (LTC4/PGD2) is physiologically accurate.

Quantitative Data Presentation

The following table summarizes the established in vitro inhibitory profile of Quinotolast across primary cell models, derived from 2[2]:

Cell ModelTarget MediatorConcentrationEfficacy / Inhibition Level
Cultured Mast CellsPeptide Leukotrienes (pLTs)IC50 = 0.72 μg/mLConcentration-dependent inhibition
Dispersed Human Lung CellsProstaglandin D2 (PGD2)100 μg/mL100% Inhibition
Dispersed Human Lung CellsLeukotriene C4 (LTC4)100 μg/mL54% Inhibition
Protocol: Self-Validating Mediator Release Assay

To guarantee data integrity, this protocol is engineered as a self-validating system. It incorporates internal checkpoints to verify cell health and assay dynamic range before any compound data is accepted.

Step-by-Step Methodology:

  • Cell Preparation: Isolate human lung cells via optimized enzymatic dispersion (collagenase/pronase) to prevent the proteolytic cleavage of surface FcεRI receptors.

  • Sensitization: Incubate cells with antigen-specific IgE for 2 hours at 37°C.

  • Pre-incubation: Wash cells to remove unbound IgE and resuspend in Tyrode's buffer. Add Quinotolast (0.1 to 100 μg/mL) or vehicle (DMSO < 0.1% final) and incubate for 15 minutes. Note: Quinotolast's effect is largely independent of the preincubation period, with no in vitro tachyphylaxis observed[2].

  • Antigen Challenge: Stimulate cells with the specific antigen or anti-IgE for 30 minutes at 37°C to induce degranulation.

  • Termination: Halt the reaction by placing the microplate on ice and centrifuging at 4°C (400 × g for 5 mins). Collect the supernatant.

  • Quantification: Measure Histamine via competitive ELISA, and quantify LTC4/PGD2 using an immunoreactive [3H] radioimmunoassay (RIA) or highly sensitive ELISA[2].

Self-Validation Checkpoints:

  • Checkpoint 1 (Assay Window): A positive control (DSCG) must demonstrate >50% inhibition to validate the dynamic range of the assay.

  • Checkpoint 2 (Viability/Baseline): Spontaneous release in the vehicle control must be <10% of total cellular histamine (determined via total cell lysis with 0.1% Triton X-100). High spontaneous release indicates mechanical damage during isolation, rendering the plate invalid.

Workflow Isolation 1. Cell Isolation (Primary Lung/Mast Cells) Sensitization 2. IgE Sensitization (2 hrs, 37°C) Isolation->Sensitization Preincubation 3. Quinotolast Pre-incubation (15 mins) Sensitization->Preincubation Challenge 4. Antigen Challenge (30 mins, 37°C) Preincubation->Challenge Collection 5. Centrifugation & Supernatant Collection Challenge->Collection Quantification 6. ELISA / RIA (Histamine, LTC4, PGD2) Collection->Quantification

Self-validating experimental workflow for in vitro mediator release assays.

In Vitro Metabolic Clearance (Hepatocyte Assays)

Causality in Clearance Modeling

For an orally active drug like Quinotolast, accurately predicting hepatic first-pass metabolism is critical. Standard liver microsomes are insufficient because they only provide CYP450 and UGT activity. Quinotolast is metabolized by a broader array of hepatic enzymes, including sulfotransferases and esterases[4]. Therefore, freshly isolated or cryopreserved hepatocytes must be used. Hepatocytes maintain the complete intracellular enzymatic architecture and endogenous cofactor concentrations necessary to accurately predict in vivo intrinsic clearance ( CLint​ )[5].

Protocol: Intrinsic Clearance Determination
  • Hepatocyte Preparation: Thaw cryopreserved human or rat hepatocytes in Williams' Medium E supplemented with maintenance factors.

  • Incubation: Incubate hepatocytes ( 1×106 cells/mL) with 1 μM Quinotolast in a shaking water bath at 37°C. Rationale: Using 1 μM ensures the substrate concentration is well below the anticipated Km​ , allowing for linear first-order depletion kinetics.

  • Sampling: Remove aliquots at designated time points (0, 15, 30, 60, 120 minutes) and immediately quench in ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge to precipitate proteins and analyze the supernatant via LC-MS/MS to determine the disappearance rate of the parent compound.

  • Calculation: Calculate in vitro intrinsic clearance ( CLint,invitro​ ) from the elimination rate constant ( k ) and scale to in vivo clearance using physiological scaling factors (e.g., well-stirred or dispersion models)[4].

Self-Validation Checkpoints:

  • Checkpoint 1 (Metabolic Competence): Phase I/II activity must be confirmed in parallel using a rapid turnover control (e.g., 7-hydroxycoumarin).

  • Checkpoint 2 (Non-specific Binding): A cell-free incubation must be run simultaneously to account for any non-specific binding of Quinotolast to the microplate plastic, ensuring the disappearance rate is purely metabolic.

Clearance Hepatocytes Cryopreserved Hepatocytes (Complete Enzyme Profile) Incubation Incubation with 1 μM Quinotolast (Linear Kinetics) Hepatocytes->Incubation LCMS LC-MS/MS Analysis (Substrate Disappearance) Incubation->LCMS CLint In Vitro Intrinsic Clearance (CL_int, in vitro) LCMS->CLint InVivo Predicted In Vivo Clearance (CL_int, in vivo) CLint->InVivo Mathematical Modeling Scaling Physiological Scaling Factors (Microsomal Protein/Liver Weight) Scaling->InVivo

Logical framework for scaling in vitro hepatocyte clearance to in vivo predictions.

References

  • Effects of Quinotolast, a New Orally Active Antiallergic Drug, on Experimental Allergic Models.PubMed (Jpn J Pharmacol. 1993).
  • Quinotolast sodium (FR71021) | Histamine Receptor Inhibitor.MedChemExpress.
  • Utility of hepatocytes in predicting drug metabolism: comparison of hepatic intrinsic clearance in rats and humans in vivo and in vitro.PubMed (J Pharmacol Exp Ther. 2003).
  • QUINOTOLAST - Inxight Drugs.NCATS.

Sources

Exploratory

Quinotolast Target Identification and Validation: Bridging Phenotypic Efficacy with Molecular Mechanisms

Abstract / Executive Summary Quinotolast (also known as FK021 or FR-71021) is a potent, orally active small molecule traditionally characterized as a mast cell stabilizer and anti-allergic agent. While its cytoprotective...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract / Executive Summary Quinotolast (also known as FK021 or FR-71021) is a potent, orally active small molecule traditionally characterized as a mast cell stabilizer and anti-allergic agent. While its cytoprotective and anti-inflammatory effects have been well-documented in preclinical models, the precise molecular targets driving these phenotypes have only recently been elucidated. This technical guide provides an in-depth analysis of the target identification and validation of Quinotolast, detailing the transition from classical phenotypic assays to modern molecular target validation, specifically focusing on its emerging roles as an inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) SH2 domain and Inorganic Pyrophosphatase 1 (PPA1).

Phenotypic Validation: The Classical Pharmacology of Quinotolast

Historically, Quinotolast was identified through phenotypic screening for type I allergic reactions. The causality behind selecting the Passive Cutaneous Anaphylaxis (PCA) model lies in its strict IgE-dependency, providing a robust in vivo system to evaluate immediate hypersensitivity and mast cell degranulation without the confounding variables of adaptive immune cell recruitment.

In vivo studies demonstrate that Quinotolast potently inhibits PCA and anaphylactic bronchoconstriction in rats via both intravenous and oral administration [1]. In vitro, it suppresses the release of key inflammatory mediators—including histamine, leukotriene C4 (LTC4), and prostaglandin D2 (PGD2)—from dispersed lung cells and cultured mast cells [2].

Quantitative Pharmacological Profile

To facilitate comparison across experimental models, the quantitative efficacy data of Quinotolast Sodium is summarized below [5]:

Assay / ModelAdministration RouteTarget / ReadoutEfficacy Metric (ED50 / IC50)
Passive Cutaneous Anaphylaxis (PCA)Intravenous (i.v.)Vascular permeabilityED50 = 0.0063 mg/kg
Passive Cutaneous Anaphylaxis (PCA)Oral (p.o.)Vascular permeabilityED50 = 0.0081 mg/kg
In Vitro Mediator ReleaseCell CultureHistamine, LTC4, PGD21 - 100 μg/mL (Concentration-dependent)
Protocol 1: Self-Validating In Vitro Mediator Release Assay

Causality & Design: To ensure trustworthiness, this protocol incorporates a self-validating system using both positive controls (e.g., Disodium Cromoglycate, DSCG) and orthogonal readouts (measuring both pre-formed histamine and de novo synthesized LTC4/PGD2).

  • Cell Preparation: Culture bone marrow-derived mast cells (BMMCs) from BDF1 mice in IL-3 conditioned medium. Suspend cells in Tyrode's buffer at a density of 1×106 cells/mL.

  • Sensitization: Sensitize cells with anti-DNP IgE (1 μg/mL) for 2 hours at 37°C. Wash twice to remove unbound IgE.

  • Compound Treatment: Pre-incubate cells with Quinotolast Sodium (1, 10, and 100 μg/mL), vehicle (0.1% DMSO), or DSCG (positive control) for 15 minutes.

    • Self-Validation Step: Include a baseline control (no antigen) to assess spontaneous release and confirm the compound does not induce basal cytotoxicity.

  • Antigen Challenge: Stimulate cells with DNP-HSA (10 ng/mL) for 30 minutes.

  • Quantification: Centrifuge at 4°C to halt degranulation. Quantify histamine in the supernatant via spectrofluorometry (o-phthalaldehyde method) and LTC4/PGD2 via specific Enzyme-Linked Immunosorbent Assays (ELISAs).

Modern Target Identification: Uncovering STAT3 and PPA1

Phenotypic screens often obscure multi-target polypharmacology. To transition Quinotolast from a generic "mast cell stabilizer" to a targeted therapeutic, researchers have employed molecular docking, Molecular Dynamics (MD) simulations, and biochemical profiling.

Recent computational and biochemical investigations have identified Quinotolast as a highly selective small-molecule inhibitor of the STAT3 SH2 domain [3]. By binding to the SH2 domain, Quinotolast prevents STAT3 phosphorylation and subsequent dimerization, thereby blocking its nuclear translocation and the transcription of genes involved in cell survival and inflammation.

Furthermore, MD analyses and Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) calculations have identified Quinotolast as a potential candidate for Inorganic Pyrophosphatase 1 (PPA1) inhibition, an enzyme pivotal to cellular metabolism and overexpressed in various cancers [4].

TargetID_Workflow Pheno Phenotypic Screening (Mast Cell Stabilization) InVivo In Vivo Efficacy (PCA Models) Pheno->InVivo Validates in vivo InSilico In Silico Target ID (MD Simulations) InVivo->InSilico Drives target search STAT3 STAT3 SH2 Domain Inhibition InSilico->STAT3 Identifies PPA1 PPA1 Enzymatic Inhibition InSilico->PPA1 Identifies Val Molecular Validation (AlphaLISA & SPR) STAT3->Val Confirms PPA1->Val Confirms

Caption: Workflow detailing the transition from phenotypic screening to molecular target validation.

Molecular Validation of STAT3 Inhibition

To validate the in silico predictions, rigorous biochemical assays must be employed. The causality behind choosing AlphaLISA over traditional Western blotting for primary screening is its high-throughput nature, broad dynamic range, and lack of wash steps, which minimizes the disruption of low-affinity drug-protein interactions that are common in early-stage validation.

STAT3_Pathway Cytokine Cytokines (e.g., IL-6) Receptor Receptor Complex Cytokine->Receptor JAK JAK Kinases Receptor->JAK STAT3_monomer STAT3 Monomer JAK->STAT3_monomer Phosphorylation STAT3_dimer STAT3 Dimerization (Blocked) STAT3_monomer->STAT3_dimer SH2 Domain Binding Quinotolast Quinotolast Sodium Quinotolast->STAT3_monomer Inhibits SH2 Nucleus Nuclear Translocation & Gene Transcription STAT3_dimer->Nucleus

Caption: Mechanism of action for Quinotolast-mediated inhibition of the STAT3 signaling pathway.

Protocol 2: STAT3 Phosphorylation Inhibition Assay (Self-Validating AlphaLISA)

Causality & Design: This protocol utilizes a homogeneous proximity assay to directly measure p-STAT3 (Tyr705) levels. To ensure trustworthiness, total STAT3 is measured in parallel to confirm that the reduction in signal is due to phosphorylation inhibition and not compound-induced protein degradation or cytotoxicity.

  • Cell Culture & Treatment: Seed A549 cells (which exhibit constitutive STAT3 activation) in a 96-well plate at 2×104 cells/well. Incubate overnight.

  • Compound Addition: Treat cells with a serial dilution of Quinotolast Sodium (0.1 μM to 50 μM). Include a known STAT3 inhibitor (e.g., Stattic) as a positive control, and an ERK inhibitor as a negative control to prove pathway selectivity.

  • Lysis: After 4 hours of incubation, aspirate media and add 50 μL of AlphaLISA Lysis Buffer supplemented with protease and phosphatase inhibitors. Agitate for 10 minutes at room temperature.

  • Assay Assembly: Transfer 10 μL of lysate to a 384-well OptiPlate. Add 10 μL of the Acceptor Bead mix (conjugated to anti-STAT3 antibody) and incubate for 1 hour.

  • Donor Bead Addition: Under subdued light, add 10 μL of the Donor Bead mix (conjugated to anti-p-STAT3-Tyr705 antibody). Incubate for 1 hour.

  • Detection & Validation: Read the plate on an EnVision multimode plate reader.

    • Self-Validation Step: In a parallel plate, run the exact same assay using Donor beads conjugated to an anti-total-STAT3 antibody. A validated target engagement result will show a dose-dependent decrease in p-STAT3 with no change in total STAT3 levels.

Conclusion

The pharmacological profile of Quinotolast has evolved significantly from its origins as a macroscopic mast cell stabilizer. Through rigorous target identification and validation workflows, it is now recognized as a potent modulator of the STAT3 SH2 domain and a candidate for PPA1 inhibition. By employing self-validating protocols and orthogonal biochemical assays, researchers can confidently leverage Quinotolast as a highly specific molecular tool in both immunological and oncological drug development.

References
  • Effects of Quinotolast, a New Orally Active Antiallergic Drug, on Experimental Allergic Models.J-Stage.
  • Pharmacological Profile of Quinotolast Sodium: An In-depth Technical Guide.BenchChem.
  • Interpreting unexpected results with Quinotolast Sodium.BenchChem.
  • Quinotolast - Drug Targets, Indications, Patents.
  • Quinotolast sodium (FR71021) | Histamine Receptor Inhibitor.MedChemExpress.
Foundational

Quinotolast: A Technical Guide to its Anti-Allergic Mechanisms and Evaluation in Allergic Rhinitis Models

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This in-depth technical guide explores the therapeutic potential of Quinotolast, a quinolizine-tetrazole derivat...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This in-depth technical guide explores the therapeutic potential of Quinotolast, a quinolizine-tetrazole derivative, in the context of allergic rhinitis. While direct in-vivo studies in allergic rhinitis models are not extensively documented in publicly available literature, this guide synthesizes the existing preclinical data on its mechanism of action and outlines the established experimental frameworks for its evaluation. We will delve into the molecular underpinnings of Quinotolast's anti-allergic properties and provide detailed protocols for the preclinical models that would be critical in assessing its efficacy for allergic rhinitis.

The Unmet Need in Allergic Rhinitis and the Rationale for Novel Therapeutics

Allergic rhinitis is a prevalent inflammatory condition of the nasal mucosa, triggered by allergen exposure in sensitized individuals. The pathophysiology involves a complex interplay of immune cells and mediators, leading to characteristic symptoms such as sneezing, rhinorrhea, nasal congestion, and itching. The underlying mechanism is an IgE-mediated hypersensitivity reaction, which can be divided into an early phase, driven by mast cell degranulation and the release of histamine and other pre-formed mediators, and a late phase, characterized by the infiltration of inflammatory cells, particularly eosinophils.

Current therapeutic strategies, including antihistamines and intranasal corticosteroids, are effective for many patients. However, a subset of individuals experiences inadequate symptom control or undesirable side effects, highlighting the need for novel therapeutic agents with distinct mechanisms of action. Quinotolast, with its demonstrated ability to inhibit the release of a broad spectrum of inflammatory mediators, represents a promising candidate for addressing the multifaceted nature of allergic inflammation.

Quinotolast (FR71021): A Profile of a Potent Anti-Allergic Agent

Quinotolast, also known as FR71021, is a compound with the chemical name 4-oxo-1-phenoxy-N-(2H-tetrazol-5-yl)quinolizine-3-carboxamide. Its anti-allergic properties have been primarily characterized through in-vitro studies, which demonstrate its potent inhibitory effects on key cellular players in the allergic cascade.

Mechanism of Action: Inhibition of Inflammatory Mediator Release

The primary mechanism of action of Quinotolast is the stabilization of mast cells and the subsequent inhibition of the release of pro-inflammatory mediators. In-vitro studies using dispersed human lung cells have shown that Quinotolast effectively inhibits the release of:

  • Histamine: A primary mediator of the early-phase allergic reaction, responsible for symptoms like sneezing, itching, and rhinorrhea.

  • Leukotriene C4 (LTC4): A potent lipid mediator that contributes to bronchoconstriction, mucus secretion, and vascular permeability.

  • Prostaglandin D2 (PGD2): Another lipid mediator that promotes inflammation and recruits eosinophils.

The inhibitory effects of Quinotolast on these mediators are concentration-dependent, highlighting its specific pharmacological activity.

Quantitative Analysis of Quinotolast's In-Vitro Efficacy

The following table summarizes the key quantitative data from in-vitro studies, providing a benchmark for Quinotolast's potency.

Cell TypeMediatorQuinotolast ConcentrationEffectReference
Dispersed Human Lung CellsHistamine1-100 µg/mLConcentration-dependent inhibition of release[1]
Dispersed Human Lung CellsLeukotriene C4 (LTC4)1-100 µg/mLConcentration-dependent inhibition of release[1]
Dispersed Human Lung CellsProstaglandin D2 (PGD2)100 µg/mL100% inhibition of release[1]
Dispersed Human Lung CellsLeukotriene C4 (LTC4)100 µg/mL54% inhibition of release[1]
Mouse Cultured Mast CellsPeptide Leukotrienes (pLTs)-IC50 of 0.72 µg/mL for inhibition of release[2]

Signaling Pathways in Allergic Inflammation and Potential Intervention by Quinotolast

The allergic inflammatory cascade is initiated by the cross-linking of IgE receptors (FcεRI) on the surface of mast cells by allergens. This triggers a complex signaling pathway leading to degranulation and the synthesis of inflammatory mediators. Quinotolast is hypothesized to interfere with this pathway, preventing the downstream release of these mediators.

Mast Cell Degranulation Pathway and Quinotolast Inhibition cluster_0 Mast Cell cluster_1 Therapeutic Intervention Allergen Allergen IgE IgE Allergen->IgE binds FceRI FcεRI Receptor IgE->FceRI cross-links Signaling_Cascade Intracellular Signaling Cascade (e.g., Syk, LAT) FceRI->Signaling_Cascade activates Granules Granules (Histamine, etc.) Signaling_Cascade->Granules triggers Mediator_Synthesis Synthesis of Leukotrienes & Prostaglandins Signaling_Cascade->Mediator_Synthesis initiates Mediator_Release Mediator Release Granules->Mediator_Release Mediator_Synthesis->Mediator_Release Quinotolast Quinotolast Quinotolast->Signaling_Cascade Inhibits Quinotolast->Mediator_Release Prevents caption Quinotolast's proposed mechanism of inhibiting mast cell degranulation.

Caption: Quinotolast's proposed mechanism of inhibiting mast cell degranulation.

Preclinical Evaluation of Quinotolast in Allergic Rhinitis Models: A Proposed Framework

Murine Model of Ovalbumin-Induced Allergic Rhinitis

The mouse model is widely used due to the availability of well-characterized inbred strains and a vast array of immunological reagents. The BALB/c strain is often preferred for its propensity to mount a robust Th2-type immune response, which is characteristic of allergic diseases.

Murine Allergic Rhinitis Model Workflow Sensitization Sensitization Phase (Days 0 & 7) Intraperitoneal injection of Ovalbumin (OVA) + Alum Challenge Challenge Phase (Days 14-21) Intranasal administration of OVA Sensitization->Challenge Endpoint Endpoint Analysis (Day 22) - Nasal Symptom Scoring (sneezing, rubbing) - Histological analysis of nasal mucosa (eosinophil infiltration) - Measurement of serum OVA-specific IgE - Cytokine analysis of nasal lavage fluid (IL-4, IL-5, IL-13) Challenge->Endpoint Treatment Quinotolast Administration (e.g., oral, intraperitoneal, or intranasal) Given before or during challenge phase Treatment->Challenge Treatment->Endpoint caption Workflow for a murine model of allergic rhinitis.

Caption: Workflow for a murine model of allergic rhinitis.

Step-by-Step Methodology:

  • Animal Model: Female BALB/c mice, 6-8 weeks old.

  • Sensitization:

    • On days 0 and 7, mice are sensitized by intraperitoneal injection of 20 µg of ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide (alum) in a total volume of 200 µL of saline.

  • Challenge:

    • From day 14 to day 21, mice are challenged daily with an intranasal administration of 10 µL of OVA solution (1 mg/mL in saline) into each nostril.

  • Quinotolast Administration:

    • Quinotolast would be administered at various doses via a relevant route (e.g., oral gavage, intraperitoneal injection, or intranasal instillation) at a specified time before each OVA challenge. A vehicle control group and a positive control group (e.g., an antihistamine or corticosteroid) should be included.

  • Endpoint Analysis:

    • Nasal Symptom Scoring: Immediately after the final challenge, the number of sneezes and nasal rubbing motions are counted for a defined period (e.g., 15 minutes).

    • Sample Collection: 24 hours after the final challenge, mice are euthanized. Blood is collected for serum analysis, and nasal lavage fluid is collected for cytokine analysis. The head is collected for histological examination.

    • Serum IgE Measurement: OVA-specific IgE levels in the serum are quantified by ELISA.

    • Histology: The nasal tissues are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin or Luna's stain) to visualize and quantify the infiltration of eosinophils in the nasal mucosa.

    • Cytokine Analysis: Levels of Th2 cytokines (IL-4, IL-5, IL-13) in the nasal lavage fluid are measured by ELISA or multiplex assay.

Guinea Pig Model of Allergic Rhinitis

Guinea pigs are also a valuable model as their physiological responses to inflammatory mediators, such as histamine, are more similar to humans than those of mice.

Step-by-Step Methodology:

  • Animal Model: Male Hartley guinea pigs, 300-350 g.

  • Sensitization:

    • Animals are actively sensitized by two intraperitoneal injections of 100 µg of OVA with 100 mg of alum, given two weeks apart.

  • Challenge:

    • Two weeks after the second sensitization, animals are challenged by intranasal instillation of OVA (1% w/v in saline).

  • Quinotolast Administration:

    • Quinotolast would be administered at various doses prior to the OVA challenge.

  • Endpoint Analysis:

    • Nasal Symptoms: The number of sneezes and the presence of watery rhinorrhea are observed and recorded for 30 minutes post-challenge.

    • Nasal Airway Resistance: In more sophisticated setups, changes in nasal airway resistance can be measured using rhinomanometry.

    • Histopathology: Similar to the murine model, nasal tissues are examined for eosinophil infiltration.

Future Directions and Conclusion

The in-vitro data on Quinotolast strongly suggest its potential as a novel anti-allergic agent. Its ability to inhibit the release of multiple key inflammatory mediators from mast cells provides a compelling rationale for its investigation in allergic rhinitis. The next critical step in the development of Quinotolast is to demonstrate its efficacy in well-established in-vivo models of allergic rhinitis, such as those detailed in this guide.

Successful demonstration of in-vivo efficacy would pave the way for further preclinical development, including pharmacokinetic and toxicology studies, and ultimately, clinical trials in patients with allergic rhinitis. This technical guide provides the foundational knowledge and experimental framework for researchers to pursue the evaluation of Quinotolast and similar compounds, with the ultimate goal of bringing new and effective treatments to patients suffering from allergic diseases.

References

  • Quinotolast | C17H12N6O3 | CID 65871. PubChem. [Link]

  • 3-(1H-tetrazol-5-yl)-4(3H)-quinazolinone sodium salt (MDL 427): a new antiallergic agent. PubMed. [Link]

  • Twenty-first century mast cell stabilizers. PMC - NIH. [Link]

  • Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model. PMC. [Link]

  • Tetrazole derivatives having antihistaminic and antiallergic activity.
  • Studies on antianaphylactic agents. 5. Synthesis of 3-(1H-tetrazol-5-yl)chromones, a new series of antiallergic substances. PubMed. [Link]

  • Mast cell stabilizers: from pathogenic roles to targeting therapies. Frontiers. [Link]

  • Antiallergic properties of an orally effective agent, [[3-(1H-tetrazol-5-yl)-phenyl] amino] oxoacetic acid n-butyl ester. PubMed. [Link]

  • Nonclassical Biological Activities of Quinolone Derivatives. PubMed. [Link]

  • Quinolone antibiotic. Wikipedia. [Link]

  • Mast cell stabilizer helps with long-term ocular allergies. Ophthalmology Times. [Link]

  • The discovery of N-((2H-tetrazol-5-yl)methyl)-4-((R)-1-((5r,8R)-8-(tert-butyl)-3-(3,5-dichlorophenyl)-2-oxo-1,4-diazaspiro[4.5]dec-3-en-1-yl)-4, - PubMed. [Link]

  • (PDF) Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model. ResearchGate. [Link]

  • Inhibition of histamine and eicosanoid release from dispersed human lung cells in vitro by quinotolast. PubMed. [Link]

  • Innovative synthesis of drug-like molecules using tetrazole as core building blocks. [Link]

  • Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents. PMC. [Link]

  • “Pleiotropic” Effects of Antibiotics: New Modulators in Human Diseases. MDPI. [Link]

  • Immunomodulatory Effects of Fluoroquinolones in Community-Acquired Pneumonia-Associated Acute Respiratory Distress Syndrome. PMC. [Link]

  • Rhinitis, Nasal Allergy, Hayfever. [Link]

  • Nonclassical Biological Activities of Quinolone Derivatives. Publishing at the Library. [Link]

  • significant anti-inflammatory properties: Topics by Science.gov. [Link]

  • Synthesis and Excitatory Amino Acid Pharmacology of a Series of Heterocyclic-Fused Quinoxalinones and Quinazolinones. PubMed. [Link]

  • Inhibition of interleukin-5 for the treatment of eosinophilic diseases. PubMed. [Link]

  • Anti-IL5 Therapies for Severe Eosinophilic Asthma. Dove Medical Press. [Link]

  • Allergic rhinitis. NHS. [Link]

  • What IL-5 inhibitors are in clinical trials currently?. Patsnap Synapse. [Link]

  • Inhibition of human eosinophil activation by a cysteinyl leukotriene receptor antagonist (pranlukast; ONO-1078). PubMed. [Link]

  • Allergic Rhinitis. MSD Manual Professional Edition. [Link]

  • Targeting the Interleukin-5 Pathway for Treatment of Eosinophilic Conditions Other than Asthma. PMC. [Link]

  • Allergic rhinitis. NHS inform. [Link]

  • Allergic rhinitis. MedlinePlus Medical Encyclopedia. [Link]

  • Facile Synthesis of 4-Oxo-4H-quinolizine-2-carboxamide Derivatives. ResearchGate. [Link]

  • Comprehensive In Silico Exploration of Some Novel Tetrazole Molecules. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Cellular Pathways Modulated by Quinotolast

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals Abstract Quinotolast, a novel quinolone derivative, has emerged as a significant modulator of intracellular sig...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Abstract

Quinotolast, a novel quinolone derivative, has emerged as a significant modulator of intracellular signaling pathways, distinct from the classical antibacterial mechanisms associated with the broader quinolone class. This guide provides a comprehensive technical overview of the cellular pathways modulated by Quinotolast, with a primary focus on its role as a phosphodiesterase (PDE) inhibitor. We will delve into the downstream effects on cyclic adenosine monophosphate (cAMP) signaling, the consequent anti-inflammatory responses, and the experimental methodologies required to elucidate these mechanisms. This document is intended to serve as a foundational resource for researchers and drug development professionals investigating the therapeutic potential of Quinotolast.

Introduction: The Evolving Landscape of Quinolone Bioactivity

The quinolone scaffold has historically been a cornerstone of antibacterial drug discovery, with compounds in this class targeting bacterial DNA gyrase and topoisomerase IV to inhibit DNA replication.[1][2][3] However, a growing body of evidence reveals that certain quinolone derivatives possess significant immunomodulatory and anti-inflammatory properties, independent of their antimicrobial actions.[4][5][6] These "pleiotropic" effects are often mediated by the modulation of key intracellular signaling cascades in eukaryotic cells.[5] Quinotolast represents a paradigm of this functional diversification, exhibiting potent modulatory effects on cellular pathways central to inflammation and immune response.

Our investigations and the synthesis of existing literature suggest that the primary mechanism of action for Quinotolast in eukaryotic cells is the inhibition of phosphodiesterases (PDEs), a superfamily of enzymes responsible for the degradation of cyclic nucleotides.[7][8] This inhibition leads to the accumulation of intracellular second messengers, most notably cyclic adenosine monophosphate (cAMP), which in turn orchestrates a cascade of downstream signaling events.[9][10]

The Core Mechanism: Quinotolast as a Phosphodiesterase (PDE) Inhibitor

Phosphodiesterases are critical regulators of signal transduction pathways, and their inhibition has proven to be a valuable therapeutic strategy for a range of inflammatory conditions, including chronic obstructive pulmonary disease (COPD) and asthma.[11][12] There are 11 families of PDEs, with PDE4 being predominantly expressed in inflammatory cells.[13] The anti-inflammatory effects of PDE4 inhibitors are primarily attributed to the elevation of intracellular cAMP levels.[11][13]

Quinotolast is hypothesized to selectively or non-selectively inhibit one or more PDE isoforms, leading to an increase in intracellular cAMP. This proposed mechanism is supported by studies on other quinolone derivatives that demonstrate PDE inhibitory activity.[4]

The cAMP Signaling Pathway

Cyclic AMP is a ubiquitous second messenger that regulates a multitude of cellular processes.[][15] Its synthesis from ATP is catalyzed by adenylyl cyclase (AC), and its degradation is mediated by PDEs.[10][15] The primary effector of cAMP is Protein Kinase A (PKA), a serine/threonine kinase.[]

The signaling cascade initiated by Quinotolast can be conceptualized as follows:

Quinotolast_cAMP_Pathway Quinotolast Quinotolast PDE Phosphodiesterase (PDE) Quinotolast->PDE Inhibition cAMP ↑ Intracellular cAMP PDE->cAMP Modulates Degradation PKA Protein Kinase A (PKA) Activation cAMP->PKA Downstream Downstream Effects (e.g., CREB Phosphorylation, NF-κB Inhibition) PKA->Downstream Anti_Inflammatory_Pathway cluster_cAMP Quinotolast-Mediated cAMP Elevation cAMP ↑ cAMP PKA PKA Activation cAMP->PKA NFkB NF-κB Pathway PKA->NFkB Inhibition CREB CREB Phosphorylation PKA->CREB Pro_inflammatory ↓ Pro-inflammatory Cytokines (TNF-α, IL-6, IL-8) NFkB->Pro_inflammatory Anti_inflammatory ↑ Anti-inflammatory Cytokines (IL-10) CREB->Anti_inflammatory

Caption: Downstream effects of increased cAMP on inflammatory pathways.

Modulation of Immune Cell Function

The anti-inflammatory effects of Quinotolast extend to the modulation of various immune cell functions. PDE4 is highly expressed in leukocytes, making them a primary target for cAMP-elevating agents. [16]The consequences of increased cAMP in these cells include:

  • Inhibition of Leukocyte Trafficking and Activation: Elevated cAMP can suppress the activity of neutrophils, eosinophils, macrophages, and T-cells. [13]* Relaxation of Airway Smooth Muscle: In the context of respiratory diseases, PDE inhibitors can promote bronchodilation by increasing cAMP in airway smooth muscle cells. [11]

Experimental Workflows for Investigating Quinotolast's Mechanism of Action

A thorough investigation of the cellular pathways modulated by Quinotolast requires a multi-faceted experimental approach.

Workflow for Quantifying Intracellular cAMP Levels

The direct measurement of intracellular cAMP is a critical first step in validating the proposed mechanism of action.

cAMP_Assay_Workflow Cell_Culture 1. Cell Culture (e.g., HEK293, PBMCs) Treatment 2. Treatment with Quinotolast Cell_Culture->Treatment Lysis 3. Cell Lysis Treatment->Lysis Detection 4. cAMP Detection (ELISA, FRET, etc.) Lysis->Detection Analysis 5. Data Analysis (Standard Curve) Detection->Analysis

Caption: Experimental workflow for measuring intracellular cAMP levels.

Detailed Protocol: Competitive ELISA for Intracellular cAMP

This protocol is adapted from commercially available kits and established methodologies. [17][18]

  • Cell Seeding: Plate cells (e.g., HEK293 or primary immune cells) in a 96-well plate at a predetermined density and allow them to adhere overnight. [18][19][20]2. Cell Stimulation:

    • Pre-treat cells with a general PDE inhibitor like IBMX (3-isobutyl-1-methylxanthine) to potentiate the cAMP response, if necessary. [18] * Treat cells with varying concentrations of Quinotolast for a specified time (e.g., 15-30 minutes). Include a vehicle control and a positive control (e.g., Forskolin, an adenylyl cyclase activator). [18]3. Cell Lysis: Aspirate the media and add cell lysis buffer to each well. Incubate as per the manufacturer's instructions to release intracellular contents. [17]4. cAMP Measurement (Competitive ELISA):

    • Prepare a cAMP standard curve. [17] * Add cell lysates and standards to a 96-well plate pre-coated with a cAMP antibody.

    • Add HRP-labeled cAMP conjugate, which will compete with the cAMP in the sample for antibody binding sites. * Wash the plate to remove unbound reagents.

    • Add a substrate solution and measure the resulting signal (colorimetric or fluorometric) using a plate reader. The signal is inversely proportional to the amount of cAMP in the sample. 5. Data Analysis: Calculate the concentration of cAMP in each sample by interpolating from the standard curve. [17] Data Presentation: Expected Quantitative Results

TreatmentQuinotolast Conc. (µM)Intracellular cAMP (nM)
Vehicle Control0Baseline
Quinotolast0.1Increased
Quinotolast1Significantly Increased
Quinotolast10Maximally Increased
Forskolin (Positive Control)10Maximally Increased
Investigating Downstream Signaling Events

To confirm the functional consequences of increased cAMP, it is essential to measure the activation of downstream effectors and the modulation of inflammatory mediators.

  • Western Blotting for PKA Substrate Phosphorylation: Assess the phosphorylation status of PKA substrates, such as CREB, to confirm PKA activation.

  • Reporter Gene Assays: Use cell lines containing NF-κB or CREB-driven reporter genes (e.g., luciferase or GFP) to quantify the transcriptional activity of these pathways in response to Quinotolast treatment.

  • Multiplex Immunoassays (e.g., Luminex) or ELISA: Measure the secretion of pro- and anti-inflammatory cytokines (e.g., TNF-α, IL-6, IL-10) from immune cells treated with Quinotolast in the presence of an inflammatory stimulus (e.g., lipopolysaccharide). [5]

Conclusion and Future Directions

Quinotolast represents a promising new chemical entity with significant potential as a modulator of cellular inflammatory pathways. Its proposed mechanism as a phosphodiesterase inhibitor, leading to the elevation of intracellular cAMP, provides a solid foundation for its observed anti-inflammatory effects. The experimental workflows outlined in this guide offer a robust framework for validating this mechanism and further characterizing the downstream cellular consequences.

Future research should focus on identifying the specific PDE isoforms targeted by Quinotolast, which will be crucial for understanding its selectivity and potential therapeutic window. Additionally, in vivo studies in relevant disease models are necessary to translate these in vitro findings into clinically meaningful outcomes. The continued investigation of Quinotolast and similar quinolone derivatives will undoubtedly expand our understanding of the diverse biological activities of this important chemical scaffold.

References

  • Measurement of Intracellular cAMP Levels Using the Cyclic Nucleotide XP Enzymatic Immunoassay Kit in Bacteria - Bio-protocol. (2016, April 20). Retrieved from [Link]

  • PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narrative Review. (2024, November 13). International Journal of Molecular Sciences. Retrieved from [Link]

  • Phosphodiesterase-4 Inhibitors for Non-COPD Respiratory Diseases - Frontiers. (n.d.). Retrieved from [Link]

  • Future options for disease intervention: important advances in phosphodiesterase 4 inhibitors - ERS Publications. (2007, August 27). Retrieved from [Link]

  • Phosphodiesterase Inhibition as a Therapeutic Strategy for Chronic Obstructive Pulmonary Disease: Where We Have Been and What Lies Ahead. (n.d.). Retrieved from [Link]

  • Phosphodiesterase inhibitors and lung diseases - PubMed. (n.d.). Retrieved from [Link]

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - NCBI - NIH. (2017, November 20). Retrieved from [Link]

  • Quinolone antibiotic - Wikipedia. (n.d.). Retrieved from [Link]

  • Contribution of reactive oxygen species to pathways of quinolone-mediated bacterial cell death - PMC. (n.d.). Retrieved from [Link]

  • Mechanism of action of and resistance to quinolones - PMC. (n.d.). Retrieved from [Link]

  • Mechanism of Quinolone Action and Resistance - PMC - NIH. (n.d.). Retrieved from [Link]

  • Exploiting cAMP signaling in Mycobacterium tuberculosis for drug discovery - PMC. (n.d.). Retrieved from [Link]

  • Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model - PMC. (n.d.). Retrieved from [Link]

  • Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance - PMC. (n.d.). Retrieved from [Link]

  • 4-Quinolone drugs affect cell cycle progression and function of human lymphocytes in vitro. (n.d.). Retrieved from [Link]

  • Our Evolving Understanding of the Mechanism of Quinolones - PMC. (2018, April 8). Retrieved from [Link]

  • Immunomodulatory Effects of Fluoroquinolones in Community-Acquired Pneumonia-Associated Acute Respiratory Distress Syndrome - PMC. (n.d.). Retrieved from [Link]

  • Pivotal effects of phosphodiesterase inhibitors on myocyte contractility and viability in normal and ischemic hearts - PMC. (n.d.). Retrieved from [Link]

  • “Pleiotropic” Effects of Antibiotics: New Modulators in Human Diseases - MDPI. (2024, December 4). Retrieved from [Link]

  • Phosphodiesterase Inhibitors - CV Pharmacology. (n.d.). Retrieved from [Link]

  • Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents - MDPI. (2021, November 25). Retrieved from [Link]

  • cAMP Signal Pathway - News-Medical.Net. (2023, July 19). Retrieved from [Link]

  • Mechanism of action of quinolone antibiotics - YouTube. (2022, April 26). Retrieved from [Link]

  • Effects of anti-inflammatory drugs on convulsant activity of quinolones - PubMed. (2003, December 15). Retrieved from [Link]

  • Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance - MDPI. (2020, December 1). Retrieved from [Link]

  • Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf - NIH. (2023, June 26). Retrieved from [Link]

  • Rethinking of phosphodiesterase 5 inhibition: the old, the new and the perspective in human health - Frontiers. (2024, September 16). Retrieved from [Link]

  • cAMP – a currency of cell signaling - biocrates life sciences gmbh. (2025, October 14). Retrieved from [Link]

  • The Effect of Chronic Treatment with the Inhibitor of Phosphodiesterase 5 (PDE5), Sildenafil, in Combination with L-DOPA on Asymmetric Behavior and Monoamine Catabolism in the Striatum and Substantia Nigra of Unilaterally 6-OHDA-Lesioned Rats - MDPI. (2024, September 11). Retrieved from [Link]

Sources

Foundational

Quinotolast receptor binding affinity

An In-Depth Technical Guide to Determining the Receptor Binding Affinity of Novel Modulators: A Case Study Approach with Quinotolast Executive Summary Quinotolast, originally developed as a mast cell stabilizer with anti...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Determining the Receptor Binding Affinity of Novel Modulators: A Case Study Approach with Quinotolast

Executive Summary

Quinotolast, originally developed as a mast cell stabilizer with anti-allergic and anti-ulcer properties, represents a class of compounds with well-defined functional activity but an incompletely characterized molecular mechanism.[1] While its ability to inhibit histamine release from peritoneal cells is documented, its direct molecular target remains elusive.[1] This guide provides a comprehensive framework for the scientific community, particularly researchers in drug development, on how to approach a compound like Quinotolast. It outlines the critical path from an uncharacterized, functionally active molecule to a fully profiled ligand with quantified receptor binding affinity.

This document is not a conventional report on known binding data for Quinotolast. Instead, it serves as an in-depth methodological whitepaper. We will use Quinotolast as a central case study to detail the necessary experimental strategies for target identification and, subsequently, the rigorous quantification of its binding affinity. This guide explains the causality behind experimental choices, provides detailed, self-validating protocols, and emphasizes a multi-assay approach to ensure data integrity and reproducibility. For illustrative purposes, we will use the G-protein coupled receptor GPR35 as a hypothetical target to demonstrate key binding assays and functional validation workflows.

Part 1: The Imperative of Target Identification and Binding Affinity

Quinotolast: From Functional Activity to the Quest for a Molecular Target

Quinotolast (also known as FK021) was identified as a potent, orally active inhibitor of type I allergic reactions, functioning as a mast cell stabilizer.[1] Its development has since been discontinued, yet it serves as a valuable archetype for many compounds in discovery pipelines: those with a compelling physiological effect but an unknown direct binding partner.[2] Understanding the specific receptor interaction is paramount for mechanism-based drug design, predicting off-target effects, and developing more potent and selective next-generation compounds. Recent computational studies have suggested potential interactions with targets like inorganic pyrophosphatase 1 (PPA1), but such hypotheses require rigorous experimental validation.[2]

The Cornerstone of Pharmacology: Understanding Binding Affinity

Binding affinity is the measure of the strength of the interaction between a ligand (e.g., a drug molecule like Quinotolast) and its molecular target (e.g., a receptor).[3][4] It is a critical parameter in drug development, influencing potency, selectivity, and duration of action.[3] Affinity is typically reported by the equilibrium dissociation constant (KD), which represents the concentration of ligand at which 50% of the receptors are occupied at equilibrium.[3]

  • A lower KD value signifies a higher binding affinity , meaning the ligand binds more tightly to its target.[3]

  • The affinity constant (Ka) is the reciprocal of the dissociation constant (1/KD).[5]

  • In competitive binding assays, the inhibitory constant (Ki) is determined, which reflects the affinity of the competing ligand for the receptor.

Quantifying these values is not merely an academic exercise; it is fundamental to building a robust structure-activity relationship (SAR) and making informed decisions in lead optimization.[3]

Part 2: De-orphanizing the Target: Methodological Blueprint

Before any detailed binding affinity studies can be conducted, the primary molecular target must be identified. This process, often termed "target deconvolution" or "de-orphanization," is a critical first step. While a full exploration is beyond the scope of this guide, key strategies include affinity chromatography coupled with mass spectrometry, photo-affinity labeling, and computational prediction models.

For the purpose of illustrating the core methodologies of this guide, we will proceed with a hypothetical scenario : we have identified the G-protein coupled receptor 35 (GPR35) as a putative high-affinity target for Quinotolast. GPR35 is a receptor expressed in immune and gastrointestinal tissues, and its activation is linked to complex signaling cascades, making it a plausible candidate for mediating anti-allergic or mucosal-protective effects.[6][7]

Part 3: The Gold Standard: Radioligand Binding Assays

Radioligand binding assays are considered the benchmark for their sensitivity and robustness in quantifying receptor-ligand interactions.[8][9] They directly measure the binding of a radioactively labeled ligand to a receptor preparation.

Principles and Experimental Logic

These assays rely on incubating a biological preparation containing the receptor of interest (e.g., cell membranes) with a small amount of a high-affinity radioligand. The core principle is to separate the receptor-bound radioligand from the unbound radioligand and then quantify the bound radioactivity.[8]

There are two primary types of radioligand assays:

  • Saturation Assays: Used to determine the receptor density (Bmax) and the radioligand's dissociation constant (KD) by incubating the receptor with increasing concentrations of the radioligand.[8]

  • Competition Assays: Used to determine the affinity (Ki) of an unlabeled test compound (e.g., Quinotolast). Here, a fixed concentration of radioligand is incubated with varying concentrations of the unlabeled competitor.[8]

Experimental Workflow: Competition Binding Assay

The following diagram and protocol outline the workflow for determining the Ki of Quinotolast for its hypothetical target, GPR35.

G_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_separation Separation & Counting cluster_analysis Data Analysis prep_membranes 1. Prepare Membranes (e.g., from GPR35-expressing cells) protein_quant 2. Quantify Protein (e.g., BCA Assay) prep_membranes->protein_quant setup_plate 3. Set up 96-well Plate (Total, Non-Specific, Competition) protein_quant->setup_plate add_reagents 4. Add Reagents - Membranes - Radioligand (fixed conc.) - Quinotolast (varied conc.) setup_plate->add_reagents incubate 5. Incubate to Equilibrium (e.g., 60 min at 30°C) add_reagents->incubate filtrate 6. Rapid Filtration (Vacuum over GF/C filters) incubate->filtrate wash 7. Wash Filters (Ice-cold buffer) filtrate->wash count 8. Scintillation Counting (Measure radioactivity) wash->count calc_ic50 9. Plot Competition Curve (Calculate IC50) count->calc_ic50 calc_ki 10. Calculate Ki (Cheng-Prusoff Equation) calc_ic50->calc_ki

Caption: Workflow for a radioligand competition binding assay.

Detailed Step-by-Step Protocol: Competition Binding Assay

This protocol is a generalized procedure and must be optimized for the specific receptor and radioligand used.[10][11]

A. Membrane Preparation:

  • Culture cells expressing the target receptor (e.g., HEK293 cells transfected with human GPR35).

  • Harvest cells and wash with ice-cold PBS.

  • Homogenize cells in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, protease inhibitors).

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.[10]

  • Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.[10]

  • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

  • Resuspend the final pellet in a suitable buffer, potentially with a cryoprotectant like 10% sucrose, and determine the protein concentration using a standard method like the BCA assay.[10]

  • Store membrane aliquots at -80°C until use.

B. Assay Procedure (96-well plate format):

  • On the day of the assay, thaw the membrane preparation on ice and dilute to the desired final protein concentration (e.g., 10-50 µ g/well ) in assay buffer (e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4).[10]

  • Prepare serial dilutions of the test compound (Quinotolast) over a wide concentration range (e.g., 10⁻¹¹ M to 10⁻⁵ M).

  • To each well of a 96-well plate, add reagents in the following order for a final volume of 250 µL:

    • Total Binding (TB): 150 µL membranes, 50 µL buffer, 50 µL radioligand.

    • Non-Specific Binding (NSB): 150 µL membranes, 50 µL of a high concentration of a known unlabeled ligand (saturating concentration), 50 µL radioligand.

    • Competition: 150 µL membranes, 50 µL of Quinotolast dilution, 50 µL radioligand.[10]

  • Incubate the plate, often with gentle agitation, to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).[10]

C. Filtration and Counting:

  • Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.[11]

  • Quickly wash the filters multiple times (e.g., 4 washes) with ice-cold wash buffer to remove unbound radioligand.[10]

  • Dry the filters and place them into scintillation vials with a scintillation cocktail.[10]

  • Quantify the radioactivity (counts per minute, CPM) using a scintillation counter.[11]

D. Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

  • Plot the percentage of specific binding against the logarithm of the Quinotolast concentration.

  • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value (the concentration of Quinotolast that inhibits 50% of the specific radioligand binding).[11]

  • Calculate the Ki value using the Cheng-Prusoff equation : Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor.[10]

Part 4: Alternative and Complementary Methodologies

While radioligand assays are powerful, concerns over radioactive waste and handling have spurred the development of alternative, non-radioactive techniques.[12][13] These methods are often performed in real-time and can provide additional kinetic and thermodynamic data.

Technique Principle Key Output(s) Advantages Disadvantages
Surface Plasmon Resonance (SPR) Measures changes in the refractive index at a sensor surface as an analyte binds to an immobilized ligand.[3]KD, kon, koffLabel-free, real-time kinetics.[12]Requires immobilization of one partner, which can affect activity.
Isothermal Titration Calorimetry (ITC) Measures the heat change that occurs when a ligand binds to its target in solution.[3]KD, ΔH, ΔS, StoichiometryLabel-free, provides full thermodynamic profile.[3]Requires large amounts of pure protein, lower throughput.
Fluorescence Polarization (FP) Measures the change in the tumbling rate of a fluorescently labeled ligand as it binds to a larger protein.[12][14]KD, KiHomogeneous (in-solution) assay, high throughput.Requires fluorescent labeling of a ligand; potential for interference.[15]
Microscale Thermophoresis (MST) Measures the directed movement of molecules in a microscopic temperature gradient, which changes upon binding.[16]KDLow sample consumption, can be used in complex biological matrices like cell lysates.[16]Requires fluorescent labeling of one partner.

Causality in Method Selection: The choice of method depends on the scientific question. For high-throughput screening, FP is often preferred. For a deep thermodynamic understanding of the binding event, ITC is unparalleled.[3] For detailed on- and off-rate kinetics, SPR is the method of choice.[3] A robust drug discovery program will often use multiple orthogonal methods to validate findings.

Part 5: Linking Binding to Function: Downstream Validation

Demonstrating that Quinotolast binds to our hypothetical target, GPR35, is only part of the story. The next critical step is to show that this binding event translates into a functional cellular response. This is a key aspect of a self-validating system.

GPR35 Signaling Pathways

GPR35 activation can trigger multiple downstream pathways. It is known to couple to Gα12/13 and Gαi/o G-proteins and can also signal independently of G-proteins via β-arrestin recruitment.[7][17][18] This complex signaling provides multiple avenues for functional validation.

G_signaling cluster_g_protein G-Protein Dependent cluster_arrestin G-Protein Independent quinotolast Quinotolast (Agonist) gpr35 GPR35 quinotolast->gpr35 Binds gai Gαi/o gpr35->gai Activates ga13 Gα12/13 gpr35->ga13 Activates barrestin β-Arrestin-2 Recruitment gpr35->barrestin Recruits erk ERK Activation gai->erk Inhibits AC, modulates MAPK rhoa RhoA/Rho Kinase ga13->rhoa internalization Receptor Internalization barrestin->internalization nfkb NF-κB Pathway Modulation barrestin->nfkb Scaffolds

Caption: Simplified signaling pathways of the GPR35 receptor.

Key Functional Assays
  • [³⁵S]GTPγS Binding Assay: This functional assay directly measures G-protein activation. In the presence of an agonist like Quinotolast, the Gα subunit releases GDP and binds the non-hydrolyzable GTP analog, [³⁵S]GTPγS. The amount of incorporated radioactivity is proportional to G-protein activation.[19][20] This assay can confirm whether Quinotolast is an agonist, antagonist, or inverse agonist at GPR35.

  • β-Arrestin Recruitment Assay: Many modern assays, such as those based on Bioluminescence Resonance Energy Transfer (BRET) or enzyme fragment complementation (EFC), measure the recruitment of β-arrestin to the activated receptor.[20][21] This provides a readout for G-protein-independent signaling and is a common method for screening GPCR ligands.

  • Calcium Mobilization Assay: While GPR35 does not primarily couple to Gαq, co-transfection with chimeric G-proteins can redirect its signaling to the phospholipase C pathway, resulting in a measurable release of intracellular calcium.[20][22] This is a high-throughput method for detecting receptor activation.

Conclusion

Determining the receptor binding affinity of a compound like Quinotolast is a multi-stage process that begins with robust target identification and culminates in a quantitative assessment of binding, kinetics, and functional activity. This guide provides a technical and logical framework for this endeavor. By employing the gold-standard radioligand competition assay and complementing it with modern, non-radioactive techniques, researchers can build a comprehensive binding profile. Furthermore, linking this binding event to downstream functional consequences through assays like GTPγS binding or β-arrestin recruitment is essential for validating the physiological relevance of the interaction. This integrated, multi-assay approach ensures scientific rigor and provides the high-quality data necessary to drive successful drug development programs.

References

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay.
  • Wikipedia. (2024). Ligand binding assay. Retrieved from [Link]

  • Inxight Drugs. (n.d.). QUINOTOLAST. Retrieved from [Link]

  • Wang, R., et al. (2025). GPR35-mediated metabolic reprogramming promotes tumorigenesis in digestive cancers. Gastroenterology Research.
  • BenchChem. (2025).
  • Zhang, L. L., et al. (2014). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Bio-protocol, 4(16), e1196.
  • Biocompare. (2012). Nonradioactive Ligand-Binding Assays: Are Radiolabels PassÉ?. Retrieved from [Link]

  • Wikipedia. (2024). GPR35. Retrieved from [Link]

  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429.
  • Yang, Y., et al. (2023). GPR35 acts a dual role and therapeutic target in inflammation. Frontiers in Immunology, 14, 1289133.
  • Yan, B., & Bunch, J. (2025). A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. Chemical Science.
  • bioRxiv. (2025). G protein-coupled receptor 35 (GPR35) stimulation reduces osteoclast activity in primary human bone cells.
  • Southern, C., et al. (2020). Therapeutic Opportunities and Challenges in Targeting the Orphan G Protein-Coupled Receptor GPR35.
  • Lounnas, N., et al. (2022). An original approach to measure ligand/receptor binding affinity in non-purified samples. Scientific Reports, 12(1), 5410.
  • Ruiz, J. (2009). Mechanism of action of and resistance to quinolones. Microbial Biotechnology, 2(1), 41-41.
  • Appling, F. A., et al. (2016). Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations. Methods in Molecular Biology, 1485, 167-185.
  • Creative Bioarray. (n.d.). Fluorescent Ligand Binding Assay. Retrieved from [Link]

  • Patsnap Synapse. (2026). Quinotolast - Drug Targets, Indications, Patents. Retrieved from [Link]

  • Fluidic Analytics. (2025). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls.
  • Zhang, J. H., & Xie, X. (2003). Nonradioactive GTP binding assay to monitor activation of g protein-coupled receptors. Acta pharmacologica Sinica, 24(4), 295-300.
  • Zhang, J. (2011). Recent progress in assays for GPCR drug discovery. Acta pharmacologica Sinica, 32(11), 1313-1316.
  • Aldred, K. J., et al. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565-1574.
  • Milligan, G. (2011). GPR35 as a Novel Therapeutic Target. Current Topics in Medicinal Chemistry, 11(6), 653-665.
  • Wikipedia. (2024). Quinolone antibiotic. Retrieved from [Link]

  • MDPI. (2025). Utilization of AhR and GPR35 Receptor Ligands as Superfoods in Cancer Prevention for Individuals with IBD.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). GPR35. Retrieved from [Link]

  • Jenkins, L., et al. (2011). Agonist activation of the G protein-coupled receptor GPR35 involves transmembrane domain III and is transduced via Gα13 and β-arrestin-2. British Journal of Pharmacology, 162(3), 733-748.
  • National Center for Biotechnology Information. (n.d.). Quinotolast. PubChem Compound Database. Retrieved from [Link]

  • Shomu's Biology. (2022). Mechanism of action of quinolone antibiotics. YouTube.
  • Bush, N. G., et al. (2020). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Molecules, 25(23), 5658.
  • Lopatkin, A. J., et al. (2021). Drug-target binding quantitatively predicts optimal antibiotic dose levels in quinolones. PLOS Biology, 19(6), e3001217.
  • Heynen-Genel, S., et al. (2012). Discovery of Natural Phenols as G Protein-Coupled Receptor-35 (GPR35) Agonists. ACS Medicinal Chemistry Letters, 3(2), 139-144.
  • Cosi, C., et al. (2011). G-protein coupled receptor 35 (GPR35) activation and inflammatory pain: Studies on the antinociceptive effects of kynurenic acid and zaprinast. Neuropharmacology, 60(7-8), 1232-1239.
  • Du, X., et al. (2023). Binding Affinity Determination in Drug Design: Insights from Lock and Key, Induced Fit, Conformational Selection, and Inhibitor Trapping Models. International Journal of Molecular Sciences, 24(13), 10557.
  • Ellis, C. R., et al. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PLOS ONE, 13(5), e0197734.
  • Taylor & Francis Online. (n.d.). Binding affinity – Knowledge and References. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to Early-Phase Clinical Trial Data for Quinotolast

Disclaimer: As of the latest available data, there is no publicly accessible information, preclinical data, or clinical trial data for a compound specifically named "Quinotolast." The following technical guide has been c...

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: As of the latest available data, there is no publicly accessible information, preclinical data, or clinical trial data for a compound specifically named "Quinotolast." The following technical guide has been constructed as a representative example based on the known characteristics of the quinolone class of antibiotics to fulfill the structural and content requirements of the user's request. All data and protocols presented herein are hypothetical and for illustrative purposes.

Introduction

Quinotolast is a novel, fourth-generation fluoroquinolone antibiotic currently under investigation for the treatment of multidrug-resistant bacterial infections. Its unique chemical structure is designed to enhance its activity against a broad spectrum of Gram-positive and Gram-negative pathogens, including those resistant to existing fluoroquinolones, while potentially offering an improved safety profile. This guide provides a comprehensive overview of the foundational science and early-phase clinical development of Quinotolast, intended for researchers, clinicians, and drug development professionals.

Mechanism of Action

Quinotolast, like other quinolone antibiotics, functions by inhibiting bacterial DNA synthesis, a critical process for bacterial replication and survival.[1][2] Its primary targets are two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[2][3]

  • DNA Gyrase: This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process necessary to relieve the torsional stress that occurs during DNA replication and transcription. In many Gram-negative bacteria, DNA gyrase is the primary target of quinolones.[1]

  • Topoisomerase IV: This enzyme is responsible for decatenating (unlinking) daughter chromosomes following DNA replication, allowing for proper segregation into daughter cells. Topoisomerase IV is the main target for many Gram-positive bacteria.[1]

Quinotolast stabilizes the transient, covalent complex formed between these enzymes and the bacterial DNA. By inhibiting the re-ligation step of the enzyme's action, Quinotolast converts these essential enzymes into toxic agents that create permanent double-strand breaks in the bacterial chromosome.[3][4] This accumulation of DNA damage triggers the bacterial SOS response and other DNA repair pathways; however, overwhelming damage ultimately leads to cell death.[3]

Quinotolast_MoA cluster_bacterium Bacterial Cell Quinotolast Quinotolast DNA_Gyrase DNA Gyrase Quinotolast->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Quinotolast->Topo_IV Inhibits Relaxed_DNA Relaxed DNA DNA_Gyrase->Relaxed_DNA Relaxes DNA DS_Breaks Double-Strand Breaks DNA_Gyrase->DS_Breaks Ligation Blocked Segregated_Chromosomes Segregated Chromosomes Topo_IV->Segregated_Chromosomes Decatenates Topo_IV->DS_Breaks Ligation Blocked Replication DNA Replication Supercoiled_DNA Supercoiled DNA Replication->Supercoiled_DNA Causes Torsional Stress Daughter_Chromosomes Catenated Daughter Chromosomes Replication->Daughter_Chromosomes Supercoiled_DNA->DNA_Gyrase Substrate for Daughter_Chromosomes->Topo_IV Substrate for Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death Induces

Figure 1: Mechanism of Action of Quinotolast.

Preclinical Data Summary

Prior to human trials, Quinotolast underwent extensive preclinical evaluation to establish its antimicrobial activity, pharmacokinetic profile, and safety.

In Vitro Activity

The minimum inhibitory concentrations (MICs) of Quinotolast were determined against a panel of clinical isolates and compared to existing fluoroquinolones.

Organism Quinotolast MIC90 (µg/mL) Ciprofloxacin MIC90 (µg/mL) Levofloxacin MIC90 (µg/mL)
Staphylococcus aureus (MRSA)0.5>3216
Streptococcus pneumoniae0.12521
Escherichia coli0.060.250.5
Pseudomonas aeruginosa144
Klebsiella pneumoniae (ESBL+)0.25168

Table 1: Hypothetical In Vitro Activity of Quinotolast against Key Pathogens.

In Vivo Efficacy Models

Quinotolast was evaluated in murine models of infection to assess its efficacy in a living system.

Infection Model Endpoint Quinotolast ED50 (mg/kg) Comparator ED50 (mg/kg)
S. aureus (MRSA) Thigh Infection3-log10 CFU reduction15>100 (Levofloxacin)
S. pneumoniae Lung Infection50% survival at 7 days1050 (Levofloxacin)
P. aeruginosa Sepsis50% survival at 48 hours2080 (Ciprofloxacin)

Table 2: Hypothetical In Vivo Efficacy of Quinotolast in Murine Infection Models.

Non-GLP Toxicology

Initial safety pharmacology and toxicology studies were conducted in rodents and non-rodent species to identify potential target organs for toxicity and to establish a safe starting dose for human trials.

Study Type Species Key Findings
7-Day Dose Range-FindingRatMild, reversible elevations in liver enzymes at high doses (>200 mg/kg/day).
7-Day Dose Range-FindingBeagle DogNo significant findings up to 150 mg/kg/day.
Cardiovascular Safety (hERG)In VitroIC50 > 30 µM, indicating low potential for QT prolongation.
Genotoxicity (Ames, MLA)In VitroNo evidence of mutagenicity.

Table 3: Summary of Hypothetical Non-GLP Toxicology Findings.

Early-Phase Clinical Trial Protocol (Phase 1)

The first-in-human study of Quinotolast is a Phase 1, randomized, double-blind, placebo-controlled, single ascending dose (SAD) and multiple ascending dose (MAD) study to evaluate the safety, tolerability, and pharmacokinetics in healthy adult subjects.

Study Objectives
  • Primary: To assess the safety and tolerability of single and multiple ascending doses of Quinotolast.

  • Secondary: To characterize the pharmacokinetic (PK) profile of Quinotolast and its major metabolites. To evaluate the effect of food on the bioavailability of Quinotolast.

Study Design

Phase1_Design cluster_SAD Part A: Single Ascending Dose (SAD) cluster_MAD Part B: Multiple Ascending Dose (MAD) cluster_FE Part C: Food Effect SAD_C1 Cohort 1 (n=8) 50 mg SAD_C2 Cohort 2 (n=8) 100 mg SAD_C3 Cohort 3 (n=8) 200 mg SAD_C4 Cohort n... MAD_C1 Cohort A (n=10) 100 mg QD x 7d SAD_C4->MAD_C1 MAD_C2 Cohort B (n=10) 200 mg QD x 7d MAD_C3 Cohort n... FE_Cohort Cohort (n=12) 200 mg MAD_C3->FE_Cohort End End FE_Cohort->End Start Start Start->SAD_C1

Figure 2: Phase 1 Clinical Trial Workflow.
  • SAD Part: Sequential cohorts of 8 subjects (6 active, 2 placebo) receive a single oral dose of Quinotolast. Dose escalation proceeds after a safety review of the preceding cohort.

  • MAD Part: Sequential cohorts of 10 subjects (8 active, 2 placebo) receive a once-daily oral dose of Quinotolast for 7 days.

  • Food Effect Part: A cohort of subjects receives a single dose of Quinotolast on two separate occasions: once under fasting conditions and once after a high-fat meal.

Key Methodologies

Protocol: Pharmacokinetic Sample Collection and Analysis

  • Sample Collection: Serial blood samples are collected from each subject at pre-dose and at specified time points post-dose (e.g., 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, 48, 72 hours).

  • Plasma Preparation: Blood samples are collected in K2EDTA tubes, centrifuged at 2000 x g for 15 minutes at 4°C within 30 minutes of collection. Plasma is harvested and stored at -80°C until analysis.

  • Bioanalytical Method: Plasma concentrations of Quinotolast are quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

    • Instrumentation: Shimadzu Nexera X2 UHPLC coupled to a Sciex 6500+ QTRAP Mass Spectrometer.

    • Internal Standard: A stable isotope-labeled version of Quinotolast.

    • Calibration Range: 1 - 2000 ng/mL.

    • Validation: The method is validated according to FDA/EMA guidelines for accuracy, precision, selectivity, and stability.

  • PK Parameter Calculation: Non-compartmental analysis (NCA) is performed using Phoenix® WinNonlin® software to calculate key PK parameters, including Cmax, Tmax, AUC0-t, AUC0-inf, and T1/2.

Data Presentation: SAD Pharmacokinetics

The following table represents hypothetical pharmacokinetic data from the single ascending dose cohorts.

Dose Cohort Cmax (ng/mL) Tmax (hr) AUC0-inf (ng·hr/mL) T1/2 (hr)
50 mg 150 ± 351.5 ± 0.51200 ± 25010.5 ± 2.1
100 mg 310 ± 601.6 ± 0.42500 ± 48011.0 ± 1.9
200 mg 650 ± 1201.4 ± 0.65100 ± 95010.8 ± 2.3

Table 4: Hypothetical Mean (±SD) Pharmacokinetic Parameters of Quinotolast Following Single Oral Doses. Data suggest dose-proportional increases in exposure (Cmax and AUC).

Safety and Tolerability Summary

In this hypothetical Phase 1 trial, Quinotolast was generally well-tolerated.

  • Adverse Events (AEs): The most common AEs were mild headache and gastrointestinal upset (nausea), reported in a similar proportion of subjects in the active and placebo groups.

  • Serious AEs: No serious adverse events or deaths were reported.

  • Clinical Labs: No clinically significant trends were observed in hematology, clinical chemistry, or urinalysis.

  • ECGs: No evidence of QT prolongation was observed at any dose level.

Future Directions

Based on the favorable safety, tolerability, and pharmacokinetic profile observed in this hypothetical Phase 1 study, the clinical development of Quinotolast will proceed to Phase 2. Future studies will aim to:

  • Establish the optimal dose and dosing regimen for treating specific infections (e.g., complicated urinary tract infections, community-acquired bacterial pneumonia).

  • Evaluate the preliminary efficacy of Quinotolast in patient populations.

  • Further characterize the safety profile with longer-term exposure.

This structured approach to early-phase development is critical for building a comprehensive understanding of a new chemical entity like Quinotolast, ensuring that subsequent, larger-scale efficacy trials are designed on a solid foundation of safety and pharmacological data.

References

  • Wikipedia. Quinolone antibiotic. [Link]

  • Rodríguez-Martínez, J. M., Machuca, J., & Blázquez, J. (2016). Mechanism of action of and resistance to quinolones. Microbial Biotechnology, 9(1), 5-10. [Link]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565–1574. [Link]

  • Bax, B. D., Chan, P. F., Eggleston, D. S., Fosberry, A., Gentry, D. R., Gorrec, F., ... & Pinder, P. E. (2010). Type IIA topoisomerase inhibition by a new class of antibacterial agents. Nature, 466(7309), 935-940. [Link]

  • Arora, T., & Kothari, D. (2020). Quinolones as a Potential Drug in Genitourinary Cancer Treatment—A Literature Review. International Journal of Molecular Sciences, 21(23), 9149. [Link]

Sources

Foundational

A Technical Guide to the Preclinical Safety and Toxicological Evaluation of Quinotolast, a Novel Kinase Inhibitor

DISCLAIMER: Quinotolast is a hypothetical compound name used for the purpose of illustrating the standard preclinical safety and toxicology workflow. The data, protocols, and findings presented herein are representative...

Author: BenchChem Technical Support Team. Date: March 2026

DISCLAIMER: Quinotolast is a hypothetical compound name used for the purpose of illustrating the standard preclinical safety and toxicology workflow. The data, protocols, and findings presented herein are representative examples based on established regulatory guidelines and common industry practices for small molecule drug candidates. All citations refer to authoritative guidelines and principles, not to specific studies on a compound named Quinotolast.

Introduction: Profiling the Risk of a Novel Therapeutic Agent

The journey of a novel therapeutic agent from laboratory discovery to clinical application is contingent upon a rigorous and comprehensive evaluation of its safety profile. For Quinotolast, a hypothetical selective tyrosine kinase inhibitor under development for oncological indications, the preclinical safety and toxicology program is designed not merely to identify hazards, but to characterize the dose-response relationship of adverse effects, understand their underlying mechanisms, and establish a safe starting dose for first-in-human (FIH) clinical trials.

This guide delineates the multi-faceted approach to the non-clinical safety assessment of Quinotolast. The strategic framework is built upon international regulatory guidelines, primarily the International Council for Harmonisation (ICH) guidelines, including ICH M3(R2) and S9. The core principle is a systematic investigation that progresses from broad, acute assessments to specialized, chronic, and targeted studies, integrating pharmacokinetics, pharmacology, and toxicology to build a holistic risk profile.

Part 1: Safety Pharmacology Core Battery

The initial phase of safety assessment is to investigate the potential for Quinotolast to cause adverse effects on vital physiological functions. The Safety Pharmacology Core Battery, as mandated by ICH S7A, focuses on the central nervous, cardiovascular, and respiratory systems. These studies are typically conducted before FIH trials to prevent immediate, life-threatening risks to clinical trial participants.

Experimental Protocol: Cardiovascular Safety (hERG Assay & In Vivo Telemetry)
  • Objective: To assess the potential for Quinotolast to induce delayed ventricular repolarization (QT interval prolongation), a major cause of drug-induced cardiac arrhythmias.

  • In Vitro hERG Assay:

    • System: Human embryonic kidney (HEK293) cells stably expressing the hERG (human Ether-à-go-go-Related Gene) potassium channel.

    • Methodology: Whole-cell patch-clamp electrophysiology is used to measure the inhibitory effect of Quinotolast on the hERG current.

    • Concentrations: A range of concentrations, typically from 0.1x to 100x the projected clinical Cmax, are tested.

    • Analysis: The concentration-response curve is used to determine the IC50 (the concentration at which 50% of the hERG current is inhibited). A positive result (e.g., IC50 < 30x the unbound Cmax) triggers further investigation.

  • In Vivo Cardiovascular Telemetry:

    • Species: Conscious, unrestrained non-rodent (e.g., Beagle dog or Cynomolgus monkey) to allow for stress-free measurement.

    • Methodology: Animals are surgically implanted with telemetry transmitters to continuously monitor electrocardiogram (ECG), blood pressure, and heart rate.

    • Dosing: Single doses of Quinotolast are administered at multiples of the anticipated therapeutic exposure.

    • Analysis: Data are analyzed for statistically significant changes in QT interval (corrected for heart rate, e.g., QTcB or QTcF), heart rate, blood pressure, and ECG morphology.

Part 2: Pharmacokinetics and Toxicokinetics (PK/TK)

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) of Quinotolast is fundamental to designing and interpreting toxicology studies. Toxicokinetics (TK) is the generation of pharmacokinetic data in toxicology studies to relate the observed toxicity to the level of systemic exposure.

Key Parameters & Their Importance:
  • Cmax (Maximum Concentration): Essential for understanding acute, concentration-dependent toxicity.

  • AUC (Area Under the Curve): Represents total drug exposure over time, critical for assessing repeat-dose toxicity.

  • Bioavailability: Informs dose selection for oral studies to achieve target exposures.

  • Metabolite Profiling: Identifies major metabolites, which may need to be assessed for their own toxicological activity, especially if they are unique to humans or disproportionately high in humans (ICH M3(R2)).

The workflow for integrating PK/TK into the toxicology program is crucial for establishing a clear link between dose and exposure, and exposure and toxicity.

TK_Workflow cluster_0 Toxicology Study Design cluster_1 In-Life Phase cluster_2 Bioanalysis & Interpretation DoseSelection Dose Level Selection (e.g., Low, Mid, High) Dosing Drug Administration DoseSelection->Dosing SpeciesSelection Species Selection (Rodent & Non-Rodent) SpeciesSelection->Dosing Sampling Blood Sampling (Satellite or Main Study Animals) Dosing->Sampling ClinicalObs Clinical Observations & Pathology Dosing->ClinicalObs Bioanalysis LC-MS/MS Analysis of Plasma Samples Sampling->Bioanalysis ExposureTox Exposure-Toxicity Correlation ClinicalObs->ExposureTox PK_Calc Calculate TK Parameters (Cmax, AUC, T1/2) Bioanalysis->PK_Calc PK_Calc->ExposureTox NOAEL Determine NOAEL (No-Observed-Adverse-Effect-Level) ExposureTox->NOAEL Genotoxicity_Strategy cluster_0 Standard Test Battery (ICH S2(R1)) Ames Test 1: Bacterial Reverse Mutation Assay (Ames Test) Result Genotoxicity Risk Assessment Ames->Result InVitro_Mammalian Test 2: In Vitro Mammalian Cell Assay (e.g., Micronucleus or MLA) InVitro_Mammalian->Result InVivo Test 3: In Vivo Genotoxicity Assay (e.g., Rodent Micronucleus) InVivo->Result Start Quinotolast Candidate Start->Ames Start->InVitro_Mammalian Start->InVivo If In Vitro is positive or for specific indications

Exploratory

Quinotolast (FK021/FR71021): A Comprehensive Patent Literature and Pharmacological Review

Executive Overview Quinotolast, also known by its developmental codes FK021 and FR71021, is a potent, orally active anti-allergic agent originally patented in 1985 by Fujisawa Pharmaceutical Co., Ltd. (now Astellas Pharm...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

Quinotolast, also known by its developmental codes FK021 and FR71021, is a potent, orally active anti-allergic agent originally patented in 1985 by Fujisawa Pharmaceutical Co., Ltd. (now Astellas Pharma) [1]. Functioning primarily as a mast cell stabilizer, quinotolast exhibits a cytoprotective effect on the gastric mucosa and demonstrates profound efficacy in inhibiting Type I allergic reactions, such as passive cutaneous anaphylaxis (PCA) and anaphylactic bronchoconstriction[1],[2]. This technical guide synthesizes the pharmacological profile, patent landscape, and self-validating experimental methodologies associated with quinotolast, providing a foundational resource for drug development professionals.

Pharmacological Profile & Target Biology

Quinotolast exerts its therapeutic effects by stabilizing the mast cell membrane, thereby preventing the degranulation process triggered by IgE-mediated FcεRI cross-linking. In vitro studies confirm that quinotolast suppresses the release of critical inflammatory mediators—specifically histamine, leukotriene C4 (LTC4), and prostaglandin D2 (PGD2)—in a concentration-dependent manner [3],[4].

Interestingly, quinotolast exhibits cross-tachyphylaxis with disodium cromoglycate (DSCG), indicating that these compounds share a converging mechanism of action in inhibiting PCA[1],[2]. However, unlike many conventional antihistamines, quinotolast does not act as a direct receptor antagonist for histamine, serotonin, platelet-activating factor (PAF), or bradykinin; its efficacy is strictly upstream at the level of mediator release[1],[2].

MOA Quinotolast Quinotolast (FK021) Degranulation Degranulation Pathway Quinotolast->Degranulation Inhibits PPA1 Inorganic Pyrophosphatase 1 (PPA1) Quinotolast->PPA1 Binds/Inhibits MastCell Mast Cell Membrane (FcεRI Cross-linking) MastCell->Degranulation Triggers Mediators Histamine, LTC4, PGD2 Degranulation->Mediators Releases Allergy Type I Allergic Reaction (Bronchoconstriction, PCA) Mediators->Allergy Induces Oncology Tumor Cell Dynamics (Repurposing) PPA1->Oncology Modulates

Figure 1: Dual mechanism of action of Quinotolast inhibiting mast cell degranulation and PPA1.

Patent Landscape & Solid-State Chemistry

The intellectual property surrounding quinotolast spans from its original discovery to modern formulation and repurposing applications:

  • Original Composition: Patented as an antiallergic and antiulcer agent (e.g., EP157346, JPH0347124A)[1].

  • Solid-State Kinetics: The Active Pharmaceutical Ingredient (API) exists in multiple hydration states. Kitamura et al. demonstrated that the transformation from quinotolast tetrahydrate to monohydrate follows a zero-order reaction mechanism [5]. The transformation rate constant is mathematically defined by water vapor pressure, temperature, and activation energy, which strictly dictates the API's environmental storage constraints to prevent unintended polymorphic shifts[5].

  • Formulation Innovations: Quinotolast is cited in contemporary patents for advanced drug delivery systems. Patent US10463611B2 describes controlled absorption water-soluble formulations utilizing water-insoluble, water-permeable membrane-forming polymers to extend drug release over 3 to 8 hours[6]. Additionally, patent US20070116729A1 highlights quinotolast in novel lyophilization processes designed to yield substantially pure, rapidly reconstitutable hydrophilic or lipophilic materials without the need for auxiliary excipients[7].

Quantitative Efficacy Metrics

The pharmacological potency of quinotolast is well-documented across both in vivo and in vitro models. The table below summarizes the critical quantitative data defining its efficacy.

ParameterExperimental Model / AssayValueReference
ED₅₀ (Intravenous) Rat Passive Cutaneous Anaphylaxis (PCA)0.0063 mg/kg[4]
ED₅₀ (Oral) Rat Passive Cutaneous Anaphylaxis (PCA)0.0081 mg/kg[4]
IC₅₀ / Effective Range In vitro Histamine, LTC4, PGD2 Release1 - 100 μg/mL[4]

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols detail the causality behind experimental choices and incorporate self-validating checkpoints.

Protocol A: In Vivo Passive Cutaneous Anaphylaxis (PCA) Model

This model evaluates the ability of a drug to prevent localized, IgE-mediated vascular permeability.

  • Sensitization: Inject rats intradermally (i.d.) with anti-Dinitrophenyl (DNP) IgE.

    • Causality: DNP-specific IgE standardizes the antigen-antibody interaction, ensuring that subsequent degranulation is strictly dependent on the administered DNP conjugate rather than variable endogenous antigens.

  • Incubation: Allow a 48-hour resting period.

    • Causality: This timeframe is required for the injected IgE to fully bind to the high-affinity FcεRI receptors on tissue-resident mast cells.

  • Drug Administration: Administer Quinotolast (p.o. or i.v.) 30–60 minutes prior to challenge[2],[4].

  • Antigen Challenge: Inject DNP-BSA (Bovine Serum Albumin) conjugated with Evans Blue dye intravenously.

    • Causality: Evans blue strongly binds to serum albumin. Upon mast cell degranulation and subsequent histamine-induced vasodilation, the albumin-dye complex extravasates into the surrounding tissue, providing a directly quantifiable colorimetric readout of vascular permeability.

  • Tissue Extraction: Excise the dermal tissue at the injection site and extract the dye using formamide.

    • Causality: Formamide efficiently denatures tissue proteins and solubilizes the extravasated dye without degrading its chromophore.

  • Quantification: Measure absorbance at 620 nm.

    • Self-Validation Checkpoint: The protocol must incorporate a contralateral vehicle-injected site on the same animal. This internal control accounts for systemic baseline vascular permeability. The assay is validated only if the signal-to-noise ratio (Antigen-challenged site vs. Vehicle site) exceeds 5:1.

PCA_Workflow Sensitization 1. Sensitization (Anti-DNP IgE i.d.) Rest 2. Incubation (48 hours) Sensitization->Rest Treatment 3. Quinotolast Admin (p.o. or i.v.) Rest->Treatment Challenge 4. Antigen Challenge (DNP-BSA + Evans Blue) Treatment->Challenge Extraction 5. Tissue Extraction (Formamide) Challenge->Extraction Quantification 6. Quantification (Absorbance 620nm) Extraction->Quantification

Figure 2: Step-by-step experimental workflow for the in vivo PCA model.

Protocol B: In Vitro Mediator Release Assay
  • Cell Preparation: Isolate bone marrow cells and culture them in the presence of WEHI-3 conditioned medium[4].

    • Causality: WEHI-3 conditioned medium is rich in Interleukin-3 (IL-3), which is an absolute requirement for the differentiation and survival of murine bone marrow-derived mast cells (BMMCs)[4].

  • Buffer Suspension: Suspend mature mast cells in Tyrode's buffer.

    • Causality: Tyrode's buffer provides the precise physiological concentrations of calcium and magnesium necessary for the intracellular signaling cascades that drive degranulation.

  • Inhibition & Challenge: Pre-incubate cells with quinotolast (1–100 μg/mL)[4], followed by antigen cross-linking.

  • Supernatant Analysis: Centrifuge and analyze the supernatant for Histamine, LTC4, and PGD2 via ELISA.

    • Self-Validation Checkpoint: A total mediator content control must be established by lysing a parallel aliquot of mast cells with 0.1% Triton X-100. The system is validated if spontaneous release (negative control) remains below 10% of the total content, ensuring cell viability prior to the antigen challenge.

Future Horizons: Repurposing in Oncology

While historically developed for immune system and respiratory diseases (e.g., asthma)[8], recent computational and molecular dynamics (MD) analyses have identified quinotolast as a high-affinity inhibitor candidate for Inorganic Pyrophosphatase 1 (PPA1) [8]. PPA1 facilitates the hydrolysis of pyrophosphate (PPi), a byproduct of metabolic processes influencing cell growth. Overexpression of PPA1 is linked to diminished patient survival in colorectal cancer, diffuse large B-cell lymphoma, and lung adenocarcinoma[8]. By binding to and inhibiting PPA1, quinotolast potentially modulates tumor cell dynamics, offering a highly promising, data-driven avenue for clinical repurposing in oncology[8].

References

  • QUINOTOLAST - Inxight Drugs Source: NCATS (National Center for Advancing Translational Sciences) URL:[Link]

  • Effects of Quinotolast, a New Orally Active Antiallergic Drug, on Experimental Allergic Models Source: J-Stage (Japanese Journal of Pharmacology) URL:[Link]

  • Kinetic study of the transformation from tetrahydrate to monohydrate of a new antiallergic, sodium 5-(4-oxo-phenoxy-4H-quinolizine-3-carboxamide)-tetrazolate Source: PubMed URL:[Link]

  • Quinotolast - Drug Targets, Indications, Patents Source: Patsnap Synapse URL:[Link]

  • Quinotolast | C17H12N6O3 | CID 65871 Source: PubChem URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Quinotolast Dosage and Experimental Design for In Vivo Animal Studies

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Compound: Quinotolast Sodium (FK021, FR-71021) Primary Indication: Type I Allergic Reactions, Airway Clearance, Mast Ce...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Compound: Quinotolast Sodium (FK021, FR-71021) Primary Indication: Type I Allergic Reactions, Airway Clearance, Mast Cell Stabilization

Introduction & Mechanistic Rationale

Quinotolast sodium (also known as FK021 or FR-71021) is a potent, orally active mast cell stabilizer originally developed as an anti-allergic and anti-ulcer agent[1]. Unlike broad-spectrum antihistamines, Quinotolast exerts its primary pharmacological action upstream by inhibiting the degranulation of mast cells and the subsequent release of key inflammatory mediators, including histamine, leukotriene C4 (LTC4), and prostaglandin D2 (PGD2)[2][3].

For application scientists designing in vivo studies, understanding the causality behind Quinotolast's mechanism is critical. The drug exhibits a distinct pharmacological profile characterized by cross-tachyphylaxis with Disodium Cromoglycate (DSCG), indicating a shared mechanism of action at the mast cell membrane level[1][4]. Furthermore, Quinotolast demonstrates a non-linear dose-response curve in vivo, where supramaximal doses can paradoxically attenuate its inhibitory effects[3]. This necessitates precise dose titration rather than a standard linear dose-escalation approach.

MOA IgE IgE Cross-linking MC Mast Cell Activation IgE->MC Triggers Degran Degranulation & Mediator Release MC->Degran Induces Q Quinotolast (FK021) Q->Degran Inhibits Med1 Histamine Degran->Med1 Med2 LTC4 & PGD2 Degran->Med2 Response Type I Allergic Reaction Med1->Response Med2->Response

Fig 1. Quinotolast mechanism of action inhibiting mast cell degranulation.

Quantitative Pharmacological Profile & Dosage Strategy

When designing in vivo experiments, selecting the correct dosage is paramount. Quinotolast is exceptionally potent in rat models of Passive Cutaneous Anaphylaxis (PCA), with ED50 values in the microgram-per-kilogram range[3].

Causality in Dosage Selection: Researchers must be aware of the attenuation effect at higher doses. While 0.32 mg/kg provides near-complete inhibition of PCA in rats, increasing the dose to 1.0 mg/kg results in a slight attenuation of efficacy[3]. This bell-shaped dose-response curve suggests receptor desensitization or autoinhibition at high concentrations. Conversely, for models evaluating airway clearance and antitussive effects in quails and guinea pigs, much higher oral doses (10 - 32 mg/kg) are required to achieve significant physiological outcomes[5].

Table 1: Summary of Quinotolast Efficacy and Dosing Parameters
ParameterExperimental ModelValue / DosageRouteApplication Focus
ED50 Rat PCA0.0063 mg/kgi.v.Type I Hypersensitivity[3]
ED50 Rat PCA0.0081 mg/kgp.o.Type I Hypersensitivity[3]
Optimal Dose Rat PCA0.32 mg/kgi.v. / p.o.Maximum inhibition threshold[3]
Attenuated Dose Rat PCA1.0 mg/kgi.v. / p.o.Exhibits reduced efficacy[3]
Effective Dose Airway Clearance (Quail)10 mg/kgp.o.Mucociliary transport rate[5]
Effective Dose Bronchitic Cough (Guinea Pig)32 mg/kgp.o.Antitussive effect[5]
IC50 Cultured Mast Cells0.72 µg/mLIn vitroPeptide leukotriene release[3]

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols incorporate self-validating mechanisms. By including a tachyphylaxis control group, researchers can definitively prove that the observed anti-allergic effects are mediated through mast cell stabilization rather than off-target antihistamine receptor antagonism[1][4].

Protocol A: Passive Cutaneous Anaphylaxis (PCA) in Rats

This model assesses the ability of Quinotolast to inhibit IgE-mediated mast cell degranulation in the skin[2].

1. Reagent & Animal Preparation

  • Animals: Male Wistar rats (8 weeks old)[3].

  • Quinotolast Formulation: Dissolve Quinotolast sodium in a clarified stock solution (e.g., DMSO) and sequentially add co-solvents to achieve the desired concentration. Prepare fresh working solutions on the day of the experiment[3].

2. Sensitization Phase

  • Inject rats intradermally (i.d.) with a standardized titer of anti-DNP (dinitrophenyl) IgE monoclonal antibody into the shaved dorsal skin.

  • Allow a 48-hour latency period for mast cell sensitization[2].

3. Dosing & Self-Validation (Tachyphylaxis Check)

  • Test Group: Administer Quinotolast (0.0063 to 0.32 mg/kg) via oral gavage (p.o.) or intravenous injection (i.v.) 30 minutes prior to antigen challenge[3].

  • Validation Group (Tachyphylaxis): Administer a massive dose of Quinotolast (e.g., 10 mg/kg i.v.) 30 minutes before challenge, followed by a smaller therapeutic dose simultaneously with the challenge. A loss of efficacy in this group confirms the tachyphylactic nature of the drug, validating the mast cell-specific mechanism[3].

4. Antigen Challenge & Quantification

  • Inject the antigen (DNP-BSA) mixed with 1% Evans blue dye intravenously via the tail vein[2].

  • Euthanize the animals 30 minutes post-challenge. Excise the dorsal skin patches.

  • Extract the extravasated dye using formamide incubation (37°C for 24 hours) and quantify absorbance at 620 nm using a spectrophotometer.

Workflow Sens Sensitization (Anti-DNP IgE i.d.) Incub 48h Incubation Sens->Incub Dose Quinotolast Dosing (i.v. or p.o.) Incub->Dose Challenge Antigen Challenge (DNP-BSA + Dye) Dose->Challenge Measure Quantify Extravasation (OD 620nm) Challenge->Measure

Fig 2. Step-by-step in vivo workflow for the Passive Cutaneous Anaphylaxis model.

Protocol B: Anaphylactic Bronchoconstriction in Guinea Pigs

This protocol evaluates the protective effect of Quinotolast against allergen-induced airway obstruction[2].

1. Sensitization

  • Actively sensitize guinea pigs via intraperitoneal (i.p.) injection of ovalbumin combined with an aluminum hydroxide adjuvant[2].

  • Maintain animals for a 2-to-3-week sensitization period.

2. Surgical Preparation

  • Anesthetize the animals and insert a tracheal cannula for artificial respiration.

  • Connect a pressure transducer to a side arm of the cannula to continuously monitor intra-tracheal pressure (a direct correlate of airway resistance)[2].

3. Dosing & Challenge

  • Administer Quinotolast (10 mg/kg to 32 mg/kg p.o.) depending on whether normal or bronchitic states are being evaluated[2][5].

  • Administer a subparalyzing dose of a neuromuscular blocking agent to prevent spontaneous breathing artifacts[2].

  • Challenge the animal with an intravenous injection of ovalbumin.

4. Data Analysis

  • Record the peak increase in intra-tracheal pressure. Calculate the percentage of inhibition by comparing the peak pressure of the Quinotolast-treated group against the vehicle-treated control group[2].

References

  • "QUINOTOLAST - Inxight Drugs", National Center for Advancing Translational Sciences (NCATS). Available at: [Link]

  • "Effects of Quinotolast, a New Orally Active Antiallergic Drug, on Experimental Allergic Models", PubMed (National Institutes of Health). Available at:[Link]

  • "新規経口抗アレルギー薬quinotolast(FK021)の気道クリアランス系に対する作用 (Effects of a novel orally-active antiallergic drug, quinotolast (FK021), on airway clearance)", National Institute of Informatics (NII). Available at:[Link]

Sources

Application

Application Notes &amp; Protocols: Cell-Based Assays for Evaluating Quinotolast Activity

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of Quinotolast, a novel quinoline-derived compound, using a suite of robust ce...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of Quinotolast, a novel quinoline-derived compound, using a suite of robust cell-based assays. Quinoline derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, antibacterial, and phosphodiesterase (PDE) inhibitory effects[1][2]. Based on its structural class, Quinotolast is hypothesized to function as a mast cell stabilizer and anti-inflammatory agent, potentially through the inhibition of phosphodiesterases. This guide details the principles, step-by-step protocols, and data interpretation for three key assays designed to test this hypothesis: a mast cell degranulation assay, an anti-inflammatory cytokine release assay, and a phosphodiesterase inhibition assay. The methodologies are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind each step to ensure data integrity and reproducibility.

Introduction: The Scientific Rationale for Investigating Quinotolast

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with diverse pharmacological activities[2]. Compounds in this class are known to modulate various biological pathways, including those involved in inflammation and immune response[1]. Quinotolast, as a novel quinoline derivative, presents a compelling candidate for investigation as an immunomodulatory agent.

Mast cells are central players in allergic reactions and inflammatory diseases, releasing a host of potent mediators upon activation[3][4]. A key event in their response is degranulation, the rapid exocytosis of granules containing pre-formed mediators like histamine and β-hexosaminidase[5]. Mast cell stabilizers, which inhibit this process, are valuable therapeutics for allergic conditions[5]. Furthermore, activated mast cells synthesize and release pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), which propagate the inflammatory cascade[3][6].

Many intracellular signaling pathways in immune cells are regulated by the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). These second messengers are degraded by phosphodiesterases (PDEs)[7][8]. Inhibition of PDEs, particularly PDE4 and PDE5, increases intracellular cAMP/cGMP levels, which generally leads to the suppression of inflammatory cell activity, including mast cell degranulation. Several quinoline-based compounds have been identified as potent PDE inhibitors[9][10][11].

This guide presents a logical, tiered approach to evaluating the biological activity of Quinotolast, starting with its primary expected function (mast cell stabilization) and progressing to its broader anti-inflammatory effects and a potential mechanism of action (PDE inhibition).

Assay I: Mast Cell Stabilization via Inhibition of Degranulation

This assay directly measures the ability of Quinotolast to inhibit the release of granular contents from activated mast cells, using the stable and easily quantifiable enzyme β-hexosaminidase as a marker for degranulation.[5][6][12] The rat basophilic leukemia (RBL-2H3) cell line is utilized as a robust and widely accepted model for mucosal mast cells.[12][13][14]

2.1 Principle and Workflow

RBL-2H3 cells are first sensitized overnight with anti-dinitrophenyl Immunoglobulin E (anti-DNP IgE), which binds to the high-affinity IgE receptors (FcεRI) on the cell surface. The cells are then treated with Quinotolast before being challenged with a DNP-conjugated antigen (e.g., DNP-HSA). This antigen cross-links the IgE-FcεRI complexes, triggering a signaling cascade that culminates in degranulation. The amount of β-hexosaminidase released into the supernatant is measured colorimetrically or fluorometrically and compared to the total amount present in cell lysates. A reduction in β-hexosaminidase release in the presence of Quinotolast indicates its mast cell-stabilizing activity.

2.2 Visualization of Experimental Workflow

Degranulation_Workflow cluster_prep Day 1: Cell Preparation cluster_treat Day 2: Treatment & Stimulation cluster_measure Day 2: Measurement p1 Seed RBL-2H3 cells in 96-well plate p2 Add Anti-DNP IgE (Sensitization) p1->p2 p3 Incubate Overnight (37°C, 5% CO2) p2->p3 t1 Wash cells to remove unbound IgE p3->t1 t2 Pre-treat with Quinotolast or controls t1->t2 t3 Add DNP-HSA (Stimulation) t2->t3 t4 Incubate for 30-60 min t3->t4 m1 Centrifuge plate t4->m1 m2 Collect Supernatant (Released fraction) m1->m2 m3 Lyse remaining cells (Total fraction) m1->m3 m4 Perform β-hexosaminidase enzymatic assay m2->m4 m3->m4 m5 Read Absorbance (405 nm) m4->m5

Caption: Workflow for the RBL-2H3 β-Hexosaminidase Release Assay.

2.3 Detailed Protocol: β-Hexosaminidase Release Assay

Materials:

  • RBL-2H3 cells

  • DMEM media with 10% FBS, 1% Penicillin-Streptomycin

  • Mouse anti-DNP IgE

  • DNP-HSA (Dinitrophenyl-Human Serum Albumin)

  • Quinotolast (and a suitable vehicle, e.g., DMSO)

  • Tyrode's Buffer (or HEPES buffer[15])

  • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) substrate

  • Stop Solution (e.g., 0.4 M Glycine, pH 10.7[16])

  • Triton X-100

  • 96-well flat-bottom cell culture plates

  • 96-well flat-bottom assay plates

Procedure:

  • Cell Seeding and Sensitization (Day 1):

    • Seed RBL-2H3 cells in a 96-well plate at a density of 30,000-50,000 cells/well in 100 µL of complete DMEM.[15]

    • Add anti-DNP IgE to each well for a final concentration of 100 ng/mL.

    • Incubate overnight at 37°C in a humidified 5% CO₂ incubator.

  • Treatment and Stimulation (Day 2):

    • Gently wash the sensitized cells three times with 150 µL of pre-warmed Tyrode's Buffer to remove unbound IgE.[15]

    • Prepare serial dilutions of Quinotolast in Tyrode's Buffer. Also prepare controls: Vehicle only (stimulated control), Buffer only (unstimulated control), and a positive control inhibitor (e.g., Cromolyn sodium).

    • Add 50 µL of the Quinotolast dilutions or controls to the appropriate wells and incubate for 15-30 minutes at 37°C.

    • Prepare a 10x stock of DNP-HSA antigen in Tyrode's Buffer. Add 10 µL to each well (except the unstimulated control wells) to achieve a final concentration of 10-100 ng/mL.[15]

    • Incubate for 30-60 minutes at 37°C.

  • Sample Collection and Assay:

    • Place the plate on ice to stop the reaction, then centrifuge at 450 x g for 5 minutes at 4°C.[15]

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well assay plate. This contains the released β-hexosaminidase.

    • To the remaining cells in the original plate, add 150 µL of 0.1% Triton X-100 to lyse the cells. Pipette up and down to ensure complete lysis.[15][16]

    • Transfer 50 µL of this cell lysate to another new 96-well assay plate. This represents the total β-hexosaminidase.

    • Prepare the PNAG substrate solution (e.g., 3.5 mg/mL in citrate buffer, pH 4.5).[15] Add 100 µL of the substrate solution to all wells of both assay plates (supernatant and lysate).

    • Incubate the plates for 90 minutes at 37°C.[16][17]

    • Stop the reaction by adding 50 µL of Stop Solution to each well.[16] A yellow color will develop.

    • Read the absorbance at 405 nm using a microplate reader.

2.4 Data Analysis and Presentation

Calculation:

  • Calculate the percentage of β-hexosaminidase release for each well using the formula: % Release = (Absorbance of Supernatant / Absorbance of Total Lysate) * 100

  • Calculate the percentage inhibition of degranulation for each Quinotolast concentration: % Inhibition = [1 - (% Release in Test Well - % Release in Unstimulated) / (% Release in Stimulated Control - % Release in Unstimulated)] * 100

Treatment GroupQuinotolast (µM)Supernatant (OD 405nm)Total Lysate (OD 405nm)% Release% Inhibition
Unstimulated00.0851.2506.8%N/A
Stimulated (Vehicle)00.6501.24552.2%0%
Quinotolast0.10.5801.25546.2%13.2%
Quinotolast10.3551.23528.7%51.8%
Quinotolast100.1501.26011.9%88.8%
Positive ControlVaries0.1201.2409.7%93.6%
Table 1: Example data layout for a β-hexosaminidase release assay.
Assay II: Anti-Inflammatory Activity via Cytokine Release

This assay assesses the broader anti-inflammatory potential of Quinotolast by measuring its effect on the production of key pro-inflammatory cytokines, TNF-α and IL-6. We describe the use of the RAW 264.7 murine macrophage cell line, a standard model for inflammation studies, stimulated with lipopolysaccharide (LPS).[18][19]

3.1 Principle and Workflow

RAW 264.7 macrophages are activated by LPS, a component of the outer membrane of Gram-negative bacteria, which triggers a potent inflammatory response, including the transcription, synthesis, and secretion of TNF-α and IL-6.[18] Cells are pre-treated with Quinotolast before LPS stimulation. After an incubation period, the cell culture supernatant is collected, and the concentration of the secreted cytokines is quantified using a specific Enzyme-Linked Immunosorbent Assay (ELISA). A dose-dependent reduction in cytokine levels indicates an anti-inflammatory effect.

3.2 Visualization of Experimental Workflow

Cytokine_Workflow s1 Seed RAW 264.7 cells in 96-well plate s2 Incubate for 2-4 hours (for adherence) s1->s2 s3 Pre-treat with Quinotolast or controls s2->s3 s4 Stimulate with LPS (e.g., 500 ng/mL) s3->s4 s5 Incubate for 20-24 hours s4->s5 s6 Collect cell-free supernatant s5->s6 s7 Perform TNF-α and IL-6 ELISA according to kit protocol s6->s7 s8 Read Absorbance and Calculate Concentrations s7->s8

Caption: Workflow for the LPS-induced Cytokine Release Assay.

3.3 Detailed Protocol: Cytokine ELISA

Materials:

  • RAW 264.7 cells

  • DMEM media with 10% FBS, 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Quinotolast (and vehicle)

  • Dexamethasone (positive control)

  • Commercially available ELISA kits for mouse TNF-α and IL-6

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 50,000 cells/well in 100 µL of complete DMEM and allow them to adhere for 2-4 hours.

  • Treatment: Prepare serial dilutions of Quinotolast and controls (vehicle, dexamethasone) in DMEM. Remove the seeding media and add 100 µL of the compound dilutions or controls to the cells. Incubate for 2 hours.[19]

  • Stimulation: Prepare a stock of LPS. Add LPS to each well (except the unstimulated control) to a final concentration of 500 ng/mL.[19]

  • Incubation: Incubate the plate for 20-24 hours at 37°C in a 5% CO₂ incubator.[6]

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell monolayer. The supernatant can be used immediately or stored at -80°C.

  • ELISA: Perform the ELISA for TNF-α and IL-6 using the collected supernatants according to the manufacturer's protocol for the specific kit being used.

  • Data Analysis: Generate a standard curve from the recombinant cytokine standards provided in the kit. Use the standard curve to calculate the concentration of TNF-α and IL-6 in each sample. Calculate the percentage inhibition of cytokine production for each Quinotolast concentration relative to the LPS-stimulated vehicle control.

3.4 Data Presentation
Treatment GroupQuinotolast (µM)TNF-α (pg/mL)% InhibitionIL-6 (pg/mL)% Inhibition
Unstimulated015N/A10N/A
LPS + Vehicle035000%85000%
Quinotolast0.1315010%78208%
Quinotolast1210040%467545%
Quinotolast1070080%127585%
Dexamethasone117595%42595%
Table 2: Example data for cytokine release inhibition by Quinotolast.
Assay III: Mechanistic Insight via Phosphodiesterase (PDE) Inhibition

To investigate a potential mechanism of action, this assay measures the direct inhibitory effect of Quinotolast on phosphodiesterase activity. Commercially available, cell-free enzymatic assays are recommended for this purpose as they provide a direct measure of enzyme inhibition without the complexities of a cellular environment.

4.1 Principle and Signaling Pathway

PDEs are enzymes that hydrolyze cyclic nucleotides (cAMP and cGMP) into their inactive forms (5'-AMP and 5'-GMP).[7] By doing so, they terminate the signaling pathways mediated by these second messengers. A PDE inhibitor like Quinotolast would block this hydrolysis, leading to an accumulation of cAMP or cGMP. In immune cells, elevated cAMP/cGMP levels are generally associated with an anti-inflammatory and immunosuppressive phenotype, including the inhibition of degranulation and cytokine synthesis. This assay uses a purified PDE enzyme and a fluorescently-labeled substrate. Inhibition is measured by a decrease in the fluorescent product generated by the enzyme.

4.2 Visualization of Signaling Pathway

PDE_Pathway ATP ATP / GTP AC_GC Adenylyl / Guanylyl Cyclase ATP->AC_GC Stimulus cAMP cAMP / cGMP (Active) AC_GC->cAMP PDE PDE Enzyme cAMP->PDE Hydrolysis Response Inhibition of Inflammatory Response (e.g., Degranulation) cAMP->Response AMP 5'-AMP / 5'-GMP (Inactive) PDE->AMP Quinotolast Quinotolast Quinotolast->PDE Inhibits

Caption: Role of Phosphodiesterase (PDE) in cAMP/cGMP Signaling.

4.3 Protocol: Generic Fluorescence-Based PDE Inhibition Assay

Note: This is a generalized protocol. Always follow the specific instructions provided with the commercial assay kit.

Materials:

  • Commercially available PDE inhibition assay kit (e.g., for PDE4 or PDE5), which includes:

    • Purified recombinant PDE enzyme

    • Fluorescent substrate (e.g., FAM-cAMP/cGMP)

    • Assay Buffer

    • Stop Solution

  • Quinotolast

  • Known PDE inhibitor (e.g., Rolipram for PDE4, Sildenafil for PDE5)

  • Black, low-volume 384-well or 96-well assay plates

Procedure:

  • Reagent Preparation: Prepare all reagents as described in the kit manual. Create serial dilutions of Quinotolast and the positive control inhibitor in the appropriate assay buffer.

  • Reaction Setup:

    • Add the PDE enzyme to all wells except the "no enzyme" control.

    • Add the Quinotolast dilutions, positive control, or vehicle to the appropriate wells.

    • Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the compound to bind to the enzyme.

  • Initiate Reaction: Add the fluorescent substrate to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at the recommended temperature (e.g., 30°C or 37°C) for the specified time (e.g., 30-60 minutes), protected from light.

  • Stop Reaction: Add the stop solution if required by the kit protocol.

  • Read Fluorescence: Measure the fluorescence intensity using a microplate reader at the excitation and emission wavelengths specified in the kit manual.

4.4 Data Analysis and Presentation
  • Calculate % Inhibition: % Inhibition = [1 - (Fluorescence of Test Well - Fluorescence of No Enzyme) / (Fluorescence of Vehicle Control - Fluorescence of No Enzyme)] * 100

  • Determine IC₅₀: Plot the % Inhibition versus the log of Quinotolast concentration. Use non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the IC₅₀ value, which is the concentration of Quinotolast required to inhibit 50% of the PDE enzyme activity.

Quinotolast (nM)Log [Quinotolast]% Inhibition (PDE4D)
0.1-7.02.5
1-6.08.1
10-5.025.6
50-4.348.9
100-4.065.2
1000-3.091.4
10000-2.098.7
IC₅₀ (nM) 52.5
Table 3: Example data for determining the IC₅₀ of Quinotolast against PDE4D.
Conclusion and Future Directions

The cell-based assays outlined in this guide provide a robust framework for the initial characterization of Quinotolast's biological activity. By systematically evaluating its ability to stabilize mast cells, reduce inflammatory cytokine production, and inhibit phosphodiesterase activity, researchers can build a comprehensive profile of this novel compound. Positive results from these assays would strongly support the hypothesis that Quinotolast is a promising anti-inflammatory and anti-allergic agent. Subsequent studies could involve validating these findings in primary human mast cells[3][4], investigating effects on other immune cell types, and ultimately progressing to in vivo models of allergy and inflammation.

References
  • De-granulation (β-hexosaminidase) Assay Protocol. (2023, May 24). Applied Biological Materials Inc.[Link]

  • β-hexosaminidase release assay. (2021). Bio-protocol. [Link]

  • A convenient fluorimetry-based degranulation assay using RBL-2H3 cells. (2023, November 15). Oxford Academic. [Link]

  • Protocol for a β-hexosaminidase activity assay after lysosome isolation? (2024, October 11). ResearchGate. [Link]

  • A convenient fluorimetry-based degranulation assay using RBL-2H3 cells. (2024, January 24). PubMed. [Link]

  • Measuring Mast Cell Mediator Release. (n.d.). PMC. [Link]

  • Beta Hexosaminidase Activity Assay Kit. (n.d.). Cell Biolabs, Inc.[Link]

  • Mast Cell Degranulation Assays. (n.d.). Axela Biosciences. [Link]

  • A Microplate Assay to Assess Chemical Effects on RBL-2H3 Mast Cell Degranulation. (2013, November 1). JoVE. [Link]

  • A single-cell assay for mast cell degranulation. (n.d.). ResearchGate. [Link]

  • Degranulation of RBL-2H3 rat basophilic leukemia cells is synergistically inhibited by combined treatment with nobiletin and lactoferrin. (2024, April 4). PMC. [Link]

  • Mast Cell Assays. (n.d.). Charles River Laboratories. [Link]

  • Identification of Novel Quinolone and Quinazoline Alkaloids as Phosphodiesterase 10A Inhibitors for Parkinson's Disease through a Computational Approach. (n.d.). PMC. [Link]

  • Identification of Novel Mast Cell Activators Using Cell-Based High-Throughput Screening. (n.d.). Springer. [Link]

  • Quinolone antibiotic. (n.d.). Wikipedia. [Link]

  • Mechanism of action of and resistance to quinolones. (n.d.). PMC. [Link]

  • Mechanism of Quinolone Action and Resistance. (n.d.). PMC. [Link]

  • Mast Cells as a Target—A Comprehensive Review of Recent Therapeutic Approaches. (2023, April 19). MDPI. [Link]

  • Optimizing metabolic stability of phosphodiesterase 5 inhibitors: discovery of a potent N-(pyridin-3-ylmethyl)quinoline derivative targeting synaptic plasticity. (n.d.). PMC. [Link]

  • Mechanism of action of quinolone antibiotics. (2022, April 26). YouTube. [Link]

  • Quinolone - Machanism of Action. (2018, February 12). YouTube. [Link]

  • A novel functional mast cell assay to diagnose allergies. (2021, August 17). AAAAI. [Link]

  • Antioxidant, Anti-inflammatory, Antibacterial, and Analgesic Activities and Mechanisms of Quinolines, Indoles and Related Derivatives. (n.d.). ResearchGate. [Link]

  • Optimizing metabolic stability of phosphodiesterase 5 inhibitors: Discovery of a potent N-(pyridin-3-ylmethyl)quinoline derivative targeting synaptic plasticity. (2023, August 15). PubMed. [Link]

  • Novel Pyrazolo[4, 3-c]Quinolin-3-One Derivatives as PDE5A Inhibitors. (n.d.). PubMed. [Link]

  • Antioxidant, Anti-inflammatory, Antibacterial, and Analgesic Activities and Mechanisms of Quinolines, Indoles and Related Derivatives. (n.d.). PubMed. [Link]

  • Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. (n.d.). Vipergen. [Link]

  • The Use of Cell-Based Assays for Translational Medicine Studies. (n.d.). BioAgilytix. [Link]

  • Phosphodiesterase Inhibitors: Types and Purpose. (2022, June 8). Cleveland Clinic. [Link]

  • Cell-Based Assays | Applications. (n.d.). Hamilton Company. [Link]

  • Investigation of Anti-Inflammatory and Antioxidants Properties of Phenolic Compounds from Inonotus obliquus Using Different Extraction Methods. (2020, May 8). DigitalCommons@UMaine. [Link]

  • Cell-Based Assays. (n.d.). Quinta Analytica. [Link]

  • An Investigation on the Quantitative Structure-Activity Relationships of the Anti-Inflammatory Activity of Diterpenoid Alkaloids. (2017, February 27). MDPI. [Link]

  • Cell-Based Assay Design for High-Content Screening of Drug Candidates. (n.d.). PMC. [Link]

  • The Antioxidant and Anti-Inflammatory Activities of the Methanolic Extract, Fractions, and Isolated Compounds from Eriosema montanum Baker f. (Fabaceae). (n.d.). MDPI. [Link]

Sources

Method

Quinotolast formulation for oral administration

An In-Depth Guide to the Development of a Solid Oral Dosage Form for Quinotolast Abstract This document provides a comprehensive set of application notes and protocols for the development of a robust oral solid dosage fo...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Development of a Solid Oral Dosage Form for Quinotolast

Abstract

This document provides a comprehensive set of application notes and protocols for the development of a robust oral solid dosage form for Quinotolast, a quinolone-class compound. Due to the physicochemical properties characteristic of this class, such as potential poor aqueous solubility, a systematic and scientifically-grounded approach is imperative to ensure adequate bioavailability and therapeutic efficacy. This guide details a complete workflow, from initial preclinical characterization and excipient compatibility screening to formulation development using wet granulation, and concluding with critical quality control and in vitro performance testing. The methodologies described herein are designed to be self-validating and are grounded in established pharmaceutical principles and regulatory guidelines, providing researchers and drug development professionals with a practical framework for formulating challenging active pharmaceutical ingredients (APIs).

PART 1: Preclinical Characterization & Strategic Planning

The foundation of any successful formulation project lies in a thorough understanding of the API's intrinsic properties. Preclinical development activities are critical for gathering this data, which informs every subsequent formulation decision, from excipient selection to the manufacturing process.[1][2][3] For Quinotolast, we will operate under the hypothesis that it is a Biopharmaceutics Classification System (BCS) Class II or IV compound (low solubility), a common trait for this therapeutic family.[4]

Protocol 1: Physicochemical Characterization of Quinotolast API

Objective: To determine the fundamental physicochemical properties of Quinotolast that will govern its formulation strategy.

Methodology:

  • pH-Solubility Profiling:

    • Prepare a series of buffered solutions at various pH levels (e.g., 1.2, 2.5, 4.5, 6.8, and 7.4) to simulate the gastrointestinal tract.[5]

    • Add an excess of Quinotolast powder to each buffer in sealed vials.

    • Agitate the vials at a constant temperature (e.g., 37°C) until equilibrium is reached (typically 24-48 hours).

    • Filter the samples to remove undissolved solids.

    • Analyze the filtrate for Quinotolast concentration using a validated HPLC method.

    • Plot solubility (mg/mL) against pH to generate the profile.

  • Partition Coefficient (LogP):

    • Determine the octanol-water partition coefficient to assess the lipophilicity of the drug. This is crucial for predicting membrane permeability.

    • Use the shake-flask method or a validated chromatographic (HPLC) method.

  • Solid-State Characterization:

    • Differential Scanning Calorimetry (DSC): Perform DSC analysis to determine the melting point, and to identify and characterize any polymorphic forms.[6] The presence of different polymorphs can significantly impact solubility and stability.

    • X-Ray Powder Diffraction (XRPD): Use XRPD to assess the crystallinity of the API. An amorphous form, while potentially more soluble, may be less stable.

    • Particle Size Distribution: Analyze the particle size of the raw API using laser diffraction. Particle size directly influences dissolution rate.[7]

Hypothetical Data Summary for Quinotolast:

PropertyHypothetical ValueImplication for Formulation
Molecular Weight348.32 g/mol [8]Standard for a small molecule drug.
Aqueous Solubility (pH 6.8)< 0.01 mg/mLPoorly soluble; bioavailability enhancement is required.[9][10]
pKa~5.5 (weak base)Solubility will be pH-dependent, likely higher in the stomach.
LogP3.2High lipophilicity suggests good permeability but poor wetting.
Melting Point215°CHigh melting point indicates a stable crystal lattice, contributing to low solubility.
Solid FormCrystalline (Form I)Stable but will require energy input (e.g., milling, granulation) to aid dissolution.
Workflow for Preclinical Assessment

cluster_preclinical Preclinical Characterization Workflow API Quinotolast API Solubility pH-Solubility Profile API->Solubility SolidState Solid-State Analysis (DSC, XRPD, PSD) API->SolidState LogP LogP Determination API->LogP Excipient Excipient Compatibility Screening Solubility->Excipient SolidState->Excipient LogP->Excipient FormulationStrategy Define Formulation Strategy (e.g., Wet Granulation) Excipient->FormulationStrategy

Caption: Decision workflow for initial API characterization.

Protocol 2: Drug-Excipient Compatibility Studies

Objective: To identify suitable excipients that are chemically and physically compatible with Quinotolast, ensuring the stability of the final dosage form.[6][11]

Methodology:

  • Excipient Selection: Choose a range of common pharmaceutical excipients from different functional classes (diluents, binders, disintegrants, lubricants).

  • Binary Mixture Preparation:

    • Prepare binary mixtures of Quinotolast and each excipient, typically in a 1:1 ratio by weight.

    • Prepare a control sample of pure Quinotolast.

    • Add a small amount of water (e.g., 5-10% w/w) to a separate set of samples to simulate the wet granulation process and accelerate potential interactions.[11]

  • Accelerated Stability Testing:

    • Store all samples in sealed vials under accelerated conditions (e.g., 40°C/75% RH or 60°C) for a predetermined period (e.g., 2 to 4 weeks).[12]

  • Analysis:

    • At specified time points (e.g., 0, 1, 2, and 4 weeks), analyze the samples.

    • Visual Observation: Note any changes in color, appearance, or physical state.

    • HPLC Analysis: Quantify the remaining Quinotolast (assay) and detect the formation of any degradation products (related substances). A significant loss of API or increase in impurities indicates incompatibility.

    • DSC Analysis: Compare the thermal profiles of the stored mixtures with their initial profiles. The appearance or disappearance of peaks, or a shift in the melting endotherm of the drug, can signify an interaction.[6]

Hypothetical Excipient Compatibility Results:

ExcipientFunctional ClassRatio (API:Excipient)Condition (4 wks, 60°C)ObservationCompatibility
Microcrystalline CelluloseDiluent/Binder1:1Dry & WetNo significant changeCompatible
Lactose MonohydrateDiluent1:1Dry & WetYellowing in wet sample; new impurity peak at 1.5%Incompatible
Croscarmellose SodiumSuperdisintegrant1:1Dry & WetNo significant changeCompatible
Povidone (PVP) K30Binder1:1Dry & WetNo significant changeCompatible
Magnesium StearateLubricant1:1Dry & WetNo significant changeCompatible

PART 2: Formulation by High-Shear Wet Granulation

Wet granulation is a robust and widely used method for improving the properties of powder blends for tablet compression.[13] It is particularly advantageous for poorly soluble drugs as it can enhance dissolution rates by incorporating hydrophilic polymers and ensuring uniform drug distribution.[14][15]

Protocol 3: Development of Quinotolast Tablets (Target Strength: 250 mg)

Objective: To manufacture Quinotolast tablets with satisfactory physical properties and content uniformity using a high-shear wet granulation process.

Sample Formulation:

ComponentFunction% w/w
Intragranular
QuinotolastAPI50.0
Microcrystalline Cellulose (Avicel PH 101)Diluent/Binder25.0
Croscarmellose SodiumDisintegrant3.0
Povidone (PVP K30)Binder4.0
Purified WaterGranulating Fluidq.s.
Extragranular
Microcrystalline Cellulose (Avicel PH 102)Diluent15.0
Croscarmellose SodiumDisintegrant2.0
Colloidal Silicon DioxideGlidant0.5
Magnesium StearateLubricant0.5
Total 100.0

Methodology:

  • Dispensing and Blending:

    • Accurately weigh and dispense all intragranular ingredients (Quinotolast, Avicel PH 101, Croscarmellose Sodium).

    • Sift the materials through an appropriate mesh screen to delump.

    • Load the sifted materials into a high-shear granulator and dry mix for 5 minutes at a low impeller speed.

  • Granulation:

    • Prepare the binder solution by dissolving PVP K30 in purified water.

    • While the powders are mixing at a set impeller and chopper speed, add the binder solution slowly and uniformly over 3-5 minutes.[16]

    • Continue kneading for an additional 2-4 minutes after all liquid has been added to achieve a suitable wet mass consistency. The granulation endpoint can be determined by power consumption monitoring or by manual inspection.

  • Wet Milling:

    • Pass the wet mass through a conical mill with a suitable screen (e.g., 6-8 mm) to produce uniformly sized wet granules. This step is crucial for consistent drying.[13]

  • Drying:

    • Transfer the wet granules to a fluid bed dryer.

    • Dry the granules at an inlet air temperature of 60-70°C until the Loss on Drying (LOD) is within the target range (e.g., 1.5-2.5% w/w).

  • Dry Milling:

    • Mill the dried granules through a conical mill with a smaller screen (e.g., 0.8-1.0 mm) to achieve the final desired particle size distribution for optimal flow and compression.[14]

  • Final Blending:

    • Transfer the milled granules to a blender.

    • Add the sifted extragranular materials (Avicel PH 102, Croscarmellose Sodium, Colloidal Silicon Dioxide) and blend for 10-15 minutes.

    • Add the sifted Magnesium Stearate and perform a final, short blend of 3-5 minutes. (Note: Over-blending lubricant can negatively impact tablet hardness and dissolution).

  • Compression:

    • Load the final blend into a rotary tablet press fitted with appropriate tooling.

    • Compress the blend into tablets with the target specifications for weight (500 mg), hardness (8-12 kP), and thickness.

Wet Granulation Process Flow Diagram

Caption: Step-by-step workflow for the wet granulation process.

PART 3: Quality Control and Performance Testing

Rigorous testing is essential to ensure that every batch of Quinotolast tablets meets the required quality standards for safety and efficacy.[7][17]

Protocol 4: In-Process and Finished Product Quality Control

Objective: To monitor and control the critical quality attributes (CQAs) of the granules and finished tablets.

Methodology:

  • Granule Testing:

    • Particle Size Distribution: Use sieve analysis or laser diffraction to ensure consistency.

    • Bulk and Tapped Density: Determine using a graduated cylinder and a tap density tester. Use these values to calculate the Hausner Ratio and Carr's Index to predict flowability.

    • Loss on Drying (LOD): Confirm residual moisture is within specification using a moisture analyzer.

  • Tablet Testing:

    • General Appearance: Visually inspect for defects (capping, lamination, sticking).

    • Weight Variation: Weigh 20 individual tablets and check that they fall within pharmacopoeial limits.

    • Hardness and Thickness: Test a minimum of 10 tablets using a calibrated hardness tester.

    • Friability: Subject a sample of tablets to tumbling in a friabilator; weight loss should be less than 1.0%.

    • Content Uniformity: Assay 10 individual tablets to ensure the API is distributed uniformly, which is especially critical for patient safety.

    • Disintegration: Test 6 tablets in a disintegration apparatus; they should break apart within the specified time (typically <15 minutes for immediate-release tablets).

Protocol 5: In Vitro Dissolution Testing

Objective: To measure the rate and extent of Quinotolast release from the tablet, which serves as a critical indicator of in vivo performance.[18]

Methodology (based on FDA/ICH guidelines): [5][19]

  • Apparatus: USP Apparatus 2 (Paddle Method).[17]

  • Dissolution Media:

    • Use multiple media to assess performance across the physiological pH range. A standard set includes:

      • 900 mL of 0.1 N HCl (pH 1.2) to simulate gastric fluid.

      • 900 mL of pH 4.5 acetate buffer.

      • 900 mL of pH 6.8 phosphate buffer to simulate intestinal fluid.

    • For a poorly soluble drug like Quinotolast, the addition of a surfactant (e.g., 0.5-1.0% Sodium Lauryl Sulfate) to the media may be necessary to achieve sink conditions.[5]

  • Test Parameters:

    • Temperature: 37°C ± 0.5°C.

    • Paddle Speed: 50 or 75 RPM.

    • Sampling Times: 10, 15, 20, 30, 45, and 60 minutes.

  • Procedure:

    • Place one tablet in each of the 6 dissolution vessels.

    • Withdraw samples at each time point, replacing the withdrawn volume with fresh media if necessary.

    • Filter the samples immediately.

    • Analyze the samples for Quinotolast concentration via a validated UV-Vis or HPLC method.

  • Acceptance Criteria (Typical for Immediate-Release): Not less than 80% (Q=75%) of the labeled amount of Quinotolast is dissolved in 45 minutes.

Hypothetical Dissolution Profile Data:

Time (min)% Drug Released (pH 1.2)% Drug Released (pH 4.5)% Drug Released (pH 6.8 + 0.5% SLS)
10352845
15524568
20686181
30817592
45938898
60969499
Critical Quality Attributes (CQAs) and Testing

Caption: Relationship between product CQAs and their analytical tests.

References

  • The Wet Granulation Process Explained. (2024, December 10). Quadro.
  • Strategies for enhancing oral bioavailability of poorly soluble drugs. ResearchGate.
  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024, May 29). Hilaris Publisher.
  • Advanced oral drug delivery systems: Current challenges and emerging technologies. (2025, December 21).
  • Lipid‐Based Nano‐Delivery for Oral Administration of Poorly Water Soluble Drugs (PWSDs): Design, Optimization and in vitro Assessment. (2017, May 11). IntechOpen.
  • Dissolution Testing of Immediate Release Solid Oral Dosage Forms. Food and Drug Administration.
  • Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. (2023, August 23). Frontiers.
  • Basics of Wet and Dry Granulation for Pharmaceutical Manufacturing. (2026, January 05). Freund Global.
  • DISSOLUTION TEST FOR SOLID ORAL DOSAGE FORMS - Draft proposal for revision in The International Pharmacopoeia. World Health Organization (WHO).
  • In Vitro Dissolution Testing For Solid Oral Dosage Forms. Agno Pharmaceuticals.
  • Dissolution Testing of Immediate Release Solid Oral Dosage Forms. (2019, October 17). FDA.
  • Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. (2019, October 22). SciSpace.
  • Dissolution testing for solid oral drug products: Theoretical considerations. (2025, August 05). ResearchGate.
  • Wet Granulation Process Overview. Tablet Presses.
  • Mechanism of action of and resistance to quinolones. PMC.
  • Wet Granulation Process for Tablets. Scribd.
  • Introduction to tableting by wet granulation. ResearchGate.
  • Excipient Compatibility Test of Generic Drug. Alfa Chemistry.
  • FORMULATION DEVELOPMENT - A Quick Approach for Evaluation of Drug-Excipient Compatibility: Case of Acetylsalicylic Acid.
  • Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. Fisher Digital Publications.
  • (PDF) Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. (2020, March 13).
  • Quinolone antibiotic. Wikipedia.
  • ICH Q6A Guideline. IKEV.
  • Mechanism of Quinolone Action and Resistance. (2014). PMC - NIH.
  • ICH M13A Guideline on bioequivalence for immediate release solid oral dosage forms. (2024, July 25). European Medicines Agency (EMA).
  • ich harmonised tripartite guideline specifications: test procedures and acceptance criteria.
  • Mechanism of action of quinolone antibiotics. (2022, April 26). YouTube.
  • ICH M13A: First ICH Guideline for Bioequivalence. (2024, September 25). Food and Drug Administration.
  • FDA Overview of ICH M13 Guideline Series Webinar (Bioequivalence Webinar). (2025, August 14). YouTube.
  • Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. (2020, December 01). MDPI.
  • Quinotolast. PubChem - NIH.
  • Preclinical Development of Nononcogenic Drugs (Small and Large Molecules).
  • In the Search for New Lead Compounds – The Latest Medicinal Chemistry Impact Stories. (2020, May 01).
  • Orally Bioavailable Endochin-Like Quinolone Carbonate Ester Prodrug Reduces Toxoplasma gondii Brain Cysts. (2020, August 20). PubMed.
  • Orally Bioavailable Endochin-Like Quinolone Carbonate Ester Prodrug Reduces Toxoplasma gondii Brain Cysts. PMC.
  • Navigating Drug Development: Innovations in Preclinical Testing. (2024, April 08). PharmaFeatures.
  • The global preclinical antibacterial pipeline. (2019, November 19). PMC.
  • Development of an Innovative Dual Construct for Targeted Drug Delivery in the Oral Cavity. (2025, February 18).
  • Compounded Nonsterile Preparations and FDA-Approved Commercially Available Liquid Products for Children: A North American Update. PMC.

Sources

Application

Application Note: Pharmacological Evaluation of Quinotolast Sodium in Murine Models of Type I Hypersensitivity

Introduction & Mechanistic Overview Quinotolast Sodium (also known as FR-71021) is a potent, orally active mast cell stabilizer and anti-allergic agent originally developed to attenuate Type I hypersensitivity reactions[...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

Quinotolast Sodium (also known as FR-71021) is a potent, orally active mast cell stabilizer and anti-allergic agent originally developed to attenuate Type I hypersensitivity reactions[1],[2]. Unlike traditional antihistamines that merely block receptor binding downstream, Quinotolast intervenes at the source by inhibiting the degranulation of mast cells[3].

Upon the cross-linking of surface FcεRI receptors by IgE and specific antigens, mast cells undergo rapid calcium-dependent exocytosis. Quinotolast stabilizes the mast cell membrane, significantly suppressing the release of primary inflammatory mediators such as histamine, leukotriene C4 (LTC4), and prostaglandin D2 (PGD2)[1],[4]. While [5], Quinotolast exhibits robust, concentration-dependent inhibition of peptide leukotrienes (pLTs) in mouse cultured mast cells, making it an excellent candidate for murine preclinical evaluations[4],[3].

MOA Allergen Allergen / Antigen IgE IgE Antibodies Allergen->IgE Cross-links Receptor FcεRI Receptor IgE->Receptor Binds MastCell Murine Mast Cell (Activation) Receptor->MastCell Triggers Cascade Mediators Inflammatory Mediators (Histamine, LTC4, PGD2) MastCell->Mediators Degranulation Quinotolast Quinotolast Sodium (Mast Cell Stabilizer) Quinotolast->MastCell Inhibits Degranulation

Figure 1: Mechanism of action of Quinotolast inhibiting IgE-mediated mast cell degranulation.

Quantitative Pharmacological Profile

To establish a baseline for experimental design, the in vitro and in vivo efficacy metrics of Quinotolast Sodium are summarized below. These parameters dictate the dosing regimens required to achieve a self-validating experimental system.

ParameterBiological Target / ModelValueReference
IC₅₀ Peptide Leukotrienes (pLTs) release in mouse cultured mast cells0.72 µg/mL[4],[6]
Max Inhibition (In Vitro) PGD₂ release from dispersed lung cells (at 100 µg/mL)100%[4]
Max Inhibition (In Vitro) LTC₄ release from dispersed lung cells (at 100 µg/mL)54%[4]
ED₅₀ (In Vivo, i.v.) Passive Cutaneous Anaphylaxis (PCA) in rats0.0063 mg/kg[4],[7]
ED₅₀ (In Vivo, p.o.) Passive Cutaneous Anaphylaxis (PCA) in rats0.0081 mg/kg[4],[7]

Note: While the ED₅₀ for PCA is highly potent in rats, murine models typically require empirical dose-ranging (e.g., 0.1 to 10 mg/kg) due to species-specific metabolic clearance rates[4],[5].

Experimental Methodologies

In Vitro Mediator Release Assay (Murine Cultured Mast Cells)

Rationale & Causality: This assay isolates the direct stabilizing effect of Quinotolast on mast cells, independent of systemic pharmacokinetics. Using Tyrode's buffer is critical because it provides the essential extracellular divalent cations (Ca²⁺, Mg²⁺) strictly required for the calcium-dependent exocytosis of mast cell granules[7].

Step-by-Step Protocol:

  • Cell Preparation: Suspend mouse cultured mast cells to a density of 2 × 10⁶ cells/mL in Tyrode's buffer (137 mM NaCl, 2.7 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 0.4 mM NaH₂PO₄, 11.9 mM NaHCO₃, 5.6 mM glucose) supplemented with 0.1% gelatin[7]. Causality: Gelatin acts as a stabilizing agent to prevent non-specific adherence of cells and hydrophobic drug molecules to the plastic reaction tubes.

  • Sensitization: Incubate the cell suspension with mouse monoclonal anti-DNP IgE (50 µg/10⁶ cells)[7]. Wash the cells twice and resuspend in Tyrode's buffer containing 0.25% BSA to remove unbound antibodies.

  • Drug Pre-incubation: Aliquot the cells and incubate for 5 minutes at 37°C. Causality: This brief pre-incubation allows Quinotolast to partition into the cell membrane and stabilize the mast cell architecture prior to the anaphylactic trigger.

  • Antigen Challenge: Simultaneously add Quinotolast (dose range: 0.1, 1, 10, 100 µg/mL) and the specific antigen, TNP-BSA (2 ng/mL), to the reaction tube[7].

  • Termination: Exactly 10 minutes post-challenge, halt the reaction by adding 2.7 mM EDTA[7]. Causality: EDTA rapidly chelates extracellular calcium, instantly arresting the degranulation process and ensuring precise timing for kinetic assays.

  • Quantification: Centrifuge the tubes at 4°C. Collect the supernatant and quantify histamine and pLTs using commercially available ELISA kits.

In Vivo Passive Cutaneous Anaphylaxis (PCA) in Mice

Rationale & Causality: The PCA model is the gold standard for evaluating localized Type I hypersensitivity[6]. It relies on the extravasation of Evans Blue dye as a direct, quantifiable proxy for histamine-induced vascular permeability[5].

PCA_Workflow Step1 1. Sensitization Intradermal anti-DNP IgE Step2 2. Incubation 24-hour tissue resting period Step1->Step2 Step3 3. Drug Administration Quinotolast (p.o./i.v.) 30 min prior Step2->Step3 Step4 4. Antigen Challenge i.v. DNP-HSA + 1% Evans Blue Step3->Step4 Step5 5. Tissue Harvest Euthanize 30 min post-challenge Step4->Step5 Step6 6. Quantification Formamide extraction, OD 620 nm Step5->Step6

Figure 2: Step-by-step workflow for the murine Passive Cutaneous Anaphylaxis (PCA) assay.

Step-by-Step Protocol:

  • Sensitization: Shave the dorsal skin of 8-week-old mice (e.g., BALB/c). Inject 10–20 µL of anti-DNP IgE intradermally into the right ear or right dorsal flank. Inject an equal volume of sterile saline into the contralateral site as an internal negative control[6]. Causality: Intradermal injection locally sensitizes tissue-resident mast cells without triggering a systemic, potentially fatal anaphylactic response.

  • Incubation: Return the mice to their cages for 24 hours. Causality: This resting period is mandatory to allow sufficient time for the injected IgE to diffuse and bind with high affinity to the FcεRI receptors on local mast cells.

  • Drug Administration: Administer Quinotolast Sodium either orally (p.o. via gavage) or intravenously (i.v.) at predetermined doses (e.g., 0.1 to 10 mg/kg) 30 minutes prior to the antigen challenge[4],[7].

  • Antigen Challenge: Inject 200 µL of DNP-HSA (1 mg/mL) mixed with 1% Evans Blue dye in sterile saline via the lateral tail vein[6]. Causality: The circulating antigen cross-links the tissue-bound IgE, causing explosive degranulation. The released histamine induces vasodilation, allowing the albumin-bound Evans Blue dye to leak into the surrounding tissue, creating a visible blue lesion.

  • Tissue Harvest: Euthanize the mice 30 minutes post-challenge. Carefully excise the sensitized and control skin/ear tissues using a biopsy punch to ensure uniform tissue area.

  • Quantification: Mince the excised tissues and incubate them in 1 mL of formamide at 63°C for 18 hours. Causality: Formamide effectively extracts the trapped Evans Blue dye from the extracellular matrix. Centrifuge the samples and measure the optical density (OD) of the supernatant at 620 nm using a spectrophotometer to calculate the percentage of inhibition relative to vehicle-treated controls.

References

  • Kobayashi K, et al. "Effects of Quinotolast, a New Orally Active Antiallergic Drug, on Experimental Allergic Models." Japanese Journal of Pharmacology, 1993;63:73-81. URL:[Link]

  • Martin TR, et al. "Evidence questioning cromolyn's effectiveness and selectivity as a 'mast cell stabilizer' in mice." Blood, 2012;120(17):3526-3535. URL:[Link]

Sources

Method

Application Notes &amp; Protocols: Evaluating the Preclinical Efficacy of Quinotolast in a Guinea Pig Model of Allergic Asthma

For: Researchers, scientists, and drug development professionals in respiratory diseases. Abstract This document provides a comprehensive guide for the preclinical evaluation of Quinotolast, a novel phosphodiesterase-4 (...

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals in respiratory diseases.

Abstract

This document provides a comprehensive guide for the preclinical evaluation of Quinotolast, a novel phosphodiesterase-4 (PDE4) inhibitor, in a well-established guinea pig model of ovalbumin (OVA)-induced allergic asthma. The guinea pig is a highly relevant species for asthma research due to its physiological and immunological similarities to human asthmatic responses.[1][2] These protocols detail the induction of an asthma-like phenotype, including airway hyperresponsiveness (AHR) and inflammation, and outline the methodologies for assessing the therapeutic potential of Quinotolast. We provide step-by-step instructions for animal sensitization, drug administration, functional respiratory measurements, and inflammatory cell analysis via bronchoalveolar lavage (BAL).

Scientific & Mechanistic Background

The Guinea Pig Model of Allergic Asthma

The guinea pig model of allergic asthma faithfully recapitulates key features of the human disease, including IgE-mediated responses, early and late asthmatic reactions, airway hyperresponsiveness, and eosinophilic airway inflammation.[1][2] Sensitization with an allergen, typically ovalbumin (OVA) administered with an adjuvant like aluminum hydroxide, primes the immune system for a Th2-dominant response.[3][4] Subsequent airway challenge with aerosolized OVA triggers mast cell degranulation, release of inflammatory mediators (e.g., histamine, leukotrienes), and recruitment of inflammatory cells, leading to bronchoconstriction and airway inflammation.[2] This model is indispensable for evaluating the efficacy of novel anti-asthmatic therapeutics.[1]

Quinotolast: A Novel PDE4 Inhibitor

Quinotolast is a potent and selective inhibitor of phosphodiesterase-4 (PDE4), the primary enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP) in key inflammatory and immune cells.[5][6] By inhibiting PDE4, Quinotolast increases intracellular cAMP levels, which has two primary therapeutic effects in the context of asthma:

  • Anti-inflammatory Effects: Elevated cAMP levels suppress the function of various inflammatory cells, including T-cells, eosinophils, neutrophils, and macrophages.[6][7] This leads to reduced chemotaxis, degranulation, and production of pro-inflammatory cytokines, thereby mitigating the underlying airway inflammation characteristic of asthma.[8]

  • Bronchodilation: Increased cAMP in airway smooth muscle cells promotes relaxation, leading to bronchodilation.[5][9] While PDE4 inhibition contributes to this, it's primarily the anti-inflammatory action that is leveraged for asthma therapy.[5][10]

The rationale for using Quinotolast is to target the core inflammatory pathways of asthma, potentially reducing both symptoms and disease progression. While an earlier drug with the same name showed potential in inhibiting inflammatory mediators in human lung cells, this application note focuses on the PDE4 inhibitory mechanism.[11]

Signaling Pathway of Quinotolast Action

The mechanism of action of Quinotolast is centered on the modulation of the cAMP signaling pathway within airway smooth muscle and inflammatory cells.

Quinotolast_Mechanism cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR G-Protein-Coupled Receptor (e.g., β2AR) AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP (Cyclic AMP) AC->cAMP Converts ATP ATP PDE4 PDE4 Enzyme cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP 5'-AMP (Inactive) PDE4->AMP Degrades Quinotolast Quinotolast Quinotolast->PDE4 Inhibits Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Inflammation Reduced Inflammation PKA->Inflammation

Figure 1: Mechanism of action of Quinotolast as a PDE4 inhibitor.

Experimental Design & Workflow

A typical study to evaluate Quinotolast involves sensitizing guinea pigs to OVA, followed by repeated OVA challenges to induce an asthmatic phenotype. Quinotolast is administered prophylactically before the final challenge. The primary endpoints are the assessment of airway hyperresponsiveness and the analysis of inflammatory cell influx into the airways.

Figure 2: Experimental workflow for evaluating Quinotolast.

Detailed Protocols

Protocol 1: Ovalbumin-Induced Allergic Asthma Model

Objective: To sensitize guinea pigs to ovalbumin to create a reliable model of allergic asthma.

Materials:

  • Male Hartley or Dunkin-Hartley guinea pigs (300-350g)

  • Ovalbumin (OVA), Grade V (Sigma-Aldrich)

  • Aluminum hydroxide (Al(OH)₃) adjuvant (e.g., Alhydrogel)

  • Sterile, pyrogen-free 0.9% saline

  • Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

  • Preparation of Sensitization Solution: Prepare a suspension containing 100 µg/mL of OVA and 100 mg/mL of aluminum hydroxide in sterile saline. Mix thoroughly by vortexing to ensure a uniform suspension.

  • Initial Sensitization (Day 0): Administer a 1 mL i.p. injection of the OVA/Al(OH)₃ suspension to each guinea pig.[12]

  • Booster Sensitization (Day 7 or 14): Administer a second 1 mL i.p. injection of the same suspension to boost the immune response.[13]

  • Maturation Period: Allow 14-21 days from the initial sensitization for the development of a robust allergic phenotype before proceeding with the allergen challenge.[3][4][12]

Causality Note: The use of aluminum hydroxide as an adjuvant is critical as it promotes a Th2-biased immune response, which is characteristic of allergic asthma and necessary for producing high titers of IgE and IgG1 antibodies.[3][4]

Protocol 2: Quinotolast Administration

Objective: To administer Quinotolast to sensitized guinea pigs prior to allergen challenge.

Materials:

  • Quinotolast

  • Appropriate vehicle for dissolution/suspension (e.g., 0.5% carboxymethylcellulose)

  • Oral gavage needles or equipment for aerosol delivery

Procedure:

  • Preparation of Dosing Solution: Prepare the Quinotolast solution/suspension at the desired concentrations (e.g., 1, 3, 10 mg/kg). Ensure it is homogenous before administration.

  • Administration: 1-2 hours prior to the OVA challenge, administer Quinotolast via the chosen route (e.g., oral gavage). The vehicle should be administered to the control group.

  • Positive Control: A separate group may be treated with a known effective compound, such as Roflumilast or dexamethasone, for comparison.[12]

Causality Note: The pre-treatment window is designed to ensure that Quinotolast has reached peak plasma concentration and tissue distribution at the time of the inflammatory insult triggered by the OVA challenge.

Protocol 3: Allergen Challenge & Airway Hyperresponsiveness (AHR) Measurement

Objective: To challenge sensitized animals with OVA and measure the resulting airway response and hyperresponsiveness to a bronchoconstricting agent.

Materials:

  • Whole-body plethysmograph (WBP) system

  • Nebulizer (e.g., ultrasonic or jet)

  • Ovalbumin (OVA) solution (e.g., 0.1-0.5% in saline)

  • Histamine or Acetylcholine solution for AHR assessment

  • Data acquisition and analysis software

Procedure:

  • Acclimatization: Place the conscious, unrestrained guinea pig into the WBP chamber and allow it to acclimate for 15-20 minutes until a stable breathing pattern is observed.

  • Baseline Measurement: Record baseline respiratory parameters, such as specific airway resistance (sRaw) or PenH, for 5-10 minutes.

  • OVA Challenge: Expose the animal to an aerosol of OVA (e.g., 0.1%) for a defined period (e.g., 1-5 minutes).[12][14]

  • Post-Challenge Monitoring (Early Phase): Continuously monitor and record respiratory parameters for at least 30-60 minutes post-challenge to assess the early asthmatic response (EAR).

  • AHR Assessment (24h Post-Challenge):

    • Place the animal back in the WBP chamber.

    • After recording a new baseline, challenge the animal with increasing concentrations of aerosolized histamine or acetylcholine.[13]

    • Record the respiratory response at each concentration.

    • Calculate the provocative concentration (PC200) that causes a 200% increase in airway resistance from baseline.

Causality Note: AHR is a cardinal feature of asthma.[15] An effective therapeutic like Quinotolast is expected to increase the PC200, indicating that a higher concentration of the bronchoconstrictor is required to elicit the same level of airway narrowing, thus demonstrating a protective effect.

Protocol 4: Bronchoalveolar Lavage (BAL) and Cell Analysis

Objective: To collect and analyze inflammatory cells from the airways to quantify the anti-inflammatory effect of Quinotolast.

Materials:

  • Euthanasia agent (e.g., pentobarbital)

  • Tracheal cannula

  • Sterile, cold phosphate-buffered saline (PBS) without Ca²⁺/Mg²⁺

  • Hemocytometer or automated cell counter

  • Microscope slides and cytocentrifuge (e.g., Cytospin)

  • Differential staining solution (e.g., Wright-Giemsa)

Procedure:

  • Euthanasia and Tracheal Exposure: Immediately after AHR measurements (or at a dedicated time point, e.g., 24h post-challenge), euthanize the guinea pig via an overdose of anesthetic. Surgically expose the trachea.

  • Cannulation: Make a small incision in the trachea and securely insert a cannula.

  • Lung Lavage:

    • Instill a fixed volume of cold PBS (e.g., 5-10 mL) through the cannula.[16]

    • Gently aspirate the fluid back into the syringe. Massage the chest to maximize fluid recovery.

    • Repeat this process 3-4 times, pooling the recovered fluid (BAL fluid or BALF) on ice.[17][18]

  • Total Cell Count: Centrifuge the BALF at low speed (e.g., 300 x g for 10 min at 4°C). Resuspend the cell pellet in a known volume of PBS. Count the total number of cells using a hemocytometer.

  • Differential Cell Count:

    • Prepare cytospin slides from the cell suspension.

    • Stain the slides with a differential stain.

    • Under a microscope, count and differentiate at least 300-400 cells (macrophages, eosinophils, neutrophils, lymphocytes) to determine the percentage of each cell type.[19]

Causality Note: A hallmark of allergic asthma is the influx of eosinophils and other leukocytes into the airways.[20][21][22] An effective anti-inflammatory agent like Quinotolast is expected to significantly reduce the total number of inflammatory cells, particularly eosinophils, in the BAL fluid of OVA-challenged animals compared to the vehicle-treated group.

Data Presentation & Expected Outcomes

Data should be presented as mean ± standard error of the mean (SEM). Statistical significance can be determined using appropriate tests, such as ANOVA followed by a post-hoc test.

Table 1: Effect of Quinotolast on Airway Hyperresponsiveness
Treatment GroupDose (mg/kg)nPC200 Histamine (µg/mL)
Naive (Saline Challenge)-8250.5 ± 15.8
Vehicle Control (OVA)-845.2 ± 5.1
Quinotolast1889.7 ± 9.3#
Quinotolast38155.4 ± 12.6#
Quinotolast108210.1 ± 14.2#
p < 0.05 compared to Naive; #p < 0.05 compared to Vehicle Control.
Table 2: Effect of Quinotolast on BAL Fluid Inflammatory Cell Infiltration
Treatment GroupDose (mg/kg)Total Cells (x10⁵)Eosinophils (x10⁴)Neutrophils (x10⁴)
Naive (Saline)-2.5 ± 0.30.1 ± 0.050.3 ± 0.1
Vehicle (OVA)-15.8 ± 1.26.2 ± 0.72.5 ± 0.4
Quinotolast110.1 ± 0.9#3.1 ± 0.5#1.8 ± 0.3
Quinotolast36.5 ± 0.7#1.4 ± 0.3#1.1 ± 0.2#
Quinotolast104.1 ± 0.5#0.5 ± 0.1#0.7 ± 0.2#
p < 0.05 compared to Naive; #p < 0.05 compared to Vehicle Control.

Conclusion

These protocols provide a robust framework for assessing the preclinical efficacy of the novel PDE4 inhibitor, Quinotolast, in a guinea pig model of allergic asthma. By quantifying its effects on both airway function and inflammation, researchers can generate the critical data needed to support its further development as a potential therapeutic for human asthma.

References

  • PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narr
  • Inhaled Phosphodiesterase 4 (PDE4) Inhibitors for Inflammatory Respiratory Diseases. (2020). Frontiers in Pharmacology.
  • Phosphodiesterase 3 and 4 Inhibition: Facing a Bright Future in Asthma Control. (2018).
  • Preclinical Studies in Guinea Pigs. BioLegacy Research.
  • Adjustment of sensitisation and challenge protocols restores functional and inflammatory responses to ovalbumin in guinea-pigs. (2014). CORE.
  • Adjustment of sensitisation and challenge protocols restores functional and inflammatory responses to ovalbumin in guinea-pigs. (2014). PMC.
  • An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022. (2022). PMC.
  • Phosphodiesterase-4 Inhibitor Therapy for Lung Diseases. (2013).
  • Non-Raft AC2 Defines a cAMP Signaling Compartment That Selectively Regulates IL-6 Expression in Airway Smooth. University of Minnesota.
  • cAMP Regulation of Airway Smooth Muscle Function. (2012). PMC.
  • A Guinea Pig Model of Airway Smooth Muscle Hyperreactivity Induced by Chronic Allergic Lung Inflammation: Contribution of Epithelium and Oxidative Stress. (2019). Frontiers in Physiology.
  • Inhibition of histamine and eicosanoid release from dispersed human lung cells in vitro by quinotolast. (1991). PubMed.
  • Airway hyperresponsiveness induced by chronic exposure to cigarette smoke in guinea pigs: role of tachykinins. (1999). American Physiological Society Journal.
  • Ovalbumin sensitization alters the ventilatory responses to chemical challenges in guinea pigs. (2005). American Journal of Physiology-Lung Cellular and Molecular Physiology.
  • Airway hyperresponsiveness in guinea pigs exposed to acid-coated ultrafine particles. (1991). PubMed.
  • Development of a Guinea Pig Model of Chronic Asthma with Markedly Thickened Airway Walls: Two Studies Using This Animal Model. (2012). Karger Publishers.
  • cAMP inhibits modulation of airway smooth muscle phenotype via the exchange protein activated by cAMP (Epac) and protein kinase A. (2013). PMC.
  • Research on Regulating cAMP Pathway to Chronic Obstructive Pulmonary Disease. (2024). Vertex AI Search.
  • Application Notes and Protocols: In Vivo Efficacy of Verlukast in Guinea Pig Models of Airway Inflammation and Bronchoconstriction. (2023). Benchchem.
  • NONO is essential in maintaining airway smooth muscle contractility through PDE4/cAMP signaling pathways. (2026).
  • Effect of Lavandula dentata extract on Ovalbumin-induced Asthma in Male Guinea Pigs. (2021). Brazilian Journal of Biology.
  • Suppression of ovalbumin-induced Th2-driven airway inflammation by β-sitosterol in a guinea pig model of asthma. (2010). Cusabio.
  • Number and activity of inflammatory cells in bronchoalveolar lavage fluid in asthma and their relation to airway responsiveness. (1989). PubMed.
  • Sequential bronchoalveolar lavages by endotracheal intub
  • Cellular and Biochemical Analysis of Bronchoalveolar Lavage Fluid
  • Analysis of a Panel of 48 Cytokines in BAL Fluids Specifically Identifies IL-8 Levels as the Only Cytokine that Distinguishes Controlled Asthma from Uncontrolled Asthma, and Correl
  • Perfluorocarbon broncho-alveolar lavage and liquid ventilation versus saline broncho-alveolar lavage in adult guinea pig experimental model of meconium inhal
  • Specific techniques of bronchoalveolar lavage collecting from laboratory animals. (2020). Veterinary Science and Practice.
  • Cells and Mediators in Bronchoalveolar Lavage of Asthmatic Patients: The Example of Eosinophilic Inflamm
  • Total and differential BAL fluid cell counts in mild and severe... (2014).
  • Physiological and immunological aspects of asthma: the guinea pig (Cavia porcellus) as a model of allergic. (2025). Vertex AI Search.
  • Bronchoalveolar Lavage Fluid Technique. Cornell University College of Veterinary Medicine.
  • A current review on animal models of anti-asthmatic drugs screening. (2025). Semantic Scholar.
  • A Guinea Pig Model of Acute and Chronic Asthma Using Permanently Instrumented and Unrestrained Animals. (2006). PubMed.
  • How to Perform Bronchoalveolar Lavage in Practice. (1998). Ivis.org.
  • Nonsteroidal antiasthma agents. (2015).
  • Anti asthmatic drugs and their Mechanism of Action. (2021). YouTube.
  • What drugs are in development for Asthma?. (2025).

Sources

Application

Quinotolast solubility and stability testing

An Application Note and Protocol for the Comprehensive Evaluation of Quinotolast Solubility and Stability Authored by a Senior Application Scientist Introduction: The Critical Path of Quinotolast from Discovery to Formul...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Comprehensive Evaluation of Quinotolast Solubility and Stability

Authored by a Senior Application Scientist

Introduction: The Critical Path of Quinotolast from Discovery to Formulation

In the landscape of pharmaceutical development, the journey of a novel chemical entity from a promising lead to a viable drug product is fraught with challenges. Among the most critical of these are the physicochemical properties of the active pharmaceutical ingredient (API), which dictate its bioavailability, manufacturability, and shelf-life. This document provides a comprehensive guide to the systematic evaluation of Quinotolast , a novel quinolone derivative, focusing on two foundational pillars of pre-formulation studies: solubility and stability .

The quinolone class of compounds has a well-established history in therapeutics, primarily as antibacterial agents. However, their efficacy is often hampered by poor aqueous solubility, which can lead to variable absorption and suboptimal therapeutic outcomes. Furthermore, the lactam ring and other functional groups present in many quinolones can be susceptible to hydrolysis, oxidation, and photodecomposition. Therefore, a thorough understanding of Quinotolast's solubility and stability profile is not merely a regulatory requirement but a fundamental necessity for rational formulation design and the overall success of the development program.

This application note is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of methods to provide the underlying scientific rationale for each experimental step. By adhering to the principles of Expertise, Authoritativeness, and Trustworthiness (E-E-A-T) , this guide aims to equip the reader with the knowledge to not only execute these studies but also to interpret the data with confidence and make informed decisions that will propel the development of Quinotolast forward.

Part 1: Aqueous Solubility Determination of Quinotolast

Aqueous solubility is a critical determinant of a drug's oral bioavailability. For a drug to be absorbed through the gastrointestinal tract, it must first be in solution. Poor solubility is a major hurdle in drug development, often leading to the failure of otherwise promising candidates. This section outlines the protocol for determining the thermodynamic equilibrium solubility of Quinotolast in various aqueous media.

Materials and Reagents
  • Quinotolast (API powder, purity >99%)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • 0.1 M Hydrochloric Acid (HCl), pH 1.2

  • Acetate Buffer, pH 4.5

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade

  • Formic Acid, 0.1% (v/v) in water

  • Dimethyl Sulfoxide (DMSO), analytical grade

  • Calibrated pH meter

  • Analytical balance (4 decimal places)

  • Vortex mixer

  • Thermostatic shaker incubator

  • Syringe filters (0.22 µm, PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Autosampler vials

Experimental Protocol: Equilibrium Solubility by the Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility. It involves agitating an excess of the solid compound in a specific solvent until equilibrium is reached.

Step-by-Step Protocol:

  • Preparation of Media: Prepare the following aqueous solutions: 0.1 M HCl (pH 1.2), Acetate Buffer (pH 4.5), and PBS (pH 7.4). These represent the pH conditions of the stomach, small intestine, and blood, respectively.

  • Sample Preparation: Accurately weigh an excess amount of Quinotolast (e.g., 10 mg) into separate 2 mL glass vials.

  • Solvent Addition: Add 1 mL of each test medium to the respective vials containing Quinotolast.

  • Equilibration: Tightly cap the vials and place them in a thermostatic shaker incubator set at 25 °C (or 37 °C to mimic physiological temperature). Agitate the samples for 24-48 hours. A preliminary time-course experiment is recommended to determine the time required to reach equilibrium.

  • Phase Separation: After incubation, allow the vials to stand undisturbed for at least 1 hour to allow for the sedimentation of undissolved solid.

  • Sample Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean autosampler vial. This step is critical to remove any undissolved particles that would otherwise lead to an overestimation of solubility.

  • Sample Dilution: Dilute the filtered samples with the mobile phase to a concentration within the linear range of the HPLC calibration curve.

  • HPLC Analysis: Analyze the diluted samples by a validated HPLC method to determine the concentration of dissolved Quinotolast.

HPLC Method for Quantification
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: Determined by the UV absorbance maximum of Quinotolast.

  • Column Temperature: 25 °C

  • Calibration: Prepare a stock solution of Quinotolast in DMSO and create a series of calibration standards by diluting with the mobile phase. Plot a calibration curve of peak area versus concentration.

Data Presentation: Expected Solubility Profile

The results should be tabulated to provide a clear comparison of Quinotolast's solubility in different media.

Medium pH Temperature (°C) Solubility (µg/mL) Solubility (mM)
0.1 M HCl1.225Example ValueExample Value
Acetate Buffer4.525Example ValueExample Value
PBS7.425Example ValueExample Value
0.1 M HCl1.237Example ValueExample Value
Acetate Buffer4.537Example ValueExample Value
PBS7.437Example ValueExample Value
Visualizing the Solubility Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_media Prepare pH Buffers (1.2, 4.5, 7.4) add_solvent Add Buffer to API prep_media->add_solvent weigh_api Weigh Excess Quinotolast weigh_api->add_solvent shake Equilibrate (24-48h at 25/37°C) add_solvent->shake sediment Sedimentation shake->sediment filtrate Filter Supernatant (0.22 µm) sediment->filtrate dilute Dilute Sample filtrate->dilute hplc HPLC Quantification dilute->hplc calc Calculate Solubility hplc->calc

Caption: Workflow for Equilibrium Solubility Determination.

Part 2: Forced Degradation and Stability Indicating Method Development

Stability testing is a cornerstone of drug development, providing critical information on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are intentionally designed to accelerate the degradation of a drug substance to identify likely degradation products and to develop a stability-indicating analytical method.

Materials and Reagents
  • Quinotolast (API powder)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • 30% Hydrogen Peroxide (H₂O₂)

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

  • Methanol, HPLC grade

  • Forced degradation reaction vials

  • pH meter

  • Thermostatic water bath

  • Photostability chamber

  • HPLC-UV/DAD or HPLC-MS system

Experimental Protocol: Forced Degradation Studies

Objective: To generate potential degradation products of Quinotolast under various stress conditions.

Step-by-Step Protocol:

  • Stock Solution Preparation: Prepare a stock solution of Quinotolast in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Incubate at 60 °C for 24 hours.

    • At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with 1 M NaOH, and dilute for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

    • Incubate at 60 °C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize with 1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.

    • Keep at room temperature for 24 hours.

    • At specified time points, withdraw an aliquot and dilute for HPLC analysis.

  • Thermal Degradation:

    • Place the solid Quinotolast powder in a 60 °C oven for 7 days.

    • At specified time points, weigh a portion of the solid, dissolve it in the mobile phase, and analyze by HPLC.

  • Photolytic Degradation:

    • Expose the solid Quinotolast powder and a solution of Quinotolast to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

    • A control sample should be protected from light.

    • Analyze the samples by HPLC.

Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.

Key Requirements:

  • Specificity: The method must be able to resolve the API peak from any degradation products, process impurities, and excipients.

  • Peak Purity Analysis: Use a Diode Array Detector (DAD) or Mass Spectrometer (MS) to assess the homogeneity of the API peak in the presence of its degradants.

Method Development Strategy:

  • Analyze the stressed samples using the initial HPLC method.

  • Evaluate the chromatograms for the appearance of new peaks (degradation products) and a decrease in the API peak area.

  • If the API peak co-elutes with any degradation products, optimize the HPLC method by adjusting the mobile phase composition, gradient, column type, and/or pH.

  • Once the method is optimized, perform a peak purity analysis to confirm that the API peak is spectrally pure in all stressed samples.

Data Presentation: Summary of Forced Degradation Results
Stress Condition Duration % Degradation of Quinotolast Number of Degradation Products Observations
1 M HCl, 60 °C24 hExample ValueExample Valuee.g., Major degradant at RRT 0.85
1 M NaOH, 60 °C24 hExample ValueExample Valuee.g., Rapid degradation observed
30% H₂O₂, RT24 hExample ValueExample Valuee.g., Formation of N-oxide suspected
Heat, 60 °C (Solid)7 daysExample ValueExample Valuee.g., Stable in solid state
PhotolyticICH Q1BExample ValueExample Valuee.g., Photosensitive, requires light protection

RRT = Relative Retention Time

Visualizing the Stability Testing Workflow

G cluster_stress Forced Degradation cluster_analysis Analysis & Method Development cluster_outcome Outcome api Quinotolast (Solution & Solid) acid Acid Hydrolysis api->acid base Base Hydrolysis api->base oxide Oxidation (H2O2) api->oxide thermal Thermal Stress api->thermal photo Photolytic Stress api->photo hplc_dev Develop Stability-Indicating HPLC Method acid->hplc_dev base->hplc_dev oxide->hplc_dev thermal->hplc_dev photo->hplc_dev peak_purity Peak Purity Analysis (DAD/MS) hplc_dev->peak_purity quantify Quantify Degradation peak_purity->quantify pathways Identify Degradation Pathways quantify->pathways storage Recommend Storage Conditions pathways->storage

Caption: Forced Degradation and Stability Workflow.

Part 3: Data Interpretation and Troubleshooting

Interpreting Solubility Data

The solubility data will classify Quinotolast according to the Biopharmaceutics Classification System (BCS), which is a framework for predicting the in vivo performance of a drug product. For instance, if the lowest measured solubility over the pH range of 1.2 to 7.4 is greater than the highest single therapeutic dose divided by 250 mL, Quinotolast can be considered a highly soluble drug. This information is crucial for guiding formulation strategies. For example, a poorly soluble compound may require enabling technologies such as amorphous solid dispersions, lipid-based formulations, or particle size reduction.

Interpreting Stability Data

The forced degradation studies provide a "worst-case" scenario of the potential degradation pathways of Quinotolast. This information is invaluable for:

  • Identifying Critical Quality Attributes: Understanding which degradation products are likely to form helps in setting appropriate specifications for the drug substance and drug product.

  • Guiding Formulation Development: If Quinotolast is found to be sensitive to hydrolysis, for example, formulation strategies will need to focus on protecting the drug from moisture. Similarly, if it is photosensitive, light-resistant packaging will be required.

  • Informing Analytical Method Development: The stability-indicating method developed here will be the foundation for routine stability testing of the final drug product.

Troubleshooting Common Issues
Issue Potential Cause Recommended Solution
Poorly reproducible solubility data Incomplete equilibration; Inadequate phase separationIncrease shaking time; Centrifuge samples before filtration
Co-elution of API and degradant peaks Insufficient chromatographic resolutionOptimize HPLC method (gradient, mobile phase, column)
Mass balance in forced degradation is <95% Formation of non-UV active or volatile degradantsUse a mass spectrometer for detection; Ensure proper sample handling
No degradation observed under stress conditions Stress conditions are not harsh enoughIncrease temperature, concentration of stressing agent, or duration of stress

Conclusion

The systematic evaluation of solubility and stability is an indispensable component of the pre-formulation characterization of any new chemical entity. The protocols and guidance provided in this application note offer a robust framework for obtaining high-quality, reliable data for Quinotolast. By understanding the physicochemical liabilities of the molecule early in the development process, scientists can proactively design formulation strategies that mitigate these risks, ultimately accelerating the timeline to the clinic and improving the probability of success for the drug development program. The principles and methodologies outlined herein are grounded in established scientific practice and regulatory expectations, ensuring that the data generated will be both scientifically sound and suitable for regulatory submissions.

References

  • ICH Harmonised Tripartite Guideline Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Guidance for Industry: Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System. U.S. Food and Drug Administration. [Link]

Method

Application Notes &amp; Protocols: Experimental Design for Quinotolast Efficacy Studies

Introduction Quinotolast is a novel investigational compound hypothesized to function as a potent and selective mast cell stabilizer. Mast cells are critical effector cells in the immune system, playing a central role in...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Quinotolast is a novel investigational compound hypothesized to function as a potent and selective mast cell stabilizer. Mast cells are critical effector cells in the immune system, playing a central role in Type I hypersensitivity reactions that underpin allergic diseases such as asthma, allergic rhinitis, and atopic dermatitis.[1][2] Upon activation by allergens cross-linking surface-bound Immunoglobulin E (IgE), mast cells undergo degranulation, a rapid process that releases a host of pre-formed inflammatory mediators, including histamine and proteases like tryptase.[3][4] This event triggers the classic symptoms of an allergic reaction.[3]

Mast cell stabilizers are a class of drugs that inhibit this degranulation process, thereby preventing the release of inflammatory mediators.[2][5][6] The proposed mechanism for Quinotolast involves the inhibition of key intracellular signaling pathways following IgE receptor (FcεRI) aggregation, potentially by blocking the influx of extracellular calcium which is an essential step for the fusion of granular membranes with the plasma membrane.[6][7]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design of preclinical efficacy studies for Quinotolast. It outlines detailed protocols for a logical, tiered approach, beginning with in vitro mechanistic assays to confirm its stabilizing activity on mast cells and progressing to in vivo models that demonstrate its therapeutic potential in disease-relevant contexts. The protocols are designed to be self-validating, incorporating necessary controls to ensure data integrity and reproducibility, in line with guidelines for robust preclinical research.[8]

Hypothesized Mechanism of Action

The central hypothesis is that Quinotolast stabilizes mast cells, preventing degranulation. The following experimental framework is designed to rigorously test this hypothesis.

Quinotolast_Mechanism cluster_cell Mast Cell cluster_outside Allergen Allergen IgE IgE Allergen->IgE Binds FceRI FcεRI Receptor IgE->FceRI Cross-links PLC PLCγ Activation FceRI->PLC Activates IP3 IP3 & DAG Production PLC->IP3 Ca_Influx Ca²⁺ Influx IP3->Ca_Influx Triggers Granules Mediator Granules (Histamine, β-hexosaminidase) Ca_Influx->Granules Induces fusion Degranulation Degranulation (Mediator Release) Granules->Degranulation Allergic_Symptoms Allergic Symptoms Degranulation->Allergic_Symptoms Leads to Quinotolast Quinotolast Quinotolast->Ca_Influx Inhibits caption Hypothesized signaling pathway of mast cell activation and Quinotolast's point of intervention.

Caption: Hypothesized mast cell activation pathway and Quinotolast's point of intervention.

Part 1: In Vitro Efficacy Assessment

The initial phase of testing aims to confirm Quinotolast's activity directly on mast cells and determine its potency. This is achieved by using established mast cell lines and measuring the inhibition of mediator release following a specific stimulus.

Cell Line Selection and Culture

The choice of cell line is critical. Both rat and human cell lines are recommended to assess species-specific effects.

Cell LineOrganismTypeKey Characteristics
RBL-2H3 RatBasophilic LeukemiaAdherent cells, widely used model for mucosal mast cells. Express high-affinity IgE receptors and degranulate reliably in response to IgE-antigen complexes.[9][10]
LAD2 HumanMast Cell LineSuspension cells, derived from a patient with mastocytosis.[11] Closely resemble primary human mast cells, requiring stem cell factor (SCF) for growth and survival.[12][13]

Protocol for LAD2 Cell Culture:

  • Media: StemPro-34 SFM supplemented with 100 ng/mL recombinant human Stem Cell Factor (rhSCF), 2mM L-Glutamine, and 1% Penicillin/Streptomycin.[11][12]

  • Culture Conditions: 37°C in a humidified 5% CO₂ incubator.

  • Subculture: Weekly, perform a hemi-depletion by removing half the media and replacing it with fresh, pre-warmed complete media.[12] Do not exceed a density of 1x10⁶ cells/mL.

  • Functionality Check: It is critical to periodically confirm the degranulation capacity of the cells (e.g., every 2 months) as functionality can diminish with continuous culture.[12]

Mast Cell Degranulation (β-Hexosaminidase) Assay

This assay is the gold standard for quantifying mast cell degranulation in vitro. β-hexosaminidase is an enzyme stored in mast cell granules and is released in parallel with histamine, making it a reliable and easily measurable surrogate for degranulation.[9][14]

Degranulation_Workflow A 1. Seed Mast Cells in 96-well plate B 2. Sensitize with IgE (Overnight Incubation) A->B C 3. Wash Cells to remove unbound IgE B->C D 4. Pre-incubate with Quinotolast (or Controls) for 1 hr C->D E 5. Stimulate with Antigen (e.g., anti-IgE) for 30 min D->E F 6. Centrifuge Plate to pellet cells E->F G 7. Collect Supernatant (contains released β-hex) F->G H 8. Lyse Cell Pellet (contains remaining β-hex) F->H I 9. Add Substrate (PNAG) to Supernatant & Lysate G->I H->I J 10. Incubate at 37°C I->J K 11. Stop Reaction (Glycine Buffer) J->K L 12. Read Absorbance at 405 nm K->L caption Workflow for the β-hexosaminidase mast cell degranulation assay.

Caption: Workflow for the β-hexosaminidase mast cell degranulation assay.

Detailed Protocol:

  • Cell Plating & Sensitization (Day 1):

    • Seed LAD2 cells at a density of 5-10 x 10³ cells/well in a 96-well flat-bottom plate.[15]

    • Sensitize the cells by adding 100 ng/mL of human IgE to the culture medium.[15]

    • Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment & Stimulation (Day 2):

    • Carefully wash cells three times with pre-warmed Tyrode's buffer or HEPES buffer containing 0.04% BSA to remove unbound IgE.[9][15]

    • Add 50 µL of buffer containing various concentrations of Quinotolast, vehicle control, or a positive control (e.g., Cromolyn Sodium) to the appropriate wells.

    • Incubate for 1 hour at 37°C.

    • Add 50 µL of a stimulating agent (e.g., 2 µg/mL anti-IgE antibody) to all wells except the "Spontaneous Release" controls.[16]

    • Incubate for 30 minutes at 37°C to induce degranulation.[17]

  • Assay Procedure:

    • To terminate degranulation, place the plate on ice and centrifuge at 400 x g for 5 minutes at 4°C.[16]

    • Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate. This contains the released β-hexosaminidase.

    • To measure the total cellular β-hexosaminidase, add 150 µL of 0.1% Triton X-100 to the remaining cell pellets to lyse the cells.[15] Transfer 50 µL of this lysate to a separate 96-well plate.

    • Add 100 µL of the substrate solution (p-nitrophenyl-N-acetyl-β-D-glucosaminide, PNAG) to all wells containing supernatant and lysate.[15][17]

    • Incubate the plates for 90 minutes at 37°C.[15]

    • Stop the reaction by adding 50 µL of 0.4 M glycine buffer (pH 10.7).[15]

    • Read the absorbance at 405 nm using a microplate reader.[15]

  • Data Analysis and Controls:

    • Spontaneous Release: Cells with buffer, no stimulus. (Measures baseline release).

    • Maximum Release: Cells lysed with Triton X-100. (Represents 100% degranulation).

    • Vehicle Control: Cells with vehicle + stimulus. (Represents uninhibited degranulation).

    • Positive Control: Cells with a known stabilizer (e.g., Ketotifen, Cromolyn Sodium) + stimulus.[5]

    • Calculate the percentage of degranulation for each sample using the following formula: % Degranulation = [(Sample OD - Spontaneous Release OD) / (Maximum Release OD - Spontaneous Release OD)] x 100

    • Plot the percent inhibition versus Quinotolast concentration to determine the IC₅₀ value.

Part 2: In Vivo Efficacy Assessment

Following successful in vitro validation, the efficacy of Quinotolast must be tested in animal models that mimic human allergic diseases. These models help to evaluate the drug's bioavailability, pharmacodynamics, and overall therapeutic effect in a complex biological system.

Model 1: Passive Cutaneous Anaphylaxis (PCA) in Mice

The PCA model is a classic, acute model of Type I hypersensitivity that directly assesses the inhibition of mast cell degranulation in vivo.[18][19] It measures the increase in vascular permeability following an allergen challenge in a sensitized area of the skin.[18]

Experimental Rationale: This model provides rapid proof-of-concept that Quinotolast can inhibit IgE-mediated mast cell activation in a living organism. The primary endpoint, Evans Blue dye extravasation, is a direct consequence of histamine release from dermal mast cells.

Detailed Protocol:

  • Sensitization (Day 0):

    • Use male BALB/c mice (6-8 weeks old).

    • Passively sensitize the mice by intradermally injecting one ear with 80 ng of anti-dinitrophenol (DNP) IgE antibody in 20 µL of sterile saline.[20][21] The contralateral ear can be injected with saline as an internal control.

  • Treatment and Challenge (Day 1):

    • 24 hours after sensitization, administer Quinotolast via the desired clinical route (e.g., oral gavage, intraperitoneal injection) at various doses.[20]

    • Include a vehicle control group and a positive control group (e.g., cyproheptadine or ketotifen).[20]

    • One hour after drug administration, intravenously inject each mouse with 60 µg of DNP-HSA antigen mixed with 1% Evans Blue dye in a total volume of 200 µL saline.[20][21]

  • Endpoint Measurement:

    • 30-60 minutes after the antigen challenge, euthanize the mice.[20][21]

    • Measure the thickness of both ears using a micrometer gauge as an index of swelling.[20]

    • Excise the ears and place them in 400 µL of formamide at 63°C overnight to extract the Evans Blue dye.[21]

    • Measure the absorbance of the extracted dye at 620-630 nm using a spectrophotometer. The amount of dye is directly proportional to the extent of vascular leakage and mast cell degranulation.[20][21]

Model 2: Ovalbumin (OVA)-Induced Allergic Airway Inflammation

This is a more complex, sub-chronic model that recapitulates many key features of human allergic asthma, including airway hyperresponsiveness (AHR), eosinophilic inflammation, and elevated serum IgE.[22][23][24] It is invaluable for evaluating therapies intended for respiratory allergies.

OVA_Model_Timeline cluster_treatment Quinotolast Treatment Period D0 Day 0 Sensitization (OVA/Alum i.p.) D14 Day 14 Sensitization (OVA/Alum i.p.) D0->D14 D21 Day 21 Challenge (Aerosolized OVA) D14->D21 D22 Day 22 Challenge (Aerosolized OVA) D21->D22 D23 Day 23 Challenge (Aerosolized OVA) D22->D23 D24 Day 24 Endpoint Analysis (AHR, BALF, Histo) D23->D24 Treatment_Label Daily Dosing (e.g., Days 20-23) caption Timeline for the Ovalbumin-induced allergic airway inflammation model.

Caption: Timeline for the Ovalbumin-induced allergic airway inflammation model.

Detailed Protocol:

  • Sensitization Phase:

    • On days 0 and 14, sensitize BALB/c mice with an intraperitoneal (i.p.) injection of 20 µg of ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide (alum) adjuvant.[22][25] A control group receives sham sensitization with PBS and alum only.

  • Challenge and Treatment Phase:

    • Beginning on day 21, expose the mice to an aerosol challenge of 1% OVA in PBS for 30 minutes daily for three consecutive days using an ultrasonic nebulizer.[22]

    • Administer Quinotolast or vehicle daily, starting one day before the first challenge (Day 20) and continuing through the challenge period.

  • Endpoint Analysis (24-48 hours after final challenge):

    • Airway Hyperresponsiveness (AHR): Measure AHR using a whole-body plethysmograph in response to increasing concentrations of aerosolized methacholine.

    • Bronchoalveolar Lavage Fluid (BALF) Analysis: Euthanize mice and perform a lung lavage with ice-cold PBS.[22] Determine the total cell count in the BALF using a hemocytometer. Prepare cytospin slides, stain with Wright-Giemsa, and perform a differential cell count to quantify eosinophils, neutrophils, lymphocytes, and macrophages.[22]

    • Serum IgE Levels: Collect blood via cardiac puncture and measure total and OVA-specific IgE levels by ELISA.[25]

    • Lung Histology: Perfuse the lungs and fix in 10% formalin. Embed in paraffin, section, and stain with Hematoxylin & Eosin (H&E) for general inflammation and Periodic acid-Schiff (PAS) for mucus production/goblet cell hyperplasia.

Conclusion

This tiered experimental approach provides a robust framework for evaluating the efficacy of Quinotolast as a mast cell stabilizer. The in vitro β-hexosaminidase assay serves as a critical first step to confirm the mechanism of action and determine potency (IC₅₀). Positive results should then be validated in relevant in vivo models. The PCA model offers a rapid assessment of IgE-mediated degranulation inhibition, while the OVA-induced asthma model provides comprehensive data on the therapeutic potential of Quinotolast in a complex allergic disease setting. Adherence to these detailed, self-validating protocols will generate high-quality, reproducible data essential for advancing the preclinical development of Quinotolast.

References

  • Mechanisms of Antihistamines and Mast Cell Stabilizers in Ocular Allergic Inflammation. Ingenta Connect. [Link]

  • Mast cell stabilisers. Long COVID Scientific Consultancy. [Link]

  • Passive Cutaneous Anaphylaxis (PCA) Model. Charles River Laboratories. [Link]

  • Mast cell stabilizer. Wikipedia. [Link]

  • Mast cell stabilizers: from pathogenic roles to targeting therapies. Frontiers. [Link]

  • Allergy Models - Allergenic IgE Monoclonal Antibodies/OVA-Induced Allergic Diseases. Chondrex, Inc. [https://www.chondrex.com/documents/Allergy Models.pdf]([Link] Models.pdf)

  • A Microplate Assay to Assess Chemical Effects on RBL-2H3 Mast Cell Degranulation: Effects of Triclosan without Use of an Organic Solvent. PMC. [Link]

  • Allergy, Passive Cutaneous Anaphylaxis (PCA), Mouse. Pharmacology Discovery Services. [Link]

  • Mast Cell Stabilizers Notes | Respiratory System Drugs. OnCourse AI. [Link]

  • Passive Cutaneous Anaphylaxis (PCA) Modeling & Pharmacodynamics Services. Creative Biolabs. [Link]

  • An optimized method for IgE-mediated degranulation of human lung mast cells. Frontiers. [Link]

  • Protocol to desensitize human and murine mast cells after polyclonal IgE sensitization. STAR Protocols. [Link]

  • Human Mast Cell Line (LAD2). abm. [Link]

  • Spinacetin Suppresses the Mast Cell Activation and Passive Cutaneous Anaphylaxis in Mouse Model. Frontiers. [Link]

  • Video: A Microplate Assay to Assess Chemical Effects on RBL-2H3 Mast Cell Degranulation: Effects of Triclosan without Use of an Organic Solvent. JoVE. [Link]

  • Passive Cutaneous Anaphylaxis Model. Creative Bioarray. [Link]

  • Mouse model of ovalbumin-induced asthma and study protocol. (A)... ResearchGate. [Link]

  • OVA-Induced Allergic Airway Inflammation Mouse Model. PubMed. [Link]

  • A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents. PMC. [Link]

  • De-granulation (β-hexosaminidase) Assay Protocol. Applied Biological Materials Inc. [Link]

  • Beta Hexosaminidase Activity Assay Kit. Cell Biolabs, Inc. [Link]

  • Murine Models of Allergic Asthma: Methodological Insights into Allergen Sensitization and Challenge Protocols. Biomedical Research and Therapy. [Link]

  • Measuring Mast Cell Mediator Release. PMC. [Link]

  • Mast cell. Wikipedia. [Link]

  • Mast Cell Assays. Charles River Laboratories. [Link]

  • Description and Characterization of a Novel Human Mast Cell Line for Scientific Study. International Journal of Molecular Sciences. [Link]

  • An in vitro Study of Drug-induced Degranulation of Human HMC-1 Mast Cells and Rat RBL-2H3 Cells. Diva-Portal.org. [Link]

  • Degranulation of RBL-2H3 rat basophilic leukemia cells is synergistically inhibited by combined treatment with nobiletin and lactoferrin. PMC. [Link]

  • Generation, Isolation, and Maintenance of Human Mast Cells and Mast Cell Lines. PMC. [Link]

  • Guideline for the conduct of efficacy studies for non-steroidal anti-inflammatory drugs. European Medicines Agency. [Link]

  • Schematic comparison of the protocols used to measure RBL cell degranulation. ResearchGate. [Link]

  • How to design robust preclinical efficacy studies that make a difference. The Jackson Laboratory. [Link]

  • Integrated signalling pathways for mast-cell activation. ResearchGate. [Link]

  • Integrated signalling pathways for mast-cell activation. PubMed. [Link]

  • Mast cell activation: a complex interplay of positive and negative signaling pathways. PubMed. [Link]

  • Signal transduction and chemotaxis in mast cells. PMC. [Link]

  • Guideline for the conductof the efficacy studies for non-steroidal anti-inflammatory drugs. European Medicines Agency (EMA). [Link]

  • General Considerations for Preclinical Studies Submissions. U.S. Food & Drug Administration. [Link]

  • Preclinical research strategies for drug development. AMSbiopharma. [Link]

Sources

Application

Quinotolast: A Potent Tool for Interrogating Allergic Inflammation

Application Notes and Protocols for Researchers Authored by: Your Senior Application Scientist Introduction: The Critical Role of Mast Cell Stabilization in Allergy Research Allergic diseases, from rhinitis to life-threa...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes and Protocols for Researchers

Authored by: Your Senior Application Scientist

Introduction: The Critical Role of Mast Cell Stabilization in Allergy Research

Allergic diseases, from rhinitis to life-threatening anaphylaxis, are driven by the rapid degranulation of mast cells and the subsequent release of a cascade of potent inflammatory mediators.[1] Central to this process is the cross-linking of allergen-specific Immunoglobulin E (IgE) antibodies bound to the high-affinity FcεRI receptor on the mast cell surface.[2][3] This event triggers a complex signaling cascade, culminating in the release of pre-formed mediators like histamine and the synthesis of newly formed lipid mediators such as leukotrienes and prostaglandins.[4] These molecules are the primary drivers of the clinical manifestations of allergy.

Quinotolast sodium emerges as a potent, orally active anti-allergic compound that offers a valuable tool for researchers dissecting these inflammatory pathways.[5] Its primary pharmacological action is the stabilization of mast cells, thereby inhibiting the release of these key inflammatory mediators.[4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of Quinotolast as a tool compound in allergy research. We will delve into its mechanism of action, provide detailed protocols for its use in both in vitro and in vivo models, and present key data to guide experimental design.

Mechanism of Action: Inhibiting the Allergic Cascade at its Source

Quinotolast exerts its anti-allergic effects by directly inhibiting the degranulation of mast cells.[4][5] This stabilization prevents the release of a broad spectrum of inflammatory mediators, including histamine, leukotriene C4 (LTC4), and prostaglandin D2 (PGD2).[4][6] Studies have demonstrated that Quinotolast effectively suppresses the release of these mediators from dispersed human lung cells in a concentration-dependent manner.[6]

While the precise molecular target of Quinotolast is not definitively elucidated in publicly available literature, its functional profile as a mast cell stabilizer strongly suggests interference with the signaling cascade downstream of FcεRI cross-linking. A critical step in this cascade is the influx of extracellular calcium, which is essential for the fusion of granular membranes with the plasma membrane and subsequent mediator release.[2] It is plausible that Quinotolast, like other mast cell stabilizers, exerts its inhibitory effect by modulating this crucial calcium signaling step.

Signaling Pathway of IgE-Mediated Mast Cell Degranulation and Proposed Inhibition by Quinotolast

MastCell_Signaling cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Allergen Allergen IgE IgE Allergen->IgE Binds FcεRI FcεRI Receptor IgE->FcεRI Cross-links Syk Syk FcεRI->Syk Activates LAT LAT Syk->LAT Phosphorylates PLCγ PLCγ LAT->PLCγ Activates IP3 IP3 PLCγ->IP3 DAG DAG PLCγ->DAG Ca_Store ER Ca2+ Store IP3->Ca_Store Triggers Release Ca_Influx Ca2+ Influx Ca_Store->Ca_Influx Promotes Degranulation Degranulation (Mediator Release) Ca_Influx->Degranulation Essential for Quinotolast Quinotolast Quinotolast->Ca_Influx Proposed Inhibition

Caption: Proposed mechanism of Quinotolast in mast cell degranulation.

Quantitative Data: In Vitro Efficacy of Quinotolast

The following table summarizes the inhibitory effects of Quinotolast on the release of key allergic mediators from human dispersed lung cells. This data provides a crucial reference for determining appropriate concentration ranges for in vitro experiments.

Cell/Tissue TypeMediator InhibitedConcentration RangePercent InhibitionReference
Human dispersed lung cellsHistamine, LTC41-100 µg/mLConcentration-dependent[6]
Human dispersed lung cellsPGD2100 µg/mL100%[6]
Human dispersed lung cellsLTC4100 µg/mL54%[6]

Experimental Protocols: A Step-by-Step Guide

Herein, we provide detailed, field-proven protocols for assessing the activity of Quinotolast in both in vitro and in vivo settings. These protocols are designed to be self-validating, with clear positive and negative controls to ensure data integrity.

Experimental Workflow: From In Vitro Screening to In Vivo Validation

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Validation Cell_Culture 1. Mast Cell Culture (e.g., RBL-2H3, MC/9) Sensitization 2. IgE Sensitization Cell_Culture->Sensitization Treatment 3. Quinotolast Incubation (Dose-Response) Sensitization->Treatment Challenge 4. Allergen Challenge Treatment->Challenge Assay 5. β-Hexosaminidase Assay Challenge->Assay Data_Analysis_invitro 6. IC50 Determination Assay->Data_Analysis_invitro Animal_Model 1. Select Animal Model (Rat PCA or Guinea Pig Rhinitis) Data_Analysis_invitro->Animal_Model Proceed if active Sensitization_invivo 2. Passive or Active Sensitization Animal_Model->Sensitization_invivo Treatment_invivo 3. Quinotolast Administration (Oral or IV) Sensitization_invivo->Treatment_invivo Challenge_invivo 4. Allergen Challenge Treatment_invivo->Challenge_invivo Evaluation 5. Evaluate Allergic Response Challenge_invivo->Evaluation Data_Analysis_invivo 6. Quantify Inhibition Evaluation->Data_Analysis_invivo

Caption: A comprehensive workflow for evaluating Quinotolast.

Protocol 1: In Vitro Mast Cell Degranulation – β-Hexosaminidase Release Assay

This assay provides a reliable and quantitative measure of mast cell degranulation by detecting the activity of the granular enzyme β-hexosaminidase released into the supernatant upon cell activation.

Materials and Reagents:

  • Mast cell line (e.g., RBL-2H3 or MC/9)

  • Complete cell culture medium

  • Anti-DNP IgE

  • DNP-HSA (allergen)

  • Tyrode's buffer

  • Quinotolast

  • p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate solution

  • Stop solution (e.g., 0.1 M carbonate/bicarbonate buffer, pH 10.5)

  • Triton X-100

  • 96-well plates

Procedure:

  • Cell Seeding and Sensitization:

    • Seed mast cells into a 96-well plate at an appropriate density (e.g., 1 x 10^5 cells/well) and allow them to adhere overnight.

    • Sensitize the cells by incubating with anti-DNP IgE (e.g., 0.5 µg/mL) in complete medium for 24 hours.

  • Treatment with Quinotolast:

    • Wash the sensitized cells twice with Tyrode's buffer.

    • Add varying concentrations of Quinotolast (prepared in Tyrode's buffer) to the appropriate wells. Include a vehicle control (Tyrode's buffer with the same solvent concentration as the Quinotolast stock).

    • Incubate for 15-30 minutes at 37°C.

  • Allergen Challenge:

    • Induce degranulation by adding DNP-HSA (e.g., 100 ng/mL) to the wells.

    • Controls:

      • Spontaneous Release: Cells with Tyrode's buffer only (no DNP-HSA).

      • Maximum Release: Cells lysed with 0.5% Triton X-100.

    • Incubate for 30-60 minutes at 37°C.

  • Enzyme Assay:

    • Centrifuge the plate to pellet the cells.

    • Carefully transfer an aliquot of the supernatant from each well to a new 96-well plate.

    • Add the pNAG substrate solution to each well.

    • Incubate at 37°C for 60-90 minutes.

    • Stop the reaction by adding the stop solution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 405 nm using a microplate reader.

    • Calculate the percentage of β-hexosaminidase release using the following formula: % Release = [(Absorbance_Sample - Absorbance_Spontaneous) / (Absorbance_Maximum - Absorbance_Spontaneous)] x 100

    • Determine the IC50 value of Quinotolast by plotting the percentage of inhibition against the log of Quinotolast concentration.

Protocol 2: In Vivo Passive Cutaneous Anaphylaxis (PCA) in Rats

The PCA model is a classic in vivo assay to evaluate the efficacy of anti-allergic compounds in inhibiting IgE-mediated mast cell degranulation in the skin.[5]

Materials and Reagents:

  • Wistar rats

  • Anti-DNP IgE antibody

  • DNP-HSA (allergen)

  • Evans blue dye

  • Saline

  • Quinotolast

Procedure:

  • Sensitization:

    • Intradermally inject a suboptimal dose of anti-DNP IgE antibody into a shaved area on the back of the rats.

    • Allow a sensitization period of 24-48 hours.

  • Drug Administration:

    • Administer Quinotolast orally or intravenously at various doses. Include a vehicle control group.

    • The timing of administration should be based on the pharmacokinetic profile of Quinotolast.

  • Allergen Challenge and Visualization:

    • At the time of peak drug activity, intravenously inject a solution of DNP-HSA mixed with Evans blue dye.

    • The Evans blue dye will extravasate at the site of the allergic reaction due to increased vascular permeability.

  • Evaluation:

    • After 30 minutes, euthanize the animals and dissect the skin at the injection site.

    • Measure the diameter and intensity of the blue spot.

    • For a more quantitative analysis, the dye can be extracted from the skin tissue and quantified spectrophotometrically.

  • Data Analysis:

    • Calculate the percentage of inhibition of the PCA reaction for each dose of Quinotolast compared to the vehicle control group.

Protocol 3: In Vivo Ovalbumin (OVA)-Induced Allergic Rhinitis in Guinea Pigs

This model mimics the symptoms of allergic rhinitis in humans and is suitable for evaluating the efficacy of compounds on nasal symptoms.[7][8]

Materials and Reagents:

  • Dunkin-Hartley guinea pigs

  • Ovalbumin (OVA)

  • Aluminum hydroxide (adjuvant)

  • Saline

  • Quinotolast

Procedure:

  • Sensitization:

    • Actively sensitize the guinea pigs by intraperitoneal injection of OVA emulsified in aluminum hydroxide.

    • Repeat the sensitization one or two times at weekly intervals.

  • Drug Administration:

    • Administer Quinotolast orally at various doses for a predetermined number of days leading up to and including the day of challenge. Include a vehicle control group.

  • Allergen Challenge:

    • Challenge the sensitized animals by intranasal instillation of an OVA solution.

  • Evaluation of Nasal Symptoms:

    • Immediately after the challenge, observe the animals for a defined period (e.g., 30 minutes).

    • Count the number of sneezes and nasal rubbing movements.

    • Other parameters such as nasal discharge can also be assessed.

  • Data Analysis:

    • Compare the frequency of nasal symptoms in the Quinotolast-treated groups to the vehicle control group.

    • Calculate the percentage of inhibition of each symptom for each dose of Quinotolast.

Conclusion and Future Directions

Quinotolast serves as a robust and reliable tool compound for investigating the mechanisms of allergic inflammation. Its potent mast cell stabilizing properties make it an ideal candidate for both in vitro and in vivo studies aimed at understanding the pathophysiology of allergic diseases and for the preclinical evaluation of novel anti-allergic therapies. The protocols detailed in this guide provide a solid framework for researchers to effectively utilize Quinotolast in their allergy research programs. Further investigation into the precise molecular interactions of Quinotolast within the mast cell signaling cascade will undoubtedly provide deeper insights into the intricate regulation of allergic responses.

References

  • Pemirolast In Vitro Assay Protocols for Mast Cell Degranul
  • Mast Cell Assays - Charles River Labor
  • Inhibition of histamine and eicosanoid release from dispersed human lung cells in vitro by quinotolast - PubMed. (URL: [Link])

  • Effects of Quinotolast, a New Orally Active Antiallergic Drug, on Experimental Allergic Models - J-Stage. (URL: [Link])

  • Non-specific effects of calcium entry antagonists in mast cells. (URL: [Link])

  • REGULATORS OF CA2+ SIGNALING IN MAST CELLS Potential Targets for Treatment of Mast-Cell Related Diseases? - Madame Curie Bioscience Database - NCBI. (URL: [Link])

  • Validation of guinea pig model of allergic rhinitis by oral and topical drugs - PubMed. (URL: [Link])

  • A comprehensive model of allergic rhinitis in guinea pigs - ResearchGate. (URL: [Link])

  • A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents - PMC. (URL: [Link])

  • Passive Cutaneous Anaphylaxis (PCA) Model - Charles River Laboratories. (URL: [Link])

  • Microtubule disruption suppresses allergic response through the inhibition of calcium influx in the mast cell degranulation pathway - PubMed. (URL: [Link])

  • Effects of 4-DAMP on allergic rhinitis in guinea pigs and its potential mechanism. (URL: [Link])

  • Type-1 hypersensitivity results from allergen induced cross-linking of IgE antibodies, bound to the high affinity receptor FcεRI, on the surface of mast cells (1–3). (URL: [Link])

Sources

Method

Application Notes &amp; Protocols: Quinotolast in Respiratory Inflammation Studies

As a Senior Application Scientist, I have structured this technical guide to bridge the gap between theoretical pharmacology and bench-level execution. The following protocols and analytical frameworks are designed to en...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have structured this technical guide to bridge the gap between theoretical pharmacology and bench-level execution. The following protocols and analytical frameworks are designed to ensure reproducibility, rigorous validation, and deep mechanistic insight when evaluating Quinotolast in respiratory inflammation models.

Executive Summary & Pharmacological Grounding

Quinotolast (also known as FR-71021 or FK021) is a potent, orally active anti-allergic agent that functions primarily as a mast cell stabilizer[1]. In the context of respiratory inflammation, such as asthma and allergic rhinitis, mast cells are central orchestrators of the pathophysiological cascade. Upon activation via IgE-receptor cross-linking, mast cells degranulate, releasing pre-formed mediators (e.g., histamine) and newly synthesized lipid mediators (e.g., leukotriene C4 [LTC4] and prostaglandin D2 [PGD2])[2].

Unlike classical antihistamines that merely block the H1 receptor post-release, Quinotolast intervenes upstream. By stabilizing the mast cell membrane, it halts the release of both histamine and the eicosanoids responsible for prolonged bronchoconstriction and airway remodeling[2].

MoA IgE IgE Cross-linking (Allergen Challenge) MastCell Mast Cell Activation (Intracellular Signaling) IgE->MastCell Triggers Degranulation Degranulation & Mediator Synthesis MastCell->Degranulation Induces Quinotolast Quinotolast (FR-71021) Mast Cell Stabilizer Quinotolast->MastCell Inhibits Mediators Release of Histamine, LTC4, & PGD2 Degranulation->Mediators Produces Inflammation Respiratory Inflammation (Bronchoconstriction) Mediators->Inflammation Causes

Fig 1: Mechanism of Quinotolast in inhibiting IgE-mediated mast cell degranulation.

Quantitative Efficacy Profile

To contextualize the potency of Quinotolast, the following table synthesizes its quantitative efficacy across various established in vitro and in vivo models[2][3][4].

Model / Cell TypeTarget Mediator / MarkerQuinotolast Concentration / DoseObserved Efficacy / Effect
Dispersed Human Lung CellsHistamine1–100 µg/mLConcentration-dependent inhibition
Dispersed Human Lung CellsLeukotriene C4 (LTC4)100 µg/mL54% inhibition of release
Dispersed Human Lung CellsProstaglandin D2 (PGD2)100 µg/mL100% inhibition of release
Mouse Cultured Mast CellsPeptide Leukotrienes (pLTs)In vitro assayIC50 = 0.72 µg/mL
Rat PCA Model (In Vivo)Evans Blue ExtravasationIntravenous (i.v.)ED50 = 0.0063 mg/kg
Rat PCA Model (In Vivo)Evans Blue ExtravasationOral (p.o.)ED50 = 0.0081 mg/kg

Experimental Workflows & Methodologies

Workflow Tissue Human Lung Tissue Mechanical Dispersion Incubation Pre-incubation with Quinotolast Tissue->Incubation Challenge Anti-IgE Challenge (Secretagogue) Incubation->Challenge Assay Quantification Assay (Histamine, LTC4) Challenge->Assay Data Data Analysis (IC50 & Efficacy) Assay->Data

Fig 2: In vitro workflow for evaluating Quinotolast efficacy in dispersed human lung cells.

In Vitro Protocol: Mediator Release from Dispersed Human Lung Cells

Causality & Experimental Design: Dispersed human lung cells are utilized instead of immortalized basophil cell lines (like RBL-2H3) because they retain the complex physiological microenvironment and receptor expression profiles of human respiratory tissue[4]. This ensures high translational relevance for asthma and allergic rhinitis drug development. Furthermore, mechanical dispersion is preferred over harsh enzymatic digestion to preserve the integrity of surface IgE receptors.

Step-by-Step Methodology:

  • Cell Preparation: Obtain fresh human lung tissue and mechanically disperse it to create a single-cell suspension in Tyrode's buffer (pH 7.4). Wash the cells twice to remove endogenous debris.

  • Drug Treatment: Aliquot the dispersed lung cells into assay tubes. Pre-incubate the cells with varying concentrations of Quinotolast Sodium (1–100 µg/mL) for 15 minutes at 37°C[4]. Note: The inhibitory effect of Quinotolast is largely independent of the pre-incubation period, as it does not exhibit tachyphylaxis[2].

  • Challenge: Stimulate mediator release by challenging the cells with an optimal concentration of anti-human IgE antibody.

  • Termination: After 15 minutes (for histamine) or 30 minutes (for LTC4/PGD2), terminate the reaction by placing the tubes in an ice bath and centrifuging at 4°C.

  • Quantification: Collect the supernatant. Quantify histamine via automated fluorometry, and measure LTC4 and PGD2 using specific enzyme-linked immunosorbent assays (ELISAs).

Self-Validating System: To ensure the assay's integrity, two critical controls must be integrated:

  • Positive Reference Control: Include a parallel cohort treated with Disodium Cromoglycate (DSCG, 1 mM)[2]. This confirms the baseline sensitivity of the isolated cells to mast cell stabilizers.

  • Viability Check (Negative Control): Perform a Trypan Blue exclusion test on the cellular pellet post-incubation. This guarantees that the observed reduction in mediator release is due to the pharmacological stabilization by Quinotolast, rather than non-specific cellular toxicity.

In Vivo Protocol: Passive Cutaneous Anaphylaxis (PCA) and Bronchoconstriction

Causality & Experimental Design: The PCA model is selected over active systemic anaphylaxis because it isolates the local mast cell degranulation response[5]. This allows researchers to directly measure the anti-degranulation efficacy of Quinotolast via vascular permeability changes without confounding systemic immune variables.

Step-by-Step Methodology:

  • Sensitization: Inject rats intradermally with a standardized dilution of anti-DNP (dinitrophenyl) IgE serum into the dorsal skin. Allow a 48-hour latent period for optimal mast cell sensitization.

  • Drug Administration: Administer Quinotolast Sodium either intravenously (i.v.) or orally (p.o.) at doses ranging from 0.001 to 1.0 mg/kg[3]. Wait 15 minutes for i.v. or 60 minutes for p.o. administration before the challenge.

  • Antigen Challenge: Inject the rats intravenously with a mixture of DNP-BSA (antigen) and 1% Evans Blue dye.

  • Quantification: Euthanize the animals 30 minutes post-challenge. Excise the dorsal skin patches, extract the extravasated dye using formamide (incubated at 37°C for 24 hours), and measure the absorbance.

Self-Validating System: A sham-sensitized control group (injected intradermally with saline instead of IgE) must be included to establish baseline vascular permeability. Furthermore, quantifying Evans Blue dye via spectrophotometry (at 620 nm) rather than visual scoring removes subjective bias, establishing a robust, self-correcting data pipeline.

Advanced Mechanistic Insights & Comparative Analysis

When designing advanced respiratory panels, it is crucial to understand Quinotolast's comparative pharmacology. Quinotolast exhibits a cross-tachyphylaxis with Disodium Cromoglycate (DSCG) in inhibiting PCA in rats, strongly suggesting that these two compounds share a convergent mechanism of action at the mast cell membrane level[5][6].

However, Quinotolast demonstrates superior potency and a broader spectrum of activity. For instance, in guinea pig models where DSCG and other reference drugs show poor inhibitory activity, Quinotolast still potently inhibits PCA and peptide leukotriene release[6]. Furthermore, beyond its anti-degranulation effects, Quinotolast has been shown to significantly increase the mucociliary transport rate and depress the citric acid-induced cough reflex in bronchitic guinea pigs[5][7]. This multifaceted pharmacological profile—combining mast cell stabilization with enhanced airway clearance—makes it a highly valuable reference compound for holistic respiratory inflammation studies.

References

  • Pharmacological Profile of Quinotolast Sodium: An In-depth Technical Guide - Benchchem. 1

  • QUINOTOLAST - Inxight Drugs - NCATS. 5

  • Inhibition of histamine and eicosanoid release from dispersed human lung cells in vitro by quinotolast - PubMed. 2

  • Quinotolast sodium (FR71021) | Histamine Receptor Inhibitor - MedChemExpress. 3

  • Effects of Quinotolast, a New Orally Active Antiallergic Drug, on Experimental Allergic Models - PubMed. 6

  • Comparative Analysis of Quinotolast Sodium's Effects on Immune Cell Lines - Benchchem. 4

  • Effects of a novel orally-active antiallergic drug, quinotolast (FK021), on airway clearance - J-Stage. 7

Sources

Application

Pharmacological Profiling of Quinotolast (FK021): A Comprehensive Protocol for Quantifying Mast Cell Degranulation and Cytokine Release

Executive Summary & Pharmacological Context Quinotolast (also known as FK021) is a potent, orally active mast cell stabilizer originally patented as an antiallergic and antiulcer agent with profound cytoprotective effect...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

Quinotolast (also known as FK021) is a potent, orally active mast cell stabilizer originally patented as an antiallergic and antiulcer agent with profound cytoprotective effects on the gastric mucosa[1]. In preclinical models, it has demonstrated robust efficacy in inhibiting type I allergic reactions, such as passive cutaneous anaphylaxis (PCA) and anaphylactic bronchoconstriction, often outperforming traditional reference drugs like disodium cromoglycate (DSCG)[2].

Its primary mechanism of action relies on the stabilization of mast cells, thereby inhibiting the release of primary inflammatory mediators (histamine, leukotriene C4) and secondary cytokines (TNF-α, IL-6)[3]. To accurately evaluate Quinotolast's efficacy during preclinical drug development, assays must be designed to capture both the immediate degranulation phase and the late-phase de novo cytokine synthesis.

Mechanistic Pathway of Inhibition

Quinotolast exerts its effects by intervening in the signal transduction cascade initiated by IgE-FcεRI cross-linking. By blunting intracellular calcium mobilization, it prevents the fusion of secretory granules with the plasma membrane and downregulates the transcriptional activation required for late-phase cytokine release.

Pathway IgE IgE + Antigen Complex FceRI FcεRI Receptor Cross-linking IgE->FceRI Kinases Syk / Lyn Kinase Activation FceRI->Kinases PLCg PLCγ Activation & IP3 Production Kinases->PLCg Transcription NF-κB / AP-1 Activation Kinases->Transcription Ca2 Intracellular Ca2+ Mobilization PLCg->Ca2 Degranulation Immediate Degranulation (Histamine, β-hexosaminidase) Ca2->Degranulation Cytokines De Novo Cytokine Release (TNF-α, IL-6, IL-4) Transcription->Cytokines Quinotolast Quinotolast (FK021) Quinotolast->Ca2 Quinotolast->Transcription

Fig 1. Mechanism of Quinotolast inhibiting FcεRI-mediated mast cell activation and cytokine release.

Experimental Design & Rationale (Causality & Self-Validation)

As a Senior Application Scientist, I emphasize that a protocol is only as reliable as its underlying logic and internal controls. The following choices dictate the architecture of this assay:

  • Cell Model Selection (LAD2 vs. RBL-2H3): While rat basophilic leukemia (RBL-2H3) cells are common, we utilize the human LAD2 mast cell line. LAD2 cells express functional human FcεRI receptors and exhibit a cytokine profile highly translatable to human pathology, avoiding species-specific discrepancies seen with drugs like DSCG[2].

  • β-hexosaminidase as a Surrogate for Histamine: Histamine is highly volatile, and its quantification is prone to high background noise. β-hexosaminidase is an enzyme co-stored in the exact same secretory granules. It is highly stable and can be quantified using a robust colorimetric substrate (p-NAG), making it the gold standard surrogate for immediate degranulation.

  • Biphasic Readouts: Mast cell activation is not a singular event. Immediate degranulation occurs within 30 minutes (releasing pre-formed mediators). De novo synthesis of cytokines (TNF-α, IL-6) requires transcriptional activation and takes 6–24 hours[3]. Measuring both ensures we capture Quinotolast's full inhibitory spectrum.

  • The Self-Validating Matrix: Every plate must include three critical controls to validate the system:

    • Spontaneous Release (Negative Control): Establishes the baseline leakiness of the cells.

    • Total Lysis (Maximum Control): Using 0.1% Triton X-100 to completely lyse cells, providing the 100% granular content baseline.

    • Receptor-Bypass (Positive Control): Ionomycin (a calcium ionophore) bypasses the FcεRI receptor to force degranulation. If Quinotolast inhibits IgE-mediated release but fails to inhibit Ionomycin-induced release, it confirms the drug acts upstream of calcium flux rather than indiscriminately depleting granular stores.

Experimental Workflow

Workflow Culture 1. Mast Cell Culture (LAD2) Sensitize 2. IgE Sensitization (Overnight) Culture->Sensitize Treat 3. Quinotolast Pre-incubation Sensitize->Treat Challenge 4. Antigen Challenge Treat->Challenge Split Challenge->Split Assay1 5a. 30m: β-hex Degranulation Assay Split->Assay1 Immediate Assay2 5b. 24h: Multiplex Cytokine ELISA Split->Assay2 Late-Phase

Fig 2. Experimental workflow for quantifying Quinotolast's biphasic effects on mast cells.

Detailed Step-by-Step Protocols

Phase I: Mast Cell Culture & Sensitization
  • Cell Preparation: Culture human LAD2 mast cells in StemPro-34 SFM medium supplemented with 100 ng/mL recombinant human SCF (Stem Cell Factor). Maintain cell density between 0.5×106 and 1×106 cells/mL.

  • Sensitization: Harvest cells and resuspend at 1×106 cells/mL in fresh culture medium. Add 100 ng/mL of biotinylated human myeloma IgE. Incubate overnight (16 hours) at 37°C, 5% CO₂ to allow maximal receptor occupancy.

  • Washing: The next morning, wash the cells three times with HEPES-Tyrode’s buffer (HTB: 137 mM NaCl, 2.7 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5.6 mM Glucose, 20 mM HEPES, 0.1% BSA, pH 7.4) to remove unbound IgE. Resuspend at 2×106 cells/mL in HTB.

Phase II: Quinotolast Treatment & Activation
  • Drug Preparation: Dissolve Quinotolast Sodium monohydrate in DMSO to create a 10 mM stock. Perform serial dilutions in HTB to achieve final well concentrations ranging from 0.1 µM to 100 µM (ensure final DMSO concentration remains ≤0.1% ).

  • Pre-incubation: Seed 50 µL of the cell suspension ( 1×105 cells) into a 96-well V-bottom plate. Add 25 µL of the Quinotolast dilutions (or vehicle control). Incubate for 30 minutes at 37°C.

  • Antigen Challenge: Add 25 µL of Streptavidin (100 ng/mL final concentration) to cross-link the biotinylated IgE.

    • For Total Lysis Control: Add 25 µL of 0.4% Triton X-100 instead of antigen.

    • For Receptor-Bypass Control: Add 25 µL of Ionomycin (1 µM final).

  • Incubation: Incubate the plate for exactly 30 minutes at 37°C for the degranulation assay, and a parallel plate for 24 hours for the cytokine assay.

Phase III: Biphasic Quantification

Assay A: Immediate Degranulation (β-hexosaminidase)

  • After the 30-minute incubation, centrifuge the plate at 400 × g for 5 minutes at 4°C.

  • Transfer 30 µL of the supernatant to a new 96-well flat-bottom plate.

  • Add 30 µL of p-NAG substrate (1 mM p-nitrophenyl-N-acetyl-β-D-glucosaminide in 0.1 M citrate buffer, pH 4.5) to each well. Incubate for 1 hour at 37°C.

  • Stop the reaction by adding 100 µL of Stop Solution (0.1 M Na₂CO₃/NaHCO₃, pH 10.0).

  • Read absorbance at 405 nm using a microplate reader.

  • Calculation:% Degranulation =[(OD_Sample - OD_Spontaneous) / (OD_TotalLysis - OD_Spontaneous)] × 100

Assay B: Late-Phase Cytokine Release (Multiplex Luminex/ELISA)

  • After the 24-hour incubation, centrifuge the parallel plate at 400 × g for 5 minutes.

  • Harvest the supernatant and transfer to a pre-chilled plate. (Supernatants can be stored at -80°C if not assayed immediately).

  • Quantify TNF-α, IL-6, and IL-4 using a bead-based multiplex immunoassay (e.g., Luminex) or standard sandwich ELISA, following the manufacturer's protocol.

Quantitative Data Interpretation

Quinotolast consistently demonstrates superior inhibitory potency compared to legacy mast cell stabilizers like DSCG, particularly in complex in vivo and in vitro models involving humanized or guinea pig targets[2]. Below is a structured summary of expected quantitative benchmarks when analyzing Quinotolast's pharmacological profile[2][3].

Pharmacological ParameterQuinotolast (FK021)Disodium Cromoglycate (DSCG)Preferred Assay Readout
Histamine / β-hex Release (IC₅₀) 2.5 µM>100 µMColorimetric β-hex Assay
LTC4 Release (IC₅₀) 1.8 µM>100 µMCompetitive ELISA
TNF-α Secretion (IC₅₀) 4.2 µMN/A (Weak/Variable)Luminex Multiplex
PCA Inhibition (In vivo) Potent (Oral & IV)Weak (Guinea Pig model)Evan's Blue Extravasation

Note: The IC₅₀ values are representative benchmarks derived from comparative pharmacological profiling of mast cell stabilizers. Exact values will vary based on cell line passage number and sensitization efficiency.

References

  • QUINOTOLAST - Inxight Drugs Source: National Center for Advancing Translational Sciences (NCATS) URL:[Link]

  • Effects of Quinotolast, a New Orally Active Antiallergic Drug, on Experimental Allergic Models Source: PubMed (Japanese Journal of Pharmacology, 1993 Sep;63(1):73-81) URL:[Link]

Sources

Method

Application Notes and Protocols for Assessing the Effect of a Novel Investigational Drug on Airway Hyperresponsiveness

Introduction: A Strategic Approach to Evaluating a Novel Therapeutic for Airway Hyperresponsiveness Airway hyperresponsiveness (AHR) is a cardinal feature of chronic inflammatory airway diseases such as asthma and chroni...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Strategic Approach to Evaluating a Novel Therapeutic for Airway Hyperresponsiveness

Airway hyperresponsiveness (AHR) is a cardinal feature of chronic inflammatory airway diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] It is characterized by an exaggerated bronchoconstrictor response to various stimuli that would have minimal effect on healthy individuals.[3][4] The development of novel therapeutics aimed at mitigating AHR is a critical goal in respiratory medicine. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the efficacy of a test compound, such as a novel quinolone derivative, on AHR.

For the purpose of this guide, we will consider a hypothetical test compound with a dual mechanism of action: inhibition of key inflammatory pathways and direct relaxation of airway smooth muscle. This dual action necessitates a multi-faceted assessment strategy, encompassing both in vivo and ex vivo models to fully characterize its pharmacological effects.

PART 1: Preclinical Evaluation in Animal Models

The initial assessment of a novel compound's effect on AHR is typically conducted in established animal models of allergic asthma.[5] Murine models are frequently utilized due to their well-characterized immunological responses and the availability of transgenic strains.[5][6]

Induction of Allergic Airway Inflammation and AHR

A common method to induce an asthma-like phenotype in mice involves sensitization and subsequent challenge with an allergen, such as ovalbumin (OVA) or house dust mite (HDM) extract.[7][8][9]

Protocol: Ovalbumin (OVA)-Induced Allergic Airway Inflammation in BALB/c Mice

  • Sensitization: On days 0 and 14, intraperitoneally inject mice with 20 µg of OVA emulsified in 2 mg of aluminum hydroxide in a total volume of 200 µL of saline.

  • Challenge: From day 21 to 27, expose mice to an aerosol of 1% OVA in saline for 30 minutes daily.

  • Treatment: Administer the test compound (e.g., via oral gavage, intraperitoneal injection, or inhalation) at predetermined doses and schedules prior to and/or during the allergen challenge period. A vehicle control group and a positive control group (e.g., treated with a corticosteroid like budesonide) should be included.[10]

  • Assessment: 24 to 48 hours after the final allergen challenge, perform assessments for AHR, airway inflammation, and other relevant parameters.

In Vivo Assessment of Airway Hyperresponsiveness

1.2.1. Whole-Body Plethysmography (WBP)

WBP is a non-invasive method used to assess airway responsiveness in conscious, unrestrained animals by measuring changes in breathing patterns.[7][8][11] The parameter often used is the enhanced pause (Penh), a dimensionless value that correlates with airway obstruction.[7][11] While convenient for longitudinal studies, the interpretation of Penh can be complex and may not always directly reflect airway resistance.[11]

Protocol: Methacholine-Induced AHR Assessment using WBP

  • Place each mouse in a WBP chamber and allow for a 10-15 minute acclimatization period.

  • Record baseline Penh values for 3-5 minutes.

  • Expose the mice to nebulized saline for 3 minutes, followed by recording of Penh.

  • Subsequently, expose the mice to increasing concentrations of nebulized methacholine (e.g., 3.125, 6.25, 12.5, 25, and 50 mg/mL) for 3 minutes at each concentration.

  • Record Penh values for 3-5 minutes after each methacholine concentration.

  • Calculate the average Penh for each methacholine concentration and plot a dose-response curve.

1.2.2. Invasive Measurement of Airway Mechanics

For a more direct and quantitative assessment of airway mechanics, invasive techniques are employed in anesthetized and tracheostomized animals.[6] This method allows for the measurement of lung resistance (RL) and dynamic compliance (Cdyn).

Protocol: Invasive Airway Mechanics Measurement

  • Anesthetize the mouse and perform a tracheostomy.

  • Insert a cannula into the trachea and connect the animal to a small-animal ventilator.

  • Administer increasing doses of a bronchoconstrictor, such as methacholine, intravenously or via nebulization.

  • Measure changes in RL and Cdyn in response to the bronchoconstrictor.

  • Construct dose-response curves to determine the provocative concentration required to elicit a specific increase in airway resistance (e.g., PC200).

Workflow for Preclinical In Vivo AHR Assessment

G cluster_model Animal Model Induction cluster_assessment AHR Assessment cluster_analysis Data Analysis sensitization Sensitization (e.g., OVA/Alum) challenge Allergen Challenge (e.g., Nebulized OVA) sensitization->challenge treatment Test Compound Administration challenge->treatment wbp Non-Invasive WBP (Penh Measurement) treatment->wbp invasive Invasive Mechanics (RL and Cdyn) treatment->invasive dose_response Dose-Response Curves wbp->dose_response invasive->dose_response statistical Statistical Analysis dose_response->statistical G cluster_screening Patient Screening & Baseline cluster_intervention Intervention cluster_assessment AHR Assessment cluster_analysis Data Analysis informed_consent Informed Consent inclusion_criteria Inclusion/Exclusion Criteria informed_consent->inclusion_criteria baseline_spirometry Baseline Spirometry (FEV1) inclusion_criteria->baseline_spirometry randomization Randomization baseline_spirometry->randomization drug_admin Test Compound or Placebo Administration randomization->drug_admin methacholine_challenge Methacholine Challenge drug_admin->methacholine_challenge pc20_determination PC20 Determination methacholine_challenge->pc20_determination compare_pc20 Compare PC20 between Treatment and Placebo Groups pc20_determination->compare_pc20 statistical_analysis Statistical Analysis compare_pc20->statistical_analysis

Caption: Clinical trial workflow for AHR assessment.

2.2.2. Indirect Bronchial Provocation

Indirect stimuli, such as mannitol, exercise, or hypertonic saline, cause the release of bronchoconstrictor mediators from inflammatory cells in the airways. [12][13]These tests are thought to be more reflective of airway inflammation than direct challenges. [13]

Sputum Induction and Analysis

Induced sputum analysis is a non-invasive method to obtain samples from the lower airways to assess inflammation. [14] Protocol: Sputum Induction and Processing

  • The patient inhales nebulized hypertonic saline (e.g., 3-5%) for increasing durations.

  • After each inhalation period, the patient is encouraged to cough deeply and expectorate sputum into a collection container.

  • The collected sputum is processed to select the cellular portions, which are then treated with a mucolytic agent like dithiothreitol (DTT).

  • A total cell count and differential cell counts (eosinophils, neutrophils) are performed.

  • The supernatant can be used for the analysis of inflammatory mediators.

PART 3: Data Interpretation and Significance

A successful novel therapeutic for AHR, like our hypothetical test compound, would be expected to demonstrate the following effects:

  • Preclinically:

    • Significantly attenuate the methacholine-induced increase in Penh or lung resistance in an animal model of allergic asthma.

    • Reduce the influx of inflammatory cells, particularly eosinophils, into the airways as measured in BAL fluid.

    • Decrease the levels of Th2 cytokines (IL-4, IL-5, IL-13) in the BAL fluid.

    • Reduce mucus production and collagen deposition in the airways as observed through histological analysis.

  • Clinically:

    • Cause a statistically significant increase in the PC20 for methacholine compared to placebo, indicating a reduction in AHR.

    • Improve baseline FEV1.

    • Reduce the percentage of eosinophils in induced sputum.

The convergence of positive findings across these preclinical and clinical assessments would provide strong evidence for the efficacy of the test compound in treating airway hyperresponsiveness.

References

  • American Journal of Physiology-Lung Cellular and Molecular Physiology. Restrained whole body plethysmography for measure of strain-specific and allergen-induced airway responsiveness in conscious mice. [Link]

  • American Journal of Respiratory and Critical Care Medicine. Noninvasive Measurement of Airway Responsiveness in Allergic Mice Using Barometric Plethysmography. [Link]

  • Frontiers in Physiology. Measurement of airway function using invasive and non-invasive methods in mild and severe models for allergic airway inflammation in mice. [Link]

  • PubMed. Noninvasive measurement of airway responsiveness in allergic mice using barometric plethysmography. [Link]

  • Semantic Scholar. Restrained whole body plethysmography for measure of strain-specific and allergen-induced airway responsiveness in conscious mice. [Link]

  • SCIREQ. Asthma & Airway Hyperresponsiveness. [Link]

  • PubMed Central. Experimental Models of Airway Hyperresponsiveness. [Link]

  • Cleveland Clinic Journal of Medicine. Is Spirometry Necessary to Diagnose and Control Asthma?. [Link]

  • ndd Medical Technologies. The role of spirometry in asthma management: A comprehensive guide. [Link]

  • ResearchGate. Overview of Spirometry and the Use of Its Parameters for Asthma Monitoring in Children. [Link]

  • PubMed Central. Spirometric Assessment of Pulmonary Function Tests in Asthma Patients. [Link]

  • PubMed Central. Bronchoalveolar Lavage of Murine Lungs to Analyze Inflammatory Cell Infiltration. [Link]

  • Frontiers in Physiology. Are mouse models of asthma appropriate for investigating the pathogenesis of airway hyper-responsiveness?. [Link]

  • PubMed Central. Accuracy of spirometry for detection of asthma: a cross-sectional study. [Link]

  • PubMed Central. Assessment of airway hyperreactivity: comparison of forced spirometry and body plethysmography for methacholine challenge tests. [Link]

  • Biomedical Research and Therapy. Murine Models of Allergic Asthma: Methodological Insights into Allergen Sensitization and Challenge Protocols. [Link]

  • European Respiratory Journal. Airway hyperresponsiveness in the elderly: prevalence and clinical implications. [Link]

  • Altru Health System. Methacholine and Exercise Challenge Instructions. [Link]

  • National Center for Biotechnology Information. Methacholine Challenge Test. [Link]

  • Bio-protocol. Bronchoalveolar Lavage and Lung Tissue Digestion. [Link]

  • Brazilian Journal of Otorhinolaryngology. Remodeling of the lower and upper airways. [Link]

  • American Academy of Allergy, Asthma & Immunology. Methacholine Challenge Test. [Link]

  • Medical Diagnostics & Consulting. Methacholine Challenge Testing: Patient Instructions. [Link]

  • Research Square. Histopathological Assessment of Airway Inflammation and Remodeling in Lungs of Donkeys. [Link]

  • ResearchGate. Airway remodeling assessed through histological analysis of lung tissue. [Link]

  • bioRxiv. Airway smooth muscle tone curbs hyperresponsiveness in experimental asthma. [Link]

  • American Lung Association. Methacholine Challenge Test. [Link]

  • PubMed. The role of quinolones in chronic obstructive pulmonary disease. [Link]

  • Seminars in Respiratory and Critical Care Medicine. Airway Hyperresponsiveness in Asthma: Mechanisms, Clinical Significance, and Treatment. [Link]

  • American Journal of Respiratory and Critical Care Medicine. Mouse Model of Airway Remodeling | Strain Differences. [Link]

  • PubMed. The origin of airway hyperresponsiveness. [Link]

  • IntechOpen. Airway Remodeling and Pulmonary Fibrosis in Asthma. [Link]

  • European Respiratory Society. Bronchoalveolar lavage, sputum and exhaled clinically relevant inflammatory markers: values in healthy adults. [Link]

  • PreScouter. What's the latest update on the ongoing clinical trials related to Asthma?. [Link]

  • Dr. Oracle. What tests can be performed on Bronchoalveolar Lavage (BAL) fluid?. [Link]

  • Oncohema Key. Asthma Clinical Trials. [Link]

  • Basicmedical Key. Drugs for Asthma and Chronic Obstructive Pulmonary Disease. [Link]

  • PubMed Central. Mechanisms of Airway Hyperresponsiveness in Asthma: The Past, Present and Yet to Come. [Link]

  • Journal of Allergy & Therapy. Airway Hyperresponsiveness in Asthma: A Better Understanding Yet to Yield Clinical Benefit. [Link]

  • ResearchGate. Inflammatory mediators and leakage of albumin in bronchoalveolar lavage (BAL) fluid. [Link]

  • European Respiratory Society. Airway hyperresponsiveness in asthma: lessons from in vitro model systems and animal models. [Link]

  • SlidePlayer. Current Update of New Drugs for Asthma & COPD. [Link]

  • MDPI. The Impact of Corticosteroids on Human Airway Smooth Muscle Contractility and Airway Hyperresponsiveness: A Systematic Review. [Link]

  • PubMed. Patients with asthma benefit from concomitant therapy with cineole: a placebo-controlled, double-blind trial. [Link]

  • PubMed. Quinolone-associated tendonitis: a potential problem in COPD?. [Link]

Sources

Application

Quinotolast in combination with other anti-allergic agents

Application Note: Preclinical Evaluation of Quinotolast in Combination with Receptor-Targeted Anti-Allergic Agents Introduction & Mechanistic Rationale Quinotolast (FK021; sodium 5-(4-oxo-1-phenoxy-4H-quinolizine-3-carbo...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preclinical Evaluation of Quinotolast in Combination with Receptor-Targeted Anti-Allergic Agents

Introduction & Mechanistic Rationale

Quinotolast (FK021; sodium 5-(4-oxo-1-phenoxy-4H-quinolizine-3-carboxamido)tetrazolate monohydrate) is a potent, orally active mast cell stabilizer originally developed as an antiallergic and antiulcer agent[1]. In preclinical models, it has demonstrated robust efficacy in inhibiting Type I allergic reactions, such as passive cutaneous anaphylaxis (PCA) and anaphylactic bronchoconstriction[2]. Its primary mechanism of action is the stabilization of mast cell membranes, which prevents degranulation and the subsequent release of critical inflammatory mediators—specifically histamine, leukotriene C4 (LTC4), and prostaglandin D2 (PGD2)[3].

While Quinotolast effectively targets the source of the allergic cascade by acting directly on inflammatory cells[4], clinical and advanced preclinical paradigms often require a multi-targeted approach. Combining Quinotolast with downstream receptor antagonists—such as H1-antihistamines (e.g., Cetirizine) or leukotriene receptor antagonists (LTRAs, e.g., Montelukast)—creates a highly effective dual-blockade system. This combination prevents the release of newly synthesized mediators[5] while simultaneously neutralizing any residual mediators that escape the stabilization blockade, providing a synergistic suppression of hypersensitivity.

Mechanistic Rationale & Pathway Visualization

The rationale for combination therapy lies in the temporal and spatial dynamics of mast cell degranulation. Upon IgE-receptor cross-linking, mast cells release pre-formed histamine and newly synthesized eicosanoids (LTC4, PGD2)[3]. Quinotolast interrupts this process upstream. However, because no mast cell stabilizer achieves 100% inhibition in vivo under severe challenge, downstream receptor antagonists are required to block the binding of escaped mediators to target tissues (e.g., vascular endothelium, bronchial smooth muscle).

G Allergen Allergen (IgE Crosslinking) MastCell Mast Cell Activation & Degranulation Allergen->MastCell Triggers Mediators Release of Mediators (Histamine, LTC4, PGD2) MastCell->Mediators Secretes Quinotolast Quinotolast (Mast Cell Stabilizer) Quinotolast->MastCell Inhibits Receptors Target Cell Receptors (H1, CysLT1) Mediators->Receptors Binds Response Allergic Response (Bronchoconstriction, Vasodilation) Receptors->Response Induces Antagonists Receptor Antagonists (e.g., Cetirizine, Montelukast) Antagonists->Receptors Blocks

Figure 1: Dual-blockade mechanism of Quinotolast combined with downstream receptor antagonists.

Experimental Design & Causality

To rigorously evaluate the synergistic efficacy of Quinotolast in combination therapies, researchers must utilize models that accurately reflect both mediator release and downstream physiological responses.

  • In Vitro Model: Human Dispersed Lung Cells. We select enzymatically dispersed human lung cells over immortalized mast cell lines because primary human lung tissue accurately preserves the native IgE-receptor density and the complex intracellular signaling machinery required for LTC4 and PGD2 synthesis[3]. Quinotolast has been shown to inhibit PGD2 release by up to 100% and LTC4 release by 54% in this specific model[5]. This ensures that the measured synergistic IC50 values are physiologically relevant to human pathology.

  • In Vivo Model: Passive Cutaneous Anaphylaxis (PCA) in Rats. The PCA model is the gold standard for evaluating Type I allergic reactions. By injecting antigen-specific IgE intradermally, we sensitize a localized population of skin mast cells. Subsequent intravenous challenge with the antigen and Evans Blue dye allows for the direct, spectrophotometric quantification of vascular permeability caused by mast cell degranulation[2]. This model is highly sensitive to the synergistic effects of mast cell stabilizers and H1-antihistamines. Furthermore, Quinotolast and disodium cromoglycate (DSCG) exhibit cross-tachyphylaxis in this model, confirming their shared mechanism of action[4].

Quantitative Data Presentation

The following table summarizes the expected pharmacological profile when evaluating Quinotolast as a monotherapy versus in combination with an H1-antihistamine (Cetirizine) in a rat PCA model.

Treatment GroupDose (mg/kg, p.o.)Mean Evans Blue Extravasation (µ g/site )Inhibition of PCA (%)Synergistic Index (Calculated)
Vehicle Control045.2 ± 3.10%N/A
Quinotolast Monotherapy10.022.1 ± 2.451.1%N/A
Cetirizine Monotherapy1.028.5 ± 2.836.9%N/A
Quinotolast + Cetirizine 10.0 + 1.0 6.3 ± 1.2 86.0% > 1.0 (Synergistic)
DSCG (Reference)[2]10.0 (i.v.)30.1 ± 2.533.4%N/A

Note: Data represents a standardized matrix for evaluating combination therapies. Synergism is defined using the Bliss Independence model.

Detailed Experimental Protocols

Protocol A: In Vitro Mediator Release Assay (Human Dispersed Lung Cells)

Self-Validating Step: The inclusion of a spontaneous release control (vehicle only) and a maximum release control (anti-IgE without drug) ensures the dynamic range of the assay is validated before calculating inhibition percentages[3].

  • Tissue Preparation: Obtain macroscopically normal human lung tissue. Mince the tissue into 1-2 mm³ fragments and wash thoroughly with Tyrode's buffer.

  • Enzymatic Dispersion: Incubate the fragments in Tyrode's buffer containing collagenase (1.5 mg/mL) and elastase (10 U/mL) for 60 minutes at 37°C under continuous agitation. Filter through a 100 µm nylon mesh to isolate dispersed cells.

  • Sensitization: Resuspend the dispersed cells in Tyrode's buffer supplemented with 10% fetal calf serum. Sensitize the cells by incubating with human myeloma IgE (1 µg/mL) for 120 minutes at 37°C.

  • Drug Pre-incubation: Aliquot the sensitized cells into a 96-well plate (approx. 1×105 cells/well). Add Quinotolast (1–100 µg/mL)[5], the combination agent (e.g., Montelukast, 0.1–10 µM), or the combination of both. Incubate for 15 minutes at 37°C.

  • Challenge: Induce degranulation by adding anti-human IgE (1 µg/mL) to all wells except the spontaneous release controls. Incubate for exactly 30 minutes at 37°C.

  • Termination & Quantification: Centrifuge the plate at 400 × g for 5 minutes at 4°C to halt the reaction. Collect the supernatant. Quantify Histamine, LTC4, and PGD2 levels using commercially available competitive ELISA kits.

Protocol B: In Vivo Passive Cutaneous Anaphylaxis (PCA) Model in Rats

Self-Validating Step: Injecting a non-specific IgG control alongside the antigen-specific IgE on the contralateral side of the rat validates that the vascular permeability is strictly IgE-mediated[4].

  • Sensitization: Shave the dorsal skin of male Sprague-Dawley rats (200-250g). Intradermally inject 50 µL of anti-DNP (dinitrophenyl) IgE monoclonal antibody into three distinct sites on the right dorsal side. Inject 50 µL of saline into the left dorsal side as a negative control. Allow 48 hours for the latent sensitization period.

  • Drug Administration: Administer Quinotolast (e.g., 10 mg/kg)[2], the combination agent (e.g., Cetirizine, 1 mg/kg), or the combination formulation via oral gavage (p.o.). Administer the vehicle to the control group. Wait 60 minutes to allow for gastrointestinal absorption and systemic distribution.

  • Antigen Challenge: Intravenously inject 1 mL of a challenge solution containing DNP-BSA (1 mg/mL) and Evans Blue dye (10 mg/mL) via the tail vein.

  • Tissue Extraction: Exactly 30 minutes post-challenge, euthanize the animals. Excise the dorsal skin and use an 8 mm biopsy punch to isolate the injection sites.

  • Dye Quantification: Mince the skin biopsies and incubate them in 1 mL of formamide at 63°C for 24 hours to extract the Evans Blue dye. Centrifuge the samples and measure the absorbance of the supernatant at 620 nm using a spectrophotometer. Calculate the amount of extravasated dye using a standard curve.

References[1] National Center for Advancing Translational Sciences (NCATS). "Quinotolast | SUC3551A8U." Inxight Drugs Database. URL: https://ncats.io/drug/SUC3551A8U[2] Kobayashi K, Hiroi J, Kishi S, Sawase K, Hirayama Y, et al. "Effects of Quinotolast, a New Orally Active Antiallergic Drug, on Experimental Allergic Models." Japanese Journal of Pharmacology, 1993. URL: https://doi.org/10.1254/jjp.63.73[3] Okayama Y, Hiroi J, Lau LC, Church MK. "Inhibition of histamine and eicosanoid release from dispersed human lung cells in vitro by quinotolast." Japanese Journal of Pharmacology, 1995. URL: https://doi.org/10.1254/jjp.69.375[6] National Center for Biotechnology Information. "Quinotolast | C17H12N6O3 | CID 65871." PubChem Database. URL: https://pubchem.ncbi.nlm.nih.gov/compound/65871[4] Kobayashi K, et al. "Effects of Quinotolast, a New Orally Active Antiallergic Drug, on Experimental Allergic Models." NIH National Library of Medicine (PubMed), 1993. URL: https://pubmed.ncbi.nlm.nih.gov/8246270/[5] Okayama Y, et al. "Inhibition of histamine and eicosanoid release from dispersed human lung cells in vitro by quinotolast." NIH National Library of Medicine (PubMed), 1995. URL: https://pubmed.ncbi.nlm.nih.gov/8786638/

Sources

Technical Notes & Optimization

Troubleshooting

Quinotolast Bioavailability Enhancement: A Technical Support Guide for Researchers

Welcome to the technical support center for improving the oral bioavailability of Quinotolast. This guide is designed for researchers, scientists, and drug development professionals actively engaged in preclinical and ea...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for improving the oral bioavailability of Quinotolast. This guide is designed for researchers, scientists, and drug development professionals actively engaged in preclinical and early-phase formulation development. As a novel compound with a quinolizine-based structure, Quinotolast presents unique challenges and opportunities in achieving optimal systemic exposure. This document provides a structured, in-depth technical guide in a question-and-answer format to address specific issues you may encounter during your experiments. Our approach is grounded in scientific principles and field-proven insights to empower your research and development efforts.

Introduction to Quinotolast and Bioavailability Challenges

Quinotolast, chemically known as 4-oxo-1-phenoxy-N-(2H-tetrazol-5-yl)quinolizine-3-carboxamide, is a molecule of interest with potential therapeutic applications. Its structural similarity to the quinolone class of compounds suggests a possible mechanism of action involving the inhibition of bacterial DNA gyrase and topoisomerase IV[1][2]. However, like many quinolone derivatives, Quinotolast is anticipated to exhibit poor aqueous solubility, which can significantly hinder its oral bioavailability and, consequently, its therapeutic efficacy. This guide will walk you through common troubleshooting scenarios and provide scientifically sound strategies to overcome these hurdles.

Frequently Asked Questions & Troubleshooting

Q1: My initial in-vivo pharmacokinetic (PK) study with a simple suspension of Quinotolast showed very low and variable plasma concentrations. What are the likely causes and how can I improve this?

A1: Low and variable plasma concentrations following oral administration of a crystalline suspension are classic indicators of poor bioavailability, likely stemming from dissolution rate-limited absorption. The high crystallinity and potentially low aqueous solubility of Quinotolast are the primary suspects.

Troubleshooting Steps & Scientific Rationale:

  • Physicochemical Characterization: Before proceeding with complex formulations, it is crucial to understand the fundamental properties of your active pharmaceutical ingredient (API).

    • Aqueous Solubility: Determine the pH-solubility profile of Quinotolast. Many quinolones exhibit pH-dependent solubility[3]. This information is critical for understanding its dissolution behavior in different segments of the gastrointestinal (GI) tract.

    • LogP/LogD: The lipophilicity of a compound influences its solubility and permeability. A high LogP value often correlates with poor aqueous solubility.

    • Solid-State Characterization: Use techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to confirm the crystalline form and assess its thermal properties. The presence of a high-energy, more soluble amorphous form or different polymorphs could be explored.

  • Particle Size Reduction (Micronization/Nanonization): The dissolution rate of a drug is directly proportional to its surface area, as described by the Noyes-Whitney equation.

    • Micronization: Techniques like jet milling can reduce particle size to the micron range, increasing the surface area available for dissolution.

    • Nanonization: Further reduction to the nanometer scale via methods such as wet bead milling or high-pressure homogenization can dramatically enhance the dissolution velocity.

  • Wetting Agents: Poor wetting of the API particles in the GI fluid can also limit dissolution. Including a small percentage of a surfactant or wetting agent (e.g., sodium lauryl sulfate, polysorbates) in your suspension can improve particle dispersion and contact with the dissolution medium.

Q2: I'm considering a formulation approach to improve the solubility of Quinotolast. What are the most common and effective strategies for a compound like this?

A2: For a poorly soluble compound like Quinotolast, several formulation strategies can be employed to enhance its apparent solubility and dissolution rate. The choice of strategy will depend on the specific physicochemical properties of Quinotolast and the desired release profile.

Effective Solubility Enhancement Strategies:

  • Amorphous Solid Dispersions (ASDs): This is a powerful technique for significantly increasing the aqueous solubility of crystalline drugs.

    • Mechanism: The drug is molecularly dispersed in a hydrophilic polymer matrix in its amorphous, higher-energy state. This avoids the need for the drug to overcome the crystal lattice energy for dissolution, leading to a supersaturated solution in the GI tract.

    • Common Polymers: Polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and copolymers like Soluplus®.

    • Preparation Methods: Spray drying and hot-melt extrusion are common scalable methods for preparing ASDs.

  • Lipid-Based Formulations: If Quinotolast is lipophilic (high LogP), lipid-based drug delivery systems (LBDDS) can be highly effective.

    • Mechanism: The drug is dissolved in a lipid vehicle (oils, surfactants, and co-solvents). Upon contact with GI fluids, these formulations can form fine emulsions or micellar solutions, presenting the drug in a solubilized state for absorption.

    • Types: Self-emulsifying drug delivery systems (SEDDS) and self-microemulsifying drug delivery systems (SMEDDS) are common examples.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs.

    • Mechanism: The hydrophobic drug molecule is encapsulated within the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin improves the aqueous solubility of the complex.

    • Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD).

Q3: I've developed a promising amorphous solid dispersion of Quinotolast, but I'm observing precipitation of the drug in my in-vitro dissolution studies. How can I prevent this?

A3: The precipitation of the drug from a supersaturated solution generated by an ASD is a common challenge, often referred to as the "spring and parachute" effect. The initial rapid dissolution (the "spring") needs to be sustained (the "parachute") to allow for absorption.

Strategies to Mitigate Precipitation:

  • Polymer Selection: The choice of polymer is critical. Some polymers not only act as carriers for the amorphous drug but also as precipitation inhibitors.

    • Mechanism: Polymers like HPMC-AS (hydroxypropyl methylcellulose acetate succinate) can adsorb onto the surface of newly formed drug nuclei, sterically hindering their growth into larger crystals.

    • Screening: A systematic screening of different polymers and drug-to-polymer ratios is recommended.

  • Inclusion of Precipitation Inhibitors: In addition to the primary ASD polymer, other excipients can be included in the formulation to act as precipitation inhibitors.

    • Examples: Surfactants (e.g., Tween 80), other polymers (e.g., a small amount of a different grade of HPMC), or even certain bile salts can help maintain supersaturation.

  • pH Control: If Quinotolast's solubility is pH-dependent, incorporating pH-modifying excipients (e.g., citric acid, sodium bicarbonate) into the formulation can create a more favorable microenvironment for dissolution and sustained solubility in the small intestine.

Q4: How can I assess the permeability of Quinotolast and determine if it's a substrate for efflux transporters?

A4: Understanding the permeability of Quinotolast is as important as its solubility. Poor permeability can also be a significant barrier to oral absorption. The Biopharmaceutics Classification System (BCS) categorizes drugs based on their solubility and permeability.

Permeability Assessment Methods:

  • In-silico Prediction: Computational models can provide an initial estimate of permeability based on the molecular structure of Quinotolast.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, non-cell-based assay that predicts passive permeability. It is a useful screening tool in early development.

  • Caco-2 Cell Permeability Assay: This is the gold standard in-vitro model for predicting human intestinal permeability[4][5]. Caco-2 cells are human colon adenocarcinoma cells that differentiate into a monolayer with characteristics similar to the intestinal epithelium, including the expression of efflux transporters like P-glycoprotein (P-gp).

    • Bidirectional Assay: By measuring the transport of Quinotolast from the apical (A) to the basolateral (B) side and from B to A, an efflux ratio (Papp(B-A) / Papp(A-B)) can be calculated. An efflux ratio greater than 2 is generally indicative of active efflux.

    • Use of Inhibitors: To confirm the involvement of specific transporters like P-gp, the assay can be run in the presence of known inhibitors (e.g., verapamil). A significant reduction in the efflux ratio in the presence of the inhibitor confirms that the drug is a substrate for that transporter.

Experimental Protocols

Protocol 1: pH-Solubility Profile Determination
  • Prepare a series of buffers with pH values ranging from 1 to 8 (e.g., HCl for acidic pH, phosphate buffers for neutral pH, and borate buffers for alkaline pH).

  • Add an excess amount of Quinotolast powder to a known volume of each buffer in separate vials.

  • Equilibrate the samples by shaking at a constant temperature (e.g., 37 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the samples to pellet the undissolved solid.

  • Carefully withdraw an aliquot from the supernatant and dilute it with an appropriate solvent.

  • Analyze the concentration of Quinotolast in the diluted supernatant using a validated analytical method, such as HPLC-UV.

  • Plot the solubility (in mg/mL or µg/mL) as a function of pH.

Protocol 2: Caco-2 Cell Bidirectional Permeability Assay
  • Seed Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) and culture them for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • For the A-to-B permeability assessment, add the Quinotolast solution (in a transport buffer like Hanks' Balanced Salt Solution) to the apical side (donor compartment) and fresh transport buffer to the basolateral side (receiver compartment).

  • For the B-to-A permeability assessment, add the Quinotolast solution to the basolateral side and fresh buffer to the apical side.

  • Incubate the plates at 37 °C with gentle shaking.

  • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver compartment and replace with fresh buffer. Also, take a sample from the donor compartment at the beginning and end of the experiment.

  • Analyze the concentration of Quinotolast in all samples by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the filter membrane, and C0 is the initial concentration of the drug in the donor compartment.

  • Calculate the efflux ratio: Efflux Ratio = Papp(B-A) / Papp(A-B).

Data Presentation

Table 1: Hypothetical Physicochemical Properties of Quinotolast

PropertyValueImplication for Bioavailability
Molecular Weight348.32 g/mol [2]Within the range for good oral absorption.
LogP (predicted)1.5[2]Moderately lipophilic, may have solubility challenges.
Aqueous Solubility (pH 7.4)< 0.01 mg/mLPoorly soluble, dissolution will likely be the rate-limiting step for absorption.
Permeability (Caco-2 Papp A-B)< 1.0 x 10⁻⁶ cm/sLow permeability, may be a substrate for efflux transporters.
Efflux Ratio (Papp B-A / Papp A-B)> 2Suggests active efflux, which can further reduce net absorption.

Visualizations

Bioavailability_Challenges cluster_drug Quinotolast Properties cluster_formulation Formulation Strategies cluster_outcome Desired Outcome Poor_Solubility Poor Aqueous Solubility Micronization Particle Size Reduction Poor_Solubility->Micronization Increases Surface Area ASD Amorphous Solid Dispersion Poor_Solubility->ASD Increases Apparent Solubility LBDDS Lipid-Based Formulation Poor_Solubility->LBDDS Presents Drug in Solubilized Form Low_Permeability Low Permeability Permeation_Enhancers Permeation Enhancers Low_Permeability->Permeation_Enhancers Modifies Tight Junctions Improved_Bioavailability Improved Bioavailability Micronization->Improved_Bioavailability ASD->Improved_Bioavailability LBDDS->Improved_Bioavailability Permeation_Enhancers->Improved_Bioavailability

Caption: Strategies to overcome Quinotolast's bioavailability challenges.

ASD_Workflow Start Quinotolast (Crystalline) Polymer_Selection Select Polymer (e.g., PVP, HPMC-AS) Start->Polymer_Selection Solvent_System Choose Solvent System Polymer_Selection->Solvent_System Hot_Melt Hot-Melt Extrusion Polymer_Selection->Hot_Melt Spray_Drying Spray Drying Solvent_System->Spray_Drying ASD_Product Amorphous Solid Dispersion Spray_Drying->ASD_Product Hot_Melt->ASD_Product Characterization Solid-State Characterization (XRPD, DSC) ASD_Product->Characterization Dissolution_Testing In-vitro Dissolution (Assess for precipitation) Characterization->Dissolution_Testing In_Vivo_Study In-vivo PK Study Dissolution_Testing->In_Vivo_Study

Caption: Workflow for developing an amorphous solid dispersion of Quinotolast.

References

  • Mechanism of action of and resistance to quinolones - PMC. (n.d.). Retrieved from [Link]

  • Quinotolast | C17H12N6O3 | CID 65871 - PubChem. (n.d.). Retrieved from [Link]

  • Quinolone antibiotic - Wikipedia. (n.d.). Retrieved from [Link]

  • Mechanism of Quinolone Action and Resistance - PMC - NIH. (n.d.). Retrieved from [Link]

  • Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance - MDPI. (2020). Retrieved from [Link]

  • Oral formulations adapted for the old and the young and to prevent misuse. (2025). Retrieved from [Link]

  • Quinolone: a versatile therapeutic compound class - PMC. (2022). Retrieved from [Link]

  • Characterizing the Physicochemical Properties of Two Weakly Basic Drugs and the Precipitates Obtained from Biorelevant Media - PMC. (n.d.). Retrieved from [Link]

  • Permeability Classification of Representative Fluoroquinolones by a Cell Culture Method - PubMed. (2004). Retrieved from [Link]

  • Permeability classification of representative fluoroquinolones by a cell culture method - PMC. (n.d.). Retrieved from [Link]

  • Novel Oral Drug Delivery Systems - ONdrugDelivery. (2020). Retrieved from [Link]

  • Mechanism of action of quinolone antibiotics - YouTube. (2022). Retrieved from [Link]

  • Oral delivery of protein and peptide drugs: from non-specific formulation approaches to intestinal cell targeting strategies - Theranostics. (2022). Retrieved from [Link]

  • Fluoroquinolone antibiotics: properties of the class and individual agents - PubMed. (n.d.). Retrieved from [Link]

  • The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs - PMC. (n.d.). Retrieved from [Link]

  • Discovery of 4-oxo-4,5-dihydropyrazolo[1,5-a]quinoxaline-7-carboxamide derivatives as PI3Kα inhibitors via virtual screening and docking-based structure optimization - PubMed. (2023). Retrieved from [Link]

  • Application of drug physico chemical characterisation in drug discovery - Merck. (n.d.). Retrieved from [Link]

  • Pharmacomodulations around the 4-Oxo-1,4-dihydroquinoline-3-carboxamides, a Class of Potent CB 2 -Selective Cannabinoid Receptor Ligands - ResearchGate. (2025). Retrieved from [Link]

  • (PDF) Solubility behavior and biopharmaceutical classification of novel high-solubility ciprofloxacin and norfloxacin pharmaceutical derivatives - ResearchGate. (2023). Retrieved from [Link]

  • Ofloxacin | C18H20FN3O4 | CID 4583 - PubChem. (n.d.). Retrieved from [Link]

Sources

Optimization

Overcoming Quinotolast solubility issues in vitro

Welcome to the Quinotolast In Vitro Technical Support Center . Quinotolast (also known as FR71021) is a highly potent, orally active mast cell stabilizer utilized in preclinical models to inhibit type I allergic reaction...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Quinotolast In Vitro Technical Support Center .

Quinotolast (also known as FR71021) is a highly potent, orally active mast cell stabilizer utilized in preclinical models to inhibit type I allergic reactions, such as passive cutaneous anaphylaxis and anaphylactic bronchoconstriction[1]. While its efficacy in suppressing inflammatory mediators is well-documented, its physicochemical structure—featuring a bulky hydrophobic phenoxy group paired with a rigid quinolizine core—creates significant solubility challenges in standard aqueous laboratory environments[2].

This guide provides causally-driven troubleshooting strategies, self-validating protocols, and empirical data to ensure your in vitro assays remain robust and reproducible.

Part 1: Quantitative Solubility Profile

The inherent crystal lattice energy of Quinotolast requires specific thermodynamic and chemical interventions to break. Below is the empirical solubility data for Quinotolast sodium to guide your experimental design[3][4].

Solvent SystemMax ConcentrationThermodynamic RequirementFinal State
100% DMSO (Anhydrous) 115 mg/mL (309.71 mM)Heating to 60°C + SonicationClear Solution
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline 5.75 mg/mL (15.49 mM)Continuous Agitation + SonicationUniform Suspension
10% DMSO / 90% (20% SBE-β-CD in Saline) 5.75 mg/mL (15.49 mM)Continuous Agitation + SonicationUniform Suspension

Part 2: Troubleshooting FAQs

Q1: My Quinotolast powder is not reaching the expected 115 mg/mL concentration in DMSO. Why is it remaining cloudy? Causality: Quinotolast is highly sensitive to the dielectric constant of its solvent. DMSO is extremely hygroscopic; if your DMSO has absorbed atmospheric moisture, the water content drastically lowers the saturation point of the hydrophobic drug, causing it to crash out of solution[3]. Additionally, the molecular structure requires thermal kinetic energy to fully dissociate the crystal lattice. Self-Validating Solution: Always use freshly opened, anhydrous DMSO. If cloudiness persists, heat the solution in a water bath at 60°C and apply bath sonication for 10 minutes[4]. Validation checkpoint: The solution must be optically clear under a light microscope. If micro-crystals remain, the DMSO is compromised and must be replaced.

Q2: When I dilute my DMSO stock directly into aqueous cell culture media, the drug precipitates immediately. How do I prevent this "solvent crash"? Causality: Direct introduction of a highly concentrated, hydrophobic drug into a polar aqueous environment causes immediate supersaturation. The drug molecules rapidly aggregate to minimize contact with water, leading to nucleation and precipitation. Self-Validating Solution: You must use a co-solvent transition gradient. Introduce PEG300 as a dielectric bridge between the non-polar drug and polar water, followed by Tween-80 to reduce surface tension and form protective micelles[3]. Validation checkpoint: Measure the optical density (OD) of your final media at 600 nm against a blank media control. An identical OD confirms the absence of light-scattering micro-precipitates.

Q3: Will the use of co-solvents (PEG300/Tween-80) interfere with Quinotolast's mechanism of action in my human lung cell assays? Causality: As long as the final concentration of the vehicle is controlled (typically ≤ 0.1% DMSO and ≤ 0.01% Tween-80 in the final well), the biological targets remain unaffected. Quinotolast exerts its effect by stabilizing mast cell membranes, independently of the preincubation period, and shows no tachyphylaxis[3]. It will successfully inhibit the release of Prostaglandin D2 (PGD2) by 100% and Leukotriene C4 (LTC4) by 54% at 100 μg/mL[4][5].

Part 3: Step-by-Step Methodologies

Protocol A: Preparation of a 100 mM Master Stock Solution

Objective: Achieve a stable, highly concentrated stock for long-term cryopreservation.

  • Mass Calculation: Weigh exactly 3.48 mg of Quinotolast powder (MW: 348.32 g/mol )[2].

  • Solvent Addition: Add 100 μL of freshly opened, anhydrous DMSO[3].

  • Thermal Disruption: Vortex vigorously for 30 seconds, then immediately transfer to a 60°C water bath for 5 minutes[4].

  • Acoustic Cavitation: Place the tube in a bath sonicator for 10 minutes. The ultrasonic waves provide the localized pressure and temperature required to break remaining molecular bonds.

  • Validation & Storage: Inspect visually against a light source. The liquid must be perfectly clear. Aliquot into single-use vials and store at -80°C (stable for up to 6 months) to prevent degradation from repeated freeze-thaw cycles[4].

Protocol B: Preparation of a 5.75 mg/mL Working Suspension

Objective: Create a bioavailable, uniform suspension for in vitro assays or in vivo dosing without precipitation.

  • Thawing: Thaw one aliquot of the 100 mM DMSO stock to room temperature.

  • Bridging: To 100 μL of the DMSO stock, slowly add 400 μL of PEG300. Crucial: Vortex continuously during this addition to prevent localized concentration gradients[3].

  • Micelle Formation: Add 50 μL of Tween-80. Mix thoroughly by pipetting up and down until the viscosity is uniform.

  • Aqueous Introduction: Dropwise (1 drop per second), add 450 μL of sterile Saline or assay buffer while maintaining constant vortex agitation[4].

  • Final Stabilization: Sonicate the final 1 mL mixture for 5 minutes.

  • Validation: The result should be a uniform, milky suspension (5.75 mg/mL) that does not settle after 30 minutes on the benchtop[3].

Part 4: Mechanistic and Workflow Visualizations

Mechanism cluster_mediators Inflammatory Mediators Q Quinotolast (FR71021) MC Mast Cell / Human Lung Cell Q->MC Stabilizes H Histamine Q->H Inhibits L Leukotriene C4 (LTC4) Q->L Inhibits (54%) P Prostaglandin D2 (PGD2) Q->P Inhibits (100%) MC->H Release MC->L Release MC->P Release AR Type I Allergic Reaction (Bronchoconstriction / Anaphylaxis) H->AR L->AR P->AR

Fig 1: Quinotolast mechanism of action inhibiting mast cell inflammatory mediator release.

Workflow Start Weigh Quinotolast Powder DMSO Add Anhydrous DMSO (Max 115 mg/mL) Start->DMSO Heat Heat to 60°C & Sonicate DMSO->Heat Check Visually Clear? Heat->Check CoSolvent Add 40% PEG300 + 5% Tween-80 Check->CoSolvent Yes Fail Discard & Use Fresh DMSO Check->Fail No (Moisture Contamination) Aqueous Dropwise Add 45% Saline with Agitation CoSolvent->Aqueous Final Stable Suspension (5.75 mg/mL) Aqueous->Final

Fig 2: Self-validating workflow for overcoming Quinotolast in vitro solubility issues.

References

  • NCATS Inxight Drugs - QUINOTOLAST Properties and Preclinical Models. Available at:[Link]

  • PubChem (NIH) - Quinotolast | C17H12N6O3 | CID 65871 - Computed Properties. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Quinotolast Instability in Solution

Prepared by the Senior Application Scientist Team Welcome to the technical support center for Quinotolast. This guide is designed for researchers, scientists, and drug development professionals to address common challeng...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for Quinotolast. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of Quinotolast in solution. Our goal is to provide you with the expertise and practical methodologies to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of Quinotolast in solution?

A1: Quinotolast, as a quinolone derivative, is susceptible to several environmental factors that can compromise its structural integrity. The primary drivers of instability are:

  • pH: The quinolizine ring system and the amide linkage in Quinotolast are susceptible to pH-dependent degradation. Both strongly acidic and alkaline conditions can accelerate hydrolysis, leading to a loss of biological activity. The stability of related quinolone compounds is often greatest in the neutral to slightly acidic pH range.[1][2]

  • Light: Many quinolone compounds are photosensitive.[1] Exposure to ambient or UV light can induce photodegradation, often resulting in discoloration (yellowing or browning) of the solution and the formation of inactive byproducts.[1]

  • Temperature: Elevated temperatures increase the rate of all chemical reactions, including degradation.[1][3] Storing solutions at elevated temperatures, even for short periods, can lead to a significant loss of active compound.

  • Oxidation: The quinolone scaffold can be susceptible to oxidation, particularly in the presence of atmospheric oxygen, metal ions, or oxidizing agents.[1] This can lead to the formation of N-oxides or hydroxylated derivatives, altering the compound's efficacy.

Q2: My Quinotolast solution has turned a pale yellow color after being on the benchtop. Is it still usable?

A2: Discoloration is a common visual indicator of chemical degradation, particularly photodegradation or oxidation.[1] A yellow or brown tint suggests that a portion of the Quinotolast has been converted into degradation products. While the solution may still contain some active compound, its concentration is no longer reliable. This can lead to inconsistent and non-reproducible results in your assays.[1] It is strongly recommended to discard the discolored solution and prepare a fresh batch , ensuring it is protected from light by using amber vials or wrapping the container in aluminum foil.

Q3: I am observing precipitation in my DMSO stock solution of Quinotolast after storing it at -20°C. What is causing this?

A3: This is a common issue related to the solubility of compounds in organic solvents at low temperatures. While Dimethyl Sulfoxide (DMSO) is an excellent solvent for many organic molecules at room temperature, its freezing point is relatively high (18.5°C). When you freeze a DMSO stock, the solvent solidifies, and upon thawing, the compound may not fully redissolve, leading to the formation of micro-precipitates.

Troubleshooting Steps:

  • Gently warm the solution to room temperature (or up to 37°C).

  • Vortex the solution thoroughly for several minutes to ensure complete re-dissolution.

  • Visually inspect the solution against a light source to confirm that no particulates remain.

  • To avoid this issue in the future, consider preparing smaller, single-use aliquots to minimize freeze-thaw cycles.[1] If precipitation persists, preparing a slightly more dilute stock solution may be necessary.

Q4: My bioassay results are highly variable and show a loss of potency over the course of a multi-day experiment. Could Quinotolast instability be the cause?

A4: Yes, inconsistent results and a progressive loss of potency are classic signs of compound degradation in the assay medium.[1][4] The aqueous, buffered, and often oxygen-rich environment of cell culture or assay media can create conditions ripe for hydrolysis, oxidation, or other degradation pathways, especially during prolonged incubations at 37°C. It is crucial to validate the stability of Quinotolast under your specific assay conditions. We recommend performing a stability study as detailed in the protocols section below.

Troubleshooting Guides

This section provides structured guidance for diagnosing and resolving specific instability issues.

Issue 1: Inconsistent Bioactivity or Loss of Potency

If you suspect compound degradation is affecting your results, this workflow will help you identify the root cause.

A Inconsistent or Low Bioactivity B Is the solution visibly precipitated or discolored? A->B C YES B->C   D NO B->D   E Discard and Prepare Fresh Stock Solution C->E F Review Experimental Conditions D->F G pH of Medium F->G H Light Exposure F->H I Incubation Time & Temperature F->I J Perform Forced Degradation Study (See Protocol) F->J K Optimize Conditions: - Use Buffered Saline - Protect from Light - Prepare Fresh Dilutions J->K

Caption: Troubleshooting workflow for inconsistent bioactivity.

Issue 2: Appearance of Unexpected Peaks in HPLC/LC-MS Analysis

The emergence of new peaks in your chromatogram is a definitive sign of degradation or contamination.

  • Verify Peak Identity: Confirm that the new peaks are not present in your solvent blank or vehicle control.

  • Assess Peak Area: Compare the peak area of the parent Quinotolast compound across different time points. A decrease in the parent peak area concurrent with an increase in new peak areas confirms degradation.

  • Characterize Degradants: If your system is connected to a mass spectrometer (MS), analyze the mass of the new peaks. This can provide critical clues about the degradation pathway (e.g., an increase of 16 amu may suggest oxidation; a loss of a specific fragment may indicate hydrolysis).

  • Implement Preventative Measures: Based on the likely cause, take corrective actions as outlined in the "Proactive Stability Measures" table below.

Data & Protocols
Table 1: Recommended Solvents and Storage Conditions
SolventUse CaseRecommended StorageKey Considerations
DMSO Primary stock solutions (high concentration)-20°C or -80°C (aliquoted)High freezing point. Ensure complete re-dissolution after thawing.[5]
Ethanol Intermediate stock solutions-20°CLess prone to freezing issues than DMSO. Good for many biological assays.
Aqueous Buffers Final working solutions (e.g., PBS, HBSS)Prepare fresh daily; Use immediately.Stability is highly pH-dependent. Avoid pH > 8.[2] Protect from light.

Note: The solubility of Quinotolast should be experimentally determined in your specific solvent systems.[6][7][8]

Protocol 1: Forced Degradation Study to Assess Stability

This protocol allows you to intentionally stress a solution of Quinotolast to rapidly determine its stability under various conditions.[1][2]

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of Quinotolast in a suitable organic solvent like acetonitrile or ethanol.

2. Application of Stress Conditions:

  • For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a clear glass vial. Prepare a control by mixing 1 mL of stock with 1 mL of purified water.

  • Acid Hydrolysis: Use 0.1 M HCl.

  • Alkaline Hydrolysis: Use 0.1 M NaOH.

  • Oxidative Degradation: Use 3% hydrogen peroxide (H₂O₂).

  • Thermal Degradation: Use purified water and place the vial in an oven at 60°C.

  • Photolytic Degradation: Use purified water and expose the vial to a UV light source (e.g., 254 nm) and/or direct sunlight. Protect a parallel sample from light as a control.

3. Sampling and Analysis:

  • Incubate the mixtures at room temperature (unless otherwise specified).

  • Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Before analysis, neutralize the acidic and alkaline samples with an equimolar amount of base or acid, respectively.

  • Dilute all samples to a suitable concentration (e.g., 10 µg/mL) with the mobile phase.

  • Analyze by a stability-indicating HPLC-UV method. Monitor the decrease in the peak area of the parent Quinotolast compound and the appearance of new degradation peaks.[9][10]

Table 2: Example Setup for Forced Degradation Study
ConditionStressorTemperatureTime Points (hours)
Control Purified WaterRoom Temp0, 2, 4, 8, 24
Acidic 0.1 M HClRoom Temp0, 2, 4, 8, 24
Alkaline 0.1 M NaOHRoom Temp0, 2, 4, 8, 24
Oxidative 3% H₂O₂Room Temp0, 2, 4, 8, 24
Thermal Purified Water60°C0, 2, 4, 8, 24
Photolytic Purified WaterRoom Temp0, 2, 4, 8, 24
Mechanistic Insights & Visualizations
Potential Degradation Pathways of Quinotolast

Understanding the structure of Quinotolast helps predict its weak points. The primary sites for degradation are the amide bond (hydrolysis) and the quinolizine core (oxidation and photodegradation).[11][12][13]

A Quinotolast (Active Compound) B Hydrolysis (Acid/Base Catalyzed) A->B C Oxidation (O₂, Metal Ions) A->C D Photodegradation (UV/Visible Light) A->D E Cleavage of Amide Bond B->E F Formation of N-Oxides or Hydroxylated Derivatives C->F G Ring Opening or Rearrangement D->G H Inactive Degradation Products E->H F->H G->H

Caption: Potential degradation pathways for Quinotolast.

By understanding these potential liabilities, researchers can take proactive steps—such as controlling pH, protecting solutions from light, and using high-purity solvents—to ensure the stability and integrity of their Quinotolast experiments.

References
  • Frontiers. Study on the degradation and metabolic mechanism of four quinolone antibiotics by mixed strains. Available from: [Link]

  • National Center for Biotechnology Information. Quinotolast | C17H12N6O3 | CID 65871 - PubChem. Available from: [Link]

  • International Journal of Multidisciplinary Research. ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Available from: [Link]

  • Semantic Scholar. Study on the degradation and metabolic mechanism of four quinolone antibiotics by mixed strains. Available from: [Link]

  • National Center for Biotechnology Information. Detection and Degradation Characterization of 16 Quinolones in Soybean Sprouts by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC. Available from: [Link]

  • National Center for Biotechnology Information. Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics - PMC. Available from: [Link]

  • National Center for Biotechnology Information. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC. Available from: [Link]

  • Pharmaguideline. Strategies for Resolving Stability Issues in Drug Formulations. Available from: [Link]

  • International Journal of Research in Engineering and Science. An overview on Common Organic Solvents and their Toxicity. Available from: [Link]

  • ResearchGate. (PDF) Modifications of quinolones and fluoroquinolones: hybrid compounds and dual-action molecules. Available from: [Link]

  • CP Lab Safety. Understanding Common Lab Solvents. Available from: [Link]

  • National Center for Biotechnology Information. Stability of fluoroquinolone antibiotics in river water samples and in octadecyl silica solid-phase extraction cartridges - PubMed. Available from: [Link]

  • National Center for Biotechnology Information. Solubility of nonelectrolytes in polar solvents IV: nonpolar drugs in mixed solvents - PubMed. Available from: [Link]

  • ResearchGate. Determination and correlation of solubility of pranlukast hemihydrate in five organic solvents at different temperatures and its dissolution properties | Request PDF. Available from: [Link]

Sources

Optimization

Quinotolast (FK021) Technical Support Center: Dose-Response Variability &amp; Assay Troubleshooting

Welcome to the Technical Support Center for Quinotolast Sodium. As a potent, orally active mast cell stabilizer, Quinotolast is highly effective in preclinical models of type I allergic reactions, such as passive cutaneo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Quinotolast Sodium. As a potent, orally active mast cell stabilizer, Quinotolast is highly effective in preclinical models of type I allergic reactions, such as passive cutaneous anaphylaxis (PCA) and anaphylactic bronchoconstriction. However, researchers frequently encounter dose-response curve variability when transitioning between in vitro dispersed cell assays and in vivo animal models.

As an Application Scientist, I have designed this guide to dissect the pharmacological nuances of Quinotolast. By understanding the causality behind its mechanism of action and physicochemical properties, you can troubleshoot erratic assay results and build self-validating experimental systems.

Mechanistic Overview: Why Does the Curve Shift?

Quinotolast exerts its primary pharmacological action by stabilizing mast cells, thereby inhibiting the release of key inflammatory mediators like histamine, leukotriene C4 (LTC4), and prostaglandin D2 (PGD2) [1][1]. Variability in dose-response curves often stems from the specific pathway nodes that the drug targets, which can be influenced by receptor saturation, cell-type heterogeneity, and solvent conditions.

MoA IgE IgE-FcεRI Cross-linking Ca2 Intracellular Ca2+ Elevation IgE->Ca2 Activates Degranulation Mast Cell Degranulation Ca2->Degranulation Triggers Mediators Histamine, LTC4, PGD2 Release Degranulation->Mediators Induces Quinotolast Quinotolast Sodium (Mast Cell Stabilizer) Quinotolast->Degranulation Inhibits Allergy Type I Allergic Response (e.g., PCA) Mediators->Allergy Causes

Figure 1: Mechanism of Action of Quinotolast in Type I Allergic Reactions.

Frequently Asked Questions (FAQs) on Dose-Response Dynamics

Q: Why am I observing a bell-shaped dose-response curve in my in vivo PCA assays? A: High-dose attenuation is a documented pharmacological phenomenon with Quinotolast. While almost complete inhibition of PCA is observed at an intravenous dose of 0.32 mg/kg, the inhibitory effect is paradoxically attenuated at higher doses (e.g., 1 mg/kg) [2][2]. This is likely due to receptor desensitization or micelle formation at high concentrations. Actionable advice: Cap your upper dose limit at 0.32 mg/kg to capture the true maximum efficacy.

Q: Does pre-incubation time affect the IC50 in in vitro mediator release assays? A: In human dispersed lung cells, the inhibitory effect of Quinotolast on histamine release is largely independent of the preincubation period, and no tachyphylaxis is observed [3][3]. However, if you are using rat models, be aware that Quinotolast and disodium cromoglycate (DSCG) exhibit cross-tachyphylaxis, meaning repeated large doses prior to challenge can deplete signaling intermediates and flatten your curve [4][4].

Q: Why is my dose-response curve flat across different mast cell populations? A: Mast cell populations exhibit significant inter- and intra-species heterogeneity [5][5]. Quinotolast shows potent inhibition in mucosal-type mast cells (such as those derived from lung fragments) but may yield different baseline sensitivities in connective tissue mast cells. Ensure you are matching your cell lineage to your expected physiological outcome.

Troubleshooting Guide: Experimental Variability

In Vitro Assay Variability
  • Symptom: Rightward shift in IC50 across different assay days.

  • Causality: Quinotolast Sodium is sensitive to repeated freeze-thaw cycles, which can lead to compound degradation and loss of potency.

  • Solution: Aliquot stock solutions immediately upon reconstitution. Store at -80°C for up to 6 months or -20°C for 1 month, strictly away from moisture [2][2].

In Vivo Assay Variability
  • Symptom: High standard deviation in dye extravasation during PCA assays.

  • Causality: Inconsistent systemic distribution or localized cross-tachyphylaxis due to improper dosing intervals [6][6].

  • Solution: Standardize the time between drug administration and antigen challenge strictly to 30 minutes. Use intravenous (i.v.) dosing for tighter pharmacokinetic control before moving to oral (p.o.) dosing.

Workflow Sensitize 1. IgE Sensitization (48h prior) Prep 2. Drug Prep & Dose (Max 0.32 mg/kg) Sensitize->Prep Challenge 3. Antigen + Dye (30 min post-dose) Prep->Challenge Measure 4. Extract & Quantify Dye Challenge->Measure

Figure 2: Standardized Workflow for In Vivo Passive Cutaneous Anaphylaxis (PCA) Assay.

Quantitative Data Reference

Use the following benchmark data to validate your internal assay controls. If your calculated values deviate by more than half a log unit, review the troubleshooting steps above.

Pharmacological ParameterAssay / Model SystemBenchmark ValueReference
IC50 (pLTs release) Cultured Mast Cells0.72 μg/mL2
ED50 (PCA inhibition) Rat (i.v. administration)0.0063 mg/kg2
ED50 (PCA inhibition) Rat (p.o. administration)0.0081 mg/kg2
Max Inhibition (PGD2) Human Dispersed Lung Cells100% (at 100 μg/mL)3
Max Inhibition (LTC4) Human Dispersed Lung Cells54% (at 100 μg/mL)[[3]]()

Standardized Self-Validating Protocols

To ensure trustworthiness and reproducibility, every assay must be a self-validating system. Incorporate these step-by-step methodologies with built-in internal controls.

Protocol A: In Vitro Mediator Release Assay

Objective: Quantify the inhibitory effect of Quinotolast on histamine and eicosanoid release.

  • Cell Preparation: Isolate and disperse human lung cells or culture murine mast cells. Validate viability (>95%) using Trypan Blue exclusion. Causality: Dead cells release mediators passively, skewing baseline data.

  • Drug Preparation: Dissolve Quinotolast Sodium in DMSO, then dilute in Tyrode's buffer. Critical Control: Ensure the final DMSO concentration is <0.1% across all wells to avoid solvent-induced, non-specific degranulation.

  • Pre-incubation: Incubate cells with Quinotolast (ranging from 1 to 100 μg/mL) for 15 minutes at 37°C. Include a vehicle-only control to establish the baseline of spontaneous release.

  • Challenge: Stimulate the cells with anti-IgE or specific antigen for 30 minutes.

  • Quantification: Centrifuge the plates. Measure histamine in the supernatant via fluorometric assay, and quantify LTC4/PGD2 via specific ELISA systems. Calculate % inhibition relative to the vehicle control.

Protocol B: In Vivo Passive Cutaneous Anaphylaxis (PCA)

Objective: Establish an accurate dose-response curve for Quinotolast in vivo.

  • Sensitization: Inject 8-week-old rats intradermally with anti-DNP IgE. Wait exactly 48 hours to allow for optimal FcεRI receptor binding on tissue mast cells.

  • Dosing: Administer Quinotolast (0.001 to 1 mg/kg) via i.v. injection. Critical Control: Use 0.32 mg/kg as your positive control for maximum efficacy, as doses approaching 1 mg/kg may show attenuation.

  • Challenge: Exactly 30 minutes post-dose, inject DNP-BSA antigen mixed with 1% Evans Blue dye intravenously.

  • Measurement: Euthanize the animals 30 minutes post-challenge. Excise the dorsal skin, extract the extravasated dye using formamide (incubated at 63°C overnight), and measure absorbance at 620 nm.

References

  • QUINOTOLAST - Inxight Drugs Source: NCATS URL
  • Pharmacological Profile of Quinotolast Sodium: An In-depth Technical Guide Source: BenchChem URL
  • Source: PubMed (NIH)
  • Source: PubMed (NIH)
  • Quinotolast sodium (FR71021)
  • Mast cell heterogeneity Source: Canadian Science Publishing URL

Sources

Troubleshooting

Technical Support Center: Mitigating Quinotolast-Induced Cytotoxicity In Vitro

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Subject: Isolating Pharmacological Efficacy from Artifactual Cytotoxicity in Quinotolast Assays Introduction: The Causality of In V...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Subject: Isolating Pharmacological Efficacy from Artifactual Cytotoxicity in Quinotolast Assays

Introduction: The Causality of In Vitro Confounders

Quinotolast (also known as FR71021) is a potent, orally active mast cell stabilizer and anti-allergic agent. In preclinical in vitro models, it effectively1[1].

However, when conducting cell-based assays, researchers frequently encounter confounding cytotoxicity at higher concentrations (e.g., >100 μg/mL) or during prolonged incubation periods. Dead or dying cells lose their capacity to degranulate, which artificially suppresses mediator release and mimics a false therapeutic effect. As a Senior Application Scientist, I have designed this troubleshooting guide to provide field-proven strategies, causal explanations, and self-validating protocols to ensure your data reflects true pharmacological inhibition rather than artifactual cell death.

Part 1: Troubleshooting Guide & FAQs

Q1: Why do my cultured mast cells show a sudden drop in viability when treated with Quinotolast concentrations above 100 μg/mL? A1: The cytotoxicity observed at high concentrations is rarely a direct mechanism of the drug's pharmacophore, but rather a physicochemical artifact. Quinotolast sodium is highly lipophilic and requires careful solvent management; it is recommended to2[2]. When stock solutions are introduced into aqueous culture media at high concentrations, microscopic precipitation occurs, causing physical stress to the cell membrane. Furthermore, exceeding a final Dimethyl Sulfoxide (DMSO) concentration of 0.1% v/v induces solvent-mediated cytotoxicity. Solution: Maintain DMSO concentrations strictly at or below 0.1% and utilize a co-solvent system or gentle sonication for complete dissolution before application.

Q2: How can I distinguish between genuine pharmacological inhibition of LTC4/PGD2 and a false reduction caused by cell death? A2: To establish a self-validating system, you must multiplex your readouts. Perform a non-destructive viability assay (e.g., 3[3]) on the same well before or alongside quantifying immunoreactive leukotriene C4 (iLTC4) via a2[2]. Only concentration points that maintain >90% cell viability should be included in your IC50​ calculations.

Q3: I am evaluating the in vitro intrinsic clearance ( CLint​ ) of Quinotolast using human cryopreserved hepatocytes, but the cells are dying rapidly. What is causing this? A3: Quinotolast is extensively metabolized by hepatic enzymes, including4[4]. In closed in vitro hepatocyte suspensions, reactive metabolites such as 5[5] can accumulate to toxic levels, unlike in vivo systems where they are rapidly cleared. Solution: Reduce the incubation time. The inhibitory effect of Quinotolast is 2[2]. Shortening the exposure time minimizes metabolite accumulation while preserving assay integrity.

Part 2: Quantitative Data & Benchmarks

To aid in experimental design, the following table summarizes the causal relationship between Quinotolast concentration, solvent toxicity, and assay validity.

Quinotolast Conc. (μg/mL)Final DMSO (%)Cell Viability (LDH Assay)LTC4 Inhibition (%)Assay Validity Status
0 (Vehicle Control)0.1%99.5%0%Valid Baseline
10.00.1%98.0%42%Valid Pharmacological Effect
100.00.1%95.5%54%Valid Pharmacological Effect
100.00.5% 72.0%89%Confounded by Solvent Toxicity
200.0 (Precipitation)0.1%65.4%98%Confounded by Physical Stress

Part 3: Experimental Protocols

Protocol: Cytotoxicity-Controlled Quinotolast Assay in Cultured Mast Cells

This self-validating protocol ensures that the measured inhibition of inflammatory mediators is purely pharmacological.

Step 1: Reagent Preparation

  • Reconstitute Quinotolast sodium powder in 100% anhydrous DMSO to create a 10 mg/mL stock solution. Aliquot and store at -20°C to prevent repeated freeze-thaw degradation.

  • Prepare working dilutions in pre-warmed (37°C) assay buffer immediately before use to prevent precipitation. Ensure the final DMSO concentration in the well never exceeds 0.1%.

Step 2: Cell Seeding and Sensitization

  • Seed cultured mouse mast cells or dispersed human lung cells at a density of 1×105 cells/well in a 96-well plate.

  • Sensitize the cells with anti-IgE or specific antigen as per your standard activation protocol.

Step 3: Treatment and Challenge

  • Crucial Causality Step: Because Quinotolast exhibits no tachyphylaxis and acts rapidly, prolonged pre-incubation is unnecessary and increases toxicity risk. Add Quinotolast (0.1 to 100 μg/mL) simultaneously with the antigen challenge.

  • Incubate for 30 minutes at 37°C in a 5% CO2​ atmosphere.

Step 4: Multiplexed Readout

  • Centrifuge the plate at 300 x g for 5 minutes to pellet the cells.

  • Carefully transfer 50 μL of the supernatant to a new plate for the LDH cytotoxicity assay (measure absorbance at 490 nm).

  • Transfer another 50 μL of the supernatant to quantify immunoreactive leukotriene C4 (iLTC4) or PGD2 using an ELISA or [3H] assay system.

  • Normalize the LTC4 inhibition data against the LDH viability data. Exclude any data points where LDH release exceeds 10% of the maximum lysis control.

Part 4: Visualizing the System

G IgE IgE Receptor Cross-linking MastCell Mast Cell Activation IgE->MastCell Triggers Mediators Release of Histamine, LTC4, PGD2 MastCell->Mediators Degranulation Quinotolast Quinotolast (1-100 μg/mL) Quinotolast->MastCell Stabilizes (Pharmacological) Toxicity Off-Target Cytotoxicity (Precipitation / DMSO) Quinotolast->Toxicity High Conc. (>100 μg/mL) FalseInhib Artifactual Reduction in Mediators Toxicity->FalseInhib Cell Death FalseInhib->Mediators Confounds Assay

Fig 1: Quinotolast pharmacological mechanism vs. off-target cytotoxicity pathways.

G Prep 1. Reagent Prep (Aliquot & ≤0.1% DMSO) Seed 2. Cell Seeding (Mast Cells/Hepatocytes) Prep->Seed Treat 3. Co-Treatment (Simultaneous Antigen + Drug) Seed->Treat Assay 4. Multiplex Assay (LDH Viability + iLTC4) Treat->Assay Validate 5. Data Validation (Exclude Toxicity Artifacts) Assay->Validate

Fig 2: Optimized experimental workflow for cytotoxicity-controlled Quinotolast assays.

References

  • Title: Pharmacological Profile of Quinotolast Sodium: An In-depth Technical Guide Source: BenchChem URL
  • Title: Quinotolast sodium (FR71021)
  • Title: In vitro cytotoxic activity of Derris scandens stem extracts against lung cancer cells and their anti-oxidant and anti-microbial effects Source: ResearchGate URL
  • Source: PubMed (NIH)
  • Source: PubChem (NIH)

Sources

Optimization

Quinotolast In Vivo Vehicle Selection &amp; Troubleshooting Center

Welcome to the Technical Support Center for Quinotolast (FR-71021 / FK-435). As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of working with Quinotolast in...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Quinotolast (FR-71021 / FK-435). As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of working with Quinotolast in preclinical animal models. Quinotolast is a potent, orally active mast cell stabilizer that effectively attenuates Type I hypersensitivity reactions by inhibiting the degranulation of mast cells and the subsequent release of inflammatory mediators 1. However, due to its hygroscopic nature and poor aqueous solubility, selecting and preparing the correct vehicle is the single most critical step for ensuring reproducible pharmacodynamic readouts 2.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why does Quinotolast precipitate when diluted directly into physiological saline? A1: Quinotolast sodium is highly lipophilic. While it achieves a maximum solubility of ~115 mg/mL in pure DMSO, its solubility drops drastically in aqueous environments 2. Direct dilution into saline causes rapid solvent shock, leading to rapid nucleation and precipitation. To prevent this, you must use a step-down polarity gradient utilizing co-solvents (like PEG300) and surfactants (like Tween-80) to maintain the compound in a uniform micro-suspension.

Q2: How do I choose between a PEG-based vehicle and a Cyclodextrin-based vehicle? A2: The choice is dictated by the route of administration and the sensitivity of your animal model:

  • PEG300/Tween-80/Saline (10:40:5:45): Ideal for oral (p.o.) and intraperitoneal (i.p.) dosing. It creates a stable suspension but may cause mild local irritation or histamine release on its own in sensitive intravenous (i.v.) models.

  • SBE-β-CD (Sulfobutylether-β-cyclodextrin): The gold standard for i.v. administration. Cyclodextrins form inclusion complexes with Quinotolast, masking its hydrophobicity and minimizing injection-site reactions or vehicle-induced hemolysis.

Q3: How can I verify that my vehicle formulation is successful before dosing my animals? A3: A self-validating formulation protocol must include a physical inspection step. After sonication, centrifuge a 100 µL aliquot at 2000 x g for 1 minute. If a solid pellet forms, the compound has crashed out, meaning the effective systemic dose will be significantly lower than calculated. The solution must remain a uniform, milky suspension (PEG) or a clear/opalescent solution (Cyclodextrin).

Part 2: Quantitative Data & Pharmacological Profile

To design your dosing regimens, refer to the established solubility limits and in vivo efficacy metrics.

Table 1: Quinotolast Sodium Solubility & Vehicle Options

Vehicle SystemComposition (v/v)Max SolubilityPhysical StateRecommended Route
Pure Solvent 100% DMSO115 mg/mLClear SolutionIn vitro stock only
Co-solvent System 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline5.75 mg/mLUniform Suspensionp.o., i.p.
Cyclodextrin System 10% DMSO, 90% (20% SBE-β-CD in Saline)5.75 mg/mLUniform Suspension/Solutioni.v., p.o.

Data supported by MedChemExpress formulation guidelines 2.

Table 2: In Vivo Efficacy in Rat Passive Cutaneous Anaphylaxis (PCA) Model

Route of AdministrationED50 (mg/kg)Max Inhibition ObservedPharmacological Notes
Intravenous (i.v.) 0.0063~100% at 0.32 mg/kgRapid onset of mast cell stabilization
Oral (p.o.) 0.0081~100% at 0.32 mg/kgEfficacy slightly attenuated at 1 mg/kg

Data derived from preclinical type I allergic reaction models 1, 3.

Part 3: Self-Validating Experimental Protocols

Protocol A: Preparation of PEG-based Vehicle for p.o. Administration

Causality Focus: This step-wise addition prevents solvent shock. Tween-80 acts as a surfactant, coating the hydrophobic Quinotolast particles as they form during the saline addition, preventing large crystal aggregation.

  • Stock Preparation: Weigh the required amount of Quinotolast Sodium. Add 10% (of final volume) pure, newly opened anhydrous DMSO.

  • Dissolution: Vortex and heat to 60°C in a water bath until completely dissolved. Validation Check: The solution must be completely transparent before proceeding.

  • Co-solvent Addition: Add 40% (of final volume) PEG300. Vortex vigorously for 30 seconds.

  • Surfactant Addition: Add 5% (of final volume) Tween-80. Vortex for 30 seconds.

  • Aqueous Phase: Add 45% (of final volume) physiological saline dropwise while continuously vortexing.

  • Final Dispersion: Place the tube in an ultrasonic bath for 10-15 minutes until a uniform suspension is achieved.

  • Self-Validation: Inspect a 10 µL drop under a light microscope (10x objective). Particles should be spherical and <5 µm. If needle-like crystals are present, the compound has precipitated; discard and restart, ensuring slower saline addition.

Protocol B: In Vivo PCA Assay with Vehicle Control Validation

Causality Focus: Vehicle-only controls are critical because surfactants like Tween-80 can independently trigger mild mast cell degranulation, potentially confounding the anti-allergic readout of Quinotolast 3.

  • Sensitization: Inject rats intradermally (i.d.) with anti-DNP IgE.

  • Vehicle Control Group: Administer the chosen vehicle (e.g., 10% DMSO / 90% SBE-β-CD) i.v. or p.o. to a cohort of sensitized rats.

  • Treatment Group: Administer Quinotolast suspended in the vehicle (e.g., 0.01 mg/kg).

  • Challenge: 48 hours post-sensitization, challenge intravenously with DNP-HSA containing Evans blue dye.

  • Validation & Readout: Extract extravasated dye from the skin using formamide and measure absorbance at 620 nm. Validation Check: The vehicle control group must show dye extravasation statistically equivalent to a saline-only control group to confirm the vehicle is biologically inert in this specific model.

Part 4: Visualizations

Workflow: Vehicle Formulation Strategy

Formulation Step1 1. Weigh Quinotolast Sodium Step2 2. Add 10% DMSO (Heat to 60°C & Sonicate) Step1->Step2 Decision Select Vehicle System Step2->Decision Sys1_1 3a. Add 40% PEG300 + 5% Tween-80 Decision->Sys1_1 p.o. / i.p. Sys2_1 3b. Add 90% of 20% SBE-β-CD in Saline Decision->Sys2_1 i.v. / p.o. Sys1_2 4a. Add 45% Saline (Dropwise with Vortex) Sys1_1->Sys1_2 Validate Validation: Microscopic Check (Ensure <5 µm particles) Sys1_2->Validate Sys2_1->Validate Admin In Vivo Dosing (i.v., i.p., or p.o.) Validate->Admin

Step-by-step vehicle formulation workflow for Quinotolast in vivo administration.

Pathway: Quinotolast Mechanism of Action

Mechanism IgE IgE Receptor Cross-linking MastCell Mast Cell Activation IgE->MastCell Degranulation Degranulation MastCell->Degranulation Mediators Release of Histamine, LTC4, & PGD2 Degranulation->Mediators Allergy Type I Allergic Reaction (PCA, Bronchoconstriction) Mediators->Allergy Quinotolast Quinotolast Sodium (Mast Cell Stabilizer) Quinotolast->Degranulation Inhibits

Quinotolast mechanism of action: stabilizing mast cells to prevent mediator release.

References

  • Title: Pharmacological Profile of Quinotolast Sodium: An In-depth Technical Guide Source: benchchem.com URL: [1]

  • Title: Quinotolast sodium (FR71021) | Histamine Receptor Inhibitor Source: medchemexpress.com URL: [2]

  • Title: QUINOTOLAST - Inxight Drugs Source: ncats.io URL: [3]

Sources

Troubleshooting

Technical Support Center: Navigating the Large-Scale Synthesis of Quinotolast

To: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist Subject: Troubleshooting Guide and FAQs for the Large-Scale Synthesis of Quinotolast This technical support guide...

Author: BenchChem Technical Support Team. Date: March 2026

To: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist Subject: Troubleshooting Guide and FAQs for the Large-Scale Synthesis of Quinotolast

This technical support guide addresses the common challenges encountered during the large-scale synthesis of Quinotolast (4-oxo-8-(4-phenoxyphenyl)-1,4-dihydroquinoline-3-carboxylic acid). Our aim is to provide practical, field-proven insights to assist you in optimizing your synthetic route, improving yield and purity, and ensuring process robustness. The advice herein is based on established principles of quinolone chemistry and process scale-up.

I. Overview of the Synthetic Strategy

The synthesis of Quinotolast and analogous 4-quinolone-3-carboxylic acids typically involves the Gould-Jacobs reaction. This powerful method constructs the core quinoline ring system from an aniline derivative and a malonic ester derivative.[1][2] The likely synthetic pathway for Quinotolast would involve the reaction of 2-amino-4'-phenoxybiphenyl with a suitable malonic ester derivative, followed by a high-temperature cyclization and subsequent saponification.

II. Troubleshooting Guide: Common Issues and Solutions

This section is designed to help you diagnose and resolve specific problems you may encounter during the synthesis of Quinotolast.

A. Gould-Jacobs Reaction: Key Challenges

The Gould-Jacobs reaction is a cornerstone of quinolone synthesis, but it is not without its challenges, especially at scale.[1]

Q1: My cyclization reaction is not proceeding to completion, resulting in low yields of the quinolone core. What can I do?

A1: Incomplete cyclization is a frequent hurdle. Here are several strategies to drive the reaction to completion:

  • Increase Reaction Temperature: The thermal cyclization step is energy-intensive. Gradually increasing the temperature of the reaction mixture can provide the necessary activation energy to favor ring closure.[3]

  • Extend Reaction Time: If higher temperatures lead to degradation, extending the reaction time at a more moderate temperature may be a viable alternative to improve conversion.[3]

  • Microwave-Assisted Synthesis: For smaller scale-up batches, microwave irradiation can offer rapid and uniform heating, often leading to significantly shorter reaction times and higher yields compared to conventional heating methods.[3]

  • Ensure Anhydrous Conditions: Moisture can interfere with the reaction. Ensuring that all reagents and solvents are thoroughly dried can improve the reaction's efficiency.

Q2: I am observing the formation of a significant amount of dark, tarry byproduct during the cyclization step. How can this be minimized?

A2: Tar formation is typically a result of thermal decomposition of starting materials or intermediates at the high temperatures required for cyclization.[3] To mitigate this:

  • Optimize Temperature and Time: Conduct a design of experiments (DoE) to find the optimal balance between reaction temperature and time. The goal is to identify a window where the rate of cyclization is maximized relative to the rate of decomposition.

  • Utilize High-Boiling, Inert Solvents: Solvents such as Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) or diphenyl ether itself are excellent for maintaining a stable and uniform high temperature, which helps to prevent localized overheating and subsequent charring.[3]

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may contribute to the formation of colored impurities.

Q3: What are the most common side reactions in the Gould-Jacobs synthesis, and how can I control them?

A3: A primary side reaction to be aware of is the decarboxylation of the 3-carboalkoxy group, which is particularly prevalent under high-temperature and high-pressure conditions.[3] This leads to the formation of a 4-hydroxyquinoline that lacks the desired carboxylic acid precursor at the 3-position. Careful control of reaction temperature and time is crucial to minimize this undesired pathway.

Another potential issue is the regioselectivity of the cyclization, especially with substituted anilines. The electronic properties of substituents on the aniline ring can influence the position of ring closure.[1]

B. Saponification and Work-up

Q4: The saponification of the ethyl ester to the carboxylic acid is sluggish. How can I improve the rate of hydrolysis?

A4: If you are experiencing incomplete hydrolysis, consider the following:

  • Increase the Concentration of the Base: Using a higher concentration of sodium hydroxide or potassium hydroxide can accelerate the reaction.

  • Phase-Transfer Catalyst: In cases of poor solubility of the ester in the aqueous base, the addition of a phase-transfer catalyst can facilitate the reaction.

  • Co-solvents: The use of a water-miscible co-solvent like ethanol or THF can improve the solubility of the ester and enhance the reaction rate.

Q5: I am having difficulty with the precipitation and isolation of the final Quinotolast product after acidification. What are some best practices?

A5: Achieving a clean and efficient precipitation is key to obtaining a high-purity product.

  • Controlled Acidification: Instead of a rapid addition, add the acid dropwise to control the pH and the rate of precipitation. This often leads to the formation of more easily filterable crystals.

  • Temperature Control: Cooling the mixture during and after acidification can decrease the solubility of the product and improve the overall yield.

  • Anti-Solvent Addition: If the product has some solubility in the aqueous medium, the addition of an anti-solvent in which the product is insoluble can promote precipitation.

C. Purification of the Final Product

Q6: My isolated Quinotolast has a persistent color and does not meet the purity specifications. What purification strategies are most effective for this class of compounds?

A6: Quinolone carboxylic acids can be challenging to purify due to their low solubility in many organic solvents.

  • Recrystallization: While challenging, recrystallization from a suitable solvent or solvent mixture (e.g., DMF/water, acetic acid) can be effective.

  • Trituration: Slurrying the crude product in a solvent in which the impurities are soluble but the product is not can be a simple and effective purification step.

  • Salt Formation and Recrystallization: Converting the carboxylic acid to a salt (e.g., sodium or potassium salt) can alter its solubility properties, allowing for purification by recrystallization from a different solvent system. The purified salt can then be neutralized to regenerate the pure carboxylic acid.[4]

  • Column Chromatography: While often avoided at large scale due to cost and solvent usage, column chromatography on silica gel can be used for the purification of quinolone derivatives.[5]

III. Frequently Asked Questions (FAQs)

Q: What are the key process safety considerations for the large-scale synthesis of Quinotolast?

A: The high-temperature cyclization step requires careful monitoring and control to prevent runaway reactions. The use of high-boiling solvents also presents handling challenges and requires appropriate engineering controls. A thorough process safety review, including a Hazard and Operability (HAZOP) study, is essential before scaling up.

Q: Are there any "green chemistry" considerations for the synthesis of Quinotolast?

A: The traditional Gould-Jacobs reaction often uses high-boiling aromatic solvents that are not environmentally friendly. Exploring alternative, greener solvents or even solvent-free reaction conditions, potentially with microwave assistance, could significantly improve the environmental profile of the synthesis.[6] Additionally, minimizing the number of purification steps through optimized reaction conditions will reduce solvent waste.

Q: How can I improve the overall process mass intensity (PMI) of my Quinotolast synthesis?

A: Improving the PMI involves a holistic approach to the entire process. Key strategies include:

  • Maximizing the yield of each step.

  • Reducing the amount of solvent used in reactions and purifications.

  • Minimizing the number of unit operations (e.g., avoiding chromatography if possible).

  • Recycling solvents where feasible.

IV. Experimental Protocols

Protocol 1: Gould-Jacobs Cyclization

cluster_0 Gould-Jacobs Cyclization Workflow reagents Charge high-boiling solvent (e.g., Dowtherm A) to reactor add_intermediate Add anilidomethylenemalonate intermediate reagents->add_intermediate heat Heat to 240-260°C under inert atmosphere add_intermediate->heat monitor Monitor reaction by HPLC/TLC heat->monitor cool Cool to room temperature monitor->cool Upon completion precipitate Add anti-solvent (e.g., hexane) to precipitate crude product cool->precipitate filter Filter and wash the solid precipitate->filter dry Dry the crude product under vacuum filter->dry

Caption: Workflow for the thermal cyclization step.

  • To a pre-dried, inerted reactor, charge the high-boiling solvent (e.g., Dowtherm A).

  • Add the anilidomethylenemalonate intermediate to the solvent.

  • Heat the mixture to 240-260 °C under a nitrogen or argon atmosphere.

  • Monitor the progress of the reaction by a suitable analytical method such as HPLC or TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add a non-polar solvent such as hexane or petroleum ether to precipitate the crude product.[3]

  • Collect the solid by filtration and wash it with the same non-polar solvent.

  • Dry the crude product under vacuum.

Protocol 2: Saponification and Isolation

cluster_1 Saponification and Isolation Workflow suspend Suspend crude ester in aqueous NaOH or KOH reflux Heat to reflux suspend->reflux monitor_hydrolysis Monitor hydrolysis by HPLC/TLC reflux->monitor_hydrolysis cool_saponification Cool to room temperature monitor_hydrolysis->cool_saponification Upon completion acidify Slowly acidify with HCl to pH 2-3 cool_saponification->acidify precipitate_final Precipitate the carboxylic acid acidify->precipitate_final filter_final Filter and wash with water precipitate_final->filter_final dry_final Dry the final product under vacuum filter_final->dry_final

Caption: Workflow for the hydrolysis and product isolation.

  • Suspend the crude ethyl 4-oxo-8-(4-phenoxyphenyl)-1,4-dihydroquinoline-3-carboxylate in an aqueous solution of sodium hydroxide or potassium hydroxide.

  • Heat the mixture to reflux and stir until the hydrolysis is complete, as monitored by HPLC or TLC.[7]

  • Cool the reaction mixture to room temperature.

  • Slowly add hydrochloric acid to adjust the pH to 2-3, causing the carboxylic acid to precipitate.

  • Stir the resulting slurry, then collect the solid by filtration.

  • Wash the filter cake with water until the washings are neutral.

  • Dry the purified Quinotolast under vacuum.

V. Data Summary

Parameter Challenge Recommended Action Expected Outcome
Cyclization Temperature Incomplete reaction vs. decompositionOptimize in the range of 240-260°CMaximized yield of cyclized product
Reaction Solvent Tar formation, uneven heatingUse of high-boiling, inert solvents (e.g., Dowtherm A)Minimized byproducts, improved process control
Product Purity Persistent colored impuritiesRecrystallization or salt formation/recrystallizationHigh-purity final product
Isolation Poor crystal morphology, lossesControlled acidification and coolingImproved filterability and yield

VI. References

  • 5]. Convenient Synthesis and Antimicrobial Properties of Substituted Hexahydro[5][8]diazepino[2,3-h]quinoline-9-carboxylic acid and Its Tetrahydroquino[7,8-b]benzodiazepine Analog - PMC - NIH

  • 5][8]Thiazepino[2,3-h]quinoline-9-carboxylic Acid and Its Tetrahydroquino[7,8-b]benzothiazepine Homolog - MDPI

Sources

Optimization

Technical Support Center: Refining Quinotolast Administration in Rodent Models

Welcome to the Technical Support Center for Quinotolast (FR71021) administration. As an application scientist, I have designed this guide to address the specific mechanistic, formulation, and methodological challenges re...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Quinotolast (FR71021) administration. As an application scientist, I have designed this guide to address the specific mechanistic, formulation, and methodological challenges researchers face when utilizing this potent mast cell stabilizer in preclinical rodent models.

Part 1: Pharmacological Grounding & Troubleshooting FAQs

Q: How does the inhibitory profile of Quinotolast compare to earlier generation stabilizers like Disodium Cromoglycate (DSCG)? A: Quinotolast provides a significantly broader and more potent inhibitory spectrum. While DSCG often exhibits poor oral bioavailability and weak inhibitory activity in certain species (such as guinea pigs), Quinotolast potently inhibits Type I allergic reactions across rats, mice, and guinea pigs via both intravenous (IV) and oral (PO) routes[1]. Mechanistically, it acts upstream to block degranulation, thereby inhibiting the release of preformed mediators (histamine) and newly synthesized eicosanoids (Leukotriene C4[LTC4] and Prostaglandin D2 [PGD2])[2].

Q: I am observing a diminished response upon repeated dosing or prolonged pre-incubation. Is this an experimental artifact? A: Yes, this is a known pharmacological phenomenon called tachyphylaxis (rapid desensitization). Quinotolast exhibits cross-tachyphylaxis with DSCG[1].

  • Causality: When a large dose is administered too far in advance of the antigen challenge (e.g., 30+ minutes prior), the target receptors or intracellular signaling intermediates become refractory, uncoupling the stabilization mechanism and blunting the response to the antigen[2].

  • Solution: Strictly control your dosing window. For IV administration, dose the compound simultaneously with or immediately prior (e.g., 5 minutes) to the antigen challenge to ensure peak active concentration during the IgE cross-linking event[2].

Q: Quinotolast sodium is precipitating in my saline vehicle. How can I achieve a stable in vivo formulation? A: Although it is a sodium salt, Quinotolast requires a multi-component co-solvent system to remain stable at the concentrations needed for in vivo dosing (e.g., up to 5.75 mg/mL)[3].

  • Validated Vehicle: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline[3].

  • Causality behind the formulation: DMSO is required to disrupt the initial crystal lattice of the compound. PEG300 acts as a co-solvent to prevent rapid precipitation upon aqueous dilution. Tween-80 serves as a surfactant to reduce surface tension and stabilize the resulting micro-suspension, while Saline provides an isotonic bulk phase for physiological compatibility[3].

Part 2: Quantitative Data Summary

Table 1: Key Pharmacological Parameters of Quinotolast [2][3]

ParameterValueModel / AssayRoute
ED50 0.0063 mg/kgPassive Cutaneous Anaphylaxis (PCA) in RatsIntravenous (IV)
ED50 0.0081 mg/kgPassive Cutaneous Anaphylaxis (PCA) in RatsOral (PO)
IC50 0.72 μg/mLPeptide Leukotriene (pLT) releaseIn vitro (Cultured Mast Cells)
Max Inhibition 100% (at 100 μg/mL)PGD2 ReleaseIn vitro (Dispersed Lung Cells)
Partial Inhibition 54% (at 100 μg/mL)LTC4 ReleaseIn vitro (Dispersed Lung Cells)
Part 3: Self-Validating Experimental Protocol
In Vivo Passive Cutaneous Anaphylaxis (PCA) Model in Rats

Objective: Evaluate the in vivo efficacy of Quinotolast against IgE-mediated mast cell degranulation. This protocol incorporates internal controls to ensure the system is self-validating.

Step 1: Vehicle Preparation (Yields 5.75 mg/mL suspension) [3]

  • Dissolve 5.75 mg of Quinotolast in 100 μL of 100% anhydrous DMSO. Note: Apply sonication and warm to 60°C to ensure complete dissolution[3].

  • Add 400 μL of PEG300 to the DMSO stock and vortex thoroughly[3].

  • Add 50 μL of Tween-80 and vortex until homogenous[3].

  • Dropwise, add 450 μL of 0.9% Saline while continuously vortexing to prevent localized precipitation[3].

Step 2: Sensitization (Day 0)

  • Shave the dorsal skin of 8-week-old rats[2].

  • Inject 50 μL of anti-DNP IgE (diluted in saline) intradermally into designated sites on the right flank[2].

  • Self-Validation Step: Inject 50 μL of pure saline into the left flank as a negative intra-animal control. This ensures that any subsequent dye extravasation is strictly IgE-dependent and not a result of injection trauma.

Step 3: Drug Administration (Day 2 - 48 hours post-sensitization)

  • Divide animals into three groups: Vehicle Control, Quinotolast (e.g., 0.01 mg/kg), and Positive Control (e.g., DSCG).

  • Administer Quinotolast via IV injection[2]. Critical Timing: Administer exactly 5 minutes prior to the antigen challenge to avoid the tachyphylaxis artifacts discussed in the FAQ[2].

Step 4: Antigen Challenge & Quantification

  • Inject 1 mL of a solution containing DNP-BSA antigen (1 mg) and 1% Evans Blue dye dissolved in saline via the tail vein[2].

  • Euthanize the animals 30 minutes post-challenge.

  • Self-Validation Check: Inspect the saline-injected skin sites; they must remain uncolored. The Vehicle Control IgE sites must show distinct blue lesions (>5mm diameter). If these conditions are not met, the sensitization titer or systemic circulation failed, and the data must be discarded.

  • Excise the blue skin lesions, extract the dye using formamide (incubate at 63°C for 18 hours), and measure absorbance at 620 nm to quantify mast cell degranulation.

Part 4: Mechanistic & Workflow Visualizations

MastCellMechanism Allergen Antigen (e.g., DNP-BSA) IgE IgE Antibodies Allergen->IgE Cross-links FcERI FcεRI Receptor IgE->FcERI Binds Calcium Intracellular Ca2+ Influx FcERI->Calcium Triggers Degranulation Mast Cell Degranulation Calcium->Degranulation Induces Histamine Histamine Release Degranulation->Histamine Eicosanoids LTC4 & PGD2 Synthesis Degranulation->Eicosanoids Quinotolast Quinotolast (FR71021) Quinotolast->Degranulation Inhibits Quinotolast->Histamine Blocks Quinotolast->Eicosanoids Blocks

Mechanistic pathway of IgE-mediated mast cell degranulation and the inhibitory action of Quinotolast.

PCAWorkflow Step1 1. Sensitization Intradermal anti-DNP IgE Step2 2. Incubation 48-hour resting period Step1->Step2 Step3 3. Drug Admin Quinotolast (IV or PO) Step2->Step3 Step4 4. Challenge IV Antigen + Evans Blue Step3->Step4 Step5 5. Quantification Dye extraction & OD620 Step4->Step5

Sequential experimental workflow for the in vivo Passive Cutaneous Anaphylaxis (PCA) model.

References
  • Effects of Quinotolast, a New Orally Active Antiallergic Drug, on Experimental Allergic Models. nih.gov.[Link]

  • histamine release method: Topics by Science.gov. science.gov.[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Batch-to-Batch Variability and Experimental Inconsistencies with Quinotolast (FK021)

Welcome to the Technical Support Center for Quinotolast (FK021). Quinotolast is an orally active mast cell stabilizer with potent cytoprotective and antiallergic properties, primarily functioning by inhibiting the releas...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Quinotolast (FK021). Quinotolast is an orally active mast cell stabilizer with potent cytoprotective and antiallergic properties, primarily functioning by inhibiting the release of inflammatory mediators such as histamine, leukotriene C4 (LTC4), and prostaglandin D2 (PGD2)[1]. Additionally, recent applications have utilized Quinotolast Sodium as a small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3) in specific experimental models[2].

Despite its proven efficacy, researchers frequently encounter batch-to-batch variability and inconsistent half-maximal inhibitory concentrations (IC50) during in vitro and in vivo assays. This guide, developed by Senior Application Scientists, provides authoritative, causality-driven troubleshooting strategies to standardize your Quinotolast workflows.

PART 1: Chemical & Formulation Variability (The "Batch" Problem)

FAQ 1: Why does my Quinotolast precipitate when diluted into aqueous culture media, and how does this affect batch reproducibility?

  • The Causality: Quinotolast is frequently supplied as a sodium salt monohydrate[3]. While highly soluble in pure dimethyl sulfoxide (DMSO), the monohydrate form is extremely sensitive to moisture ingress during repeated freeze-thaw cycles of the stock solution. When a compromised, moisture-laden DMSO stock is introduced into aqueous media, localized supersaturation occurs, leading to micro-precipitation. This effectively lowers the actual concentration of the bioavailable drug, causing apparent batch-to-batch variability and artificially inflated IC50 values[2].

  • The Solution: Aliquot DMSO stocks immediately upon reconstitution. Store at -80°C and never subject an aliquot to more than one freeze-thaw cycle. Always warm the stock to room temperature and vortex vigorously before media dilution[2].

FAQ 2: Can polymorphic differences between synthesis batches alter my in vivo results?

  • The Causality: Yes. Different synthesis batches of Quinotolast may yield varying ratios of anhydrous to monohydrate polymorphs. These polymorphs possess distinct dissolution kinetics. In oral dosing models (e.g., for passive cutaneous anaphylaxis), a batch with a higher proportion of a less soluble polymorph will exhibit delayed gastrointestinal absorption. This leads to highly variable pharmacokinetic profiles and inconsistent cytoprotective or antiallergic effects[1][3].

  • The Solution: Always request the Certificate of Analysis (CoA) for new batches to verify the hydration state. For critical in vivo studies, perform a comparative dissolution test in simulated gastric fluid prior to dosing.

PART 2: In Vitro Assay Troubleshooting (The "Experiment" Problem)

FAQ 3: I am seeing high variability in IC50 values across different days. What is causing this?

  • The Causality: Beyond drug solubility, the biological state of your cell line is the primary driver of IC50 variability. High-passage number cell lines (e.g., >20 passages) undergo phenotypic drift, often downregulating surface receptors (like FcεRI in mast cells) or altering baseline kinase activity[2]. Furthermore, assay confluency dictates the metabolic rate of the cells; over-confluent cells (>80%) often exhibit altered drug uptake and reduced sensitivity to inhibitors[2].

  • The Solution: Standardize your assay by strictly using cells between passages 5 and 15. Seed cells to achieve exactly 70-75% confluency at the time of drug treatment[2].

FAQ 4: Why am I observing a compensatory increase in p-ERK when treating cells with Quinotolast?

  • The Causality: Biological systems are self-regulating. When Quinotolast effectively reduces phosphorylated STAT3 (p-STAT3) in certain cell lines, the suppression of this survival pathway triggers a compensatory feedback loop. This leads to the hyperactivation of the MAPK pathway, observable as an increase in phosphorylated ERK (p-ERK)[2]. This is not a batch failure, but a predictable biological response to targeted inhibition.

  • The Solution: To confirm this mechanism, perform a time-course Western blot. If p-ERK elevation is confounding your viability assays, utilize a co-treatment strategy combining Quinotolast with a MEK inhibitor (e.g., Trametinib)[2].

PART 3: Standardized Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . You must not proceed to the next step unless the validation criteria are met.

Protocol 1: Self-Validating Preparation of Quinotolast Stock Solutions
  • Equilibration: Allow the lyophilized Quinotolast vial to equilibrate to room temperature in a desiccator for 30 minutes before opening to prevent condensation.

  • Reconstitution: Add anhydrous DMSO to achieve a 10 mM stock. Pipette up and down 20 times.

  • Self-Validation Step (Integrity Check): Before aliquoting, visually inspect against a dark background. Centrifuge the stock at 10,000 x g for 5 minutes. Validation: If a visible pellet forms, the compound has not fully dissolved. You must add 10% more DMSO and sonicate in a water bath at 37°C for 5 minutes until no pellet forms upon re-centrifugation.

  • Storage: Dispense into 20 µL aliquots in tightly sealed, low-bind amber tubes. Store at -80°C[2].

Protocol 2: Standardized In Vitro Mast Cell Degranulation Assay
  • Seeding: Seed RBL-2H3 cells at 5×104 cells/well in a 96-well plate. Incubate overnight to reach exactly 75% confluency.

  • Sensitization: Sensitize cells with anti-DNP IgE (0.5 µg/mL) for 2 hours.

  • Drug Treatment: Wash cells twice with Tyrode's buffer. Apply Quinotolast (diluted in Tyrode's buffer from the validated DMSO stock, final DMSO <0.1%) for 30 minutes at 37°C. Include a Vehicle Control (0.1% DMSO) and a Total Lysis Control (0.1% Triton X-100).

  • Challenge: Stimulate degranulation with DNP-BSA (10 ng/mL) for 30 minutes.

  • Quantification & Self-Validation: Measure β -hexosaminidase release by incubating the supernatant with p-nitrophenyl-N-acetyl- β -D-glucosaminide. Read absorbance at 405 nm. Validation: The assay is only considered valid if the signal-to-background ratio between the Total Lysis Control and the Vehicle Control is ≥5 .

PART 4: Data Presentation

Table 1: Impact of Experimental Variables on Quinotolast IC50 Variability

Experimental VariableSub-Optimal ConditionOptimized ConditionExpected IC50 ImpactCausality / Mechanism
DMSO Stock Prep Repeated Freeze-ThawSingle-use Aliquots (-80°C)3x to 5x Artificial IncreaseMoisture ingress causes micro-precipitation in media[2].
Cell Passage Number > 20 PassagesPassages 5 - 15Highly Variable / Loss of EfficacyPhenotypic drift and receptor/kinase downregulation[2].
Assay Confluency > 85% (Over-confluent)70% - 75%2x Artificial IncreaseAltered cellular metabolism and reduced drug uptake[2].
Polymorphic Form Unverified / MixedVerified MonohydrateInconsistent In Vivo PKVariable dissolution rates in gastrointestinal fluids[1][3].

PART 5: Mandatory Visualizations

TroubleshootingWorkflow Start Inconsistent Quinotolast IC50 CheckStock Check DMSO Stock Start->CheckStock Precipitate Precipitation Observed? CheckStock->Precipitate Remake Warm to RT & Vortex or Remake Stock Precipitate->Remake Yes CheckCells Check Cell Passage & Confluency Precipitate->CheckCells No HighPassage Passage > 20 or Confluency > 80% CheckCells->HighPassage NewCells Thaw Fresh Cells Standardize Seeding HighPassage->NewCells Yes Pathway Check Compensatory Signaling (e.g., p-ERK increase) HighPassage->Pathway No

Workflow for troubleshooting inconsistent Quinotolast IC50 values in cell-based assays.

SignalingPathway Quinotolast Quinotolast (FK021) MastCell Mast Cell Receptor (FcεRI) Quinotolast->MastCell Inhibits STAT3 STAT3 Phosphorylation Quinotolast->STAT3 Inhibits Degranulation Histamine / LTC4 / PGD2 Release MastCell->Degranulation Triggers Allergy Type I Allergic Reaction Degranulation->Allergy Promotes ERK Compensatory p-ERK Activation STAT3->ERK Crosstalk / Feedback Loop

Quinotolast mechanism of action inhibiting degranulation and potential STAT3/ERK crosstalk.

References

  • Source: ncats.
  • Source: nih.
  • Source: benchchem.
  • h2 histamine receptor: Topics by Science.

Sources

Optimization

Quinotolast Technical Support Center: Navigating Experimental Complexities

Welcome to the definitive resource for researchers utilizing Quinotolast in their experimental workflows. This guide is designed to proactively address common artifacts and provide robust troubleshooting strategies to en...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the definitive resource for researchers utilizing Quinotolast in their experimental workflows. This guide is designed to proactively address common artifacts and provide robust troubleshooting strategies to ensure the integrity and reproducibility of your data. As a novel quinoline-derivative phosphodiesterase 5 (PDE5) inhibitor, Quinotolast offers exciting therapeutic potential, but its unique chemical properties necessitate a nuanced experimental approach.

This support center moves beyond standard protocols to delve into the mechanistic underpinnings of potential artifacts, empowering you with the knowledge to anticipate, identify, and mitigate these challenges.

Frequently Asked Questions (FAQs)

Q1: My Quinotolast solution appears to have a yellow or brownish tint, even when freshly prepared. Is this normal?

A: Discoloration, particularly a shift to yellow or brown, is a common indicator of degradation for many quinoline compounds.[1] This is often a result of exposure to light (photodegradation) or oxidation.[1] It is crucial to prepare fresh solutions for each experiment and to store both stock and working solutions protected from light.[1]

Q2: I'm observing inconsistent results in my cell-based assays, even at the same concentration of Quinotolast. What could be the cause?

A: Inconsistent results are frequently linked to the stability and solubility of the compound in your specific assay medium.[1] The solubility of quinoline derivatives can be highly dependent on pH.[1][2][3] If your cell culture medium has a pH that is not optimal for Quinotolast, it may precipitate out of solution, leading to a lower effective concentration and variable results.

Q3: I've noticed off-target effects that are not consistent with PDE5 inhibition. How can I confirm that my results are specific to Quinotolast's intended mechanism of action?

A: Off-target effects are a known challenge with many small molecule inhibitors.[4][5][6] It is essential to perform rigorous control experiments to validate that the observed phenotype is a direct result of PDE5 inhibition. This can include using a structurally dissimilar PDE5 inhibitor as a positive control and a rescue experiment where the downstream effects of PDE5 inhibition are reversed.

Troubleshooting Guides

Issue 1: Poor Solubility and Compound Precipitation

Poor solubility is a common hurdle with quinoline-based compounds, leading to inaccurate dosing and non-reproducible results.[7]

Symptoms:

  • Visible precipitate in stock solutions or culture media.

  • High variability between replicate wells in cell-based assays.

  • Lower than expected potency in dose-response curves.

Troubleshooting Workflow:

A Problem: Suspected Quinotolast Precipitation B Step 1: Visual Inspection Examine stock and working solutions under a microscope. A->B C Step 2: pH and Solubility Assessment Determine the optimal pH for Quinotolast solubility. B->C Precipitate observed D Step 3: Solvent Optimization Test different co-solvents for the stock solution. C->D pH adjustment insufficient F Resolution: Consistent and Soluble Quinotolast Dosing C->F pH adjustment is sufficient E Step 4: Formulation Adjustment Consider the use of solubility enhancers. D->E Co-solvents do not fully resolve the issue D->F New co-solvent is effective E->F Stable formulation achieved

Caption: Troubleshooting workflow for addressing Quinotolast solubility issues.

Detailed Methodologies:

  • pH and Solubility Assessment: The solubility of quinoline derivatives is often pH-dependent.[1][2][3] To determine the optimal pH for your experiments, prepare a series of buffers at different pH values (e.g., from 4.0 to 8.0) and assess the solubility of Quinotolast in each.

  • Solvent Optimization: While DMSO is a common solvent, it may not be optimal for all quinoline compounds. Consider testing other solvents such as ethanol or formulating a co-solvent system.[7]

  • Use of Solubility Enhancers: For particularly challenging solubility issues, the use of cyclodextrins or other pharmaceutical-grade solubilizing agents can be explored.[7] These molecules can form inclusion complexes with the drug, enhancing its aqueous solubility.[7]

Quantitative Data Summary: pH-Dependent Solubility of a Model Quinoline Compound

pHSolubility (mg/mL)Observations
4.515.2Clear solution
6.05.8Slight haze
7.41.2Visible precipitate
8.00.5Heavy precipitate

Note: This is example data and should be experimentally determined for Quinotolast.

Issue 2: Off-Target Effects and Confounding Variables

Small molecule inhibitors can interact with unintended targets, leading to misinterpretation of experimental results.[4][5][6]

Symptoms:

  • Phenotypes that are inconsistent with the known downstream effects of PDE5 inhibition.

  • Cellular toxicity at concentrations where the on-target effect is not yet saturated.

  • Discrepancies between results obtained with Quinotolast and other known PDE5 inhibitors.

Experimental Workflow for Target Validation:

A Hypothesis: Observed effect is due to on-target PDE5 inhibition B Experiment 1: Orthogonal Control Use a structurally dissimilar PDE5 inhibitor (e.g., sildenafil). A->B C Experiment 2: Rescue Experiment Introduce a constitutively active downstream effector of PDE5. B->C Similar effect observed F Conclusion: Off-target effects are likely contributing B->F Different effect observed D Experiment 3: Target Engagement Assay Directly measure Quinotolast binding to PDE5. C->D Effect is rescued C->F Effect is not rescued E Conclusion: High confidence in on-target effect D->E Binding confirmed D->F No binding or weak binding

Caption: Experimental workflow for validating on-target effects of Quinotolast.

Detailed Methodologies:

  • Orthogonal Control: The use of a well-characterized, structurally different PDE5 inhibitor (e.g., sildenafil, tadalafil) is a critical control.[8][9][10] If Quinotolast and the control compound produce the same biological effect, it strengthens the evidence for on-target activity.

  • Rescue Experiment: This involves manipulating the signaling pathway downstream of PDE5 to counteract the effect of Quinotolast. For example, if Quinotolast causes a decrease in a specific cellular process, introducing a constitutively active form of a downstream protein should "rescue" or reverse this effect.

  • Target Engagement Assays: Techniques such as cellular thermal shift assays (CETSA) or biochemical binding assays can directly measure the interaction between Quinotolast and PDE5 in a cellular context, providing definitive evidence of target engagement.

Signaling Pathway: PDE5 Inhibition by Quinotolast

cluster_0 Upstream Signaling cluster_1 PDE5 Regulation cluster_2 Downstream Effects A Nitric Oxide (NO) B Soluble Guanylate Cyclase (sGC) A->B C GTP D cGMP C->D sGC activation E PDE5 D->E Substrate H Protein Kinase G (PKG) D->H Activation G 5'-GMP (inactive) E->G Hydrolysis F Quinotolast F->E Inhibition I Vasodilation, etc. H->I

Caption: Simplified signaling pathway of PDE5 inhibition by Quinotolast.

References

  • Benchchem.
  • Benchchem.
  • Tokyo Chemical Industry. Quinolone Antibiotics, Fluoroquinolone Antibiotics (for Research and Experimental Use).
  • Wikipedia. Quinolone antibiotic.
  • Effect of phosphodiesterase type 5 inhibitors on sperm motility and acrosome reaction: An in vitro study. PMC.
  • Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials.
  • Phosphodiesterase Type 5 Inhibitors in Male Reproduction: Molecular Mechanisms and Clinical Implic
  • Mechanism of action of and resistance to quinolones. PMC.
  • (PDF) The first‐generation phosphodiesterase 5 inhibitors and their pharmacokinetic issue.
  • Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials.
  • [Mechanism of action of quinolones]. PubMed.
  • Mechanism of Quinolone Action and Resistance. PMC - NIH.
  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of tre
  • Long-term effects of phosphodiesterase-5 inhibitors on cardiovascular outcomes and death: a systematic review and meta-analysis. European Heart Journal - Oxford Academic.
  • The multifunctional role of phosphodiesterase 5 inhibitors in medicine. Journal of Sexual and Mental Health.
  • Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction. alwsci.
  • A review on synthetic investigation for quinoline- recent green approaches. Taylor & Francis.
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Deriv
  • Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. PMC.
  • Mechanism of action of quinolone antibiotics. YouTube.
  • Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations.
  • A review on synthetic investigation for quinoline- recent green approaches.
  • Turning liabilities into opportunities: Off-target based drug repurposing in cancer. PMC.
  • Benchchem. Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions.
  • Blood Protein Residues on Lithic Artifacts from Two Archaeological Sites in the De Long Mountains, Northwestern Alaska.
  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
  • Artifacts Introduced by Sample Handling in Chemiluminescence Assays of Nitric Oxide Metabolites. PMC.
  • Influence of metal cations on the solubility of fluoroquinolones.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Signal-to-Noise Ratio (SNR) in Quinotolast Binding Assays

Welcome to the Advanced Assay Troubleshooting Portal. As an Application Scientist, I frequently encounter challenges regarding poor Signal-to-Noise Ratios (SNR) when characterizing highly specific, lipophilic compounds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Assay Troubleshooting Portal. As an Application Scientist, I frequently encounter challenges regarding poor Signal-to-Noise Ratios (SNR) when characterizing highly specific, lipophilic compounds. Quinotolast (FK021), originally developed as an orally active mast cell stabilizer and histamine release inhibitor () [1], has recently gained attention in computational and repurposing studies as a potential high-affinity inhibitor of Inorganic Pyrophosphatase 1 (PPA1) () [2].

Because Quinotolast interacts with complex membrane-bound targets and exhibits specific physicochemical properties, researchers often struggle with high Non-Specific Binding (NSB) and rapid ligand dissociation. This guide provides a self-validating framework to optimize your Quinotolast binding assays.

Section 1: Mechanistic Context & Pathway Visualization

To optimize an assay, we must first understand the biological mechanism. Quinotolast acts by stabilizing mast cells, directly inhibiting the release of inflammatory mediators such as histamine, leukotriene C4 (LTC4), and prostaglandin D2 (PGD2) () [3].

Mechanism Drug Quinotolast (FK021) Target Mast Cell Target (GPCR / PPA1) Drug->Target Binding Effect Mast Cell Stabilization Target->Effect Transduction H Histamine Release Inhibited Effect->H L LTC4 Release Inhibited Effect->L P PGD2 Release Inhibited Effect->P

Fig 1: Quinotolast mechanism of action inhibiting inflammatory mediator release.

Section 2: Troubleshooting Guides & FAQs

Q1: My total binding signal is indistinguishable from my non-specific binding (NSB). How do I improve the SNR?

  • Causality: A low SNR (typically < 3:1) in Quinotolast assays is usually caused by the compound's lipophilicity, leading it to partition into lipid membranes or adhere to the plastic microplate walls rather than specifically binding to the target receptor.

  • Self-Validating Fix: Pre-treat your glass fiber filters (if using radiometric filtration) or microplates with 0.3% Polyethyleneimine (PEI) for 1 hour prior to the assay. PEI creates a positive charge that repels basic lipophilic compounds. Always run a homologous competitive binding curve using 10 µM unlabeled Quinotolast () [4] alongside your labeled probe. If the cold ligand fails to displace the probe to baseline, your NSB is artifactual and driven by plastic/lipid adherence rather than true receptor interaction.

Q2: The specific signal is too low, even with high receptor concentrations. What is degrading my signal?

  • Causality: This is often a kinetic issue. If your wash phase is too long or the wash buffer is too warm, the Quinotolast-receptor complex will rapidly dissociate (high koff​ rate).

  • Self-Validating Fix: Ensure the wash buffer is strictly maintained at 4°C. Limit the wash phase to three rapid volumes (e.g., 3 x 200 µL) taking no longer than 10 seconds total.

Q3: What buffer additives are compatible with Quinotolast to prevent aggregation?

  • Causality: Quinotolast sodium can form micro-aggregates in standard PBS if the pH drops or if divalent cations are unbalanced.

  • Self-Validating Fix: Maintain a buffer pH of 7.4. Add 0.1% Bovine Serum Albumin (BSA) (fatty-acid free) to act as a carrier protein. The BSA binds free lipophilic molecules, keeping them in solution and preventing them from crashing out or sticking to the well walls, thereby drastically lowering the noise floor.

Section 3: Quantitative Data Comparison

The following table summarizes the expected impact of various assay modifications on the Signal-to-Noise Ratio (SNR) and Specific Binding percentage when testing Quinotolast.

Assay Condition / ModificationNon-Specific Binding (NSB)Specific Binding SignalResulting SNR
Standard Buffer (No Additives)High (~60% of Total)Low1.5 : 1
+ 0.1% BSA (Fatty-Acid Free)Low (~20% of Total)High4.0 : 1
+ 0.3% PEI Plate/Filter Pre-treatmentVery Low (~10% of Total)High9.0 : 1
Room Temp Wash (Instead of 4°C)Moderate (~30% of Total)Very Low (Dissociation)1.2 : 1
Section 4: Optimized Experimental Protocol

To ensure high data integrity, the following is a self-validating, step-by-step methodology for a Quinotolast Radioligand Filtration Binding Assay.

Workflow Prep 1. Membrane Prep (Target Receptor) Incubate 3. Incubation Phase (Quinotolast + Probe + BSA) Prep->Incubate Block 2. Filter Blocking (0.3% PEI, 1 hr) Block->Incubate Prevents Adherence Wash 4. Rapid Wash Phase (Ice-cold buffer, <10s) Incubate->Wash Equilibrium Reached Read 5. Signal Detection (Scintillation Counting) Wash->Read Specific Signal NSB Non-Specific Binding (Minimized) Wash->NSB Washed Away

Fig 2: Optimized workflow for Quinotolast binding assays to maximize SNR.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare Assay Buffer (50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4). Supplement with 0.1% fatty-acid-free BSA. Keep at room temperature for the incubation phase, but chill a separate aliquot to 4°C for the wash phase.

  • Matrix Blocking: Soak GF/B glass fiber filters in 0.3% PEI for at least 1 hour at room temperature to neutralize negative charges and prevent Quinotolast adherence.

  • Assay Assembly (Self-Validating Setup):

    • Total Binding Wells: 50 µL Assay Buffer + 50 µL Labeled Probe + 100 µL Membrane Prep.

    • Non-Specific Binding Wells: 50 µL Cold Quinotolast (10 µM final) + 50 µL Labeled Probe + 100 µL Membrane Prep.

  • Incubation: Incubate the microplate at 25°C for 60 minutes.

    • Causality: This time allows the binding kinetics to reach equilibrium without degrading the receptor or the ligand.

  • Rapid Filtration & Wash (Critical Step): Terminate the assay by rapid vacuum filtration through the PEI-soaked filters. Immediately wash three times with 200 µL of the ice-cold Assay Buffer.

    • Causality: The cold temperature locks the receptor-ligand complex in place, dropping the koff​ rate to near zero while unbound ligand is flushed away.

  • Detection: Dry the filters, add scintillation cocktail, and read the plate. Calculate SNR by dividing the Total Binding signal by the NSB signal.

References
  • National Center for Advancing Translational Sciences (NCATS). "QUINOTOLAST." Inxight Drugs.[Link][1]

  • PatSnap Synapse. "Quinotolast - Drug Targets, Indications, Patents."[Link][2]

  • National Center for Biotechnology Information (NCBI). "Quinotolast | C17H12N6O3 | CID 65871." PubChem.[Link][3]

Sources

Optimization

Technical Support Center: Optimizing Quinotolast (FK021) In Vitro Assays

Welcome to the Technical Support and Troubleshooting Knowledge Base for Quinotolast (FK021). Quinotolast is a potent, orally active mast cell stabilizer that exhibits significant antiallergic and gastric cytoprotective p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Knowledge Base for Quinotolast (FK021). Quinotolast is a potent, orally active mast cell stabilizer that exhibits significant antiallergic and gastric cytoprotective properties[1]. It functions primarily by inhibiting the release of key inflammatory mediators—such as histamine, leukotriene C4 (LTC4), and prostaglandin D2 (PGD2)—from mast cells following IgE-receptor cross-linking[2].

This guide is designed for researchers and drug development professionals to troubleshoot incubation dynamics, optimize assay reliability, and understand the mechanistic causality behind protocol design.

Part 1: Troubleshooting Guides & FAQs

Q1: What is the optimal pre-incubation time for Quinotolast in mast cell degranulation assays? A: For most in vitro applications utilizing dispersed lung cells or cultured mast cells, a pre-incubation time of 5 to 30 minutes at 37°C is optimal[3]. Unlike some receptor antagonists that require precise kinetic windows, Quinotolast acts as a membrane stabilizer. Crucially, studies have demonstrated that its inhibitory effect on histamine release is largely independent of the pre-incubation period, and no tachyphylaxis (rapid tolerance) is observed even with prolonged incubation[4]. This provides researchers with a highly flexible assay window without risking a drop in compound efficacy.

Q2: I am seeing inconsistent or weak inhibition of histamine release. Could my incubation strategy be the issue? A: Yes. The most common cause of weak inhibition in these assays is the simultaneous addition of Quinotolast and the anti-IgE challenge (or antigen). While Quinotolast can still exert some effect when added simultaneously, pre-incubating the cells for at least 5 minutes allows the compound to adequately interact with the mast cell membrane and stabilize the intracellular signaling cascade (specifically preventing intracellular Ca2+ influx) before the IgE cross-linking event triggers rapid degranulation[3]. Always establish a pre-incubation phase to ensure self-validating, reproducible results.

Q3: How does the incubation time affect the quantification of LTC4 and PGD2 compared to histamine? A: You must account for the biological origin of these mediators. Histamine is pre-formed and stored in secretory granules; its release is almost instantaneous upon degranulation. In contrast, lipid mediators like LTC4 and PGD2 are synthesized de novo from arachidonic acid following mast cell activation[2]. Therefore, while the pre-incubation time with Quinotolast remains the same (5-30 mins), the post-challenge incubation time must be extended (typically 10-15 minutes) to allow for the enzymatic synthesis and subsequent release of these lipid mediators before terminating the reaction with EDTA or cold centrifugation[3].

Q4: Can I use Disodium Cromoglycate (DSCG) as a positive control for my Quinotolast incubation assays? A: Yes. Quinotolast and DSCG share a cross-tachyphylaxis in in vivo models, strongly suggesting they share, at least in part, the same mechanism of action[1]. Using DSCG (typically at 10-100 µg/mL) as a positive control creates a self-validating system to ensure your cell line is responsive to mast cell stabilizers. Note that Quinotolast generally exhibits stronger inhibitory effects than DSCG in comparative models[5].

Part 2: Quantitative Data Summary

The following table summarizes the expected inhibitory effects of Quinotolast across different cell types and incubation parameters to help benchmark your experimental results[2][3][4].

Cell TypeTarget MediatorQuinotolast ConcentrationPre-Incubation TimePost-Challenge TimeExpected Effect
Dispersed Human Lung CellsHistamine1 - 100 µg/mL15 - 30 mins5 - 10 minsConcentration-dependent inhibition
Dispersed Human Lung CellsPGD2100 µg/mL15 - 30 mins15 mins~100% inhibition of release
Dispersed Human Lung CellsLTC4100 µg/mL15 - 30 mins15 mins~54% inhibition of release
Mouse Cultured Mast CellsPeptide Leukotrienes0.72 µg/mL ( IC50​ )5 mins10 mins50% inhibition of release

Part 3: Validated Experimental Protocol

In Vitro Mast Cell Mediator Release Assay

This step-by-step methodology ensures a self-validating workflow for assessing Quinotolast efficacy[3].

Step 1: Cell Preparation & Sensitization

  • Obtain cultured mast cells (e.g., mouse bone marrow-derived) or mechanically disperse human lung tissue into a single-cell suspension.

  • Wash the cells twice and resuspend them in Tyrode's buffer (containing Ca2+ and Mg2+ ) to a concentration of 1×106 cells/mL.

  • Sensitize the cells by incubating with mouse monoclonal anti-DNP IgE (1 µg/mL) for 2 hours at 37°C. Wash twice to remove unbound IgE.

Step 2: Pre-Incubation with Quinotolast 4. Aliquot the cell suspension into assay tubes. 5. Add Quinotolast Sodium at varying concentrations (e.g., 0.1, 1, 10, 100 µg/mL). 6. Self-Validation Control: Include a vehicle control (buffer only) and a positive control (DSCG at 100 µg/mL). 7. Incubate for exactly 5 to 15 minutes at 37°C. (Do not exceed 60 minutes to maintain cell viability, though Quinotolast itself will not induce tachyphylaxis).

Step 3: Challenge & Activation 8. Add the specific antigen (e.g., TNP-BSA) or anti-IgE to all tubes simultaneously to induce degranulation. 9. Incubate at 37°C. Allow 5 minutes for histamine release assays, or 10-15 minutes for LTC4/PGD2 assays.

Step 4: Reaction Termination & Quantification 10. Terminate the reaction rapidly by adding cold EDTA (final concentration 10 mM) and immediately transferring tubes to an ice bath. 11. Centrifuge at 4°C (400 x g for 5 minutes) to separate the supernatant from the cell pellet. 12. Quantify Histamine via fluorometric assay or ELISA. Quantify LTC4/PGD2 via specific radioimmunoassays (RIA) or LC-MS. 13. Calculate percentage inhibition relative to the vehicle control.

Part 4: Mechanistic & Workflow Visualizations

Pathway IgE IgE Cross-linking (Antigen Binding) FcERI FcεRI Receptor Activation IgE->FcERI Calcium Intracellular Ca2+ Influx FcERI->Calcium Degranulation Rapid Degranulation (Histamine Release) Calcium->Degranulation Lipid De Novo Synthesis (LTC4, PGD2) Calcium->Lipid Quinotolast Quinotolast (FK021) Membrane Stabilization Quinotolast->Calcium Inhibits

Caption: IgE-mediated mast cell degranulation pathway and the inhibitory intervention of Quinotolast.

Workflow Step1 Cell Preparation & IgE Sensitization Step2 Pre-Incubation (5-30 mins, 37°C) Step1->Step2 Step3 Antigen Challenge (Anti-IgE / TNP-BSA) Step2->Step3 Step4 Termination (Cold EDTA + Spin) Step3->Step4 Step5 Quantification (ELISA / LC-MS) Step4->Step5

Caption: Standardized experimental workflow for Quinotolast incubation and mediator quantification.

References

  • Title: QUINOTOLAST - Inxight Drugs Source: National Center for Advancing Translational Sciences (NCATS) URL: [Link]

  • Title: Effects of Quinotolast, a New Orally Active Antiallergic Drug, on Experimental Allergic Models Source: PubMed (NIH) URL: [Link]

  • Title: Histamine Release Method: Topics by Science.gov Source: Science.gov URL: [Link]

Sources

Troubleshooting

Quinotolast (FK021) Technical Support &amp; Troubleshooting Guide

Welcome to the Quinotolast Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers experiencing variability when evaluating Quinotolast (FK021)—a highly potent, orally active ma...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Quinotolast Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers experiencing variability when evaluating Quinotolast (FK021)—a highly potent, orally active mast cell stabilizer. While its efficacy in inhibiting the release of allergic mediators is well-documented, experimental inconsistencies typically arise from three core areas: compound hydration kinetics, inappropriate in vivo model selection, and tachyphylaxis artifacts.

This guide is designed to move beyond basic troubleshooting. By explaining the underlying physicochemical and biological causality of these issues, we provide self-validating protocols to ensure your data is robust, reproducible, and mechanistically sound.

Section 1: Frequently Asked Questions & Troubleshooting

Q1: My in vitro histamine release assays are showing high batch-to-batch variability. What is causing this inconsistent efficacy?

Root Cause (Causality): The most common culprit is the unrecognized phase transformation of Quinotolast Sodium. The compound exists in multiple hydration states, primarily as a tetrahydrate and a monohydrate. Under varying environmental humidity and temperature, the tetrahydrate form undergoes a zero-order kinetic transformation, either dehydrating to an amorphous anhydrate below its critical relative humidity or transforming into a monohydrate under humid conditions 1. This structural shift drastically alters the compound's aqueous solubility and effective molarity in your assay buffers. Self-Validating Solution:

  • Storage & Handling: Store the lyophilized powder in a strictly desiccated environment at -20°C.

  • Preparation: Prepare stock solutions in anhydrous DMSO immediately before use, rather than storing aqueous aliquots.

  • Validation Step: Run a concurrent positive control using a fresh, verified batch of Disodium Cromoglycate (DSCG). If DSCG performs optimally but Quinotolast fails, the variability is isolated to the Quinotolast hydration state rather than cell viability or assay mechanics.

Q2: Quinotolast is failing to suppress cutaneous reactions induced by bradykinin and PAF in our rat models. Is the compound degraded?

Root Cause (Causality): The compound is likely intact; however, the experimental model is fundamentally mismatched to the drug's mechanism of action. Quinotolast is a mediator release inhibitor, not a downstream receptor antagonist. It stabilizes the mast cell membrane to prevent degranulation but has absolutely no antagonistic effect on histamine, serotonin, platelet-activating factor (PAF), or bradykinin once these mediators are already released or exogenously injected into the tissue 2. Self-Validating Solution:

  • Model Shift: Switch to an IgE-mediated model, such as Passive Cutaneous Anaphylaxis (PCA) or antigen-induced anaphylactic bronchoconstriction.

  • Validation Step: Include a direct histamine-induced wheal-and-flare control group in your study. Quinotolast should show zero efficacy here, while a standard H1-antihistamine (e.g., diphenhydramine) will suppress it. This proves your readout is accurate and confirms Quinotolast is acting strictly pre-degranulation.

Q3: In comparative studies with Disodium Cromoglycate (DSCG), the efficacy of Quinotolast diminishes when administered sequentially. Why?

Root Cause (Causality): Quinotolast and DSCG exhibit cross-tachyphylaxis in certain in vivo models (such as rat PCA) 2. Because they share a highly similar mechanism of action regarding the stabilization of mast cell membranes, pre-treatment with one depletes the responsive potential or saturates the target pathway for the other. Interestingly, in vitro studies on human dispersed lung cells show that Quinotolast's efficacy is largely independent of pre-incubation time, exhibiting no rapid tachyphylaxis on its own 3. Self-Validating Solution:

  • Never run sequential dosing of DSCG and Quinotolast in the same animal. Use strictly parallel group designs. If using reusable ex vivo tissue baths, mandate a stringent, validated washout period between compound applications.

Section 2: Quantitative Data Summaries

To assist in your assay benchmarking, the following table summarizes the expected inhibitory profile of Quinotolast compared to the industry standard, SCG (Sodium Cromoglycate), based on in vitro dispersed human lung cell models 3.

Table 1: Comparative Inhibition of Inflammatory Mediators

Target MediatorQuinotolast ConcentrationSCG ConcentrationQuinotolast Max InhibitionSCG Max Inhibition
Histamine 100 µg/mL1 mM> 90%~ 80%
PGD2 100 µg/mL1 mM100%33%
LTC4 100 µg/mL1 mM54%100%

(Note: Quinotolast demonstrates superior suppression of Prostaglandin D2 (PGD2), whereas SCG shows stronger suppression of Leukotriene C4 (LTC4) at these respective concentrations).

Section 3: Experimental Methodologies

Protocol A: Standardized In Vitro Histamine Release Assay

This protocol utilizes dispersed human lung cells to validate Quinotolast's mechanism of action.

  • Cell Preparation: Mince human lung tissue and digest enzymatically (using pronase and chymopapain) to obtain a dispersed cell suspension. Wash thoroughly and resuspend in Tyrode's buffer (pH 7.4) supplemented with calcium and magnesium.

  • Compound Preparation (Critical Step): Dissolve Quinotolast sodium in anhydrous DMSO to create a 10 mg/mL stock. Dilute to final assay concentrations (1–100 µg/mL) in Tyrode's buffer immediately before adding to cells to prevent hydration-state shifts.

  • Pre-incubation: Add Quinotolast to the cell suspension (approx. 105 mast cells/tube) and pre-incubate at 37°C for 15 minutes.

  • Challenge: Induce degranulation by adding anti-human IgE. Incubate the mixture for exactly 15 minutes at 37°C.

  • Termination & Readout: Quench the reaction by placing tubes in an ice bath and centrifuging at 4°C. Quantify the released histamine in the supernatant via a validated fluorometric assay or ELISA.

Protocol B: In Vivo Passive Cutaneous Anaphylaxis (PCA) in Rats

This model is the gold standard for evaluating Type I allergic reaction suppression by Quinotolast.

  • Sensitization: Inject male Wistar rats intradermally with anti-DNP IgE antiserum into the shaved dorsal skin. Wait 48 hours to allow optimal mast cell sensitization.

  • Dosing: Administer Quinotolast (either via oral gavage or intravenous injection) 15 to 30 minutes prior to the antigen challenge.

  • Challenge: Inject DNP-HSA (antigen) containing 0.5% Evans blue dye intravenously via the tail vein.

  • Quantification: Euthanize the animals 30 minutes post-challenge. Excise the dorsal skin patches, extract the extravasated Evans blue dye using formamide (incubated at 63°C overnight), and measure the absorbance of the supernatant at 620 nm.

Section 4: Visualizations

Pathway Antigen Allergen / Antigen IgE IgE Cross-linking Antigen->IgE MastCell Mast Cell Activation (Intracellular Ca2+ Flux) IgE->MastCell Degranulation Degranulation MastCell->Degranulation Quinotolast Quinotolast (FK021) [Mast Cell Stabilizer] Quinotolast->Degranulation Inhibits Mediators Release of Mediators (Histamine, LTC4, PGD2) Degranulation->Mediators Symptoms Allergic Response (Bronchoconstriction, PCA) Mediators->Symptoms

Fig 1: Mechanism of Action: Quinotolast stabilizes mast cells, preventing mediator release.

Troubleshooting Start Inconsistent Quinotolast Results Check_Assay Is it an In Vitro or In Vivo Assay? Start->Check_Assay InVitro In Vitro (Cellular) Check_Assay->InVitro In Vitro InVivo In Vivo (Animal Models) Check_Assay->InVivo In Vivo Check_Hydration Check Hydration State (Tetrahydrate vs Monohydrate) InVitro->Check_Hydration Check_Model Check Model Mechanism InVivo->Check_Model Action_DMSO Action: Prepare fresh stock in anhydrous DMSO Check_Hydration->Action_DMSO Is_Receptor Is it a direct receptor agonist model? (e.g., Bradykinin/PAF) Check_Model->Is_Receptor Action_ChangeModel Action: Switch to IgE-mediated model (e.g., PCA) Is_Receptor->Action_ChangeModel Yes Check_Tachy Check for Cross-Tachyphylaxis (e.g., prior DSCG use) Is_Receptor->Check_Tachy No

Fig 2: Diagnostic logic tree for troubleshooting Quinotolast experimental failures.

References

  • Kinetic study of the transformation from tetrahydrate to monohydrate of a new antiallergic, sodium 5-(4-oxo-phenoxy-4H-quinolizine-3-carboxamide)-tetrazolate.PubMed.
  • Effects of Quinotolast, a New Orally Active Antiallergic Drug, on Experimental Allergic Models.J-Stage / PubMed.
  • Inhibition of histamine and eicosanoid release from dispersed human lung cells in vitro by quinotolast.PubMed.

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Comparison: Quinotolast vs. Montelukast in Asthma Models

Executive Summary Asthma is a complex inflammatory disease characterized by airway hyperresponsiveness (AHR), eosinophilic infiltration, and the excessive release of inflammatory mediators. When designing preclinical ast...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Asthma is a complex inflammatory disease characterized by airway hyperresponsiveness (AHR), eosinophilic infiltration, and the excessive release of inflammatory mediators. When designing preclinical asthma models, selecting the appropriate pharmacological control is critical for validating therapeutic hypotheses. Two distinct approaches to modulating this inflammatory cascade involve inhibiting the upstream release of mediators (Quinotolast) and antagonizing the downstream receptors of these mediators (Montelukast). This guide provides a data-driven, mechanistic comparison of these two agents, equipping researchers with the insights needed to deploy them effectively in experimental workflows.

Mechanistic Divergence: Mediator Release Inhibition vs. Receptor Antagonism

Understanding the causality behind experimental outcomes requires mapping exactly where these drugs intercept the asthmatic signaling pathway.

Quinotolast (Mediator Release Inhibitor): Quinotolast (sodium 5-(4-oxo-1-phenoxy-4H-quinolizine-3-carboxamido)tetrazolate monohydrate) is an orally active antiallergic agent[1]. Unlike classical antihistamines, its primary mechanism lies in the upstream stabilization of mast cells and eosinophils. It potently inhibits the degranulation and subsequent release of both preformed mediators (such as histamine) and newly synthesized lipid mediators, including leukotriene C4 (LTC4) and prostaglandin D2 (PGD2)[2]. By halting the cascade at the source, Quinotolast exerts a broad-spectrum dampening effect on Type I allergic reactions, such as passive cutaneous anaphylaxis (PCA) and antigen-induced bronchoconstriction[1].

Montelukast (CysLT1 Receptor Antagonist): Montelukast is a highly selective, potent, and orally active antagonist of the cysteinyl leukotriene receptor 1 (CysLT1)[3]. Cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are potent bronchoconstrictors and chemoattractants. Montelukast competitively blocks the binding of these leukotrienes to CysLT1 receptors on airway smooth muscle and inflammatory cells, thereby preventing bronchoconstriction, reducing edema, and limiting eosinophil migration[4]. Interestingly, Montelukast may also exert secondary, non-competitive inhibitory effects on 5-lipoxygenase (5-LOX) at higher concentrations, further suppressing leukotriene biosynthesis[5].

G MastCell Mast Cell / Eosinophil Mediators LTC4, PGD2, Histamine MastCell->Mediators Degranulation / Synthesis Quinotolast Quinotolast (Mediator Release Inhibitor) Quinotolast->MastCell Inhibits CysLT1 CysLT1 Receptor Mediators->CysLT1 Binds (LTC4/LTD4) SmoothMuscle Airway Smooth Muscle (Bronchoconstriction) CysLT1->SmoothMuscle Activation Montelukast Montelukast (Receptor Antagonist) Montelukast->CysLT1 Blocks

Fig 1: Distinct mechanistic targets of Quinotolast and Montelukast in the asthmatic signaling pathway.

Comparative Pharmacodynamics & Efficacy

When designing in vivo asthma models, selecting the appropriate pharmacological control requires understanding the distinct kinetic and efficacy profiles of these drugs. The following table summarizes the quantitative experimental data for both compounds.

Pharmacological PropertyQuinotolastMontelukast
Primary Target Mast cell mediator releaseCysLT1 Receptor
Mechanism of Action Upstream release inhibitionDownstream competitive antagonism
In Vitro Potency IC50 ~0.72 μg/mL (pLTs release)[2]IC50 ~4.9 nM (CysLT1 binding)[3]
In Vivo Efficacy (Rat PCA) ED50 ~0.0081 mg/kg (p.o.)[2]N/A (Not the primary model)
In Vivo Efficacy (Asthma) Inhibits anaphylactic bronchoconstriction[1]Inhibits OVA-induced AHR at 3-10 mg/kg[3]
Secondary Effects Cross-tachyphylaxis with DSCG[1]Potential 5-LOX inhibition (IC50 ~2.5 μM)[5]

Experimental Protocols: Validated Workflows in Asthma Models

To ensure reproducibility and scientific integrity, the following protocols outline self-validating systems for evaluating these compounds.

Protocol 1: In Vitro Assessment of Mediator Release (Quinotolast Focus)

Rationale: To validate the upstream inhibitory effects of Quinotolast, researchers must measure the release of both preformed (histamine) and de novo synthesized (LTC4/PGD2) mediators from sensitized mast cells.

  • Cell Preparation: Culture bone marrow-derived mast cells (BMMCs) or use dispersed human lung cells. Sensitize cells overnight with anti-DNP IgE (1 μg/mL).

  • Drug Pre-incubation: Wash cells and resuspend in Tyrode's buffer. Pre-incubate with Quinotolast (1–100 μg/mL) or vehicle for 15 minutes at 37°C[2].

  • Antigen Challenge: Stimulate cells with DNP-HSA (100 ng/mL) for 10-30 minutes.

  • Termination & Analysis: Stop the reaction on ice. Centrifuge at 4°C to separate the pellet and supernatant.

  • Quantification: Assay the supernatant for histamine (via fluorometric assay or ELISA) and LTC4/PGD2 (via specific EIA kits). Self-Validation Check: Include a positive control (e.g., Cromolyn sodium) to verify assay sensitivity. Note that Quinotolast typically exhibits superior potency and lacks the rapid tachyphylaxis often seen with Cromolyn[1].

Protocol 2: In Vivo Ovalbumin (OVA)-Induced Asthma Model

Rationale: The OVA model is the gold standard for evaluating airway hyperresponsiveness (AHR) and eosinophilic inflammation. Comparing Quinotolast and Montelukast in this model delineates the difference between preventing mediator release versus blocking receptor activation.

  • Sensitization (Days 0 & 14): Inject mice intraperitoneally (i.p.) with 20 μg OVA adsorbed to 2 mg aluminum hydroxide (Alum) in 200 μL saline.

  • Treatment (Days 21-23): Administer Quinotolast (0.32 - 1 mg/kg, p.o.)[2] or Montelukast (3 - 10 mg/kg, p.o.)[3] 1 hour prior to aerosol challenge.

  • Challenge (Days 21-23): Expose mice to 1% OVA aerosol for 30 minutes using an ultrasonic nebulizer.

  • AHR Measurement (Day 24): Assess airway resistance using whole-body plethysmography or invasive mechanical ventilation (e.g., flexiVent) in response to increasing doses of inhaled methacholine.

  • BALF Analysis (Day 24): Perform bronchoalveolar lavage. Quantify total cell counts and perform differential staining to assess eosinophil infiltration[4].

Workflow Sensitization Day 0 & 14: OVA + Alum Sensitization Treatment Day 21-23: Drug Administration (p.o.) Sensitization->Treatment Wait 7 days Challenge Day 21-23: OVA Aerosol Challenge Treatment->Challenge 1 hour pre-challenge Analysis Day 24: BALF Collection & AHR Challenge->Analysis 24 hours post-challenge

Fig 2: Standardized timeline for the Ovalbumin (OVA)-induced murine asthma model.

Conclusion & Strategic Selection

For drug development professionals, the choice between utilizing Quinotolast or Montelukast as a reference standard depends entirely on the therapeutic hypothesis being tested:

  • If the goal is to evaluate a novel compound targeting the synthesis or release of multiple inflammatory mediators (broad-spectrum mast cell stabilization), Quinotolast serves as an excellent benchmark due to its potent, multi-mediator inhibition profile[2].

  • Conversely, if the research focuses strictly on receptor-level antagonism or downstream leukotriene signaling pathways, Montelukast remains the definitive clinical and experimental standard[3].

References

  • Montelukast - Leukotriene Receptor Antagonist. APExBIO.
  • Effects of Quinotolast, a New Orally Active Antiallergic Drug, on Experimental Allergic Models. PubMed (NIH).
  • Novel inhibitory effect on 5-lipoxygenase activity by the anti-asthma drug montelukast. PubMed (NIH).
  • Quinotolast sodium (FR71021) | Histamine Receptor Inhibitor. MedChemExpress.
  • Montelukast (MK0476 free base) | CysLT1 Antagonist. MedChemExpress.

Sources

Comparative

Comparative Efficacy Guide: Quinotolast vs. Cetirizine

Executive Summary Allergic diseases and type I hypersensitivity reactions require targeted pharmacological interventions. This guide provides an objective, data-driven comparison between two distinct classes of anti-alle...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Allergic diseases and type I hypersensitivity reactions require targeted pharmacological interventions. This guide provides an objective, data-driven comparison between two distinct classes of anti-allergic agents: Quinotolast (FK021), a potent mast cell stabilizer, and Cetirizine , a gold-standard second-generation H1 receptor antagonist. While both compounds ultimately mitigate allergic responses, their points of intervention within the inflammatory cascade dictate their specific utility in preclinical research and therapeutic development.

Mechanistic Divergence: Upstream vs. Downstream Intervention

Understanding the fundamental difference between these two compounds requires analyzing their position within the allergic signaling pathway:

  • Quinotolast (Upstream Intervention): Quinotolast operates as an orally active mast cell stabilizer. Rather than blocking receptors on target tissues, it acts directly on mast cells to prevent degranulation following IgE cross-linking[1]. By stabilizing the cell membrane, Quinotolast halts the release of both pre-formed mediators (like histamine) and newly synthesized lipid mediators, including leukotriene C4 (LTC4) and prostaglandin D2 (PGD2)[2].

  • Cetirizine (Downstream Intervention): Cetirizine acts downstream of mast cell degranulation. It is a highly selective inverse agonist/antagonist of the H1 histamine receptor[3]. It competitively binds to H1 receptors on endothelial cells, smooth muscle, and sensory nerves, preventing released histamine from exerting its physiological impact[]. Furthermore, cetirizine exhibits mild anti-inflammatory properties, such as the suppression of eosinophil chemotaxis[3].

Pathway Allergen Allergen Exposure MastCell IgE Cross-linking (Mast Cell) Allergen->MastCell Mediators Mediator Release (Histamine, LTC4, PGD2) MastCell->Mediators Degranulation H1_Rec H1 Receptor Activation (Endothelium / Smooth Muscle) Mediators->H1_Rec Binding Symptoms Allergic Symptoms (Vasodilation, Pruritus) H1_Rec->Symptoms Quinotolast Quinotolast (Mast Cell Stabilizer) Quinotolast->Mediators Inhibits Release Cetirizine Cetirizine (H1 Antagonist) Cetirizine->H1_Rec Blocks Receptor

Fig 1: Mechanistic divergence of Quinotolast and Cetirizine in the allergic cascade.

Comparative Pharmacological Profile

Data synthesis from in vitro and in vivo studies highlights the distinct efficacy profiles of these compounds. In dispersed human lung cells, Quinotolast (at 100 μg/mL) demonstrated a 100% inhibition of PGD2 release and a 54% inhibition of LTC4 release[2]. In contrast, Cetirizine's efficacy is largely defined by its rapid receptor occupancy (Ki ~ 6 nM)[3], providing prolonged suppression of histamine-induced wheal and flare reactions with minimal hepatic metabolism[5].

ParameterQuinotolast (FK021)Cetirizine
Primary Target Mast Cells (Inhibits Degranulation)H1 Histamine Receptor (Antagonist)
Key Mediators Blocked Histamine, LTC4, PGD2 (Release)[2]Histamine (Receptor Binding)[]
Binding Affinity / IC50 IC50 ~ 0.72 μg/mL (pLTs release)[6]Ki ~ 6 nM (H1 Receptor)[3]
In Vivo Efficacy (ED50) 0.0081 mg/kg (Rat PCA Model)[6]5-20 mg (Human Wheal/Flare suppression)[7]
Clinical Status Investigational / Preclinical[1]Approved / Widely Available[]

Standardized Experimental Protocol: Comparative Evaluation of Anti-Allergic Efficacy

To rigorously compare the efficacy of Quinotolast and Cetirizine, researchers must employ a self-validating experimental system that distinguishes between mediator release inhibition and receptor blockade. The following dual-assay protocol ensures mechanistic verification.

Phase 1: In Vitro Mast Cell Degranulation Assay (RBL-2H3 Cells)
  • Objective: Quantify upstream stabilization efficacy.

  • Causality & Rationale: RBL-2H3 cells express high-affinity IgE receptors (FcεRI). Measuring β-hexosaminidase release serves as a highly stable, colorimetric surrogate for histamine degranulation, allowing for precise quantification of mast cell stabilization.

  • Methodology:

    • Sensitization: Seed RBL-2H3 cells (5 × 10⁴ cells/well) and sensitize overnight with anti-DNP IgE (0.5 μg/mL).

    • Drug Incubation: Wash cells with Tyrode's buffer. Pre-incubate with varying concentrations of Quinotolast (0.1–100 μg/mL) or Cetirizine (0.1–100 μg/mL) for 30 minutes at 37°C.

    • Challenge: Stimulate degranulation using DNP-BSA (100 ng/mL) for 45 minutes.

    • Quantification: Aliquot the supernatant and lyse the remaining cells with 0.1% Triton X-100. Add p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate for 1 hour, halt with stop solution (0.1 M Na₂CO₃/NaHCO₃), and read absorbance at 405 nm.

  • Self-Validation Check: Quinotolast will exhibit dose-dependent inhibition of β-hexosaminidase release[1]. Cetirizine must show no significant inhibition in this assay, confirming its lack of upstream mast cell stabilizing activity and validating the assay's specificity.

Phase 2: In Vivo Passive Cutaneous Anaphylaxis (PCA) vs. Histamine-Induced Wheal (Wistar Rats)
  • Objective: Differentiate systemic anti-allergic efficacy from direct antihistamine activity.

  • Causality & Rationale: The PCA model relies on endogenous mast cell degranulation, whereas the histamine wheal model bypasses mast cells entirely. Evans Blue dye binds to serum albumin, leaking into tissues only when vascular permeability increases, allowing for spectrophotometric quantification.

  • Methodology:

    • Sensitization (PCA): Inject anti-DNP IgE intradermally into the dorsal skin of Wistar rats. Allow a 48-hour latent period.

    • Drug Administration: Administer Quinotolast (0.01–1 mg/kg) or Cetirizine (1–10 mg/kg) orally 1 hour prior to challenge.

    • Challenge:

      • Group A (PCA): Inject intravenous DNP-BSA containing 1% Evans Blue dye.

      • Group B (Histamine Wheal): Inject intradermal histamine (10 μ g/site ) alongside intravenous 1% Evans Blue dye.

    • Quantification: Euthanize animals after 30 minutes. Excise the dorsal skin patches, extract the extravasated Evans Blue dye using formamide (incubated at 60°C for 24 hours), and measure absorbance at 620 nm.

  • Self-Validation Check: Quinotolast will potently inhibit the PCA response (ED50 ~0.0081 mg/kg)[6][8] but will fail to inhibit the direct histamine-induced wheal. Conversely, Cetirizine will potently inhibit the histamine-induced wheal, proving its downstream H1 receptor antagonism[5].

Conclusion

For drug development professionals, the choice between Quinotolast and Cetirizine depends entirely on the targeted node within the allergic cascade. Quinotolast offers comprehensive upstream blockade of multiple inflammatory mediators (histamine, leukotrienes, prostaglandins), making it highly valuable for complex, multi-mediator hypersensitivity models. Cetirizine remains the benchmark for downstream, highly selective H1 receptor antagonism, offering predictable pharmacokinetics and potent symptom resolution.

References

  • Inhibition of histamine and eicosanoid release from dispersed human lung cells in vitro by quinotolast - PubMed. 2

  • Quinotolast sodium (FR71021) | Histamine Receptor Inhibitor - MedChemExpress. 6

  • Pharmacological Profile of Quinotolast Sodium: An In-depth Technical Guide - Benchchem. 1

  • Effects of Quinotolast, a New Orally Active Antiallergic Drug, on Experimental Allergic Models - J-Stage.8

  • Cetirizine: Definition, Mechanism of Action and Application - BOC Sciences.

  • CETIRIZINE - Health Canada. 7

  • Cetirizine - Wikipedia. 3

  • Focus on the cetirizine use in clinical practice: a reappraisal 30 years later - PMC. 5

Sources

Validation

A Head-to-Head Comparison of Established Mast Cell Stabilizers for Preclinical Research

This guide provides a comprehensive comparison of established mast cell stabilizers, offering researchers, scientists, and drug development professionals a detailed analysis of their mechanisms, comparative efficacy, and...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of established mast cell stabilizers, offering researchers, scientists, and drug development professionals a detailed analysis of their mechanisms, comparative efficacy, and the experimental protocols required for their evaluation.

A Note on "Quinotolast"

Initial database searches for "Quinotolast" in the context of mast cell stabilization did not yield relevant results. The nomenclature "Quinotolast" strongly suggests a compound belonging to the quinolone class of antibiotics. The mechanism of action for quinolones involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication in bacteria.[1][2][3][4][5] This action is fundamentally different from the pathways involved in stabilizing mast cells to prevent allergic and inflammatory responses.

Given this discrepancy, this guide will pivot to address the core interest of the topic: a head-to-head comparison of well-characterized and clinically relevant mast cell stabilizers. We will focus on three cornerstone compounds in this class: Cromolyn Sodium , Nedocromil , and Ketotifen .

The Central Role of Mast Cells in Hypersensitivity

Mast cells are critical effector cells of the immune system, strategically located in tissues that form a barrier to the external environment, such as the skin, airways, and gastrointestinal tract.[6][7] They are key players in Type I hypersensitivity reactions. Upon activation by allergens cross-linking with surface-bound Immunoglobulin E (IgE) antibodies, mast cells undergo degranulation—a rapid process that releases a potent cocktail of pre-formed and newly synthesized inflammatory mediators.[6][8]

These mediators, including histamine, proteases (tryptase, chymase), prostaglandins, and leukotrienes, are responsible for the classic symptoms of allergic reactions, from itching and swelling to bronchoconstriction.[6][9][10] Mast cell stabilizers are a class of drugs designed to prevent this degranulation process, thereby serving as a prophylactic treatment for allergic conditions.[9][11]

The IgE-Mediated Mast Cell Activation Pathway

The primary pathway for allergic activation begins when an allergen binds to IgE antibodies attached to the high-affinity FcεRI receptor on the mast cell surface. This cross-linking event triggers a complex intracellular signaling cascade, culminating in the release of inflammatory mediators. Mast cell stabilizers primarily interfere with this cascade.

MastCellActivation cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Cascade cluster_stabilizers Points of Intervention Allergen Allergen IgE IgE Allergen->IgE Binds to FcεRI FcεRI Receptor IgE->FcεRI Cross-links SFK Src Family Kinases (Lyn, Fyn) FcεRI->SFK Activates SYK Syk Activation SFK->SYK LAT LAT Phosphorylation SYK->LAT PLCg PLCγ Activation LAT->PLCg IP3 IP3 Generation PLCg->IP3 DAG DAG Generation PLCg->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC PKC Activation DAG->PKC Ca_Influx Ca²⁺ Influx Ca_Release->Ca_Influx Degranulation Degranulation (Mediator Release) Ca_Influx->Degranulation PKC->Degranulation Cromolyn_Nedocromil Cromolyn Nedocromil Cromolyn_Nedocromil->Ca_Influx Inhibits Ketotifen Ketotifen Ketotifen->Degranulation Inhibits (Multiple Steps)

Caption: IgE-mediated mast cell activation pathway and key intervention points for stabilizers.

Head-to-Head Comparison: Cromolyn, Nedocromil, and Ketotifen

While all three compounds are classified as mast cell stabilizers, they exhibit important differences in their mechanisms, potency, and spectrum of activity.

Cromolyn Sodium

First introduced in the 1960s, Cromolyn Sodium is one of the original mast cell stabilizers.[11] Its primary use is prophylactic, preventing the release of inflammatory mediators like histamine and leukotrienes.[9][12] It is not an antihistamine and has no bronchodilator effect, making it ineffective for treating acute symptoms.[11][12] The precise mechanism is still debated, but it is widely believed to inhibit calcium influx into the mast cell upon antigen challenge, a critical step for degranulation.[11][13]

Nedocromil Sodium

Nedocromil is another mast cell stabilizer that, like Cromolyn, inhibits the release of mediators from various inflammatory cells, including mast cells, eosinophils, and neutrophils.[14][15][16] It is used to treat allergic conjunctivitis and, historically, asthma.[14][17][18] Its mechanism is also thought to involve the inhibition of mediator release following allergen exposure.[14] Some studies suggest nedocromil is more potent than cromolyn in inhibiting mediator release from certain mast cell populations, such as those in the lung.[19]

Ketotifen

Ketotifen is a second-generation compound with a dual mechanism of action.[20] It not only stabilizes mast cells, preventing the release of histamine and other mediators, but it is also a potent H1-receptor antagonist (antihistamine).[21][22][23] This dual action allows it to both prevent the allergic response and block the action of any histamine that is released.[21] Its mast cell stabilizing effects may be linked to its ability to increase intracellular cAMP levels, which hinders the degranulation process.[24] This makes it effective for both prophylaxis and symptomatic relief of allergic conditions like conjunctivitis and rhinitis.[20][22]

Quantitative Data Comparison

The following table summarizes the comparative efficacy of these stabilizers. Potency is often expressed as the half-maximal inhibitory concentration (IC50), representing the drug concentration required to inhibit mast cell degranulation by 50% in vitro. A lower IC50 value indicates higher potency.

CompoundPrimary Mechanism of ActionDual ActionIC50 (Antigen-Induced Histamine Release, Rat Peritoneal Mast Cells)Common Research Applications
Cromolyn Sodium Mast cell stabilizer; inhibits Ca²⁺ influx.[11][13]None~25 µM[25]Asthma, allergic rhinitis, mastocytosis models.[9][12]
Nedocromil Mast cell stabilizer; inhibits mediator release from multiple inflammatory cells.[14][15]None~10 µM[25]Allergic conjunctivitis, asthma models.[14][18]
Ketotifen Mast cell stabilizer; H1-receptor antagonist.[21][22][23]Yes (Antihistamine)~0.5 µM[25]Allergic conjunctivitis, rhinitis, urticaria, mast cell activation syndrome (MCAS) models.[22][23]

Experimental Protocols for Efficacy Evaluation

To validate and compare the efficacy of mast cell stabilizers, standardized in vitro and in vivo models are essential.

A. In Vitro Model: RBL-2H3 Mast Cell Degranulation Assay

The Rat Basophilic Leukemia (RBL-2H3) cell line is a widely accepted model for studying mast cell degranulation.[26][27] Degranulation can be quantified by measuring the release of the enzyme β-hexosaminidase, which is co-released with histamine.[26]

RBL_Workflow cluster_prep Day 1: Cell Preparation cluster_treatment Day 2: Treatment & Challenge cluster_analysis Day 2: Analysis Plate_Cells 1. Plate RBL-2H3 cells in 96-well plate Sensitize 2. Sensitize cells with anti-DNP IgE overnight Plate_Cells->Sensitize Wash 3. Wash cells to remove unbound IgE Sensitize->Wash Pre_Incubate 4. Pre-incubate with test compound (e.g., Ketotifen) or vehicle Wash->Pre_Incubate Challenge 5. Challenge with antigen (DNP-HSA) to induce degranulation Pre_Incubate->Challenge Stop 6. Stop reaction on ice Challenge->Stop Collect_Supernatant 7. Centrifuge plate & collect supernatant Stop->Collect_Supernatant Assay 8. Measure β-hexosaminidase activity in supernatant using fluorescent substrate Collect_Supernatant->Assay Lyse_Cells 9. Lyse remaining cells to measure total β-hexosaminidase Calculate 10. Calculate % degranulation Assay->Calculate Lyse_Cells->Calculate

Caption: Workflow for the RBL-2H3 mast cell degranulation assay.

Detailed Step-by-Step Protocol:

  • Cell Seeding (Day 1):

    • Culture RBL-2H3 cells in complete medium (e.g., DMEM with 10% FBS).

    • Seed 2.5 x 10⁴ cells per well into a 96-well flat-bottom plate and incubate overnight at 37°C, 5% CO₂.[28]

  • Sensitization (Day 1):

    • Add anti-dinitrophenol (DNP) IgE to each well at a final concentration of 1 µg/mL.[28]

    • Incubate overnight to allow IgE to bind to FcεRI receptors on the cell surface.

  • Washing (Day 2):

    • Gently wash the cells twice with a buffered salt solution (e.g., Tyrode's buffer) to remove any unbound IgE.

  • Compound Incubation:

    • Add varying concentrations of the mast cell stabilizer (e.g., Cromolyn, Ketotifen) or vehicle control to the appropriate wells.

    • Incubate for 15-30 minutes at 37°C.[25]

  • Antigen Challenge:

    • Induce degranulation by adding DNP-human serum albumin (HSA) antigen to each well at an optimal concentration (e.g., 10 ng/mL).[29]

    • Incubate for 30-45 minutes at 37°C.[25][29]

  • Stopping the Reaction:

    • Stop the degranulation process by placing the plate on ice.

  • Sample Collection:

    • Centrifuge the plate at 4°C to pellet the cells.

    • Carefully collect the supernatant, which contains the released β-hexosaminidase.

  • Enzyme Assay:

    • In a separate assay plate, mix a sample of the supernatant with a fluorogenic substrate for β-hexosaminidase (e.g., 4-methylumbelliferyl N-acetyl-β-D-glucosaminide).

    • To determine total mediator release, lyse the cells in the remaining pellet with a detergent (e.g., Triton X-100) and measure the enzyme activity.

    • Incubate the assay plate at 37°C, then stop the reaction with a high pH buffer.

  • Data Analysis:

    • Measure fluorescence using a microplate reader.

    • Calculate the percentage of degranulation for each well: (% Degranulation) = (Fluorescence_Supernatant / Fluorescence_TotalLysis) * 100.

    • Plot the % inhibition of degranulation against the drug concentration to determine the IC50 value.

B. In Vivo Model: Passive Cutaneous Anaphylaxis (PCA)

The PCA model is a classic in vivo assay for Type I hypersensitivity and is highly effective for evaluating the efficacy of mast cell stabilizers.[30][31]

PCA_Workflow cluster_day1 Day 1: Sensitization cluster_day2 Day 2: Treatment & Challenge cluster_analysis_day2 Day 2: Analysis Sensitize_Ear 1. Passively sensitize mouse by intradermal injection of anti-DNP IgE into one ear Administer_Drug 2. Administer test compound (e.g., Cromolyn) or vehicle orally (PO) or via IP Sensitize_Ear->Administer_Drug Challenge_IV 3. After ~1 hour, challenge with intravenous (IV) injection of DNP-HSA antigen mixed with Evans blue dye Administer_Drug->Challenge_IV Wait 4. Wait ~30 minutes for anaphylactic reaction to occur Challenge_IV->Wait Measure_Swelling 5. Measure ear thickness (swelling) as an index of inflammation Wait->Measure_Swelling Harvest_Tissue 6. Euthanize and harvest ear tissue Measure_Swelling->Harvest_Tissue Extract_Dye 7. Extract Evans blue dye from tissue using formamide Harvest_Tissue->Extract_Dye Quantify 8. Quantify dye extravasation via spectrophotometry (OD 620 nm) Extract_Dye->Quantify

Caption: Workflow for the Passive Cutaneous Anaphylaxis (PCA) mouse model.

Detailed Step-by-Step Protocol:

  • Passive Sensitization (Day 1):

    • Lightly anesthetize male BALB/c mice.

    • Inject one ear intradermally with anti-DNP IgE (e.g., 0.08 µg in 20 µL). This sensitizes the mast cells in that ear.[30] The other ear can serve as an internal control.

  • Compound Administration (Day 2):

    • Approximately 24 hours after sensitization, administer the test compound (mast cell stabilizer) or vehicle control to the mice. The route of administration (e.g., oral gavage, intraperitoneal injection) will depend on the compound's properties. This is typically done 1 hour before the antigen challenge.[30]

  • Antigen Challenge and Vascular Permeability Marker:

    • Challenge the mice with an intravenous (IV) injection (via the tail vein) of DNP-HSA antigen.[30]

    • Co-inject the antigen with Evans blue dye. This dye binds to albumin and will extravasate into the tissue where vascular permeability has increased due to mast cell degranulation, staining the area blue.

  • Assessment of Anaphylactic Reaction:

    • After approximately 30 minutes, measure the thickness of both ears with a dial micrometer. The increase in thickness of the IgE-sensitized ear indicates swelling due to inflammation.[30]

  • Quantification of Dye Extravasation:

    • Euthanize the animals and excise the ear tissue.

    • Extract the Evans blue dye from the tissue by incubating it in formamide at 63°C overnight.[30]

    • Quantify the amount of extracted dye by measuring the absorbance of the formamide solution with a spectrophotometer at ~620 nm.[30]

  • Data Analysis:

    • The degree of dye extravasation and ear swelling directly correlates with the severity of the allergic reaction.

    • Calculate the percent inhibition of the reaction for the compound-treated groups relative to the vehicle-treated control group.

Conclusion and Future Directions

Cromolyn Sodium, Nedocromil, and Ketotifen represent a foundational class of mast cell stabilizers, each with distinct properties. For researchers, the choice of compound depends on the experimental goal:

  • Cromolyn Sodium serves as a classic, benchmark stabilizer, ideal for validating mast cell-dependent models.

  • Nedocromil offers a potentially more potent alternative to cromolyn in specific contexts, particularly in respiratory models.

  • Ketotifen provides a dual-action approach, making it highly relevant for studies where both mast cell stabilization and histamine blockade are desired. Its higher potency (lower IC50) makes it a strong candidate for a wide range of in vitro and in vivo studies.

The experimental protocols outlined here provide a robust framework for the preclinical evaluation of these compounds and novel candidates. As research continues, the focus will likely shift towards developing stabilizers with greater specificity for different mast cell subtypes and those that can modulate the synthesis of specific cytokines, offering more targeted therapeutic strategies for allergic and inflammatory diseases.

References

  • Nedocromil - wikidoc. (2015, February 12). Retrieved from [Link]

  • Cromolyn Sodium - StatPearls - NCBI Bookshelf. (2024, October 28). Retrieved from [Link]

  • What is Cromolyn Sodium used for? - Patsnap Synapse. (2024, June 14). Retrieved from [Link]

  • Cromolyn Sodium | Mechanism of action, Uses & Side effects - Macsen Labs. (2022, September 21). Retrieved from [Link]

  • Ketotifen: Mast Cell Stabilizer for Mast Cell Activation Syndrome and Allergy Symptoms. (2025, November 18). Retrieved from [Link]

  • Nedocromil (Ophthalmic) | Drug Lookup | Pediatric Care Online - AAP Publications. Retrieved from [Link]

  • Ketotifen - Wikipedia. Retrieved from [Link]

  • Ketotifen: Comprehensive Overview - CareFirst Specialty Pharmacy. (2024, April 23). Retrieved from [Link]

  • Pharmacology of Ketotifen (Zaditen) ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, January 21). Retrieved from [Link]

  • How Does Cromolyn Work? Mechanism of Action Explained in Plain English - Medfinder. (2026, February 14). Retrieved from [Link]

  • Nedocromil - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall. Retrieved from [Link]

  • Mechanism of ketotifen action in hypersensitivity reactions. Its effect on cellular enzymatic activities - PubMed. Retrieved from [Link]

  • Cromolyn: uses, dosing, warnings, adverse events, interactions - MedCentral. Retrieved from [Link]

  • Nedocromil: Uses & Dosage | MIMS Philippines. Retrieved from [Link]

  • Nedocromil - Wikipedia. Retrieved from [Link]

  • A microplate assay to assess chemical effects on RBL-2H3 mast cell degranulation: effects of triclosan without use of an organic solvent - PubMed. (2013, November 1). Retrieved from [Link]

  • In vitro and ex vivo models for evaluating drugs that quiesce mast cells, models for mast cell degranulation in geographic atrophy choroid | IOVS. (2018, July 15). Retrieved from [Link]

  • Allergy, Passive Cutaneous Anaphylaxis (PCA), Mouse - Pharmacology Discovery Services. Retrieved from [Link]

  • Passive Cutaneous Anaphylaxis (PCA) Model - Charles River Laboratories. Retrieved from [Link]

  • Histamine-Release. Retrieved from [Link]

  • Histamine Release. (2012, February 1). Retrieved from [Link]

  • Passive Cutaneous Anaphylaxis (PCA) Model - Creative Bioarray. Retrieved from [Link]

  • Quercetin Is More Effective than Cromolyn in Blocking Human Mast Cell Cytokine Release and Inhibits Contact Dermatitis and Photosensitivity in Humans. Retrieved from [Link]

  • Mast cell - Wikipedia. Retrieved from [Link]

  • Video: A Microplate Assay to Assess Chemical Effects on RBL-2H3 Mast Cell Degranulation: Effects of Triclosan without Use of an Organic Solvent - JoVE. (2013, March 19). Retrieved from [Link]

  • RBL assay - Good Biomarker Sciences. Retrieved from [Link]

  • Twenty-first century mast cell stabilizers - PMC - NIH. Retrieved from [Link]

  • Passive Cutaneous Anaphylaxis (PCA) Modeling & Pharmacodynamics Services. Retrieved from [Link]

  • Signal Transduction Pathways Activated by Innate Immunity in Mast Cells: Translating Sensing of Changes into Specific Responses - MDPI. (2020, November 4). Retrieved from [Link]

  • Histamine ELISA. (2019, June 28). Retrieved from [Link]

  • Signal transduction and chemotaxis in mast cells - PMC. Retrieved from [Link]

  • A single-cell assay for mast cell degranulation. A–D, RBL-2H3 cells... - ResearchGate. Retrieved from [Link]

  • Quinolone antibiotic - Wikipedia. Retrieved from [Link]

  • Histamine ELISA Assay Kit. Retrieved from [Link]

  • Integrated signalling pathways for mast-cell activation - PubMed - NIH. (2006, March 15). Retrieved from [Link]

  • Progress of Research and Comparative Analysis on the Combination of Mast Cell Stabilizers and Antihistamines in Allergic Conjunctivitis Treatment - PubMed. (2025, March 4). Retrieved from [Link]

  • Mast cell activation: a complex interplay of positive and negative signaling pathways - PubMed. (2014, September 15). Retrieved from [Link]

  • FACT SHEET - In vitro mast cells - Genoskin. (2024, June 12). Retrieved from [Link]

  • Histamine Release - FY Breeds. Retrieved from [Link]

  • Mast cell stabilizers: from pathogenic roles to targeting therapies - Frontiers. (2024, July 31). Retrieved from [Link]

  • Mast Cell Assays - Charles River Laboratories. Retrieved from [Link]

  • In Vitro Antioxidant and Mast Cell Stabilizing Activity of Different Extracts of Vanda Spathulata Flowers - Biomedical and Pharmacology Journal. (2022, January 25). Retrieved from [Link]

  • Mechanism of action of and resistance to quinolones - PMC. Retrieved from [Link]

  • Glial cell line-derived neurotrophic factor inhibits mast-cell-like RBL-2H3 cells activation via Ca2+-mediated degranulation and Ca2+/CaMKⅡ/JNK pathway - Frontiers. Retrieved from [Link]

  • Mechanism of Quinolone Action and Resistance - PMC - NIH. Retrieved from [Link]

  • [Mechanism of action of quinolones] - PubMed. Retrieved from [Link]

  • Quinolone - Machanism of Action - YouTube. (2018, February 12). Retrieved from [Link]

Sources

Comparative

Validating Quinotolast's Mechanism of Action: A Comparative Guide Using Knockout Models

Executive Summary & Mechanistic Rationale Quinotolast (also known as FK021 or FR71021) is a highly potent, orally active mast cell stabilizer designed to attenuate type I hypersensitivity reactions (1)[1]. While legacy m...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Quinotolast (also known as FK021 or FR71021) is a highly potent, orally active mast cell stabilizer designed to attenuate type I hypersensitivity reactions (1)[1]. While legacy mast cell stabilizers like disodium cromoglycate (DSCG) share a similar pharmacological profile—evidenced by cross-tachyphylaxis in passive cutaneous anaphylaxis (PCA) models (2)[2]—Quinotolast demonstrates significantly higher potency and oral bioavailability (3)[3].

Despite its documented efficacy in inhibiting the release of histamine, leukotriene C4 (LTC4), and prostaglandin D2 (PGD2) (4)[4], the precise molecular target of Quinotolast has historically been grouped into the broad category of "mediator release inhibitors" (5)[5]. Recent computational and repurposing studies have suggested specific enzymatic targets, such as Pyrophosphatase 1 (PPA1)[5]. To transition from phenotypic observation to definitive target validation, researchers must employ CRISPR/Cas9 knockout (KO) models (6)[6]. By systematically ablating putative targets, we can establish direct causality between Quinotolast's binding and its anti-degranulation effects.

Comparative Performance: Quinotolast vs. Alternative Stabilizers

To contextualize the need for rigorous mechanism of action (MoA) validation, it is critical to compare Quinotolast's baseline efficacy against standard alternatives. The following table synthesizes in vitro and in vivo performance metrics to highlight Quinotolast's superior profile.

DrugPrimary ActionIn Vitro Potency (IC50)In Vivo Efficacy (PCA ED50)Cross-Tachyphylaxis with DSCG
Quinotolast Inhibits Histamine, LTC4, PGD2 release~0.72 μg/mL0.0063 – 0.0081 mg/kgYes
DSCG Inhibits Histamine release>10.0 μg/mL>1.0 mg/kgN/A (Reference Compound)
Tranilast Inhibits Histamine, TGF-β release~50.0 μg/mL~10.0 mg/kgNo

Data derived from pharmacological profiles of Quinotolast Sodium[2],[4],[3].

Mechanistic Pathway & Knockout Strategy

To prove that Quinotolast acts through a specific node (e.g., PPA1 or a specific calcium channel) rather than generic membrane stabilization, we utilize a targeted KO strategy. If the target is essential for Quinotolast's MoA, the KO cell line will exhibit a complete loss of drug sensitivity (i.e., the drug will fail to inhibit degranulation triggered by downstream or alternative pathways).

MoA_KO IgE IgE / Antigen Crosslinking Receptor FcεRI Receptor Activation IgE->Receptor Target Putative Target Node (e.g., PPA1 / Ca2+ Channel) Receptor->Target Mediators Mediator Release (Histamine, LTC4, PGD2) Target->Mediators Quinotolast Quinotolast (Mast Cell Stabilizer) Quinotolast->Target Inhibits Target CRISPR CRISPR/Cas9 KO Intervention CRISPR->Target Ablates Target (Validation)

Fig 1. Hypothesized mechanism of Quinotolast and CRISPR/Cas9 target ablation strategy.

Experimental Design: Self-Validating Knockout Protocol

Expertise & Experience Note: Simply knocking out a gene and observing a loss of drug efficacy is insufficient. The knockout itself might fundamentally impair the mast cell's ability to degranulate, leading to a false positive. A self-validating system requires a "rescue" arm (re-introducing the target gene) to definitively prove causality (7)[7]. Furthermore, utilizing Ribonucleoprotein (RNP) complexes rather than plasmid transfection prevents off-target integration and ensures transient Cas9 exposure.

Step-by-Step Methodology

Phase 1: RNP Assembly and Transfection

  • sgRNA Design: Design 3-4 single guide RNAs (sgRNAs) targeting early exons of the putative Quinotolast target (e.g., PPA1) to ensure complete functional ablation and prevent alternative splicing bypasses[6].

  • RNP Complexing: Incubate sgRNA with wild-type S. pyogenes Cas9 nuclease at a 1:1.2 molar ratio for 15 minutes at room temperature to form RNP complexes[7].

  • Electroporation: Electroporate the RNP complexes into immortalized murine mast cells (e.g., MC/9) or human LAD2 cells using a standard nucleofection protocol optimized for hematopoietic lineages[6].

Phase 2: Clonal Isolation and Validation 4. Single-Cell Sorting: 48 hours post-transfection, use FACS to sort single viable cells into 96-well plates. Causality Note: Single-cell sorting is mandatory to avoid mosaic cell populations that can mask the drug's true phenotypic effect. 5. Genotypic Confirmation: Extract genomic DNA from expanded clones. Perform PCR amplification of the target locus and use Sanger sequencing combined with ICE (Inference of CRISPR Edits) analysis to confirm frameshift mutations (indels) leading to premature stop codons[6]. 6. Phenotypic Confirmation: Validate the complete absence of the target protein via Western blot[7].

Phase 3: Quinotolast Efficacy & Rescue Assay (The Self-Validating Step) 7. Sensitization: Sensitize Wild-Type (WT), Knockout (KO), and Rescue (KO cells transduced with a lentivirus expressing the target gene) mast cells with IgE (1 μg/mL) overnight. 8. Drug Treatment: Pre-incubate cells with Quinotolast (0.1 to 10 μg/mL) for 30 minutes[4]. 9. Activation: Challenge cells with the specific antigen (DNP-BSA) for 30 minutes to induce degranulation. 10. Quantification: Measure β-hexosaminidase release (a proxy for histamine) via a colorimetric assay, and quantify LTC4/PGD2 via ELISA[3].

Causality Check: If Quinotolast's IC50 shifts dramatically (loses efficacy) in the KO line but is fully restored in the Rescue line, the system self-validates that the ablated gene is the definitive mechanistic target of the drug.

Workflow RNP 1. RNP Transfection (sgRNA + Cas9) Sort 2. FACS Sorting (Single Cell) RNP->Sort Genotype 3. Genotyping (Sanger/ICE) Sort->Genotype Assay 4. Degranulation Assay (+/- Quinotolast) Genotype->Assay Rescue 5. Target Rescue (Self-Validation) Assay->Rescue

Fig 2. Self-validating CRISPR/Cas9 workflow for evaluating drug target essentiality.

References

  • Effects of Quinotolast, a New Orally Active Antiallergic Drug, on Experimental Allergic Models Source: PubMed URL:2

  • Generation of gene-of-interest knockouts in murine organoids using CRISPR-Cas9 Source: PMC URL:7

  • A rapid CRISPR competitive assay for in vitro and in vivo discovery of potential drug targets affecting the hematopoietic system Source: PMC URL:6

  • QUINOTOLAST - Inxight Drugs Source: NCATS Inxight URL:1

  • Quinotolast sodium (FR71021) | Histamine Receptor Inhibitor Source: MedChemExpress URL:4

  • Pharmacological Profile of Quinotolast Sodium: An In-depth Technical Guide Source: Benchchem URL:3

  • Quinotolast - Drug Targets, Indications, Patents Source: Patsnap Synapse URL:5

Sources

Validation

Comparative Guide: Quinotolast vs. Tranilast in Airway Clearance Therapeutics

Executive Summary Effective airway clearance relies on two fundamental physiological pillars: the active mechanical sweeping of mucus (mucociliary transport) and the structural patency of the airway lumen. In allergic an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Effective airway clearance relies on two fundamental physiological pillars: the active mechanical sweeping of mucus (mucociliary transport) and the structural patency of the airway lumen. In allergic and inflammatory respiratory diseases, mast cell degranulation severely compromises both pillars by releasing acute bronchoconstrictive mediators and chronic pro-fibrotic cytokines.

As a Senior Application Scientist, selecting the appropriate mast cell stabilizer for drug development requires a deep understanding of mechanistic divergence. This guide provides an in-depth technical comparison between Quinotolast (FK021) and Tranilast , demonstrating how Quinotolast excels in acute mediator blockade and direct mucociliary stimulation, whereas Tranilast specializes in preventing chronic airway remodeling and restoring localized drug sensitivity.

Mechanistic Divergence & Pharmacodynamics

While both compounds are classified as orally active mast cell stabilizers, their signaling interventions dictate entirely different therapeutic applications for airway clearance.

Quinotolast: Acute Mediator Blockade & Mechanical Clearance Quinotolast (sodium 5-(4-oxo-1-phenoxy-4H-quinolizine-3-carboxamido)tetrazolate monohydrate) is a highly potent inhibitor of IgE-dependent mast cell activation. It effectively blocks the release of both pre-formed mediators (histamine) and de novo synthesized eicosanoids (Leukotriene C4 [LTC4] and Prostaglandin D2 [PGD2])[1]. Beyond mediator blockade, Quinotolast actively enhances airway clearance by significantly increasing the mucociliary transport rate and depressing the hyperactive cough reflex[2].

Tranilast: Anti-Remodeling & Glucocorticoid Restoration Tranilast (N-(3,4-dimethoxycinnamoyl)-anthranilic acid) exhibits a surprisingly weak direct inhibition of histamine release unless it is administered precisely simultaneously with an antigen challenge[1]. However, its clinical value in airway clearance stems from its potent inhibition of Transforming Growth Factor-beta (TGF-β)[3]. By suppressing TGF-β, Tranilast prevents submucosal tissue thickening and airway remodeling, ensuring long-term luminal patency. Furthermore, during respiratory viral infections, Tranilast's TGF-β blockade uniquely restores glucocorticoid sensitivity in airway epithelial cells, allowing standard anti-inflammatory therapies to function effectively[4]. It has even been utilized to resolve physical airway obstructions caused by staple line granulomas following lung surgery[5].

Fig 1. Comparative signaling pathways of Quinotolast and Tranilast in airway clearance.

Quantitative Efficacy Comparison

The following table synthesizes the quantitative pharmacodynamic data for both compounds, highlighting their distinct operational domains.

Pharmacological ParameterQuinotolastTranilast
Histamine Inhibition Potent (concentration-dependent across 1-100 µg/mL)[1]Weak (requires simultaneous addition with IgE challenge)[1]
LTC4 Inhibition 54% inhibition at 100 µg/mL[1]Minimal direct effect on acute release
PGD2 Inhibition 100% inhibition at 100 µg/mL[1]Minimal direct effect on acute release
TGF-β Inhibition Not a primary mechanismPotent; prevents submucosal tissue thickening[3]
Mucociliary Transport Significantly increases transport rate directly[2]Indirectly maintains clearance by preventing structural remodeling
Glucocorticoid Synergy Unknown / Not establishedRestores sensitivity in virally infected airway cells[4]

Self-Validating Experimental Methodologies

To accurately assess the efficacy of these compounds, experimental designs must account for the physiological microenvironment. The following protocols are engineered with built-in validation steps to ensure data integrity.

Workflow Tissue 1. Human Lung Tissue Resection Enzyme 2. Enzymatic Dispersion Tissue->Enzyme Preincubate 3. Drug Pre-incubation (Quinotolast/Tranilast) Enzyme->Preincubate Challenge 4. Anti-IgE Challenge Preincubate->Challenge Assay 5. Mediator Quantification & Viability Check Challenge->Assay

Fig 2. Self-validating ex vivo workflow for assessing mast cell mediator release.

Protocol A: Ex Vivo Human Lung Cell Mediator Release Assay

Causality & Rationale: Immortalized basophilic cell lines (e.g., RBL-2H3) often exhibit altered receptor stoichiometry and lack the extracellular matrix interactions of true pulmonary tissue. Utilizing enzymatically dispersed primary human lung cells ensures that the local microenvironmental conditioning of the mast cells is preserved, yielding highly translatable pharmacodynamic data.

  • Tissue Preparation : Mince macroscopically normal human lung tissue (obtained post-resection) into 1-2 mm³ fragments.

  • Enzymatic Dispersion : Digest fragments in Tyrode's buffer containing collagenase and elastase for 90 minutes at 37°C.

    • Self-Validation Check: Filter the suspension through a 150 µm mesh and assess baseline cell viability via Trypan blue exclusion. Viability must exceed 85% to proceed, ensuring that subsequent drug-induced reductions in mediators are true pharmacological inhibitions, not artifacts of cytotoxicity.

  • Drug Pre-incubation : Incubate dispersed cells (1×10⁶ cells/mL) with varying concentrations of Quinotolast (1–100 µg/mL) or Tranilast for 15 minutes.

    • Critical Insight: Tranilast requires simultaneous addition with the antigen to show efficacy, whereas Quinotolast's efficacy is largely independent of the pre-incubation period[1].

  • IgE Challenge : Stimulate cells with anti-human IgE for 30 minutes at 37°C.

  • Quantification : Centrifuge the suspension. Quantify histamine in the supernatant via spectrofluorometry, and measure de novo synthesized LTC4 and PGD2 via specific Enzyme-Linked Immunosorbent Assays (ELISA).

  • Internal Control : Run a parallel vehicle-only positive control (maximum release) and an unstimulated negative control (spontaneous release) to calculate the true percentage of inhibition.

Protocol B: In Vivo Mucociliary Transport Velocity Assay

Causality & Rationale: Airway clearance is a mechanical process driven by ciliary beat frequency and mucus rheology. In vitro cell cultures cannot replicate this physical transport. An in vivo avian (quail) or mammalian (guinea pig) model is required to measure the direct mechanical enhancement of clearance.

  • Subject Preparation : Anesthetize the subject and expose the tracheal mucosa via a ventral midline incision. Maintain strict temperature and humidity controls to prevent mucosal desiccation, which would artificially halt ciliary beating.

  • Baseline Measurement : Apply a microscopic droplet of a radiopaque or charcoal marker to the distal trachea. Measure the transit time over a fixed 10 mm distance using a stereomicroscope.

    • Self-Validation Check: Each animal must establish a stable, reproducible baseline velocity prior to dosing. Subjects with erratic baseline transport must be excluded to reduce statistical noise.

  • Drug Administration : Administer Quinotolast or Tranilast systemically (intravenous or oral gavage).

  • Post-Dose Tracking : Re-apply the marker at 15-, 30-, and 60-minute intervals post-administration. Calculate the percentage change in transport velocity relative to the subject's own baseline. (Quinotolast demonstrates a significant, rapid increase in mucociliary transport rates in this model[2]).

Translational Insights for Drug Development

For researchers designing next-generation respiratory therapeutics, the choice between these agents depends on the clinical target:

  • Select Quinotolast when the primary clinical endpoint is the rapid resolution of acute bronchoconstriction and the immediate mechanical clearance of mucus. Its robust blockade of PGD2 and LTC4 makes it highly suitable for acute allergic asthma exacerbations.

  • Select Tranilast when the clinical objective is modifying the long-term trajectory of the disease. Its unique ability to inhibit TGF-β makes it an ideal candidate for preventing airway wall thickening, treating fibrotic granulomas[5], and overcoming glucocorticoid resistance in virally-exacerbated respiratory conditions[4].

References

  • Inhibition of histamine and eicosanoid release from dispersed human lung cells in vitro by quinotolast - PubMed Source: National Institutes of Health (NIH) URL:[Link]

  • QUINOTOLAST - Inxight Drugs Source: National Center for Advancing Translational Sciences (NCATS) URL:[Link]

  • Tranilast: a potential anti-Inflammatory and NLRP3 inflammasome inhibitor drug for COVID-19 - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • Glucocorticoid Insensitivity in Virally Infected Airway Epithelial Cells Is Dependent on Transforming Growth Factor-β Activity | PLOS Pathogens Source: PLOS URL:[Link]

  • Therapeutic Effect of Tranilast on Lung Tumors Suspected of Being Staple Line Granulomas: Report of Two Cases - PMC Source: National Institutes of Health (NIH) URL:[Link]

Sources

Comparative

Comparative Guide to the Cross-Reactivity Profile of Quinotolast: Receptor Specificity and Mechanistic Insights

Quinotolast (also known as FK021) is a potent, orally bioavailable mast cell stabilizer developed primarily as an anti-allergic and gastric cytoprotective agent. In the landscape of allergy therapeutics, distinguishing b...

Author: BenchChem Technical Support Team. Date: March 2026

Quinotolast (also known as FK021) is a potent, orally bioavailable mast cell stabilizer developed primarily as an anti-allergic and gastric cytoprotective agent. In the landscape of allergy therapeutics, distinguishing between upstream mast cell stabilizers and downstream receptor antagonists is critical for predicting off-target effects and clinical efficacy.

This technical guide provides an in-depth analysis of Quinotolast's cross-reactivity profile, objectively comparing its performance against classical alternatives like Disodium Cromoglycate (DSCG) and direct receptor antagonists.

Receptor Specificity & Cross-Reactivity Profile

The primary pharmacological action of Quinotolast lies in the stabilization of mast cell membranes. Upon IgE-receptor cross-linking, mast cells typically undergo degranulation. Quinotolast halts this process upstream, effectively suppressing the release of key inflammatory mediators, including histamine, leukotriene C4 (LTC4), and prostaglandin D2 (PGD2) [1][1].

Crucially, in vivo studies demonstrate that Quinotolast has no antagonistic cross-reactivity with downstream receptors. It exhibits zero antagonistic effect on histamine (H1), serotonin (5-HT), platelet-activating factor (PAF), or bradykinin-induced cutaneous reactions [2][2].

Mechanistic Causality: This lack of direct receptor antagonism is a feature, not a limitation. Because Quinotolast acts strictly pre-degranulation, it circumvents the off-target central nervous system (CNS) sedation and anticholinergic effects typically associated with direct H1 receptor antagonists (e.g., first-generation antihistamines).

Table 1: Receptor Cross-Reactivity & Binding Profile
Target / ReceptorQuinotolast (FK021)Disodium Cromoglycate (DSCG)Classical Antihistamines (e.g., Ketotifen)
Mast Cell Degranulation Potent InhibitionModerate InhibitionModerate Inhibition
Histamine (H1) Receptor No Cross-reactivityNo Cross-reactivityHigh Affinity (Antagonist)
Serotonin (5-HT) Receptor No Cross-reactivityNo Cross-reactivityVariable Affinity
Bradykinin Receptor No Cross-reactivityNo Cross-reactivityNo Cross-reactivity
PAF Receptor No Cross-reactivityNo Cross-reactivityNo Cross-reactivity

Mechanistic Pathway

The diagram below illustrates how Quinotolast isolates its activity to the mast cell membrane, deliberately avoiding cross-reactivity with downstream inflammatory receptors.

Mechanism IgE IgE Cross-linking (Antigen Binding) MastCell Mast Cell Degranulation IgE->MastCell Activates Mediators Release of Mediators (Histamine, LTC4, PGD2) MastCell->Mediators Causes H1R Histamine H1 Receptor Mediators->H1R Binds SerotoninR Serotonin Receptor Mediators->SerotoninR Binds PAFR PAF Receptor Mediators->PAFR Binds Quinotolast Quinotolast (FK021) Quinotolast->MastCell Inhibits Degranulation Quinotolast->H1R NO Cross-reactivity Quinotolast->SerotoninR NO Cross-reactivity

Fig 1. Quinotolast inhibits upstream mast cell degranulation without downstream receptor antagonism.

Cross-Tachyphylaxis: Validating the Mechanism of Action

To definitively prove that Quinotolast does not act via unknown downstream receptors, researchers utilize cross-tachyphylaxis models. Tachyphylaxis is a rapid decrease in response to a drug following repeated administration. If two drugs exhibit cross-tachyphylaxis, it strongly indicates they share an identical pharmacological target.

In Passive Cutaneous Anaphylaxis (PCA) rat models, repeated administration of DSCG induces tachyphylaxis. When Quinotolast is subsequently administered to these DSCG-desensitized rats, its inhibitory effect on PCA is significantly blunted [3][3]. This cross-tachyphylaxis confirms that Quinotolast and DSCG share the exact same fundamental mechanism of action, despite Quinotolast demonstrating vastly superior oral bioavailability and potency compared to DSCG, Tranilast, and Amlexanox.

Table 2: Comparative In Vivo Efficacy (Inhibition of PCA)
CompoundMechanismRelative PCA Inhibitory PotencyOral Bioavailability
Quinotolast Mast Cell StabilizerVery High (ED50 ~0.008 mg/kg)High
DSCG Mast Cell StabilizerLow (in oral dosing)Poor
Tranilast Mast Cell StabilizerModerateModerate
Amlexanox Mast Cell StabilizerModerateModerate

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems to test Quinotolast's cross-reactivity and efficacy.

Protocol 1: In Vitro Mediator Release Assay

Causality: To prove Quinotolast acts upstream, we must measure the extracellular accumulation of mediators following IgE cross-linking. Crucially, cell viability must be maintained to rule out the possibility that the reduction in mediators is simply due to cytotoxicity-induced cell death.

  • Cell Preparation: Isolate rat peritoneal mast cells or culture mouse mast cells. Suspend in Tyrode's buffer.

  • Sensitization: Incubate cells with anti-DNP IgE for 2 hours at 37°C.

  • Drug Treatment: Pre-incubate cells with Quinotolast (1-100 μg/mL) for 15 minutes [4][4].

  • Challenge: Stimulate degranulation using DNP-BSA antigen.

  • Quantification: Centrifuge to separate the pellet (cells) from the supernatant. Quantify Histamine via fluorometric assay, and LTC4/PGD2 via ELISA.

  • Validation Step (Critical): Perform a Trypan Blue exclusion test on the resulting cell pellet. High cell viability (>95%) confirms that Quinotolast inhibited mediator release via true membrane stabilization, not cytotoxicity.

Protocol 2: In Vivo Cross-Tachyphylaxis PCA Assay

Causality: This protocol confirms shared mechanistic pathways with DSCG by attempting to rescue a desensitized allergic response.

  • Sensitization: Inject anti-DNP IgE intradermally into the dorsal skin of Wistar rats.

  • Tachyphylaxis Induction: Administer repeated intravenous doses of DSCG (e.g., 4 doses over 2 hours) to induce receptor/pathway desensitization.

  • Test Drug Administration: Administer Quinotolast (i.v. or p.o.) to the DSCG-desensitized rats.

  • Antigen Challenge: Inject DNP-BSA containing 1% Evans Blue dye intravenously.

  • Measurement: Euthanize after 30 minutes. Excise the dorsal skin, extract the extravasated Evans Blue dye using formamide, and measure absorbance at 620 nm.

  • Validation Step (Critical): Compare dye leakage in DSCG-desensitized rats versus naive rats treated with Quinotolast. A significant reduction in Quinotolast's efficacy in the DSCG-pretreated group confirms cross-tachyphylaxis and a shared mechanism.

Workflow S1 1. Sensitization (Anti-DNP IgE i.d.) S2 2. Tachyphylaxis (Repeated DSCG i.v.) S1->S2 S3 3. Test Drug (Quinotolast admin) S2->S3 S4 4. Challenge (Antigen + Evans Blue) S3->S4 S5 5. Quantification (Dye Extravasation) S4->S5

Fig 2. In vivo cross-tachyphylaxis workflow validating shared mechanistic targets.

References

  • NCATS Inxight Drugs - QUINOTOLAST. Available at: [Link]

  • PubMed (NIH) - Effects of Quinotolast, a New Orally Active Antiallergic Drug, on Experimental Allergic Models. Available at:[Link]

Sources

Validation

A Comparative Analysis of Quinotolast's Anti-Inflammatory Properties: A Guide for Researchers

This guide provides a comprehensive, objective comparison of the anti-inflammatory properties of Quinotolast against two well-established anti-inflammatory agents: the corticosteroid Dexamethasone and the non-steroidal a...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, objective comparison of the anti-inflammatory properties of Quinotolast against two well-established anti-inflammatory agents: the corticosteroid Dexamethasone and the non-steroidal anti-inflammatory drug (NSAID) Indomethacin. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and supporting experimental data to inform preclinical research and development.

Introduction: Unveiling the Anti-Inflammatory Potential of Quinotolast

Quinotolast is primarily recognized for its potent anti-allergic effects, functioning as a mast cell stabilizer.[1][2] Its primary mechanism involves the inhibition of the release of key inflammatory mediators from mast cells, including histamine, leukotriene C4 (LTC4), and prostaglandin D2 (PGD2).[1][2] While its efficacy in type I hypersensitivity reactions is established, its broader anti-inflammatory potential, particularly in comparison to classical anti-inflammatory drugs, warrants a more detailed investigation. This guide aims to dissect the anti-inflammatory profile of Quinotolast, comparing its mechanistic underpinnings and efficacy with Dexamethasone and Indomethacin through established in vitro and in vivo models.

Mechanistic Deep Dive: A Tale of Three Anti-Inflammatories

A fundamental understanding of the mechanism of action is paramount in drug evaluation. Here, we explore the distinct pathways through which Quinotolast, Dexamethasone, and Indomethacin exert their anti-inflammatory effects.

Quinotolast: Beyond Mast Cell Stabilization

Quinotolast's established role is the stabilization of mast cells, preventing their degranulation and the subsequent release of a cascade of pro-inflammatory mediators.[1][2] This action is crucial in the early phase of allergic inflammation. However, emerging research on other quinoline-based compounds suggests a potential for broader anti-inflammatory activity, including the inhibition of the NF-κB signaling pathway.[3][4][5] The NF-κB pathway is a central regulator of inflammatory gene expression, and its inhibition would represent a significant expansion of Quinotolast's therapeutic potential.[6][7]

cluster_quinotolast Quinotolast's Putative Anti-Inflammatory Mechanisms Quinotolast Quinotolast MastCell Mast Cell Quinotolast->MastCell Inhibits NFkB NF-κB Pathway Quinotolast->NFkB Potentially Inhibits Mediators Histamine, LTC4, PGD2 Release MastCell->Mediators Prevents ProInflammatoryGenes Pro-inflammatory Gene Expression NFkB->ProInflammatoryGenes Activates

Caption: Putative anti-inflammatory mechanisms of Quinotolast.

Dexamethasone: The Glucocorticoid Powerhouse

Dexamethasone, a potent synthetic glucocorticoid, exerts its profound anti-inflammatory effects through multiple mechanisms. It suppresses the migration of neutrophils to sites of inflammation and decreases lymphocyte proliferation.[8] At the molecular level, Dexamethasone binds to the glucocorticoid receptor, which then translocates to the nucleus to upregulate anti-inflammatory genes and, crucially, downregulate pro-inflammatory genes by inhibiting transcription factors like NF-κB.[9][10]

Indomethacin: The Prostaglandin Synthesis Inhibitor

Indomethacin is a non-selective cyclooxygenase (COX) inhibitor, targeting both COX-1 and COX-2 enzymes.[11][12][13] By inhibiting these enzymes, Indomethacin blocks the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[11][12] Its non-selective nature, however, can lead to gastrointestinal side effects due to the inhibition of COX-1, which is involved in maintaining the gastric mucosa.[12]

cluster_comparators Mechanisms of Comparator Anti-Inflammatory Drugs Dexamethasone Dexamethasone GR Glucocorticoid Receptor Dexamethasone->GR Binds to Indomethacin Indomethacin COX COX-1 & COX-2 Indomethacin->COX Inhibits NFkB_D NF-κB Inhibition GR->NFkB_D Prostaglandins Prostaglandin Synthesis COX->Prostaglandins Blocks

Caption: Established mechanisms of Dexamethasone and Indomethacin.

In Vitro Comparative Efficacy

To objectively assess the anti-inflammatory potential of Quinotolast, a series of in vitro assays are proposed. These assays will quantify the inhibitory effects of Quinotolast in comparison to Dexamethasone and Indomethacin on key inflammatory pathways.

Experimental Workflow: A Step-by-Step Approach

The following diagram outlines a standardized workflow for the in vitro evaluation of the anti-inflammatory compounds.

cluster_workflow In Vitro Experimental Workflow start Cell Culture (e.g., RAW 264.7 Macrophages) treatment Pre-treatment with Quinotolast, Dexamethasone, or Indomethacin start->treatment stimulation Inflammatory Stimulus (e.g., LPS) treatment->stimulation incubation Incubation stimulation->incubation analysis Analysis of Inflammatory Mediators (NO, Cytokines, PGE2) incubation->analysis end Data Interpretation & Comparison analysis->end

Caption: Standardized workflow for in vitro anti-inflammatory assays.

Assay 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This assay evaluates the ability of the test compounds to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Protocol:

  • Cell Culture: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treatment: Pre-incubate the cells with varying concentrations of Quinotolast, Dexamethasone, or a vehicle control for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Quantification: Measure the nitrite concentration in the culture supernatant using the Griess reagent, which correlates with NO production.[14]

  • Data Analysis: Calculate the percentage of NO inhibition and determine the IC50 value for each compound.

Assay 2: Inhibition of Pro-Inflammatory Cytokine Release

This assay measures the inhibitory effect of the test compounds on the release of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), from LPS-stimulated macrophages.

Protocol:

  • Cell Culture and Treatment: Follow steps 1-3 from the NO inhibition assay.

  • Supernatant Collection: After 24 hours of stimulation, collect the cell culture supernatant.

  • Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatant using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.[15][16][17]

  • Data Analysis: Calculate the percentage of cytokine inhibition and determine the IC50 values.

Assay 3: Inhibition of Prostaglandin E2 (PGE2) Production

This assay assesses the ability of the compounds to inhibit the production of PGE2, a key product of the COX pathway.

Protocol:

  • Cell Culture and Treatment: Follow steps 1-3 from the NO inhibition assay.

  • Supernatant Collection: After 24 hours of stimulation, collect the cell culture supernatant.

  • Quantification: Measure the concentration of PGE2 in the supernatant using a specific ELISA kit.

  • Data Analysis: Calculate the percentage of PGE2 inhibition and determine the IC50 values.

Comparative In Vitro Efficacy Data (Hypothetical)

The following table summarizes the anticipated IC50 values for Quinotolast, Dexamethasone, and Indomethacin in the described in vitro assays. These values are based on their known mechanisms of action and relative potencies.

CompoundNO Inhibition (IC50, µM)TNF-α Inhibition (IC50, µM)IL-6 Inhibition (IC50, µM)PGE2 Inhibition (IC50, µM)
Quinotolast 253035>100
Dexamethasone 0.050.01[18]0.0210
Indomethacin 50>100>1000.026[19]

In Vivo Comparative Efficacy

To evaluate the anti-inflammatory effects in a more complex biological system, the carrageenan-induced paw edema model in rats is a widely accepted and utilized in vivo assay.[20][21][22]

Experimental Workflow: Carrageenan-Induced Paw Edema

cluster_invivo_workflow In Vivo Experimental Workflow: Carrageenan-Induced Paw Edema start Acclimatize Rats treatment Administer Test Compounds (Quinotolast, Dexamethasone, Indomethacin) or Vehicle start->treatment induction Induce Edema: Inject Carrageenan into the Hind Paw treatment->induction measurement Measure Paw Volume at Regular Intervals induction->measurement analysis Calculate Percentage Inhibition of Edema measurement->analysis end Comparative Efficacy Assessment analysis->end

Caption: Workflow for the carrageenan-induced paw edema model.

Protocol: Carrageenan-Induced Paw Edema in Rats
  • Animal Acclimatization: Acclimatize male Wistar rats for at least one week under standard laboratory conditions.

  • Grouping and Treatment: Divide the rats into groups and administer Quinotolast, Dexamethasone, Indomethacin, or the vehicle orally or intraperitoneally 1 hour before carrageenan injection.

  • Edema Induction: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of paw edema for each treatment group compared to the vehicle control group.

Comparative In Vivo Efficacy Data (Hypothetical)

This table presents the projected percentage inhibition of paw edema by Quinotolast, Dexamethasone, and Indomethacin at a specific time point (e.g., 3 hours post-carrageenan injection).

Compound (Dose)Paw Edema Inhibition (%) at 3 hours
Quinotolast (50 mg/kg) 45%
Dexamethasone (1 mg/kg) 75%
Indomethacin (10 mg/kg) 60%[23]

Discussion and Future Directions

This comparative analysis underscores the distinct anti-inflammatory profiles of Quinotolast, Dexamethasone, and Indomethacin. While Dexamethasone demonstrates broad and potent anti-inflammatory effects by targeting gene expression, and Indomethacin specifically inhibits prostaglandin synthesis, Quinotolast's primary strength lies in its ability to stabilize mast cells.

The hypothetical data presented suggests that while Quinotolast may not possess the same broad-spectrum anti-inflammatory potency as Dexamethasone, its targeted action on mast cells makes it a valuable agent for allergic and mast cell-driven inflammatory conditions. Furthermore, the potential for Quinotolast to inhibit the NF-κB pathway presents an exciting avenue for future research. Elucidating this mechanism could significantly broaden its therapeutic applications.

Future studies should focus on:

  • Direct Comparative Studies: Conducting head-to-head in vitro and in vivo studies as outlined in this guide to generate robust, directly comparable data.

  • NF-κB Pathway Investigation: Investigating the direct effects of Quinotolast on the NF-κB signaling cascade in various cell types.

  • Chronic Inflammation Models: Evaluating the efficacy of Quinotolast in chronic inflammatory models to assess its long-term therapeutic potential.

Conclusion

Quinotolast presents a unique anti-inflammatory profile centered on mast cell stabilization. While it may not supplant broad-spectrum anti-inflammatory agents like Dexamethasone in all inflammatory conditions, its targeted mechanism offers a potentially safer and more specific therapeutic option for allergic and mast cell-mediated diseases. Further exploration of its potential effects on the NF-κB pathway could unlock a wider range of clinical applications for this promising compound.

References

  • Dexamethasone - StatPearls - NCBI Bookshelf - NIH. (2023, May 2). [Link]

  • A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC. (2024, November 7). [Link]

  • Indomethacin - StatPearls - NCBI Bookshelf - NIH. (2024, May 28). [Link]

  • Dexamethasone inhibits IL-9 production by human T cells - PMC. (n.d.). [Link]

  • Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema - MDPI. (2025, July 15). [Link]

  • Inhibition of histamine and eicosanoid release from dispersed human lung cells in vitro by quinotolast - PubMed. (n.d.). [Link]

  • A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC. (n.d.). [Link]

  • In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PMC. (n.d.). [Link]

  • A Closer Look at Dexamethasone and the SARS-CoV-2-Induced Cytokine Storm: In Silico Insights of the First Life-Saving COVID-19 Drug - PMC. (2021, December 8). [Link]

  • What is the mechanism of action of Dexamethasone? - Patsnap Synapse. (2025, March 7). [Link]

  • Indometacin - Wikipedia. (n.d.). [Link]

  • A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway. (2024, November 2). [Link]

  • Dexamethasone inhibits maturation, cytokine production and Fc epsilon RI expression of human cord blood-derived mast cells | Request PDF - ResearchGate. (n.d.). [Link]

  • Dexamethasone - International Myeloma Foundation. (n.d.). [Link]

  • (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations - ResearchGate. (2025, February 22). [Link]

  • Anaphylaxis to Quinolones in Mastocytosis: Hypothesis on the Mechanism - ResearchGate. (2025, August 10). [Link]

  • Stimulated Whole Blood Cytokine Release as a Biomarker of Immunosuppression in the Critically Ill: The Need for a Standardized Methodology - PMC. (2016, April 15). [Link]

  • Mast cell stabilizers: from pathogenic roles to targeting therapies - Frontiers. (2024, July 31). [Link]

  • Indomethacin from Anti-Inflammatory to Anticancer Agent - IntechOpen. (2018, November 5). [Link]

  • Anti-inflammatory Effects of Avicennia marina on Carrageenan-Induced Paw Edema in Rats - Brieflands. (2025, August 23). [Link]

  • Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis - MDPI. (2025, May 30). [Link]

  • LPS-induced Cytokine Release Model Development Service - Creative Biolabs. (2021, July 23). [Link]

  • Inhibition of histamine release from rat peritoneal mast cells by MY-1250, an active metabolite of Repirinast (MY-5116) - PubMed. (n.d.). [Link]

  • In vitro Antioxidant and anti-inflammatory properties of selected Moroccan medicinal plants - Journal of Applied Pharmaceutical Science. (2016, May 28). [Link]

  • A pathway to next-generation mast cell stabilizers identified through the novel Phytomedical Analytics for Research Optimization at Scale data platform | bioRxiv. (2025, September 4). [Link]

  • What is the mechanism of Indomethacin? - Patsnap Synapse. (2024, July 17). [Link]

  • The NF-κB Signaling Pathway, the Microbiota, and Gastrointestinal Tumorigenesis: Recent Advances - Frontiers. (n.d.). [Link]

  • Dexamethasone attenuates interferon-related cytokine hyperresponsiveness in COVID-19 patients - Frontiers. (n.d.). [Link]

  • In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC. (n.d.). [Link]

  • Pharmacokinetic/Pharmacodynamic Modeling of Dexamethasone Anti-Inflammatory and Immunomodulatory Effects in LPS-Challenged Rats - PMC. (n.d.). [Link]

  • In vivo and in silico anti-inflammatory activity of Artemisia vulgaris and β-caryophyllene oxide in carrageenan-induced paw edema in Wistar rats - Taylor & Francis. (2024, October 16). [Link]

  • Percentage enzyme inhibition and IC50 values of EAP and indomethacin... - ResearchGate. (n.d.). [Link]

  • Pycnogenol (R) inhibits the release of histamine from mast cells - ResearchGate. (n.d.). [Link]

  • Twenty-first century mast cell stabilizers - PMC - NIH. (n.d.). [Link]

  • Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers - MDPI. (2023, July 25). [Link]

  • Inhibition of histamine release from human mast cells by natural chymase inhibitors. (2004, June 15). [Link]

  • LPS‑induced proinflammatory cytokine expression in human airway epithelial cells and macrophages via NF‑κB, STAT3 or AP‑1 activation - Spandidos Publications. (2018, February 2). [Link]

  • 8-(Tosylamino)quinoline inhibits macrophage-mediated inflammation by suppressing NF-κB signaling - PMC. (n.d.). [Link]

  • Indomethacin Patient Tips: 7 things you should know - Drugs.com. (2025, September 17). [Link]

  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective | ACS Omega. (2023, May 9). [Link]

  • DEVELOPMENT OF CYTOKINE RELEASE ASSAY AS A PREDICTION OF IMMUNOSAFETY - Helda. (n.d.). [Link]

  • The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor. (n.d.). [Link]

  • Inhibition of release of inflammatory mediators in primary and cultured cells by a Chinese herbal medicine formula for allergic rhinitis - PMC. (n.d.). [Link]

  • Antiinflammatory effects of dexamethasone are partly dependent on induction of dual specificity phosphatase 1 - Rockefeller University Press. (2006, July 31). [Link]

  • What is the mechanism of Dexamethasone? - Patsnap Synapse. (2024, July 17). [Link]

Sources

Comparative

Quinotolast's efficacy in different animal models of allergy

Quinotolast vs. Legacy Mast Cell Stabilizers: A Comparative Guide to Efficacy in Animal Models of Allergy As drug development in the allergy and immunology space accelerates, the selection of appropriate preclinical mode...

Author: BenchChem Technical Support Team. Date: March 2026

Quinotolast vs. Legacy Mast Cell Stabilizers: A Comparative Guide to Efficacy in Animal Models of Allergy

As drug development in the allergy and immunology space accelerates, the selection of appropriate preclinical models and reference compounds is critical. For decades, disodium cromoglycate (DSCG, or cromolyn sodium) has served as the gold standard mast cell stabilizer. However, its utility is severely limited by poor oral bioavailability and profound species-dependent efficacy—performing exceptionally well in rats but failing to inhibit mast cell degranulation in mice and guinea pigs[1].

Quinotolast (also known as FR-71021 or FK021) is a potent, orally active mast cell stabilizer that bridges this translational gap[2][3]. This guide provides a comprehensive technical comparison of Quinotolast against legacy alternatives, detailing its mechanistic advantages, cross-species efficacy, and the self-validating experimental protocols required to evaluate these compounds.

Mechanistic Overview and Pathway Intervention

Type I hypersensitivity reactions are driven by the cross-linking of IgE bound to the high-affinity FcεRI receptor on mast cells, triggering an intracellular calcium influx. This cascade results in the immediate release of pre-formed mediators (histamine) and the de novo synthesis of lipid mediators (leukotrienes and prostaglandins)[3].

While both Quinotolast and DSCG inhibit this degranulation process, Quinotolast demonstrates a broader spectrum of activity across species and cell types. In rat models, Quinotolast and DSCG exhibit cross-tachyphylaxis, suggesting they share a fundamental mechanism of action[2][4]. However, in human dispersed lung cells, Quinotolast shows no tachyphylaxis and effectively inhibits both pre-formed and newly synthesized mediators without the preincubation dependencies seen with other agents[5].

MOA Allergen Allergen Exposure IgE IgE-FcεRI Cross-linking Allergen->IgE MastCell Mast Cell Degranulation (Calcium Influx) IgE->MastCell Mediators Inflammatory Mediators MastCell->Mediators Quinotolast Quinotolast (FR-71021) Quinotolast->MastCell Potent Inhibition (Cross-species) DSCG DSCG (Cromolyn) DSCG->MastCell Species-dependent Inhibition Histamine Histamine (Pre-formed) Mediators->Histamine LTC4 LTC4 (De novo) Mediators->LTC4 PGD2 PGD2 (De novo) Mediators->PGD2

Diagram 1: Mechanistic intervention of Quinotolast vs. DSCG in the mast cell degranulation pathway.

Comparative Efficacy Across Animal Models

The most significant advantage of Quinotolast over legacy drugs like DSCG, tranilast, amlexanox, and pemirolast is its robust efficacy across diverse animal models and its oral bioavailability[4].

  • Rat Models: Quinotolast potently inhibits Passive Cutaneous Anaphylaxis (PCA) and anaphylactic bronchoconstriction via both intravenous (i.v.) and oral (p.o.) routes. Its effects are quantitatively stronger than all tested reference drugs[4][6].

  • Guinea Pig Models: This is where legacy drugs fail. DSCG and tranilast show poor inhibitory activity in guinea pig PCA. In contrast, Quinotolast potently inhibits PCA in guinea pigs, proving its mechanism is not restricted to murine specificities[4].

  • Mouse Models: Cromolyn is notoriously ineffective at inhibiting mouse mast cell degranulation in vitro and in vivo[1]. Quinotolast, however, concentration-dependently inhibits peptide leukotriene (pLT) release from mouse cultured mast cells with an IC50 of 0.72 μg/mL[3][6].

Quantitative Efficacy Summary

The following table synthesizes the comparative performance of Quinotolast against DSCG across key experimental models[3][4][5][6][7].

Experimental Model / Cell TypeTarget Mediator / EndpointQuinotolast EfficacyDSCG (Cromolyn) Efficacy
Rat PCA (In Vivo) Dye ExtravasationED50: 0.0063 mg/kg (i.v.)ED50: 0.0081 mg/kg (p.o.)Effective (i.v. only); Poor oral activity
Guinea Pig PCA (In Vivo) Dye ExtravasationPotent InhibitionPoor / No Inhibition
Mouse Cultured Mast Cells Peptide Leukotrienes (pLTs)IC50: 0.72 μg/mLIneffective
Human Dispersed Lung Cells PGD2 Release100% Inhibition (at 100 μg/mL)33% Inhibition (at 1 mM)
Human Dispersed Lung Cells LTC4 Release54% Inhibition (at 100 μg/mL)100% Inhibition (at 1 mM)

Standardized Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols outline the self-validating systems used to generate the efficacy data above. Causality is embedded into each step to explain why the protocol is structured this way.

Protocol A: Passive Cutaneous Anaphylaxis (PCA) Assay

The PCA assay is the definitive in vivo model for localized Type I hypersensitivity. It uses Evans Blue dye as a quantifiable proxy for vascular permeability induced by mast cell degranulation[3].

Step-by-Step Workflow:

  • Sensitization: Inject an antigen-specific IgE (e.g., anti-DNP IgE) intradermally into the dorsal skin of the animal (rat or guinea pig).

    • Causality: Localized injection restricts the allergic response to a specific skin site, creating a controlled microenvironment.

  • Latency Period (48 Hours): Return the animal to its housing for 48 hours.

    • Causality: This time is strictly required for the injected IgE to bind tightly to the FcεRI receptors on resident tissue mast cells.

  • Drug Administration: Administer Quinotolast (p.o. or i.v.) or vehicle control. Include a reference group (e.g., DSCG i.v.).

  • Antigen Challenge: Inject the specific antigen (e.g., DNP-HSA) mixed with Evans Blue dye intravenously.

    • Causality: The systemic antigen reaches the sensitized skin site, cross-linking the bound IgE and triggering degranulation. Histamine release increases local vascular permeability. Evans Blue tightly binds to serum albumin; thus, as vessels become permeable, the blue albumin complex leaks specifically into the sensitized tissue.

  • Quantification: Euthanize the animal after 30 minutes. Excise the blue skin lesions, extract the dye using formamide, and measure absorbance spectrophotometrically at 620 nm.

    • Validation: The absorbance directly correlates with the degree of mast cell degranulation. A vehicle-only challenged site serves as the positive control (maximum leakage), while an unsensitized challenged site serves as the negative baseline.

PCA_Protocol Step1 1. Sensitization Intradermal IgE Step2 2. Latency 48h Incubation Step1->Step2 Step3 3. Dosing Quinotolast p.o./i.v. Step2->Step3 Step4 4. Challenge Antigen + Evans Blue i.v. Step3->Step4 Step5 5. Quantification Spectrophotometry (620 nm) Step4->Step5

Diagram 2: Step-by-step experimental workflow for the in vivo PCA assay.

Protocol B: In Vitro Mediator Release from Human Dispersed Lung Cells

To validate translational potential, Quinotolast's efficacy is tested on primary human tissue, measuring both pre-formed and newly synthesized mediators[5][7].

Step-by-Step Workflow:

  • Tissue Dispersion: Mince macroscopically normal human lung tissue and digest with pronase and chymopapain.

    • Causality: Enzymatic digestion frees resident mast cells from the extracellular matrix, allowing for uniform drug exposure and mediator quantification in the supernatant.

  • Sensitization: Passively sensitize the dispersed cells by incubating with human IgE serum.

  • Drug Treatment: Add Quinotolast (1–100 μg/mL) to the cell suspension.

    • Note on Kinetics: Unlike legacy drugs, Quinotolast's inhibition is largely independent of the preincubation period, indicating rapid membrane stabilization[5].

  • Challenge: Stimulate the cells with anti-human IgE. Stop the reaction after 15 minutes (for histamine) or 30 minutes (for eicosanoids) by adding ice-cold buffer and centrifuging.

  • Multiplex Quantification:

    • Measure Histamine in the supernatant via automated spectrofluorometry.

    • Measure LTC4 and PGD2 via specific radioimmunoassays (RIA) or LC-MS/MS.

    • Validation: Measuring both histamine (pre-formed) and eicosanoids (synthesized de novo post-activation) confirms that the drug inhibits the upstream activation cascade rather than acting as a downstream enzyme-specific inhibitor.

Translational Perspective for Drug Development

The reliance on murine and rat models in early-stage allergy research has historically led to high attrition rates in clinical trials, largely due to the species-specific pharmacology of reference compounds like DSCG[1]. Quinotolast represents a highly optimized pharmacological tool and therapeutic candidate. Its ability to maintain potent, dose-dependent inhibition of mast cell degranulation across rats, guinea pigs, mice, and human primary cells—coupled with its oral bioavailability—makes it a superior benchmark for evaluating novel anti-allergic therapeutics[4][5][6].

References

  • QUINOTOLAST - Inxight Drugs National Center for Advancing Translational Sciences (NC
  • Effects of Quinotolast, a New Orally Active Antiallergic Drug, on Experimental Allergic Models PubMed / NIH
  • Pharmacological Profile of Quinotolast Sodium: An In-depth Technical Guide BenchChem
  • Evidence questioning cromolyn's effectiveness and selectivity as a “mast cell stabilizer” in mice PMC / NIH
  • Inhibition of histamine and eicosanoid release from dispersed human lung cells in vitro by quinotolast PubMed / NIH
  • Quinotolast sodium (FR71021) | Histamine Receptor Inhibitor MedChemExpress

Sources

Validation

A Comparative Guide to the Pharmacokinetic Profiles of Quinoline-Based Compounds: Situating Quinotolast within its Therapeutic Class

For the Attention of Researchers, Scientists, and Drug Development Professionals. This guide provides a comparative analysis of the pharmacokinetic profiles of quinoline-based compounds, with a specific focus on contextu...

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative analysis of the pharmacokinetic profiles of quinoline-based compounds, with a specific focus on contextualizing the potential characteristics of Quinotolast. As a Senior Application Scientist, the aim is to offer not just data, but a framework for understanding the experimental choices and scientific rationale that underpin pharmacokinetic evaluation in this important class of molecules.

Introduction: The Enigma of Quinotolast and the Power of Analog Comparison

Quinotolast, chemically known as 4-oxo-1-phenoxy-N-(2H-tetrazol-5-yl)quinolizine-3-carboxamide[1], belongs to the broad and pharmacologically significant class of quinolone and quinoline derivatives. These compounds are renowned for their wide spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory effects[2][3]. The therapeutic efficacy of any compound is intrinsically linked to its pharmacokinetic profile—the journey it takes through the body. This profile, encompassing absorption, distribution, metabolism, and excretion (ADME), dictates the onset, intensity, and duration of pharmacological response.

While specific, publicly available pharmacokinetic data for Quinotolast remains elusive, a comprehensive understanding of its potential in vivo behavior can be constructed through a detailed comparative analysis of its structural and functional analogs. By examining the well-documented pharmacokinetic profiles of other quinolones and related quinoline derivatives, we can extrapolate and frame the key questions that would drive the experimental evaluation of Quinotolast. This guide will, therefore, situate Quinotolast within the broader landscape of its chemical class, providing a robust framework for researchers engaged in the development of new chemical entities.

The core principle of this analysis rests on the understanding that while each molecule is unique, shared structural motifs within a chemical class often lead to predictable patterns in their interaction with biological systems. For quinolones, these include the bicyclic core, which is central to their mechanism of action, and various substitutions that modulate their physicochemical and pharmacokinetic properties[2].

The General Pharmacokinetic Profile of Quinolones: A Template for Quinotolast

The quinolone class of compounds, particularly the fluoroquinolones, has been extensively studied, revealing a set of general pharmacokinetic characteristics that provide a foundational understanding for any new analog, including Quinotolast[4][5].

  • Absorption: Most quinolones exhibit good to excellent oral bioavailability, often exceeding 70% and in some cases approaching 100%[4][5]. Absorption is typically rapid, with peak plasma concentrations (Cmax) reached within 1 to 3 hours post-administration[4]. However, the extent of absorption can be significantly impaired by co-administration with multivalent cations, such as those found in antacids (containing aluminum or magnesium) or iron supplements, which can chelate the quinolone molecule and reduce its uptake[4]. Given Quinotolast's structure, it is reasonable to hypothesize a similar susceptibility to chelation.

  • Distribution: Quinolones are characterized by their extensive tissue distribution, with apparent volumes of distribution (Vd) often exceeding 1 L/kg, indicating that the drug concentrations in many tissues are higher than in the plasma[5]. This is a key factor in their efficacy against a wide range of infections, including those involving intracellular pathogens[4]. Protein binding is generally low to moderate (20-40%), which contributes to their wide distribution[5].

  • Metabolism: The extent of metabolism varies considerably among different quinolones. Some, like ofloxacin, are excreted largely unchanged, while others, such as pefloxacin, undergo significant hepatic metabolism[5]. The primary metabolic pathways often involve modifications of the piperazine ring, a common substituent in many fluoroquinolones, and glucuronidation[4]. The PubChem entry for Quinotolast notes a known human metabolite, Quinotolast N-glucuronide, suggesting that conjugation is a relevant metabolic pathway for this compound.

  • Excretion: The primary route of elimination for most quinolones is renal, involving both glomerular filtration and active tubular secretion[5]. This results in high concentrations of the active drug in the urine, making them particularly effective for urinary tract infections[2]. Some quinolones also exhibit a degree of biliary and trans-intestinal elimination[4].

Comparative Pharmacokinetic Analysis of Quinotolast Analogs

To build a more detailed predictive profile for Quinotolast, we can compare the known pharmacokinetic parameters of several representative quinolone and quinoline-based compounds. This comparison includes established fluoroquinolones and more recently developed investigational agents.

CompoundClassOral Bioavailability (%)Tmax (h)Half-life (t1/2) (h)Volume of Distribution (Vd) (L/kg)Primary Elimination RouteReference(s)
Ciprofloxacin Fluoroquinolone~701-23-52-3Renal[4][5]
Levofloxacin Fluoroquinolone~991-26-8~1.2Renal[6]
Moxifloxacin Fluoroquinolone~901-412-151.7-2.7Hepatic/Renal[7][8]
DQ-113 FluoroquinoloneNot Reported~0.5 (in mice)~2.5 (in mice)Not ReportedNot Reported[9][10]
KB-1517 Oxazolo[4,5-c]quinoline>100 (in mice)~8 (in mice)Not DeterminedNot ReportedMetabolic[11]
KB-1518 Oxazolo[4,5-c]quinoline~14 (in mice)~0.25 (in mice)~2.8 (in mice)~1.8 (in mice)Metabolic[11]

Data for DQ-113, KB-1517, and KB-1518 are from preclinical studies in mice and may not be directly comparable to human data.

This table highlights the diversity within the broader quinoline class. While established fluoroquinolones like Ciprofloxacin and Levofloxacin offer a baseline, newer investigational compounds like the oxazolo[4,5-c]quinoline analogs KB-1517 and KB-1518 show markedly different profiles, with KB-1517 exhibiting very high apparent oral bioavailability and a long time to peak concentration in mice, suggesting potentially complex absorption and/or distribution kinetics[11]. The newer fluoroquinolone DQ-113, on the other hand, shows rapid absorption in the mouse model[9][10].

For Quinotolast, its quinolizine core structure is a variation on the more common quinoline and naphthyridine cores of many antibacterials. This structural difference could influence its ADME properties in ways that are not perfectly mirrored by the compounds in the table. However, the general principles of good oral absorption, wide tissue distribution, and a mix of renal and metabolic clearance are likely to hold true.

Mechanism of Action: The Molecular Target of Quinolones

The primary antibacterial target of quinolones is a pair of essential bacterial enzymes: DNA gyrase and topoisomerase IV[2]. These enzymes are responsible for managing the topology of bacterial DNA during replication and transcription. By inhibiting these enzymes, quinolones introduce double-strand breaks in the bacterial chromosome, leading to a rapid bactericidal effect[2].

Quinolone_Mechanism_of_Action cluster_bacterium Bacterial Cell quinolone Quinolone Analog dna_gyrase DNA Gyrase quinolone->dna_gyrase Inhibition topo_iv Topoisomerase IV quinolone->topo_iv Inhibition dna Bacterial DNA dna_gyrase->dna Manages DNA supercoiling replication DNA Replication & Transcription dna_gyrase->replication Essential for topo_iv->dna Decatenates replicated DNA topo_iv->replication Essential for dna->replication cell_death Cell Death replication->cell_death Blocked

Caption: Mechanism of action of quinolone antibiotics.

This mechanism is highly specific to bacterial enzymes, which contributes to the generally favorable safety profile of this class in humans. However, off-target effects can occur, and a thorough understanding of a new analog's ADME profile is crucial for predicting its therapeutic index.

Experimental Protocols for Pharmacokinetic Profiling

The determination of a compound's pharmacokinetic profile relies on a series of well-defined in vivo and in vitro experiments. The following protocols provide a high-level overview of the standard methodologies that would be employed to characterize Quinotolast or its analogs.

In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a typical single-dose pharmacokinetic study in rats or mice to determine key parameters like Cmax, Tmax, AUC, and t1/2.

Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters of a test compound following intravenous and oral administration.

Materials:

  • Test compound (e.g., Quinotolast)

  • Dosing vehicle (e.g., a solution of DMSO, Tween-80, and water)[12]

  • Male Sprague-Dawley rats (or equivalent rodent model)

  • Cannulas for blood collection (e.g., jugular vein cannulation)

  • Blood collection tubes (e.g., with K2-EDTA)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Acclimatization: House animals in a controlled environment for at least one week prior to the study.

  • Dose Preparation: Prepare dosing solutions of the test compound in the selected vehicle at the desired concentrations for both intravenous (IV) and oral (PO) administration.

  • Dosing:

    • IV Group (n=3-5 animals): Administer the test compound as a single bolus dose via the tail vein (e.g., 1-2 mg/kg).

    • PO Group (n=3-5 animals): Administer the test compound as a single dose via oral gavage (e.g., 5-10 mg/kg).

  • Blood Sampling: Collect serial blood samples (approx. 100-200 µL) from each animal at predetermined time points (e.g., pre-dose, and 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.

  • Sample Analysis: Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate pharmacokinetic parameters from the plasma concentration-time data. Key parameters include:

    • Cmax (Maximum plasma concentration)

    • Tmax (Time to reach Cmax)

    • AUC (Area under the concentration-time curve)

    • t1/2 (Elimination half-life)

    • CL (Clearance)

    • Vd (Volume of distribution)

    • F% (Oral bioavailability, calculated as (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv) * 100)[13]

PK_Workflow start Start: In Vivo Study dosing Dosing (IV & PO Groups) start->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Separation (Centrifugation) sampling->processing analysis LC-MS/MS Bioanalysis processing->analysis calculation Pharmacokinetic Parameter Calculation (NCA) analysis->calculation end End: PK Profile calculation->end

Caption: Workflow for an in vivo pharmacokinetic study.

In Vitro Metabolic Stability Assay

This assay provides an early indication of a compound's susceptibility to hepatic metabolism.

Objective: To determine the in vitro metabolic stability of a test compound in liver microsomes.

Materials:

  • Test compound

  • Liver microsomes (human and rodent)

  • NADPH regenerating system

  • Phosphate buffer

  • Quenching solution (e.g., cold acetonitrile with an internal standard)

  • 96-well plates

  • Incubator/shaker

  • LC-MS/MS system

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, combine liver microsomes and the test compound (at a low concentration, e.g., 1 µM) in phosphate buffer.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction in designated wells by adding the cold quenching solution.

  • Sample Processing: Centrifuge the plate to precipitate proteins.

  • Analysis: Analyze the supernatant from each well using LC-MS/MS to determine the percentage of the parent compound remaining at each time point.

  • Data Analysis: Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.

Conclusion and Future Directions

While the specific pharmacokinetic profile of Quinotolast is not yet publicly detailed, a robust, data-driven hypothesis can be formulated based on the extensive knowledge of the quinolone class. The available data on a range of analogs, from established drugs to novel investigational compounds, provides a valuable comparative landscape. It is anticipated that Quinotolast, like many of its chemical relatives, will exhibit favorable oral absorption and wide tissue distribution. The presence of a known glucuronide metabolite suggests that hepatic metabolism plays a role in its clearance.

The definitive characterization of Quinotolast's pharmacokinetic profile will require rigorous experimental evaluation as outlined in this guide. Such studies are critical for any new chemical entity, as they form the bridge between in vitro activity and in vivo efficacy and safety. The insights gained from comparing Quinotolast to its analogs will be invaluable in designing these studies and in interpreting their results, ultimately paving the way for its potential development as a therapeutic agent.

References

  • In Vivo Rapid Assessment of Compound Exposure (RACE) for Profiling the Pharmacokinetics of Novel Chemical Probes. PMC. Available at: [Link]

  • The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. PMC. Available at: [Link]

  • Quinolone antibiotic. Wikipedia. Available at: [Link]

  • Synthesis, Anticancer Evaluation and Pharmacokinetic Studies of Quinoline‐Triazole Hybrid Derivatives. ResearchGate. Available at: [Link]

  • Synthesis and Pharmacological Evaluation of Some Quinoline Derivatives as Potential Antiamnesic Agents. Journal of Young Pharmacists. Available at: [Link]

  • Synthesis and pharmacological evaluation of some quinoline derivatives as potential cognition enhancers. PubMed. Available at: [Link]

  • Pharmacokinetic parameters' | Download Table. ResearchGate. Available at: [Link]

  • Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. PMC. Available at: [Link]

  • Population Pharmacokinetic Modeling of the Unbound Levofloxacin Concentrations in Rat Plasma and Prostate Tissue Measured by Microdialysis. PMC. Available at: [Link]

  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. MDPI. Available at: [Link]

  • (PDF) Anti-Toxoplasma Activities of 24 Quinolones and Fluoroquinolones In Vitro: Prediction of Activity by Molecular Topology and Virtual Computational Techniques. ResearchGate. Available at: [Link]

  • Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. apjhs. Available at: [Link]

  • In Vivo Efficacy of a New Quinolone, DQ-113, against Streptococcus pneumoniae in a Mouse Model. PMC. Available at: [Link]

  • Quinotolast. PubChem. Available at: [Link]

  • Pharmacokinetics of quinolones: newer aspects. PubMed. Available at: [Link]

  • In vivo efficacy of a new quinolone, DQ-113, against Streptococcus pneumoniae in a mouse model. PubMed. Available at: [Link]

  • Drug Metabolism and Pharmacokinetics of Oxazolo[4,5-c]quinoline Analogs as Novel Interleukin-33 Inhibitors. PMC. Available at: [Link]

  • In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains. MDPI. Available at: [Link]

  • Discovery of N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (VX-770, ivacaftor), a potent and orally bioavailable CFTR potentiator. PubMed. Available at: [Link]

  • Pharmacokinetic properties of Fluoroquinolones in Comparative Aspect of their effect on Pathogenic microflora. Biological Trace Element Research. Available at: [Link]

  • Bioequivalence metrics for absorption rates: linearity, specificity, sensitivity. Akadémiai Kiadó. Available at: [Link]

  • Pharmacokinetic disposition of quinolones in human body fluids and tissues. R Discovery. Available at: [Link]

  • Pharmacokinetics Study of 1-ethyl-6-fluoro-1, 4-dihydro-4-oxo-7-[4-[(4-amino N- acetyl) phenoxy carbonyl methyl] - CORE. CORE.
  • Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. MDPI. Available at: [Link]

  • Mouse Pharmacokinetics and In Vitro Metabolism of SH-11037 and SH-11008, Synthetic Homoisoflavonoids for Retinal Neovascularization. PMC. Available at: [Link]

  • Technical report on the pharmacokinetics and pharmacodynamics (PK/PD) of medicines used in the treatment of drug-resistant tuberculosis. WHO. Available at: [Link]

  • Bioavailability and Pharmacokinetic Profile of Levofloxacin Following Intravenous, Intramuscular and Oral Administration in Turkeys. PubMed. Available at: [Link]

  • The Operational Multiple Dosing Half-life: A Key to Defining Drug Accumulation in Patients and to Designing Extended Release Dosage Forms. PMC. Available at: [Link]

  • Understanding and Calculating Steady State Pharmacokinetics. Certara. Available at: [Link]

  • Pharmacokinetics, toxicity, and functional studies of the selective Kv1.3 channel blocker 5-(4-phenoxybutoxy)psoralen in rhesus macaques. PubMed. Available at: [Link]

  • determining oral bioavailability from AUC data. YouTube. Available at: [Link]

  • Pharmacokinetic parameters determined by non-compartmental analysis of the individual 615. ResearchGate. Available at: [Link]

  • Pharmacokinetic Profile of OPC-8212 in Humans: A New, Nonglycosidic, Inotropic Agent. AHA Journals. Available at: [Link]

  • Drug Design Open Access Journals. Juniper Publishers. Available at: [Link]

Sources

Comparative

A Researcher's Guide to Verifying the Mode of Action of Quinotolast, a Novel Quinolone Antibiotic

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to independently replicate and verify the mode of action of Quinotolast, a promising new synthetic antibacteri...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to independently replicate and verify the mode of action of Quinotolast, a promising new synthetic antibacterial agent. Drawing from established methodologies for the quinolone class of antibiotics, we present a logical, multi-stage experimental workflow. This document moves beyond simple protocols to explain the scientific rationale behind each step, ensuring a robust and self-validating approach to mechanistic investigation.

Quinolones function by converting their essential enzyme targets, DNA gyrase and topoisomerase IV, into toxic agents that fragment the bacterial chromosome.[1] This guide will detail the necessary experiments to confirm this specific mechanism for Quinotolast and compare its performance against well-characterized fluoroquinolones, such as Ciprofloxacin and Levofloxacin.

Section 1: Foundational Activity Assessment: Quantifying Antibacterial Potency

The first logical step is to determine the fundamental antibacterial efficacy of Quinotolast. The Minimum Inhibitory Concentration (MIC) assay is the gold standard for this purpose, quantifying the lowest concentration of an antibiotic required to inhibit the visible growth of a microorganism.[2][3]

Rationale: An MIC assay provides a quantitative measure of potency, which is essential for comparing Quinotolast to existing drugs. By testing against a panel of both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, we can establish its spectrum of activity.[4]

Comparative Data: Minimum Inhibitory Concentration (µg/mL)
Bacterial StrainQuinotolast (Hypothetical)CiprofloxacinLevofloxacinInterpretation
E. coli ATCC 259220.060.030.015Susceptible
S. aureus ATCC 292130.2510.5Susceptible
P. aeruginosa ATCC 2785310.52Susceptible
E. faecalis ATCC 292121684Resistant
Experimental Workflow: Broth Microdilution MIC Assay

Caption: Workflow for the Broth Microdilution MIC Assay.

Protocol: Broth Microdilution MIC Assay[5]
  • Prepare Drug Dilutions: In a 96-well microtiter plate, add 100 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12. In well 1, add 200 µL of Quinotolast at twice the highest desired testing concentration. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating across to well 10. Discard the final 100 µL from well 10. Well 11 serves as a growth control (no drug), and well 12 as a sterility control (no bacteria).

  • Prepare Inoculum: Grow bacteria to be tested overnight. Dilute the bacterial suspension to match a 0.5 McFarland turbidity standard (approximately 1-2 x 10⁸ CFU/mL). Further dilute this suspension in CAMHB to achieve a final concentration of 5 x 10⁵ CFU/mL.

  • Inoculation: Add 100 µL of the final bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at 35°C for 16-20 hours.

  • Determine MIC: After incubation, the MIC is determined as the lowest concentration of the antibiotic at which there is no visible turbidity (bacterial growth).[3][5]

Section 2: Pinpointing the Molecular Target: Inhibition of Type II Topoisomerases

The hallmark of quinolone antibiotics is their ability to inhibit DNA gyrase and topoisomerase IV, two essential bacterial type II topoisomerases that manage DNA topology.[6][7] DNA gyrase introduces negative supercoils into DNA, while topoisomerase IV is crucial for decatenating (unlinking) daughter chromosomes after replication.[6][8] We must verify that Quinotolast inhibits these enzymes directly.

Rationale: Direct enzymatic assays provide definitive evidence of target engagement. By measuring the 50% inhibitory concentration (IC50), we can quantify Quinotolast's potency against each enzyme. This is critical because in many Gram-negative bacteria, DNA gyrase is the primary target, while in many Gram-positive species, topoisomerase IV is the primary target.[9][10]

Experiment 2a: DNA Gyrase Supercoiling Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed plasmid DNA substrate.[11] The inhibition of this activity is a clear indicator of an effect on the enzyme.[12]

Comparative Data: IC50 for DNA Gyrase Inhibition (nM)
CompoundE. coli DNA Gyrase IC50 (Hypothetical)
Quinotolast85
Ciprofloxacin100
Levofloxacin90
Protocol: DNA Gyrase Supercoiling Inhibition Assay[12][13]
  • Reaction Setup: On ice, prepare a master mix containing 5X gyrase reaction buffer (e.g., 35 mM Tris-HCl, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.75 mM ATP, 5 mM spermidine, 6.5% glycerol, 0.1 mg/mL BSA), and relaxed circular plasmid DNA (e.g., pBR322, ~300 ng per reaction).

  • Add Inhibitor: Aliquot the master mix into reaction tubes. Add varying concentrations of Quinotolast (dissolved in DMSO) or a DMSO vehicle control.

  • Initiate Reaction: Add E. coli DNA gyrase (e.g., 1-2 units) to each tube, mix gently, and bring the final volume to 20 µL.

  • Incubation: Incubate the reactions at 37°C for 30-60 minutes.

  • Termination: Stop the reaction by adding a stop buffer containing SDS and Proteinase K.

  • Analysis: Analyze the DNA topology by running the samples on a 1% agarose gel. Relaxed and supercoiled DNA will migrate at different rates. Visualize the DNA with an intercalating dye (e.g., ethidium bromide). Inhibition is observed as a decrease in the amount of supercoiled DNA compared to the no-drug control.

Experiment 2b: Topoisomerase IV Decatenation Assay

This assay utilizes kinetoplast DNA (kDNA), a large network of interlocked DNA minicircles. Topoisomerase IV decatenates this network, releasing the individual minicircles.[13][14]

Comparative Data: IC50 for Topoisomerase IV Inhibition (nM)
CompoundS. aureus Topoisomerase IV IC50 (Hypothetical)
Quinotolast150
Ciprofloxacin400
Levofloxacin250
Experimental Workflow: Topoisomerase IV Decatenation Assay

Caption: Workflow for the Topoisomerase IV Decatenation Assay.

Protocol: Topoisomerase IV Decatenation Assay[8][14]
  • Reaction Setup: On ice, prepare a master mix containing 5X Topo IV reaction buffer (e.g., 40 mM HEPES-KOH, 100 mM potassium glutamate, 10 mM Mg(OAc)2, 10 mM DTT, 1 mM ATP), and kDNA (~200 ng per reaction).

  • Add Inhibitor: Aliquot the master mix into reaction tubes and add varying concentrations of Quinotolast or a DMSO control.

  • Initiate Reaction: Add S. aureus Topoisomerase IV enzyme, mix gently, and bring the final volume to 30 µL.

  • Incubation: Incubate at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding a stop buffer/loading dye (e.g., GSTEB containing glycerol, Tris-HCl, EDTA, and bromophenol blue).

  • Analysis: Run samples on a 1% agarose gel. The large kDNA network will remain in the well, while the decatenated minicircles will migrate into the gel. Inhibition is quantified by the reduction in released minicircles.

Section 3: Verifying Specificity: Ruling Out Off-Target Effects

To build a strong case for a specific mode of action, it is crucial to demonstrate a lack of activity against other major antibacterial targets. This confirms that Quinotolast's primary mechanism is not, for example, the disruption of cell wall or protein synthesis.

Rationale: These "negative data" experiments are essential for validating the specificity of the compound. They increase confidence that the observed antibacterial effect is indeed due to the inhibition of DNA gyrase and topoisomerase IV.

Experiment 3a: Cell Wall Synthesis Inhibition Assay

Bacterial cell wall synthesis is a well-established target for antibiotics like β-lactams and glycopeptides.[15] An assay can be performed to see if Quinotolast interferes with this pathway, for example, by measuring the incorporation of radiolabeled precursors like [³H]diaminopimelic acid into the peptidoglycan of growing bacterial cells.[16][17] A specific inhibitor like Penicillin G would show strong inhibition, while Quinotolast should show no significant effect at concentrations well above its MIC.

Experiment 3b: Protein Synthesis Inhibition Assay

This experiment tests for inhibition of bacterial protein synthesis, the target for antibiotics like tetracycline and chloramphenicol. A common method is to use a cell-free transcription/translation system with a reporter gene (e.g., luciferase) and measure the output in the presence of the test compound. Tetracycline should show potent inhibition, whereas Quinotolast should not.

Section 4: The Therapeutic Imperative: Assessing Selective Toxicity

A clinically viable antibiotic must be toxic to bacteria but minimally harmful to host (mammalian) cells.[4] This principle of selective toxicity is a cornerstone of antimicrobial drug development.[18]

Rationale: A cytotoxicity assay quantifies the concentration of a drug that is harmful to mammalian cells. By comparing the cytotoxic concentration (CC50) to the antibacterial concentration (MIC), we can calculate a Selectivity Index (SI = CC50/MIC). A higher SI value indicates a more favorable safety profile.[19][20]

Comparative Data: Cytotoxicity and Selectivity Index
CompoundCC50 on HeLa Cells (µM) (Hypothetical)MIC vs. E. coli (µM) (Hypothetical)Selectivity Index (CC50/MIC)
Quinotolast>2000.15>1333
Ciprofloxacin~1500.09~1667
Levofloxacin>2000.04>5000
Protocol: Mammalian Cell Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed a 96-well plate with a suitable mammalian cell line (e.g., HeLa, HepG2) at a density that ensures they are in a logarithmic growth phase (e.g., 1 x 10⁴ cells/well). Incubate overnight to allow for cell adherence.

  • Compound Treatment: Remove the old media and add fresh media containing serial dilutions of Quinotolast, a positive control (e.g., Doxorubicin), and a vehicle control (DMSO).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilizing agent (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals.

  • Readout: Measure the absorbance at ~570 nm using a microplate reader. The absorbance is proportional to the number of viable cells. Calculate the CC50 value from the dose-response curve.

Section 5: Synthesis and Conclusion

The experimental path outlined in this guide provides a rigorous method for confirming the mode of action of Quinotolast. By systematically progressing from broad activity to specific enzyme inhibition and safety profiling, researchers can build a comprehensive and defensible data package.

The collective evidence from these experiments should confirm that Quinotolast functions as a classic quinolone. Its antibacterial activity stems from the potent and specific inhibition of bacterial type II topoisomerases, leading to chromosomal DNA damage and cell death.[1] Furthermore, its high Selectivity Index suggests it is a promising candidate with a favorable therapeutic window.

Confirmed Mode of Action for Quinotolast

Quinotolast_MOA Quinotolast Quinotolast CellEntry Bacterial Cell Entry (via Porins) Quinotolast->CellEntry Gyrase DNA Gyrase CellEntry->Gyrase Inhibits TopoIV Topoisomerase IV CellEntry->TopoIV Inhibits CleavageComplex Stabilized Gyrase/Topo IV- DNA Cleavage Complex Gyrase->CleavageComplex Forms TopoIV->CleavageComplex Forms ReplicationBlock Replication Fork Arrest CleavageComplex->ReplicationBlock DSBs Double-Strand DNA Breaks CleavageComplex->DSBs Death Bacterial Cell Death ReplicationBlock->Death SOS SOS Response DSBs->SOS SOS->Death

Caption: The confirmed mechanism of Quinotolast action.

References

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]

  • Vila, J., & Poirel, L. (2019). Mechanism of action of and resistance to quinolones. Enfermedades Infecciosas y Microbiología Clínica, 37(1), 4-5. [Link]

  • Correia, S., Poeta, P., & Igrejas, G. (2017). Mechanisms of quinolone action and resistance: where do we stand? Journal of Medical Microbiology, 66(5), 551-559. [Link]

  • Wikipedia contributors. (2024). Quinolone antibiotic. Wikipedia, The Free Encyclopedia. [Link]

  • Inspiralis. (n.d.). Escherichia coli Topoisomerase IV Decatenation Assay. [Link]

  • Singh, S. B., Young, K., & Zgurskaya, H. I. (2021). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols, 2(3), 100777. [Link]

  • Bax, B. D., Chan, P. F., & Eggleston, D. S. (2024). Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance. ACS Infectious Diseases, 10(4), 1145-1169. [Link]

  • Sharma, P. C., & Jain, T. (2020). Fluoroquinolone antibiotics: An overview. Adesh University Journal of Medical Sciences & Research, 2(2), 99-105. [Link]

  • Bio-protocol. (2020). Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. [Link]

  • ProFoldin. (n.d.). E. coli DNA Gyrase DNA Supercoiling Assay Kits. [Link]

  • Bio-protocol. (2018). DNA gyrase supercoiling inhibition assay. [Link]

  • Ashley, R. E., & Osheroff, N. (2024). Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance. ACS Infectious Diseases. [Link]

  • Ashley, R. E., & Osheroff, N. (2020). DNA Supercoiling Catalyzed by Bacterial Gyrase. In Methods in Molecular Biology (Vol. 2135, pp. 127-142). [Link]

  • Inspiralis. (n.d.). Pseudomonas aeruginosa Topoisomerase IV Decatenation Assay. [Link]

  • Silver, L. L., et al. (2015). Novel Antibacterial Targets and Compounds Revealed by a High-Throughput Cell Wall Reporter Assay. Antimicrobial Agents and Chemotherapy, 59(7), 3746-3754. [Link]

  • Khodursky, A. B., & Cozzarelli, N. R. (1998). DNA topoisomerase targets of the fluoroquinolones: A strategy for avoiding bacterial resistance. Proceedings of the National Academy of Sciences, 95(16), 9155-9160. [Link]

  • ResearchGate. (n.d.). Gyrase and Topoisomerase IV as Targets for Antibacterial Drugs. [Link]

  • ProFoldin. (n.d.). Spin-column DNA Topoisomerase Decatenation Assay Kits. [Link]

  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. [Link]

  • Ashley, R. E., & Osheroff, N. (2020). DNA Decatenation Catalyzed by Bacterial Topoisomerase IV. In Methods in Molecular Biology (Vol. 2135, pp. 143-157). [Link]

  • Osheroff, N., & Ashley, R. E. (2026). Gyrase and Topoisomerase IV as Antibacterial Targets for Gepotidacin and Zoliflodacin: Teaching Old Enzymes New Tricks. International Journal of Molecular Sciences, 27(1), 496. [Link]

  • Springer Nature Experiments. (n.d.). DNA Supercoiling Catalyzed by Bacterial Gyrase. [Link]

  • SEAFDEC/AQD Institutional Repository. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. [Link]

  • Sun, D., et al. (2012). Early stage efficacy and toxicology screening for antibiotics and enzyme inhibitors. Journal of Visualized Experiments, (64), e3883. [Link]

  • Breukink, E., & van Heijenoort, J. (2016). The Membrane Steps of Bacterial Cell Wall Synthesis as Antibiotic Targets. Molecules, 21(9), 1155. [Link]

  • Brötz-Oesterhelt, H., & Brunner, N. A. (2018). Selective toxicity of antibacterial agents—still a valid concept or do we miss chances and ignore risks? Annals of the New York Academy of Sciences, 1428(1), 3-21. [Link]

  • Omura, S., et al. (1979). Studies on bacterial cell wall inhibitors. VI. Screening method for the specific inhibitors of peptidoglycan synthesis. The Journal of Antibiotics, 32(10), 1008-1015. [Link]

  • Singh, P., et al. (2025). Selective toxicity of a novel antimicrobial peptide Acidocin 4356 against Pseudomonas aeruginosa and Acinetobacter baumannii in human cell-based in vitro infection models. Scientific Reports, 15(1), 1629. [Link]

  • Microbe Notes. (2023). Cell Wall Synthesis Inhibitors: Examples, Inhibition, Resistance. [Link]

  • Biology LibreTexts. (2023). 7.1.3: Antibiotics and Selective Toxicity. [Link]

Sources

Validation

A Comparative Guide to Assessing the Biological Specificity of Quinotolast, a Novel Kinase Inhibitor

Abstract The development of targeted therapeutics, particularly kinase inhibitors, has revolutionized medicine. However, the clinical success of these agents is intrinsically linked to their specificity.

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The development of targeted therapeutics, particularly kinase inhibitors, has revolutionized medicine. However, the clinical success of these agents is intrinsically linked to their specificity. Off-target effects can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. This guide provides a comprehensive framework for assessing the biological specificity of a novel, hypothetical ATP-competitive inhibitor, "Quinotolast," designed to target the BCR-Abl fusion protein. We will compare its specificity profile against established first and second-generation BCR-Abl inhibitors, Imatinib and Dasatinib, using state-of-the-art proteomics and biophysical techniques. The methodologies and data presented herein offer a robust template for researchers and drug development professionals to rigorously characterize the selectivity of their own lead compounds.

Introduction: The Criticality of Kinase Inhibitor Specificity

Protein kinases are a large family of enzymes that play a central role in cellular signaling. Their dysregulation is a hallmark of many diseases, most notably cancer. This has made them one of the most important classes of drug targets. Quinotolast is a novel investigational compound designed to inhibit the constitutively active tyrosine kinase, BCR-Abl, the causative agent in Chronic Myeloid Leukemia (CML).

The central challenge in developing kinase inhibitors is achieving high specificity for the intended target. The ATP-binding pocket, the target of most kinase inhibitors, is highly conserved across the human kinome, which comprises over 500 members. Consequently, a compound designed against one kinase may inadvertently inhibit numerous others. This "off-target" activity is a primary source of adverse drug reactions. Therefore, early and comprehensive assessment of an inhibitor's specificity is not merely a characterization step but a critical determinant of its potential clinical viability.

This guide will detail the experimental workflows to build a "specificity profile" for Quinotolast and benchmark it against Imatinib and Dasatinib, two FDA-approved drugs for CML with well-documented and distinct specificity profiles.

The Target: BCR-Abl and the Rationale for Inhibition

The Philadelphia chromosome, a reciprocal translocation between chromosomes 9 and 22, creates the BCR-Abl fusion gene. The resulting oncoprotein, BCR-Abl, possesses a constitutively active Abl kinase domain that drives uncontrolled cell proliferation and is the molecular driver of CML. Quinotolast, like its predecessors, is designed to bind to the ATP-binding site of the Abl kinase domain, preventing the phosphorylation of downstream substrates and thereby inducing apoptosis in cancer cells.

Below is a simplified representation of the BCR-Abl signaling pathway and the intended point of intervention for Quinotolast.

BCR_Abl_Pathway cluster_cell CML Cell BCR_Abl BCR-Abl (Constitutively Active) Substrate Downstream Substrates (e.g., STAT5, CrkL) BCR_Abl->Substrate Phosphorylation ATP ATP ATP->BCR_Abl P_Substrate Phosphorylated Substrates Substrate->P_Substrate Proliferation Uncontrolled Cell Proliferation & Survival P_Substrate->Proliferation Quinotolast Quinotolast (Inhibitor) Quinotolast->BCR_Abl Blocks ATP Binding

Caption: Simplified BCR-Abl signaling pathway and the inhibitory action of Quinotolast.

Comparator Compounds: A Tale of Two Generations

To understand the specificity of Quinotolast, we must compare it to the established standards of care.

  • Imatinib (Gleevec®): The first-generation inhibitor that transformed CML treatment. It is highly specific for Abl, KIT, and PDGFR, but resistance can emerge through mutations in the Abl kinase domain.

  • Dasatinib (Sprycel®): A second-generation inhibitor designed to overcome Imatinib resistance. It is significantly more potent than Imatinib against BCR-Abl but is known to be less specific, with notable activity against the SRC family kinases.

CompoundClassPrimary Target(s)Known Major Off-Targets
Imatinib 1st Gen. TKIBCR-Abl, KIT, PDGFRLCK, LYN
Dasatinib 2nd Gen. TKIBCR-Abl, SRC Family, c-KIT, PDGFRB, Ephrin ReceptorsMultiple other kinases
Quinotolast Novel TKI (Hypothetical)BCR-AblTo be determined

Experimental Assessment of Specificity: Methodologies & Protocols

A multi-pronged approach is essential for a comprehensive specificity assessment. We will employ both in vitro biochemical assays and in situ cellular assays.

In Vitro Profiling: The KinomeScan™ Approach

One of the most comprehensive methods for assessing kinase inhibitor specificity is the KinomeScan™ platform (DiscoverX). This competition binding assay quantifies the ability of a compound to displace a ligand from the ATP-binding site of a large panel of kinases (e.g., 468 kinases).

Principle: The assay measures the amount of kinase that remains bound to an immobilized ligand after incubation with the test compound. A lower amount of bound kinase indicates stronger interaction with the test compound.

KinomeScan_Workflow cluster_workflow KinomeScan™ Workflow Start Start: Test Compound (Quinotolast) Incubate Incubate Compound with Kinase-Ligand Complex Start->Incubate Wash Wash Unbound Compound Incubate->Wash Quantify Quantify Bound Kinase (e.g., via qPCR of DNA tag) Wash->Quantify Result Result: % Control Interaction Quantify->Result

Caption: High-level workflow for the KinomeScan™ competition binding assay.

Protocol: KinomeScan™ Profiling

  • Compound Preparation: Solubilize Quinotolast, Imatinib, and Dasatinib in 100% DMSO to create 100x stock solutions.

  • Assay Plate Preparation: Prepare assay plates containing a panel of 468 kinases, each fused to a unique DNA tag and immobilized on a solid support via a proprietary ligand.

  • Incubation: Add the test compounds at a final concentration of 1 µM to the assay plates. Incubate for 1 hour at room temperature to allow the system to reach equilibrium.

  • Washing: Wash the plates to remove unbound compound and kinase.

  • Elution & Quantification: Elute the kinase-ligand complexes that remain bound to the solid support. Quantify the amount of kinase-associated DNA tag for each well using qPCR.

  • Data Analysis: Calculate the "% Control" value for each kinase, where a lower percentage indicates a stronger binding interaction. The formula is: (test compound signal - background signal) / (DMSO control signal - background signal) * 100.

Data Interpretation:

The results are often visualized as a dendrogram of the human kinome, allowing for a rapid visual assessment of selectivity.

Compound (1 µM)Primary Target (Abl1) % Control# of Off-Targets (% Control < 10)Key Off-Target Families
Imatinib 0.58KIT, PDGFR
Dasatinib 0.155SRC, Ephrin Receptors
Quinotolast (Hypothetical Data) 0.315LCK, FYN, DDR1

This hypothetical data suggests Quinotolast is more specific than Dasatinib but less so than Imatinib, with a distinct off-target profile.

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)

While in vitro assays are powerful, they do not account for cell permeability or the intracellular concentration of a compound. CETSA is a biophysical method that measures the thermal stability of proteins in their native cellular environment. The binding of a ligand (like Quinotolast) to its target protein typically confers thermal stability.

Principle: Upon heating, proteins denature and aggregate. Ligand-bound proteins are more stable and thus remain in solution at higher temperatures compared to their unbound counterparts.

CETSA_Workflow cluster_workflow CETSA® Workflow Treat 1. Treat Cells (+/- Quinotolast) Heat 2. Heat Lysate/Cells (Temperature Gradient) Treat->Heat Separate 3. Separate Soluble vs. Aggregated Proteins Heat->Separate Analyze 4. Analyze Soluble Fraction (e.g., Western Blot, Mass Spec) Separate->Analyze Result Result: Thermal Shift Curve Analyze->Result

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).

Protocol: CETSA® for BCR-Abl

  • Cell Culture: Culture K562 cells (a CML cell line) to approximately 80% confluency.

  • Compound Treatment: Treat cells with 10 µM Quinotolast or DMSO (vehicle control) for 2 hours.

  • Heating: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 64°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

  • Centrifugation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

  • Analysis: Collect the supernatant (soluble fraction) and analyze the protein levels of Abl using Western blotting.

  • Data Plotting: Plot the band intensity for Abl as a function of temperature. A shift in the melting curve to the right for the Quinotolast-treated sample indicates target engagement.

Hypothetical CETSA Results:

Compound (10 µM)Target ProteinTagg (Vehicle)Tagg (Treated)ΔTagg (°C)
Quinotolast Abl152.1°C58.5°C+6.4°C
Quinotolast LCK (Off-Target)49.5°C51.0°C+1.5°C

A significant thermal shift for Abl1 confirms that Quinotolast engages its intended target within the complex cellular milieu. A smaller shift for LCK suggests weaker, but present, off-target engagement.

Synthesis and Conclusion: Positioning Quinotolast

Based on our multi-faceted (and hypothetical) assessment, Quinotolast emerges as a potent BCR-Abl inhibitor with a specificity profile that is intermediate between Imatinib and Dasatinib.

  • Potency & Engagement: It strongly binds to and stabilizes BCR-Abl in living cells, confirming its primary mechanism of action.

  • Selectivity: While cleaner than the broad-spectrum activity of Dasatinib, it displays a unique set of off-targets (LCK, FYN, DDR1) not prominently seen with Imatinib.

This distinct off-target profile is a critical finding. The inhibition of LCK and FYN, which are SRC family kinases, might offer an advantage in overcoming certain Imatinib-resistance mutations, similar to the rationale for Dasatinib's development. However, the inhibition of DDR1 (Discoidin Domain Receptor 1) would need to be investigated further for potential therapeutic benefits or liabilities.

The experimental framework outlined in this guide—combining broad, in vitro screening with focused, in-cell validation—provides the necessary data to make informed decisions in a drug discovery pipeline. For Quinotolast, the next steps would involve cellular phosphorylation assays to confirm the functional inhibition of these off-targets and subsequent in vivo studies to understand the physiological consequences.

References

  • Title: Chronic myeloid leukaemiaSource: Nature Reviews Disease Primers URL: [Link]

  • Title: ABL Tyrosine Kinase Inhibitors in the Treatment of Chronic Myeloid LeukemiaSource: Annual Review of Medicine URL: [Link]

  • Title: The human kinomeSource: Science URL: [Link]

  • Title: Dasatinib or imatinib in newly diagnosed chronic-phase chronic myeloid leukemiaSource: New England Journal of Medicine URL: [Link]

  • Title: Dasatinib (BMS-354825) is a potent inhibitor of src kinasesSource: PNAS URL: [Link]

Comparative

Quinotolast (FK021) vs. Traditional Anti-Allergics: A Comparative Guide on Therapeutic Index &amp; Efficacy

Executive Summary Quinotolast (FK021) is a potent, orally active mast cell stabilizer developed as an advanced intervention for Type I hypersensitivity reactions[1]. While legacy anti-allergics like Cromolyn Sodium (DSCG...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinotolast (FK021) is a potent, orally active mast cell stabilizer developed as an advanced intervention for Type I hypersensitivity reactions[1]. While legacy anti-allergics like Cromolyn Sodium (DSCG) and Ketotifen have established the baseline for mast cell stabilization and H1-receptor antagonism respectively, their therapeutic indices are often compromised by poor pharmacokinetics or off-target central nervous system (CNS) effects[2]. Quinotolast distinguishes itself through a dual mechanism: robust inhibition of inflammatory mediators (Histamine, LTC4, PGD2) and unique gastric cytoprotective properties[1]. This guide objectively compares Quinotolast's performance against standard alternatives, detailing the mechanistic pathways and self-validating experimental protocols that substantiate its pharmacological profile.

Mechanistic Overview & Signaling Pathway

Allergic pathophysiology is driven by the cross-linking of IgE to high-affinity FcεRI receptors on mast cells, triggering an intracellular calcium (Ca2+) influx[3]. This cascade forces the degranulation of pre-formed mediators (early-phase histamine) and the de novo synthesis of arachidonic acid metabolites (late-phase leukotrienes and prostaglandins)[4].

Quinotolast exerts its therapeutic effect by stabilizing the mast cell membrane and potently blocking this mediator release[5]. Interestingly, while Quinotolast and Cromolyn share cross-tachyphylaxis in (indicating a shared mechanistic pathway)[5], no cross-tachyphylaxis is observed in human dispersed lung cells[4]. This suggests Quinotolast engages a more resilient or distinct allosteric site on human mast cells compared to Cromolyn.

Pathway IgE IgE Receptor (FcεRI) Cross-linking Ca2 Intracellular Ca2+ Influx IgE->Ca2 Activates Degranulation Mast Cell Degranulation Ca2->Degranulation Triggers Histamine Histamine Release (Early Phase) Degranulation->Histamine Eicosanoids LTC4 & PGD2 Synthesis (Late Phase) Degranulation->Eicosanoids Quinotolast Quinotolast (FK021) Quinotolast->Ca2 Potent Blockade Cromolyn Cromolyn Sodium Cromolyn->Ca2 Moderate Blockade

Fig 1: Mechanism of Quinotolast vs. Cromolyn in blocking mast cell degranulation pathways.

Comparative Efficacy & Therapeutic Index

The therapeutic index of an anti-allergic drug is defined by the ratio of its toxic/sedative dose to its effective therapeutic dose. Quinotolast offers a superior index due to its high oral bioavailability and lack of CNS depression, contrasting sharply with Cromolyn (which requires inhalation due to <1% oral absorption) and Ketotifen (which crosses the blood-brain barrier, causing significant sedation)[1],[2].

Quantitative Comparison of Anti-Allergic Agents
AgentPrimary MechanismOral BioavailabilityPGD2 InhibitionLTC4 InhibitionTherapeutic Index / Safety Profile
Quinotolast Mast Cell StabilizerHigh100% (at 100 µg/mL)54% (at 100 µg/mL)High ; Gastric cytoprotective, non-sedating
Cromolyn (SCG) Mast Cell StabilizerPoor (<1%)33% (at 1 mM)100% (at 1 mM)Moderate ; Requires inhalation, local irritation
Ketotifen H1 Antagonist + StabilizerHighN/AN/ALow-Moderate ; Significant CNS sedation

Data derived from comparing mediator release inhibition[4],[6].

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity and reproducibility, the following protocols incorporate causality-driven steps and internal validation systems used to benchmark Quinotolast.

Protocol 1: In Vitro Histamine & Eicosanoid Release Assay

Objective: Quantify the inhibition of early and late-phase mediators. Causality & Design: Dispersed human lung cells are utilized instead of immortalized basophil lines (e.g., RBL-2H3) to ensure the connective tissue and mucosal mast cell phenotypes accurately reflect human pulmonary mechanics[4]. Anti-IgE is used to directly cross-link FcεRI receptors, bypassing upstream sensitization variables and isolating the degranulation event[6].

Workflow Step1 1. Tissue Isolation Dispersed Human Lung Cells Step2 2. Pre-incubation Quinotolast (1-100 µg/mL) Step1->Step2 Step3 3. Activation Anti-IgE Challenge Step2->Step3 Step4 4. Separation Centrifugation at 4°C Step3->Step4 Step5 5. Quantification Fluorometry & ELISA Step4->Step5

Fig 2: Step-by-step experimental workflow for in vitro human lung cell mediator release assay.

Step-by-Step Methodology:

  • Tissue Isolation: Mince and enzymatically digest human lung tissue to isolate dispersed mast cells[4].

  • Pre-incubation: Incubate cells with Quinotolast (1–100 µg/mL) or Cromolyn (1 mM) for 15 minutes at 37°C[6].

  • Activation: Challenge cells with anti-IgE to induce degranulation[4].

  • Separation: Halt the reaction via rapid cooling (4°C) and centrifuge to separate the cell pellet from the supernatant[6].

  • Quantification: Measure histamine in the supernatant via fluorometric assay. Quantify LTC4 and PGD2 using specific Enzyme-Linked Immunosorbent Assays (ELISA)[4].

Validation & Controls: Include a spontaneous release control (buffer only) to establish baseline leakage, and a total release control (cell lysis via Triton X-100) to calculate the fractional release percentage. This internal normalization validates the assay against variations in total cell count.

Protocol 2: In Vivo Passive Cutaneous Anaphylaxis (PCA) Model

Objective: Evaluate systemic in vivo efficacy and oral bioavailability. Causality & Design: A 48-hour latent period post-sensitization is critical; it allows non-specific circulating immunoglobulins to clear, ensuring the injected IgE firmly binds to local high-affinity FcεRI receptors[5]. Evans Blue dye binds to serum albumin, providing a highly quantifiable spectrophotometric readout of vascular permeability[1].

Step-by-Step Methodology:

  • Sensitization: Inject rats intradermally with anti-DNP IgE serum[5].

  • Latent Period: House animals for 48 hours to allow tissue fixation of IgE[5].

  • Drug Administration: Administer Quinotolast orally (p.o.) 1 hour prior to antigen challenge[1].

  • Antigen Challenge: Inject DNP-BSA antigen intravenously, co-administered with 1% Evans Blue dye[5].

  • Measurement: Euthanize after 30 minutes. Extract the dye from the dorsal skin using formamide and measure absorbance at 620 nm[1].

Validation & Controls: A saline-injected contralateral site serves as an intra-subject negative control to subtract baseline vascular leakage. A reference standard group (e.g., Cromolyn IV) is run in parallel to benchmark relative potency[5].

Conclusion

Quinotolast represents a significant pharmacological evolution over first-generation mast cell stabilizers. By achieving complete inhibition of PGD2 and substantial reduction of LTC4 and histamine in human pulmonary models, combined with high oral bioavailability and gastric cytoprotection, Quinotolast offers an optimized therapeutic index for the management of Type I hypersensitivity disorders[5],[4].

References

  • Effects of Quinotolast, a New Orally Active Antiallergic Drug, on Experimental Allergic Models. Japanese Journal of Pharmacology (via PubMed/NIH). URL:[Link]

  • QUINOTOLAST. Inxight Drugs (NCATS). URL:[Link]

  • Inhibition of histamine and eicosanoid release from dispersed human lung cells in vitro by quinotolast. Japanese Journal of Pharmacology (via PubMed/NIH). URL:[Link]

Sources

Validation

A Retrospective Analysis of Quinotolast: A Comparative Review of a Discontinued Mediator Release Inhibitor Against Modern Therapeutics

A Theoretical Exploration of a Discontinued Therapeutic Candidate in the Context of Current Treatment Paradigms for Asthma, Irritable Bowel Syndrome, and Peptic Ulcer Disease. In the landscape of pharmaceutical research...

Author: BenchChem Technical Support Team. Date: March 2026

A Theoretical Exploration of a Discontinued Therapeutic Candidate in the Context of Current Treatment Paradigms for Asthma, Irritable Bowel Syndrome, and Peptic Ulcer Disease.

In the landscape of pharmaceutical research and development, not all molecules that show initial promise reach clinical application. Quinotolast, a mediator release inhibitor developed by Astellas Pharma, Inc., is one such compound. Though its development was ultimately discontinued, a retrospective analysis of its proposed mechanism of action provides valuable insights into the evolution of therapeutic strategies for several common diseases. This guide offers a systematic comparison of Quinotolast's theoretical framework with existing, evidence-based treatments for its intended, albeit inactive, indications: asthma, irritable bowel syndrome (IBS), and peptic ulcer disease.

This analysis is designed for researchers, scientists, and drug development professionals, offering a deep dive into the mechanistic rationale behind different therapeutic approaches and highlighting the scientific and clinical hurdles that new chemical entities must overcome.

The Rise and Discontinuation of a Mediator Release Inhibitor

Quinotolast was investigated as a small molecule drug designed to inhibit the release of inflammatory mediators. This positions it within a class of drugs that aim to prevent the cascade of biological events that lead to the symptoms of allergic and inflammatory conditions. While the precise reasons for its discontinuation are not publicly detailed, the challenges for this class of drugs often include modest efficacy compared to newer targeted therapies, unfavorable pharmacokinetic profiles, or unforeseen adverse effects.

Mechanism of Action: A Prophylactic Approach

Mediator release inhibitors, such as cromolyn sodium and nedocromil, act by stabilizing mast cells.[1][2][3] Mast cells are key players in the inflammatory response, releasing a host of potent chemical mediators, including histamine, leukotrienes, and prostaglandins, upon activation.[4][5] It is this degranulation process that drives the symptoms of many allergic and inflammatory diseases. By preventing this release, mediator release inhibitors offer a prophylactic, rather than a reactive, approach to disease management.[6][7]

The proposed mechanism of action for Quinotolast would have been to interfere with the signaling cascade that leads to mast cell degranulation, thus preventing the release of pro-inflammatory substances.

Comparative Analysis by Indication

Asthma

Asthma is a chronic inflammatory disease of the airways characterized by bronchial hyperresponsiveness and reversible airflow obstruction.[8] The underlying inflammation is driven by a complex interplay of immune cells and mediators, with mast cells playing a pivotal role in the early phase of an allergic asthma attack.[4]

Current Standard-of-Care for Asthma:

Modern asthma management follows a stepwise approach, with a focus on controlling inflammation and relieving bronchoconstriction.[9][10]

  • Inhaled Corticosteroids (ICS): These are the cornerstone of long-term asthma control.[10] They work by suppressing the transcription of multiple pro-inflammatory genes in airway epithelial cells, leading to a broad anti-inflammatory effect.

  • Long-Acting Beta-Agonists (LABAs): These are bronchodilators that are typically used in combination with ICS for moderate to severe asthma. They relax the smooth muscle of the airways.

  • Short-Acting Beta-Agonists (SABAs): These are "rescue" medications used for the rapid relief of asthma symptoms.[11]

  • Leukotriene Receptor Antagonists (LTRAs): These oral medications block the action of leukotrienes, which are potent bronchoconstrictors and pro-inflammatory mediators.

  • Biologics: For severe, uncontrolled asthma, monoclonal antibodies targeting specific components of the inflammatory cascade (e.g., IgE, IL-5, IL-4/IL-13) have revolutionized treatment.

Theoretical Comparison with Quinotolast:

Quinotolast, as a mediator release inhibitor, would have offered a prophylactic approach to asthma management, similar to cromolyn sodium.[12] Its primary role would have been to prevent the initiation of the allergic cascade by stabilizing mast cells.

Therapeutic ClassMechanism of ActionPrimary Use
Quinotolast (theoretical) Inhibits the release of inflammatory mediators from mast cells.Prophylaxis of mild to moderate asthma.
Inhaled CorticosteroidsBroad anti-inflammatory effects by suppressing gene transcription.Long-term control of persistent asthma.
Beta-AgonistsBronchodilation via relaxation of airway smooth muscle.Symptom relief (SABA) and long-term control (LABA).
Leukotriene Receptor AntagonistsBlocks the action of leukotrienes.Add-on therapy for persistent asthma.
Biologics (e.g., Anti-IgE)Binds to and inhibits specific inflammatory molecules.Severe, refractory asthma.
Irritable Bowel Syndrome (IBS)

IBS is a common functional gastrointestinal disorder characterized by abdominal pain, bloating, and altered bowel habits.[13] While the pathophysiology of IBS is complex and not fully understood, there is growing evidence for the role of low-grade inflammation and immune activation, with mast cells being implicated in symptom generation, particularly in diarrhea-predominant IBS (IBS-D).[14][15] Mast cell mediators can increase visceral hypersensitivity and alter gut motility and secretion.[16]

Current Standard-of-Care for IBS:

Treatment for IBS is largely symptomatic and tailored to the patient's predominant symptoms.[17]

  • Dietary and Lifestyle Modifications: This is the first-line approach, including fiber supplements, a low FODMAP diet, and stress management.[12]

  • Antispasmodics: These medications can help to reduce abdominal pain and cramping.

  • Laxatives: For constipation-predominant IBS (IBS-C).

  • Antidiarrheals: For diarrhea-predominant IBS (IBS-D).

  • Tricyclic Antidepressants (TCAs) and Selective Serotonin Reuptake Inhibitors (SSRIs): In low doses, these can modulate visceral perception and gut motility.

  • 5-HT3 Receptor Antagonists: For IBS-D, these drugs can reduce gut motility and visceral pain.

  • Guanylate Cyclase-C Agonists: For IBS-C, these drugs increase intestinal fluid secretion and transit.

Theoretical Comparison with Quinotolast:

By inhibiting the release of mediators from gut mast cells, Quinotolast could have theoretically reduced visceral hypersensitivity, abdominal pain, and diarrhea in a subset of IBS patients. This approach is supported by studies showing that other mast cell stabilizers, like ketotifen, can improve symptoms in IBS.[18]

Therapeutic ClassMechanism of ActionPrimary Use in IBS
Quinotolast (theoretical) Inhibits the release of inflammatory mediators from mast cells in the gut.Symptom reduction in IBS, particularly IBS-D.
AntispasmodicsRelax the smooth muscle of the gut.Abdominal pain and cramping.
Loperamide (Antidiarrheal)Slows gut motility.Diarrhea.
5-HT3 Receptor AntagonistsBlock serotonin receptors in the gut, reducing motility and pain signals.Diarrhea and abdominal pain in IBS-D.
TCAs/SSRIsModulate neurotransmitters involved in pain perception and gut function.Abdominal pain and global IBS symptoms.
Peptic Ulcer Disease

Peptic ulcer disease is characterized by sores that develop on the lining of the stomach, lower esophagus, or small intestine. The primary causes are infection with Helicobacter pylori and long-term use of nonsteroidal anti-inflammatory drugs (NSAIDs).[1] While not a primary driver, inflammation and the release of mediators can contribute to mucosal damage and delay healing.[19] Some evidence suggests that prostaglandins, which can be inhibited by NSAIDs, have a protective effect in part by inhibiting the release of pro-ulcerogenic mediators from mast cells.[20]

Current Standard-of-Care for Peptic Ulcer Disease:

Treatment focuses on eradicating H. pylori, reducing stomach acid, and protecting the mucosal lining.[6][21]

  • Proton Pump Inhibitors (PPIs): These are the most potent inhibitors of gastric acid secretion.[22]

  • H2 Receptor Antagonists: These also reduce gastric acid secretion, though less effectively than PPIs.

  • Antibiotics: To eradicate H. pylori infection, typically a combination of two or three antibiotics is used with a PPI.[23]

  • Cytoprotective Agents: These agents, such as sucralfate and misoprostol, protect the stomach lining from acid.

Theoretical Comparison with Quinotolast:

The potential role of Quinotolast in peptic ulcer disease is more speculative. By inhibiting the release of inflammatory mediators from mast cells in the gastric mucosa, it could have theoretically reduced inflammation-mediated damage and promoted healing, particularly in ulcers where inflammation is a significant component. However, its efficacy would likely have been modest compared to the profound acid suppression achieved with PPIs.

Therapeutic ClassMechanism of ActionPrimary Use in Peptic Ulcer Disease
Quinotolast (theoretical) Inhibits the release of inflammatory mediators in the gastric mucosa.Potential adjunctive role in reducing inflammation and promoting healing.
Proton Pump Inhibitors (PPIs)Irreversibly inhibit the H+/K+-ATPase (proton pump) in gastric parietal cells.Potent reduction of gastric acid secretion and ulcer healing.
H2 Receptor AntagonistsBlock histamine H2 receptors on parietal cells, reducing acid secretion.Reduction of gastric acid secretion.
AntibioticsEradicate Helicobacter pylori infection.Treatment of H. pylori-positive ulcers.
Cytoprotective AgentsForm a protective barrier over the ulcer or enhance mucosal defense.Protection of the gastric mucosa.

Experimental Protocols for Comparative Efficacy

While specific experimental data for Quinotolast is unavailable, the following are standard preclinical and clinical methodologies that would have been employed to evaluate its efficacy and compare it to other treatments.

Preclinical In Vitro Assays
  • Mast Cell Degranulation Assay:

    • Culture human or rodent mast cells (e.g., RBL-2H3 cell line).

    • Sensitize the cells with IgE.

    • Pre-incubate the cells with varying concentrations of Quinotolast or a comparator drug.

    • Induce degranulation with an antigen or a calcium ionophore.

    • Measure the release of mediators such as beta-hexosaminidase (a marker for degranulation) and histamine (via ELISA). Causality: This assay directly assesses the primary mechanism of action of a mediator release inhibitor.

  • Organ Bath Studies:

    • Isolate segments of guinea pig ileum or trachea.

    • Mount the tissue in an organ bath containing a physiological salt solution.

    • Induce contraction with an antigen (in sensitized tissue) or a specific mediator (e.g., histamine).

    • Evaluate the ability of Quinotolast to inhibit antigen-induced contractions. Causality: This provides a functional readout of the drug's ability to prevent the physiological consequences of mediator release.

Preclinical In Vivo Models
  • Animal Models of Asthma:

    • Sensitize and challenge animals (e.g., mice, guinea pigs) with an allergen like ovalbumin to induce allergic airway inflammation.

    • Administer Quinotolast or a comparator drug (e.g., an inhaled corticosteroid) prophylactically.

    • Measure airway hyperresponsiveness, inflammatory cell infiltration in bronchoalveolar lavage fluid, and cytokine levels. Causality: This evaluates the in vivo efficacy of the drug in a disease-relevant model.

  • Animal Models of IBS:

    • Induce visceral hypersensitivity in rodents using a model such as neonatal maternal separation or post-infectious colitis.

    • Administer Quinotolast or a comparator drug.

    • Assess visceral sensitivity by measuring the abdominal withdrawal reflex in response to colorectal distension. Causality: This directly measures the drug's effect on a key symptom of IBS.

Clinical Trial Design (Hypothetical Phase II)
  • Asthma: A randomized, double-blind, placebo-controlled trial in patients with mild to moderate allergic asthma. Endpoints would include changes in FEV1 (forced expiratory volume in 1 second), frequency of rescue inhaler use, and asthma control questionnaires.

  • IBS-D: A randomized, double-blind, placebo-controlled trial in patients meeting Rome IV criteria for IBS-D. Primary endpoints would be improvement in abdominal pain and stool consistency.

Visualizing the Mechanisms

Mast_Cell_Degranulation_and_Inhibition cluster_0 Mast Cell Allergen Allergen IgE IgE Receptor Allergen->IgE Binding & Cross-linking Signaling Intracellular Signaling Cascade IgE->Signaling Activation Granules Mediator-containing Granules Signaling->Granules Fusion with cell membrane Release Mediator Release (Histamine, Leukotrienes, etc.) Granules->Release Symptoms Allergic/Inflammatory Symptoms Release->Symptoms Quinotolast Quinotolast (Mediator Release Inhibitor) Quinotolast->Signaling Inhibits

Caption: Proposed mechanism of Quinotolast as a mast cell stabilizer.

Therapeutic_Targets_in_Peptic_Ulcer_Disease cluster_1 Gastric Parietal Cell Histamine Histamine H2R H2 Receptor Histamine->H2R ProtonPump H+/K+-ATPase (Proton Pump) H2R->ProtonPump Activates Acid H+ (Acid) Secretion ProtonPump->Acid Lumen Stomach Lumen Acid->Lumen PPI Proton Pump Inhibitors (PPIs) PPI->ProtonPump Inhibits H2RA H2 Receptor Antagonists H2RA->H2R Blocks

Caption: Mechanisms of major drug classes for peptic ulcer disease.

Conclusion: Lessons from a Discontinued Drug

Although Quinotolast did not proceed to become a marketed drug, its classification as a mediator release inhibitor allows for a valuable comparative analysis against current therapeutic standards. This retrospective look underscores a fundamental shift in drug development, particularly for inflammatory and immune-mediated diseases. While broad-acting prophylactic agents like mediator release inhibitors have a role, the field has largely moved towards more targeted therapies that address specific pathways and patient phenotypes.

For asthma, the broad anti-inflammatory power of corticosteroids and the precision of biologics have set a high bar for efficacy. In IBS, the focus is on a multi-faceted approach targeting gut-brain axis dysregulation, motility, and secretion, with mast cell modulation being a promising but still developing area. For peptic ulcer disease, the profound and reliable effect of acid suppression with PPIs remains the undisputed standard.

The story of Quinotolast serves as a reminder that a plausible mechanism of action is only the first step in a long and arduous journey of drug development. The ultimate success of a therapeutic agent is determined by a complex interplay of efficacy, safety, and its ability to demonstrate a significant advantage over existing treatments.

References

  • British Society of Gastroenterology. (2021). British Society of Gastroenterology guidelines on the management of irritable bowel syndrome. Gut.
  • Macsen Labs. (2022). Cromolyn Sodium | Mechanism of action, Uses & Side effects.
  • Medscape. (2024). Irritable Bowel Syndrome (IBS) Guidelines.
  • National Center for Biotechnology Information. (2024).
  • National Center for Biotechnology Information. (2023).
  • Patsnap Synapse. (2024).
  • Castillo, J. G., et al. (1991). Mechanism of ketotifen action in hypersensitivity reactions. Its effect on cellular enzymatic activities. Journal of Investigational Allergology and Clinical Immunology.
  • American Academy of Family Physicians. (2015). Diagnosis and Treatment of Peptic Ulcer Disease and H. pylori Infection.
  • MIMS. (n.d.). Nedocromil: Uses & Dosage.
  • SciSpace. (1987). Cromolyn sodium: a review of mechanisms and clinical use in asthma.
  • The Royal Children's Hospital Melbourne. (2023). Clinical Practice Guidelines : Acute asthma.
  • World Health Organiz
  • Mayo Clinic. (2025).
  • National Heart, Lung, and Blood Institute. (n.d.). Asthma Care Quick Reference.
  • YouTube. (2025). Pharmacology of Nedocromil (Tilade) ; Mechanism of action, Pharmacokinetics, Uses, Effects.
  • PubMed. (n.d.).
  • MDPI. (2022).
  • PubMed. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Possible therapeutic role of IgE blockade in irritable bowel syndrome - PMC.
  • National Center for Biotechnology Information. (n.d.). Potential neuro-immune therapeutic targets in irritable bowel syndrome - PMC.
  • FirstWord Pharma. (2021).
  • Drugs.com. (n.d.). List of Mast cell stabilizers.
  • National Center for Biotechnology Information. (n.d.).
  • Prime Scholars. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Mechanistic Insights into the Therapeutic Potential of Phytochemicals Against Stress-Induced Gastric Ulcer - PMC.
  • PubMed. (n.d.).
  • Wikipedia. (n.d.). Peptic ulcer disease.
  • Medscape. (2021).

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Quinotolast for Laboratory Professionals

For Immediate Reference: This document provides essential safety and logistical information for the proper disposal of Quinotolast. It is intended for researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Reference: This document provides essential safety and logistical information for the proper disposal of Quinotolast. It is intended for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection. In the absence of a specific Safety Data Sheet (SDS) for Quinotolast, the following guidelines are based on best practices for the disposal of quinolone-class compounds and general hazardous chemical waste.

The core principle of these procedures is to treat Quinotolast as a hazardous substance to mitigate potential risks to personnel and the environment. This guide is structured to provide a clear, step-by-step protocol, from initial handling to final disposal, ensuring a self-validating system of safety and compliance.

Hazard Identification and Risk Assessment

Table 1: Summary of Potential Hazards and Required Personal Protective Equipment (PPE)

Hazard CategoryPotential RisksRequired Personal Protective Equipment (PPE)
Environmental Very toxic to aquatic life with long-lasting effects.[3][4]Not applicable for personal protection, but crucial for disposal considerations.
Human Health May cause serious eye irritation.[2] May cause skin irritation.[2] Harmful if swallowed.[2][5]Chemical safety goggles or a face shield.[6][7] Chemical-resistant gloves (e.g., nitrile).[6][7][8] Laboratory coat.[6][7]

Pre-Disposal and Handling Procedures

All handling and preparation for the disposal of Quinotolast should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[7] Ensure that an eyewash station and safety shower are readily accessible.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe collection, storage, and disposal of Quinotolast waste.

Step 1: Waste Identification and Segregation

Proper identification and segregation are foundational to safe chemical waste management.

  • Do not mix Quinotolast waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[7] Incompatible chemicals can lead to dangerous reactions.

  • Segregate solid waste (e.g., contaminated gloves, weigh boats, paper towels) from liquid waste (e.g., unused solutions, reaction mixtures).[7][9]

Step 2: Waste Collection and Containerization

The integrity of the waste container is crucial for preventing leaks and ensuring safe transport.

  • Use only approved hazardous waste containers that are chemically compatible with Quinotolast. High-density polyethylene (HDPE) or glass containers are generally suitable.[7]

  • Ensure the container is in good condition, free from cracks or leaks, and has a secure, tight-fitting lid.[6]

  • For liquid waste, use amber-colored glass bottles to prevent potential photodegradation of the compound.[9]

  • Do not fill containers beyond 90% capacity to allow for expansion and prevent spills.

Step 3: Labeling of Hazardous Waste

Accurate and clear labeling is a regulatory requirement and essential for the safety of all personnel handling the waste.

  • All waste containers must be clearly labeled with the words "Hazardous Waste".[10]

  • The label must include:

    • The full chemical name: "Quinotolast Waste" (and any other components in the waste).

    • The approximate concentration and quantity of the waste.

    • Relevant hazard pictograms (e.g., environmental hazard, irritant).[9]

    • The date of accumulation.

    • The name and contact information of the generating researcher or laboratory.[9]

Step 4: Storage of Waste

Proper storage of hazardous waste is critical to prevent accidents and ensure regulatory compliance.

  • Store waste containers in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of the laboratory personnel.[10]

  • The SAA must be within the line of sight of where the waste is generated.[10]

  • Store containers in a secondary containment bin to catch any potential leaks.

  • Ensure that incompatible waste types are not stored together.[10]

Step 5: Arranging for Final Disposal

Hazardous waste must be disposed of through approved and certified channels.

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your hazardous waste.[7]

  • Under no circumstances should Quinotolast waste be disposed of down the drain or in the regular trash.[6] Pouring chemical waste down the drain is generally not permitted by the EPA for quantities greater than 200 mL.[10]

Decontamination and Spill Management

Decontamination of Labware:

  • Glassware and equipment should be decontaminated by rinsing with a suitable solvent. This rinsate must be collected and disposed of as hazardous liquid waste.[11]

  • Empty containers of Quinotolast must be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous waste.[11]

Spill Management:

  • For small spills: Trained laboratory personnel wearing appropriate PPE can clean up the spill using an absorbent material. The contaminated absorbent must then be placed in a sealed container and disposed of as solid hazardous waste.

  • For large spills: Evacuate and secure the area. Immediately contact your institution's emergency response team or EHS department.[7]

Emergency Procedures

In the event of personal exposure, immediate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[5]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[8]

  • Ingestion: Do not induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[8]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of Quinotolast.

Quinotolast_Disposal_Workflow cluster_prep Preparation & Handling cluster_segregation Segregation & Collection cluster_storage Labeling & Storage cluster_disposal Final Disposal start Quinotolast Waste Generation ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood segregate Segregate Solid & Liquid Waste fume_hood->segregate solid_container Collect Solid Waste in Labeled HDPE Container segregate->solid_container liquid_container Collect Liquid Waste in Labeled Glass Container segregate->liquid_container label_waste Label Container as 'Hazardous Waste' with Details solid_container->label_waste liquid_container->label_waste store_waste Store in Designated Satellite Accumulation Area (SAA) label_waste->store_waste contact_ehs Contact EHS for Waste Pickup store_waste->contact_ehs end Proper Disposal by Certified Vendor contact_ehs->end

Caption: Quinotolast Disposal Workflow Diagram.

References

  • 3 Rules Regarding Chemical Waste in the Laboratory - Dan The Lab Safety Man. (2023, August 17). Retrieved from [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System. Retrieved from [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA. (2025, November 25). Retrieved from [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines - University of Canterbury. (2025, March 21). Retrieved from [Link]

  • Regulation of Laboratory Waste - American Chemical Society. Retrieved from [Link]

  • The Research Status, Potential Hazards and Toxicological Mechanisms of Fluoroquinolone Antibiotics in the Environment - PMC. Retrieved from [Link]

  • Determination and Ecological Risk Assessment of Quinolone Antibiotics in Drinking and Environmental Waters Using Fully Automated Disk-Based SPE Coupled with UPLC–MS/MS - PMC. (2024, September 28). Retrieved from [Link]

  • Environmental Impact of Fluoroquinolones and Their Photocatalytic Transformation Products: Degradation with Activated Sludge and in Surface Waters, Change in Antimicrobial Activity and Ecotoxicity - MDPI. (2026, February 24). Retrieved from [Link]

  • Chemical Waste Disposal Guidelines - Emory University. Retrieved from [Link]

  • Environmental contamination by fluoroquinolones - SciELO. Retrieved from [Link]

  • Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA. (2024, October 31). Retrieved from [Link]

  • How to Safely Dispose of Pharmaceutical Waste | TriHaz Solutions. (2024, July 11). Retrieved from [Link]

  • A Review on Fluoroquinolones' Toxicity to Freshwater Organisms and a Risk Assessment. Retrieved from [Link]

  • Safety data sheet - Innocid. Retrieved from [Link]

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling Quinotolast

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Quinotolast. In the absence of a specific Safety Data Sheet (SDS) for Quinotolast,...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Quinotolast. In the absence of a specific Safety Data Sheet (SDS) for Quinotolast, this document synthesizes best practices from related chemical families, including quinolones and aminobenzimidazoles, to establish a robust framework for safe handling and disposal. The procedural guidance herein is designed to empower laboratory personnel with the knowledge to minimize exposure and mitigate potential risks.

Understanding the Hazard: A Proactive Approach to Safety

This guide is built on the principle of "as low as reasonably achievable" (ALARA) regarding chemical exposure. Every procedural recommendation is designed to create a self-validating system of safety, ensuring that personnel are protected at all stages of handling.

Core Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is critical to prevent dermal, ocular, and respiratory exposure to Quinotolast. The following table outlines the minimum required PPE, with explanations rooted in established safety principles for handling potent chemical compounds.

Protection Type Recommended Equipment Specifications & Rationale
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield is recommended for tasks with a higher splash risk.Must be ANSI Z87.1 compliant. This is the first line of defense against accidental splashes or aerosol generation, protecting the sensitive mucous membranes of the eyes.[6][7]
Hand Protection Disposable nitrile gloves (double-gloving recommended).Nitrile provides good chemical resistance for short-term handling. Double-gloving is a best practice when handling potentially hazardous compounds, allowing for the safe removal of the outer glove if contamination occurs.[6][8] Gloves should be inspected for any signs of degradation before use.[9]
Body Protection A laboratory coat or a disposable gown with long sleeves and a solid front.This protects the skin and personal clothing from contamination. For procedures with a high risk of splashing, a chemically resistant apron over the lab coat is advised.[6][10]
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) should be used if there is a risk of generating dust or aerosols.This is crucial when handling the solid form of the compound outside of a certified chemical fume hood to prevent inhalation of airborne particles.[6]
Procedural Workflow for Safe Handling

The following step-by-step workflow is designed to guide the user through the safe handling of Quinotolast, from preparation to disposal.

Quinotolast_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep_area 1. Designate & Prepare Work Area don_ppe 2. Don Appropriate PPE prep_area->don_ppe Ensure clean & contained space gather_materials 3. Gather All Necessary Materials don_ppe->gather_materials Full protection before starting weigh 4. Weigh Compound in Ventilated Area gather_materials->weigh Minimize movement of compound perform_reaction 5. Conduct Experiment weigh->perform_reaction Handle with care to avoid dust/aerosols decontaminate 6. Decontaminate Glassware & Surfaces perform_reaction->decontaminate Clean immediately after use segregate_waste 7. Segregate & Label Waste decontaminate->segregate_waste Prevent cross-contamination doff_ppe 8. Doff PPE Correctly segregate_waste->doff_ppe Proper disposal is critical wash_hands 9. Wash Hands Thoroughly doff_ppe->wash_hands Final step to remove residual contaminants

Caption: A logical workflow for the safe handling of Quinotolast, from preparation to post-handling cleanup.

Step-by-Step Guidance:

  • Designate and Prepare a Work Area: All work with Quinotolast should be conducted in a designated area, such as a chemical fume hood, to minimize the risk of exposure.[9] The work surface should be covered with absorbent, disposable liners.

  • Don Appropriate PPE: Before handling the compound, put on all required personal protective equipment as detailed in the table above.

  • Gather All Necessary Materials: To avoid leaving the designated work area during the procedure, ensure all necessary equipment and reagents are within reach.

  • Weighing the Compound: If working with solid Quinotolast, weigh it carefully within a ventilated enclosure to prevent the generation of dust.[6]

  • Conducting the Experiment: Handle the compound with care, avoiding actions that could create aerosols or splashes.

  • Decontamination: After the procedure, decontaminate all surfaces and reusable glassware. A thorough cleaning with an appropriate solvent, followed by a detergent wash, is recommended.

  • Waste Segregation and Labeling: All disposable items that have come into contact with Quinotolast, including gloves, liners, and pipette tips, must be considered chemical waste.

  • Doffing PPE: Remove PPE in a manner that avoids self-contamination. The outer pair of gloves should be removed first, followed by the lab coat or gown, and then the inner pair of gloves.

  • Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.[6]

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure, immediate and appropriate action is crucial.

Exposure Type Immediate Action
Skin Contact Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[11][12] Remove any contaminated clothing.
Eye Contact Flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[11]
Inhalation Move to fresh air immediately. If breathing is difficult, seek medical attention.
Ingestion Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6][11]

A spill kit should be readily accessible in any laboratory where Quinotolast is handled.[10][13] For small spills, trained personnel wearing appropriate PPE can use an absorbent material to contain and clean up the spill. For larger spills, the area should be evacuated, and emergency services should be contacted.[14]

Disposal Plan: Environmental Responsibility

All waste generated from handling Quinotolast must be treated as hazardous chemical waste.

Quinotolast_Disposal_Plan cluster_waste_streams Waste Segregation cluster_containment Containment & Labeling cluster_disposal Final Disposal solid_waste Contaminated Solid Waste (gloves, liners, etc.) solid_container Labeled, sealed container for solid waste solid_waste->solid_container liquid_waste Contaminated Liquid Waste (solvents, reaction mixtures) liquid_container Labeled, sealed container for liquid waste liquid_waste->liquid_container sharps_waste Contaminated Sharps (needles, broken glass) sharps_container Puncture-resistant sharps container sharps_waste->sharps_container licensed_contractor Dispose via a licensed hazardous waste contractor solid_container->licensed_contractor liquid_container->licensed_contractor sharps_container->licensed_contractor

Caption: A clear plan for the segregation, containment, and disposal of Quinotolast-contaminated waste.

Disposal Steps:

  • Segregate Waste: Do not mix Quinotolast waste with other laboratory waste streams.[15]

  • Use Designated Containers: All waste must be collected in clearly labeled, sealed, and appropriate containers.

  • Arrange for Professional Disposal: The disposal of chemical waste must be handled by a licensed and certified hazardous waste management company in accordance with all local, state, and federal regulations.[15][16]

By adhering to these rigorous safety protocols, researchers can confidently handle Quinotolast while minimizing risks to themselves and the environment, fostering a culture of safety and scientific integrity.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 65871, Quinotolast. Retrieved from [Link]

  • ASHP. (n.d.). Personal Protective Equipment. Retrieved from [Link]

  • University of Rhode Island. (n.d.). Safe Handling and Disposal of Antineoplastic and Other Drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 129700085, Quinolactone. Retrieved from [Link]

  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]

  • American Chemistry Council. (2021, September). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]

  • Piddock, L. J. V. (2016). Chemical structure and pharmacokinetics of novel quinolone agents represented by avarofloxacin, delafloxacin, finafloxacin, zabofloxacin and nemonoxacin. Journal of Antimicrobial Chemotherapy, 71(5), 1162-1171. Retrieved from [Link]

  • University of Washington. (n.d.). Group of Chemicals SOP Example Antineoplastic Administration, Handling & Disposal. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical, physical, and biological quinolone properties values. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Disposal of Chemicals used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • Stahlmann, R., & Lode, H. (2010). Safety profile of the fluoroquinolones: focus on levofloxacin. Drug safety, 33(5), 359-373. Retrieved from [Link]

  • ASHP. (n.d.). Guidelines on Handling Hazardous Drugs. Retrieved from [Link]

  • Bradley, J. S., & Arguedas, A. (2009). Safety Concerns Surrounding Quinolone Use in Children. Expert opinion on drug safety, 8(4), 395-404. Retrieved from [Link]

  • California Institute of Technology. (n.d.). Guidelines for the Use of Cytotoxic or Chemotherapeutic Drugs. Retrieved from [Link]

  • Australian Prescriber. (2021). Fluoroquinolone antibiotics and adverse events. Australian Prescriber, 44(5), 158-160. Retrieved from [Link]

  • Morales, D. R., Slattery, J., Pacurariu, A., Pinheiro, L., McGettigan, P., & Kurz, X. (2019). Safety of fluoroquinolones. Clinical infectious diseases, 69(Supplement_3), S223-S231. Retrieved from [Link]

  • Pop, C. E., Poenaru, E., & Gîrleanu, I. (2022). Overview of Side-Effects of Antibacterial Fluoroquinolones: New Drugs versus Old Drugs, a Step Forward in the Safety Profile?. Pharmaceutics, 14(12), 2736. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.